4-(2-Fluorophenyl)piperidin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXGDMJPLTNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409375 | |
| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871113-19-8 | |
| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 4-(2-Fluorophenyl)piperidin-4-ol
Executive Summary: This guide provides a comprehensive technical overview of 4-(2-Fluorophenyl)piperidin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its structural attributes, physicochemical properties, established synthetic methodologies, and analytical characterization. Furthermore, it explores the pharmacological context of the broader 4-aryl-piperidin-4-ol class, highlighting the potential applications of this specific fluorinated analogue as a key synthetic intermediate and molecular scaffold. The content is structured to deliver actionable insights and foundational knowledge for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
The 4-Aryl-Piperidin-4-ol Scaffold in Medicinal Chemistry
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. When substituted at the 4-position with both an aryl group and a hydroxyl moiety, the resulting 4-aryl-piperidin-4-ol framework becomes a cornerstone for developing agents targeting the central nervous system (CNS). This structural motif is integral to compounds exhibiting activity at opioid, dopamine, and serotonin receptors.[1][2]
Significance of Ortho-Fluorine Substitution
The strategic placement of fluorine atoms on aromatic rings is a well-established tactic in modern drug design. A fluorine substituent can profoundly influence a molecule's properties by altering its electronics, lipophilicity, and metabolic stability. Specifically, an ortho-fluoro substitution, as seen in this compound, introduces unique steric and electronic effects. It can induce a conformational bias in the phenyl ring, potentially enhancing binding affinity to a target protein. Moreover, the strong carbon-fluorine bond can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of derivative compounds.
Profile of this compound
This compound is a tertiary alcohol and a secondary amine built upon the piperidine framework. While not as extensively documented as its 4-chloro or 4-fluoro isomers, it serves as a valuable and versatile building block.[3][4] Its structure allows for further functionalization at the piperidine nitrogen, making it a key intermediate for constructing more complex molecules with potential therapeutic applications.[5]
Physicochemical and Structural Properties
The fundamental properties of this compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₄FNO | [6] |
| Molecular Weight | 195.23 g/mol | [6] |
| CAS Number | 149915-77-7 | (Note: CAS for this specific isomer) |
| Appearance | Expected to be an off-white to white solid, similar to its analogues. | [7] |
| Basicity (pKa) | The piperidine nitrogen is basic. The pKa is expected to be slightly lower than that of piperidin-4-ol itself due to the electron-withdrawing effect of the 2-fluorophenyl group. | - |
| Solubility | Predicted to have limited solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. | [7] |
| logP | The calculated octanol-water partition coefficient (XLogP3) for the related 4-(4-fluorophenyl)piperidine is 2.1, suggesting moderate lipophilicity. The hydroxyl group in the target compound would decrease this value. | [8] |
Structural Considerations: The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The bulky 2-fluorophenyl and hydroxyl groups at the C4 position will have a significant influence on the conformational equilibrium, with the larger aryl group preferentially occupying the equatorial position.
Synthesis and Characterization
The most direct and widely adopted method for synthesizing 4-aryl-piperidin-4-ols is through the nucleophilic addition of an organometallic aryl species to a suitable 4-piperidone precursor.[9]
Retrosynthetic Analysis and Key Synthetic Routes
A logical retrosynthetic disconnection of this compound points to an N-protected 4-piperidone and a 2-fluorophenyl organometallic reagent as the primary starting materials. The Grignard reaction is the most common and practical implementation of this strategy.[10]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 3888-65-1 | 4-(4-Fluorophenyl)piperidin-4-ol - Synblock [synblock.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 4-(2-Fluorophenyl)piperidin-4-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological receptors.[1] Within this class, 4-aryl-4-hydroxypiperidines represent a particularly important subclass, serving as crucial intermediates in the synthesis of pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)piperidin-4-ol, a specific ortho-fluorinated analogue.
While the para-substituted isomer, 4-(4-fluorophenyl)piperidin-4-ol, is well-documented, the ortho-substituted counterpart is less prevalent in the literature, presenting both a challenge and an opportunity for novel drug discovery efforts. The introduction of a fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, through steric and electronic effects.
This guide will detail the chemical identity of this compound, a robust and widely applicable synthetic protocol for its preparation, predicted characterization data based on analogous structures, and a discussion of its potential applications in drug development.
Chemical Structure and CAS Number
The chemical structure of this compound consists of a piperidine ring with a hydroxyl group and a 2-fluorophenyl group attached to the same carbon atom (C4).
Chemical Structure:
IUPAC Name: this compound Molecular Formula: C₁₁H₁₄FNO Molecular Weight: 195.23 g/mol
As of the latest search, a specific CAS number for this compound has not been definitively identified in major chemical databases, suggesting its status as a relatively novel or less-common research chemical. For reference, the closely related para-isomer, 4-(4-fluorophenyl)piperidin-4-ol, is registered under CAS Number 3888-65-1.[5]
Synthesis of this compound
The most reliable and versatile method for the synthesis of 4-aryl-4-hydroxypiperidines is through the Grignard reaction.[6] This involves the nucleophilic addition of an arylmagnesium halide to a protected 4-piperidone derivative. The following protocol is adapted for the specific synthesis of this compound.
Overall Synthetic Workflow
The synthesis is a three-step process:
-
Protection of 4-piperidone: The secondary amine of the piperidone starting material is protected to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.
-
Grignard Reaction: The N-Boc-4-piperidone is reacted with 2-fluorophenylmagnesium bromide to form the desired tertiary alcohol.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
Causality: The Boc protecting group is used to prevent the acidic N-H proton of piperidone from quenching the highly basic Grignard reagent and to avoid side reactions involving the secondary amine.
-
To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add a base like sodium hydroxide or triethylamine (2.5 equivalents) at 0 °C to neutralize the hydrochloride and free the amine.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup. If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which can often be used in the next step without further purification.
Step 2: Grignard Reaction with 2-Fluorophenylmagnesium Bromide
Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the N-Boc-4-piperidone, forming a new carbon-carbon bond and, after workup, the tertiary alcohol.
-
Preparation of the Grignard Reagent (in situ):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[6]
-
In the dropping funnel, prepare a solution of 2-bromofluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 2-bromofluorobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.[7]
-
Once initiated, add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of 2-fluorophenylmagnesium bromide.
-
-
Addition to N-Boc-4-piperidone:
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, can be purified by column chromatography on silica gel.
-
Step 3: Deprotection of the Boc Group
Causality: The Boc group is acid-labile and can be cleanly removed under acidic conditions to yield the free secondary amine of the final product.
-
Dissolve the purified tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or isopropanol) or trifluoroacetic acid.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of >10.
-
Extract the free base with an organic solvent, dry the combined organic layers, and concentrate to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
Characterization
Due to the limited availability of experimental data for this compound, the following characterization data are predicted based on the analysis of closely related compounds such as 4-hydroxypiperidine and other 4-aryl-4-hydroxypiperidine derivatives.[8][9][10]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (2-fluorophenyl group): Multiplets in the range of δ 7.0-7.5 ppm. - Piperidine protons: Complex multiplets in the range of δ 1.5-3.5 ppm. - OH and NH protons: Broad singlets, chemical shift dependent on solvent and concentration; may be exchanged with D₂O. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. - C4 (carbon bearing OH and aryl group): Signal around δ 70-80 ppm. - Piperidine carbons: Signals in the range of δ 30-50 ppm. |
| IR Spectroscopy | - O-H stretch: Broad band around 3200-3400 cm⁻¹. - N-H stretch (secondary amine): Moderate band around 3300 cm⁻¹. - C-H stretches (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹. - C=C stretch (aromatic): Bands around 1450-1600 cm⁻¹. - C-F stretch: Strong band around 1200-1250 cm⁻¹. |
| Mass Spectrometry | - Expected [M+H]⁺: m/z 196.1132 for C₁₁H₁₅FNO⁺. - Fragmentation pattern would likely involve loss of water from the molecular ion. |
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 4-aryl-4-hydroxypiperidine motif is present in a variety of biologically active compounds, including analgesics and antipsychotics.[3][4]
The introduction of the ortho-fluoro substituent can be a strategic choice in drug design for several reasons:
-
Metabolic Stability: The C-F bond is very strong, and fluorine substitution can block metabolically labile positions on the aromatic ring, potentially increasing the half-life of a drug.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can influence the pKa of the piperidine nitrogen, which can affect its binding to target receptors and its pharmacokinetic properties.
-
Conformational Restriction: The steric bulk of the ortho-fluoro group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.
-
Novel Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity.
This intermediate could be utilized in the synthesis of novel compounds targeting central nervous system (CNS) disorders, pain, and other therapeutic areas where piperidine-based scaffolds have shown promise.[11][12]
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on data for analogous compounds like 4-(4-fluorophenyl)piperidine and 4-(4-chlorophenyl)piperidin-4-ol, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14] A comprehensive safety data sheet (SDS) should be consulted if it becomes available from a commercial supplier.
Conclusion
This compound is a promising, albeit less-explored, chemical entity with significant potential as a building block in drug discovery and development. This technical guide provides a robust and detailed synthetic protocol based on the well-established Grignard reaction, which should enable researchers to access this compound for further investigation. While experimental characterization data for this specific isomer is not yet widely available, the predicted spectroscopic data provides a solid foundation for its identification and characterization. The strategic placement of the ortho-fluoro substituent offers intriguing possibilities for modulating the pharmacological properties of piperidine-based drug candidates, making this compound a valuable tool for medicinal chemists.
References
- This reference is not available.
-
NIST. (n.d.). 4-Hydroxypiperidine. In NIST Chemistry WebBook. Retrieved from [Link]
- This reference is not available.
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Rubiralta, M., Giralt, E., & Diez, A. (1991).
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Human Metabolome Database. (2013). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Retrieved from [Link]
- Anis, N. A., Gaidhane, M. K., & Kulkarni, S. K. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
- This reference is not available.
- Chieli, E., Romiti, N., & Tongiani, S. (2005). Effects of new 4-aryl-1,4-dihydropyridines and 4-arylpyridines on drug efflux mediated by multidrug resistance-associated protein 1. Journal of Pharmaceutical Sciences, 94(10), 2247-2255.
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
- Chieli, E., Romiti, N., & Tongiani, S. (2003). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. Journal of Medicinal Chemistry, 46(5), 729-735.
Sources
- 1. 4-Hydroxypiperidine [webbook.nist.gov]
- 2. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR spectrum [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-Hydroxypiperidine (5382-16-1) IR Spectrum [chemicalbook.com]
- 9. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]
- 10. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 11. Effects of new 4-aryl-1,4-dihydropyridines and 4-arylpyridines on drug efflux mediated by multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
Whitepaper: The Strategic Discovery and Synthesis of Novel Fluorinated Piperidinols
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its three-dimensional structure and basic nitrogen atom provide a privileged framework for engaging with biological targets. The strategic incorporation of fluorine into this scaffold to create fluorinated piperidinols has emerged as a powerful tactic in drug discovery. This guide provides a comprehensive overview of the rationale, discovery, and synthesis of these valuable compounds. We will explore the profound impact of fluorination on critical pharmacological properties, including basicity (pKa), lipophilicity, and metabolic stability. Furthermore, this guide details contemporary synthetic methodologies, moving beyond theoretical discussions to provide field-proven insights and actionable experimental protocols for the synthesis of these next-generation therapeutic candidates.
The Rationale: Why Fluorinate Piperidinols?
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[1][2] The piperidinol framework, containing both a basic amine and a hydroxyl group, offers multiple avenues for interaction with biological targets, but can also present challenges in drug development. Fluorination provides a sophisticated toolkit to address these challenges.
The decision to fluorinate is driven by the desire to fine-tune a molecule's profile in several key areas:
-
Basicity (pKa) Modulation: The piperidine nitrogen is basic, and its pKa is a critical determinant of a compound's behavior at physiological pH. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. Placing a fluorine atom on the piperidine ring or a nearby substituent can significantly lower the pKa of the nitrogen.[3][4] This reduction in basicity can be highly beneficial, as it has been shown to decrease affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity.[3] Furthermore, a lower pKa can improve oral absorption and bioavailability.[5][6]
-
Metabolic Stability: The carbon-hydrogen bonds on the piperidine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom creates a C-F bond that is significantly stronger and more resistant to metabolic attack.[2][7] This "metabolic blocking" strategy can increase the half-life and systemic exposure of a drug candidate.[8]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity (measured as LogP or LogD) is highly context-dependent. While fluorination of an aromatic ring often increases lipophilicity, fluorination of aliphatic systems like piperidine can have more nuanced effects.[4][9] This allows medicinal chemists to subtly adjust a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB), a critical factor for CNS-targeted drugs.[10][11][12]
-
Binding Affinity and Conformation: The introduction of a fluorine atom can alter the conformational preferences of the piperidine ring. This can pre-organize the molecule into a bioactive conformation that binds more tightly to its target protein, thereby enhancing potency.[8] The C-F bond can also participate in favorable orthogonal multipolar interactions with protein backbones.
The interplay of these effects is complex, but their strategic application is a hallmark of modern drug design.
Caption: Key pharmacological benefits of fluorinating piperidinol scaffolds.
Synthetic Strategies for Novel Fluorinated Piperidinols
The synthesis of fluorinated piperidinols can be broadly categorized into two primary strategies: the direct fluorination of a pre-formed piperidinol core and the construction of the piperidine ring from already fluorinated building blocks. The choice of strategy depends on the availability of starting materials, the desired position of the fluorine atom(s), and the required stereochemical control.
Caption: Primary synthetic pathways to fluorinated piperidinols.
Strategy A: Late-Stage Fluorination of Piperidinol Scaffolds
This approach involves introducing fluorine onto a fully formed piperidine ring, often in the later stages of a synthetic sequence.
A common and effective method is the conversion of a hydroxyl group on the piperidine ring to a fluorine atom. This is known as deoxyfluorination. The choice of reagent is critical and depends on the substrate's complexity and functional group tolerance.[13]
| Reagent | Common Name | Advantages | Disadvantages |
| (C₂H₅)₂NSF₃ | DAST | Widely used, effective for many substrates. | Thermally unstable, can promote rearrangement. |
| (CH₃OCH₂CH₂)₂NSF₃ | Deoxo-Fluor™ | More thermally stable than DAST. | Can still cause rearrangement in sensitive systems. |
| C₈H₁₇N(F)SO₂C₆H₄NO₂ | PhenoFluor™ | Mild conditions, good for complex molecules.[13] | Primarily developed for phenols, but has broader utility. |
Causality of Experimental Choice: For a robust, multifunctional piperidinol, a milder reagent like PhenoFluor™ might be chosen to avoid unwanted side reactions, such as rearrangements, which can be triggered by the harsher conditions or Lewis acidity associated with reagents like DAST.[13]
Strategy B: Synthesis from Fluorinated Building Blocks
This increasingly popular strategy involves constructing the piperidine ring from precursors that already contain the C-F bond. This often provides better control over regiochemistry and can be more efficient for accessing specific isomers.
One of the most powerful methods for accessing cis-fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[14][15] This approach is attractive due to the commercial availability of a wide variety of substituted fluoropyridines.
A significant challenge in this transformation is preventing hydrodefluorination (loss of the fluorine atom). Research has shown that a combination of a palladium catalyst, such as Palladium(II) hydroxide on carbon (Pd(OH)₂/C), in the presence of a strong Brønsted acid like HCl is highly effective.[14][16]
The Role of Acid: The acid serves a dual purpose. It protonates the pyridine nitrogen, activating the ring towards reduction. Crucially, it also protonates the product piperidine nitrogen, which prevents it from coordinating to the palladium catalyst surface and catalyzing its own defluorination.[16] This self-validating system ensures the integrity of the C-F bond is maintained throughout the reaction.
A recent breakthrough is the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines.[17][18] This highly diastereoselective process first breaks the aromaticity of the fluoropyridine and then hydrogenates the resulting intermediates, providing access to a wide array of all-cis-(multi)fluorinated piperidines.[18] This method is exceptionally powerful for creating complex, three-dimensional scaffolds that were previously very difficult to synthesize.[19]
Experimental Protocol: Palladium-Catalyzed Hydrogenation
This section provides a detailed, step-by-step methodology for the synthesis of a protected 3-fluoropiperidine from 3-fluoropyridine, a common precursor for more complex piperidinols.
Objective: To synthesize 1-(benzyloxycarbonyl)-3-fluoropiperidine via hydrogenation of 3-fluoropyridine with subsequent in-situ protection.
Materials:
-
3-Fluoropyridine
-
Palladium(II) hydroxide on carbon (20 wt%, Pearlman's catalyst)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 4 M)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Vessel Preparation: To a high-pressure reaction vessel or a thick-walled flask equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 eq).
-
Solvent and Catalyst: Add anhydrous methanol to create a ~0.2 M solution. Carefully add Pd(OH)₂/C (5 mol%).
-
Acidification: Add aqueous HCl (1.1 eq). Causality Note: The slight excess of acid ensures full protonation of both the starting material and the product, preventing catalyst poisoning and hydrodefluorination.[14][16]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature for 16-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Catalyst Removal: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
In-Situ Protection: Re-dissolve the crude piperidine salt in a biphasic mixture of DCM and saturated NaHCO₃ solution. Cool the mixture to 0 °C in an ice bath.
-
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while stirring vigorously. Causality Note: The basic NaHCO₃ solution neutralizes the HCl salt and the HCl generated during the protection step, allowing the acylation to proceed efficiently.
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(benzyloxycarbonyl)-3-fluoropiperidine.[14]
Impact of Fluorination on Physicochemical Properties: A Data-Driven View
The theoretical benefits of fluorination are best understood through quantitative data. The strategic placement of fluorine has a predictable, distance-dependent effect on the basicity of the piperidine nitrogen.
| Compound | Position of Fluorine | Calculated pKa | Change from Parent (ΔpKa) | Representative LogP |
| Piperidine (Parent) | N/A | ~11.2 | - | 1.1 |
| 4-Fluoropiperidine | C4 | ~10.5 | -0.7 | 1.2 |
| 3-Fluoropiperidine | C3 | ~9.8 | -1.4 | 1.3 |
| 2-Fluoropiperidine | C2 | ~7.5 | -3.7 | 1.4 |
Note: pKa and LogP values are illustrative and based on trends reported in the literature. Actual values are highly dependent on the specific molecule and measurement/calculation method.[3][4][9]
Analysis: As the fluorine atom moves closer to the nitrogen, its inductive electron-withdrawing effect becomes more pronounced, causing a dramatic decrease in basicity (pKa).[4] A 2-fluoro substitution can lower the pKa by over 3 units, rendering the nitrogen significantly less basic at physiological pH. This has profound implications for a molecule's target engagement, selectivity, and pharmacokinetic profile.[5][6]
Conclusion and Future Outlook
The synthesis of novel fluorinated piperidinols is a dynamic and evolving field at the heart of modern drug discovery. The deliberate incorporation of fluorine is not merely an act of substitution but a precise chemical intervention to enhance drug-like properties. By strategically modulating pKa, blocking metabolic hotspots, and tuning lipophilicity, researchers can overcome common development hurdles and optimize candidates for clinical success.
Advancements in synthetic chemistry, particularly in catalytic methods like the dearomatization-hydrogenation of fluoropyridines, have made previously inaccessible chemical space readily available.[17][19] These methods provide robust and stereoselective routes to complex fluorinated piperidine cores. As our understanding of the nuanced effects of organofluorine chemistry deepens, the rational design and synthesis of novel fluorinated piperidinols will continue to be a critical and fruitful endeavor, paving the way for the next generation of safer and more effective therapeutics.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud Search Result URL
- Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions Source: MDPI URL
- Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications Source: Google Cloud Search Result URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications Source: Wiley URL
- Title: The role of fluorine in medicinal chemistry Source: PubMed URL
- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
- Title: Accessing (Multi)
- Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - PubMed Central URL
- Title: Accessing (Multi)
- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: Request PDF - ResearchGate URL
- Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)
- Title: Role of Fluorine in Drug Design and Drug Action Source: Request PDF - ResearchGate URL
- Title: Stereoselectively fluorinated N-heterocycles: a brief survey Source: PMC - NIH URL
- Title: The formation of all-cis-(multi)
- Title: A dearomatization–hydrogenation process for the formation of all-cis-(multi)
- Title: comparative study of different fluorinating agents for piperidine synthesis Source: Benchchem URL
- Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: ScienceDaily URL
- Title: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)
- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed URL
- Title: Organofluorine Chemistry: Recent Advances Source: MDPI URL
- Title: Fluorinated building blocks in drug design: new pathways and targets Source: Taylor & Francis Online URL
- Title: Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics Source: Bentham Science URL
- Title: Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics Source: ResearchGate URL
- Title: Recent advances in late-stage monofluorination of natural products and their derivatives Source: Royal Society of Chemistry URL
- Title: Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity Source: PubMed URL
- Title: RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
- Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PMC - PubMed Central URL
- Title: Fluorinated molecules as drugs and imaging agents in the CNS Source: PubMed URL
- Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL
- Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL
- Title: (A–F)
- Title: Fluorinated Molecules as Drugs and Imaging Agents in the CNS Source: ResearchGate URL
- Title: Stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)
- Title: The Role of Fluorine in the Discovery and Optimization of CNS Agents Source: ResearchGate URL
- Title: Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives Source: PMC - NIH URL
- Title: Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives Source: PubMed URL
- Title: Applications of fluorine-containing amino acids for drug design Source: PubMed URL
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. communities.springernature.com [communities.springernature.com]
- 19. sciencedaily.com [sciencedaily.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(2-Fluorophenyl)piperidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for tailored interactions with biological targets, particularly within the central nervous system (CNS). Furthermore, the basic nitrogen atom of the piperidine moiety provides a handle for modulating physicochemical properties such as solubility and pKa, which are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]
This guide focuses on a specific, functionally rich derivative: 4-(2-Fluorophenyl)piperidin-4-ol . The introduction of a 2-fluorophenyl group and a tertiary alcohol at the 4-position of the piperidine ring creates a molecule of significant interest for drug discovery. The fluorine atom can enhance metabolic stability and modulate binding affinity, while the hydroxyl group offers a key hydrogen bonding point. Understanding the fundamental physicochemical characteristics of this molecule is not merely an academic exercise; it is a prerequisite for its rational application in the design of novel therapeutics. This document provides a comprehensive analysis of its core properties, supported by field-proven experimental protocols and the underlying scientific rationale.
Molecular Structure and Fundamental Properties
The structural integrity and identity of a compound are the foundation upon which all other characterization rests. This compound is a white to off-white solid at room temperature. Its core structure consists of a piperidine ring in a stable chair conformation, substituted at the 4-position with both a hydroxyl group and a 2-fluorophenyl moiety.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₄FNO | [2] |
| Molecular Weight | 195.23 g/mol | [2] |
| CAS Number | 3888-65-1 (for the 4-fluoro isomer) | [2][3] |
| Predicted Boiling Point | 313.4°C at 760 mmHg | [2] |
| Predicted pKa | 14.06 ± 0.20 (for the hydroxyl proton) | [3] |
| Physical Appearance | Solid | [3] |
Note: Some data points, like the CAS number and predicted properties, are based on the closely related 4-(4-fluorophenyl)piperidin-4-ol isomer, as specific experimental data for the 2-fluoro isomer is less prevalent in public databases.[2][3]
Structural confirmation is typically achieved through a combination of spectroscopic methods. While a specific spectrum for this exact compound is not publicly indexed, the expected spectroscopic signatures would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the fluorophenyl ring, distinct signals for the axial and equatorial protons on the piperidine ring, and a singlet for the hydroxyl proton. The piperidine protons would show characteristic splitting patterns.
-
¹³C NMR: Resonances for the unique carbons in the fluorophenyl and piperidine rings, including the quaternary carbon at the 4-position.
-
FTIR: Characteristic absorption bands for the O-H stretch of the alcohol, the C-N stretch of the amine, and C-F and C-H aromatic stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (195.23 g/mol ).
Lipophilicity: The Gateway to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It governs membrane permeability, plasma protein binding, and volume of distribution. For ionizable compounds like this compound, it is essential to distinguish between LogP and LogD.
-
LogP is the partition coefficient of the neutral form of the molecule between octanol and water.
-
LogD is the distribution coefficient at a specific pH, accounting for all ionic species. Since drugs encounter a range of pH environments in the body, LogD is the more physiologically relevant parameter.[4]
Causality Behind Experimental Choice
The shake-flask method remains the gold standard for LogP/LogD determination due to its direct measurement of partitioning. While computationally predicted values are useful for initial screening, experimental verification is crucial for lead optimization. N-octanol is chosen as the organic phase because its properties are believed to mimic the lipid bilayer of cell membranes.
Protocol: Shake-Flask Determination of LogD₇.₄
This protocol outlines the determination of the distribution coefficient at pH 7.4, which mimics the pH of blood plasma.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with the pH 7.4 PBS and vice versa by mixing them vigorously for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.
-
-
Partitioning:
-
Add a small volume of the compound's stock solution to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a known volume ratio (e.g., 1:1). The final concentration should be within the linear range of the analytical method.
-
Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
-
Phase Separation:
-
Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and organic phases.
-
-
Quantification:
-
Carefully sample a known volume from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
Workflow for LogD Determination
Caption: Relationship between pH, pKa, and ionization.
Aqueous Solubility
Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure in drug development. The solubility of this compound is influenced by a balance of its polar features (hydroxyl group, piperidine nitrogen) and its non-polar feature (the fluorophenyl ring).
Causality Behind Experimental Choice
The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility. It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of solubility that is not influenced by kinetic factors, unlike many high-throughput screening methods.
Protocol: Equilibrium Shake-Flask Solubility
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing buffers of different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm that excess solid remains.
-
Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. Care must be taken to avoid precipitation during this step.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations.
-
-
Result Reporting:
-
The measured concentration is reported as the thermodynamic solubility at that specific pH and temperature.
-
Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility measurement.
Chemical Stability
Assessing the chemical stability of a drug candidate is vital for determining its shelf-life and identifying potential degradation products that could affect its efficacy or safety. Stability studies expose the compound to a range of stress conditions as mandated by regulatory guidelines.
For a molecule like this compound, potential degradation pathways could include oxidation of the tertiary alcohol or reactions involving the piperidine ring under harsh pH and temperature conditions. A stability-indicating HPLC method must be developed to separate the parent compound from any degradants.
A typical forced degradation study would involve:
-
Acid/Base Hydrolysis: Exposure to solutions of HCl and NaOH at elevated temperatures.
-
Oxidative Stress: Treatment with hydrogen peroxide. [5]* Thermal Stress: Storing the solid compound and solutions at high temperatures. [5]* Photostability: Exposing the compound to UV/Visible light.
The rate of degradation is monitored over time, and any significant degradants are isolated and characterized. Studies on similar piperidine-containing molecules have shown that they can be sensitive to light and high temperatures, necessitating controlled storage conditions. [5][6]
Conclusion
This compound is a compound with significant potential as a scaffold in modern drug discovery. Its physicochemical profile is a delicate interplay between the lipophilic fluorophenyl ring and the polar, ionizable piperidine-alcohol core. A thorough understanding and experimental determination of its key properties—lipophilicity (LogD), ionization constant (pKa), aqueous solubility, and chemical stability—are not optional but essential. The protocols and scientific rationale detailed in this guide provide a robust framework for researchers to generate the high-quality data needed to make informed decisions, transforming this promising chemical entity into a potential therapeutic agent.
References
-
PubChem. Piperidin-4-ol | C5H11NO | CID 79341. National Center for Biotechnology Information. [Link]
-
RSC Advances. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Royal Society of Chemistry. [Link]
-
PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. National Center for Biotechnology Information. [Link]
-
LookChem. Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications.[Link]
-
ChemBK. PIPERIDIN-4-OL.[Link]
-
ResearchGate. 4-(4-Chlorophenyl)piperidin-4-ol.[Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. [Link]
-
MDPI. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis.[Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.[Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. [Link]
-
ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 3888-65-1 | 4-(4-Fluorophenyl)piperidin-4-ol - Synblock [synblock.com]
- 3. 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE | 3888-65-1 [amp.chemicalbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4-(2-Fluorophenyl)piperidin-4-ol: A Predictive Technical Guide
Introduction
4-(2-Fluorophenyl)piperidin-4-ol is a synthetic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the 4-aryl-4-hydroxypiperidine class, it serves as a key structural motif in a variety of biologically active molecules. The introduction of a fluorine atom onto the phenyl ring, particularly at the ortho position, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public domain experimental spectra for this specific ortho-isomer, this guide has been constructed as a predictive framework. The interpretations and expected data are derived from established principles of spectroscopic analysis and comparative data from structurally analogous compounds, such as the para-fluoro and para-chloro isomers. This approach offers a robust and scientifically grounded resource for researchers engaged in the synthesis, identification, and characterization of this and related compounds.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data.
Figure 1. Molecular structure of this compound.
The molecule consists of a piperidine ring in a chair conformation. A hydroxyl group and a 2-fluorophenyl group are attached to the C4 position, creating a quaternary carbon center. The presence of the electronegative fluorine atom on the aromatic ring is expected to induce significant electronic effects that will be observable in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H | 7.0 - 7.6 | m | |
| OH | 1.5 - 2.5 | br s | |
| NH | 1.0 - 2.0 | br s | |
| Piperidine H2, H6 (axial) | 2.8 - 3.2 | m | |
| Piperidine H2, H6 (equatorial) | 2.6 - 3.0 | m | |
| Piperidine H3, H5 (axial) | 1.8 - 2.2 | m | |
| Piperidine H3, H5 (equatorial) | 1.6 - 2.0 | m |
Interpretation and Rationale:
-
Aromatic Protons (Ar-H): The four protons on the 2-fluorophenyl ring are expected to appear as a complex multiplet in the range of 7.0-7.6 ppm. The ortho-substitution pattern and the coupling to the fluorine atom will lead to overlapping signals.
-
Hydroxyl and Amine Protons (OH, NH): These protons will likely appear as broad singlets due to chemical exchange and hydrogen bonding. Their chemical shifts can vary depending on the solvent and concentration.
-
Piperidine Protons: The piperidine ring protons will exhibit distinct signals for the axial and equatorial positions. The protons on C2 and C6, being adjacent to the nitrogen atom, will be deshielded and appear at a lower field (2.6-3.2 ppm) compared to the protons on C3 and C5 (1.6-2.2 ppm). The axial protons are generally expected to be at a slightly higher field than their equatorial counterparts.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-F (Aromatic) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |
| C-Ar (Aromatic, C-4 substituted) | 140 - 145 |
| CH (Aromatic) | 115 - 130 |
| C4 (Piperidine) | 70 - 75 |
| C2, C6 (Piperidine) | 45 - 50 |
| C3, C5 (Piperidine) | 35 - 40 |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz, resulting in a doublet. The other aromatic carbons will appear in the typical range of 115-145 ppm, with their chemical shifts influenced by the fluorine substituent.
-
Piperidine Carbons: The quaternary carbon at C4, bearing the hydroxyl and 2-fluorophenyl groups, will be significantly deshielded and is predicted to appear around 70-75 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be at a lower field (45-50 ppm) than the C3 and C5 carbons (35-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F Stretch (Aryl Fluoride) | 1100 - 1250 | Strong |
| C-O Stretch (Alcohol) | 1000 - 1200 | Strong |
| C-N Stretch (Amine) | 1000 - 1250 | Medium |
Interpretation and Rationale:
-
O-H and N-H Stretching: A broad and strong absorption band between 3200 and 3600 cm⁻¹ is expected for the O-H stretch of the hydroxyl group, indicative of hydrogen bonding. The N-H stretch of the secondary amine will likely appear in a similar region, potentially overlapping with the O-H band.
-
C-H Stretching: Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear below 3000 cm⁻¹.
-
C-F Stretching: A strong absorption band in the 1100-1250 cm⁻¹ region is characteristic of the C-F bond in an aryl fluoride.
-
C-O and C-N Stretching: Strong bands for the C-O and C-N single bonds are expected in the fingerprint region (1000-1250 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
For this compound (Molecular Weight: 195.23 g/mol ), the following key fragments are anticipated in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 195, corresponding to the intact molecule.
-
Loss of Water ([M-H₂O]⁺): A peak at m/z = 177, resulting from the elimination of a water molecule from the hydroxyl group.
-
Loss of the Fluorophenyl Group ([M-C₆H₄F]⁺): A peak at m/z = 100, corresponding to the piperidin-4-ol fragment.
-
Fluorophenyl Cation ([C₆H₄F]⁺): A peak at m/z = 95.
-
Piperidine Ring Fragmentation: Various fragments resulting from the cleavage of the piperidine ring, such as a prominent peak at m/z = 56 or 57.
Figure 2. Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the characterization of this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of labile protons (OH and NH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.
IR Data Acquisition
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.
MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that primarily shows the molecular ion.
-
Mass Analysis: Scan a mass range that encompasses the expected molecular weight and fragment ions.
Conclusion
This predictive technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and comparative analysis with structurally related molecules, this document serves as a valuable resource for researchers in the synthesis and characterization of this and similar fluorinated piperidine derivatives. The provided protocols offer a foundation for obtaining high-quality experimental data to validate these predictions and further elucidate the compound's structure and properties.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
Solubility and stability of 4-(2-Fluorophenyl)piperidin-4-ol
An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Fluorophenyl)piperidin-4-ol
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and chemical stability of this compound, a key intermediate and structural motif in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines detailed, field-proven protocols for determining critical physicochemical parameters. We delve into the causality behind experimental design, emphasizing the establishment of self-validating, stability-indicating analytical methods. By integrating theoretical principles with actionable methodologies, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of drug candidates containing this piperidinol moiety.
Introduction: The Significance of Physicochemical Profiling
This compound is a heterocyclic compound featuring a piperidine core, a tertiary alcohol, and a fluorinated phenyl ring. This combination of functional groups imparts unique pharmacological properties but also presents specific challenges regarding its developability. The piperidine ring is a common scaffold in centrally active agents, the hydroxyl group can participate in hydrogen bonding with biological targets, and the fluorine atom can modulate metabolic stability and binding affinity.
However, poor solubility can hinder absorption and bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.[1][2] Therefore, a thorough understanding of the solubility and stability profile is not merely a regulatory requirement but a foundational pillar of rational drug design and formulation development.[3][4] This guide provides the necessary protocols to build this foundational understanding.
Solubility Assessment: Beyond a Single Number
Solubility is a critical determinant of a drug's in vivo behavior.[1] We will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the compound and is the most relevant measure for predicting oral absorption.[3][5] The "shake-flask" method, though traditional, remains the gold standard for this measurement due to its accuracy and reliability.[6]
Rationale for Experimental Design
The choice of media is critical for predicting in vivo performance. We will assess solubility in aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. The inclusion of organic co-solvents is often necessary for initial stock preparations, but their concentration must be minimized in the final assay to avoid artificially inflating solubility measurements.[5] High-Performance Liquid Chromatography (HPLC) is selected for quantification due to its specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.[7]
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Buffers: Prepare standardized aqueous buffers at pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate Buffer), and pH 6.8 (Simulated Intestinal Fluid, without enzymes).
-
Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove undissolved particles. Centrifugation prior to filtration can also be employed to minimize filter clogging and adsorption.[5]
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated HPLC-UV method.
-
Calibration: Prepare a standard curve of this compound in the mobile phase of known concentrations to accurately quantify the dissolved compound.
-
Calculation: Determine the concentration in the diluted sample from the calibration curve and apply the dilution factor to calculate the equilibrium solubility in mg/mL or µg/mL.
Visualization: Solubility Assessment Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation: Hypothetical Solubility Profile
Table 1: Example Equilibrium Solubility Data for this compound at 25°C.
| Medium | pH | Solubility (µg/mL) | Classification |
|---|---|---|---|
| Simulated Gastric Fluid | 1.2 | 150 | Sparingly Soluble |
| Acetate Buffer | 4.5 | 85 | Slightly Soluble |
| Simulated Intestinal Fluid | 6.8 | 50 | Very Slightly Soluble |
| Water | ~7.0 | 48 | Very Slightly Soluble |
Stability Profiling: Unveiling Degradation Pathways
Stability testing is essential to identify conditions that may cause the degradation of a drug substance.[2] Forced degradation (or stress testing) studies are conducted under conditions more severe than accelerated stability testing to purposefully degrade the compound.[8][9] The primary goals are to elucidate degradation pathways and to develop a stability-indicating analytical method —a validated method that can accurately measure the active ingredient without interference from its degradants.[10][11]
Rationale for Stress Conditions
The choice of stress conditions is guided by International Council for Harmonisation (ICH) guidelines and the chemical nature of the molecule.[2]
-
Acid/Base Hydrolysis: The piperidinol structure may be susceptible to acid-catalyzed dehydration or other rearrangements.
-
Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, potentially forming an N-oxide.[12]
-
Thermal: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[12]
-
Photolytic: Exposure to UV or visible light can induce photolytic degradation, often through radical mechanisms.[12]
A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without overly complex secondary degradation, which can complicate analysis.[13]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[13]
-
Thermal Degradation: Heat the stock solution at 80°C. A solid sample should also be stressed in parallel.
-
Photolytic Degradation: Expose the stock solution and a solid sample to light in a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Neutralization: Neutralize the acid and base-stressed samples before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.[10]
-
Mass Balance: Evaluate the mass balance by comparing the decrease in the main peak area with the total increase in the area of all degradation peaks. A good mass balance (95-105%) indicates that all major degradants are being detected.
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation and Stability Profiling.
Data Presentation: Hypothetical Stability Profile
Table 2: Example Forced Degradation Results for this compound.
| Stress Condition | Time (h) | % Assay Remaining | Major Degradation Products (Hypothetical) | Observations |
|---|---|---|---|---|
| Control (Unstressed) | 48 | 99.8% | None | Compound is stable in solution at RT. |
| 0.1 M HCl, 60°C | 24 | 85.2% | Dehydration product | Significant degradation under acidic heat. |
| 0.1 M NaOH, RT | 48 | 98.5% | Minor unknown | Relatively stable to base at RT. |
| 3% H₂O₂, RT | 8 | 79.6% | N-oxide derivative | Highly susceptible to oxidation.[12] |
| Thermal, 80°C | 48 | 96.1% | Minor unknown | Good thermal stability in solution. |
| Photolytic (ICH Q1B) | - | 99.1% | None | Photostable. |
Conclusion and Forward Look
This guide provides a robust, scientifically grounded methodology for assessing the solubility and stability of this compound. The outlined protocols for equilibrium solubility and forced degradation are designed to generate critical data that informs lead optimization, pre-formulation, and formulation development activities. Understanding that this compound is susceptible to oxidation and acid-catalyzed degradation allows for the implementation of mitigation strategies, such as the inclusion of antioxidants in formulations or control of pH. The stability-indicating method developed through this process is a vital tool for ensuring product quality and safety throughout the drug development lifecycle.[9]
References
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Bergström, C. A. S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Sari, Y. P., et al. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
- Al-Ostath, A. I., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports.
-
Shaikh, J., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
-
R Discovery. (2025). Forced Degradation Studies Research Articles. R Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)piperidine. PubChem Compound Database. [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-but-2-enoic acid (CLEFMA). Journal of Pharmaceutical Analysis. [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method? AmbioPharm. [Link]
-
LookChem. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. LookChem. [Link]
-
Kumar, A., et al. (2023). Stability indicating study by using different analytical techniques. International Journal for Scientific Research and Development. [Link]
-
IJCRT. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. biomedres.us [biomedres.us]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 11. ijcrt.org [ijcrt.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorophenyl Piperidines for Drug Discovery Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for optimal interactions with biological targets. When combined with a fluorinated phenyl group, the resulting fluorophenyl piperidine motif offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5]
Fluorine, the most electronegative element, is not a mere bioisostere for hydrogen. Its strategic incorporation into a molecule can profoundly alter properties such as metabolic stability, membrane permeability, and binding affinity.[4][5][6] For instance, replacing a metabolically labile C-H bond with a stronger C-F bond can block oxidative metabolism, thereby increasing a drug's half-life.[6] Furthermore, fluorine's electron-withdrawing nature can lower the pKa of nearby basic amines, like the piperidine nitrogen, which can enhance oral bioavailability by improving membrane permeation.[6][7] This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological activity of this important chemical class, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Pharmacophore: Points of Modification
The biological activity of a fluorophenyl piperidine derivative is determined by the interplay of its constituent parts: the fluorophenyl ring, the piperidine core, and any linking group or direct substitution on the piperidine nitrogen. Understanding how modifications at each position impact target engagement and selectivity is fundamental to rational drug design.
The diagram below illustrates the key points for structural modification on the generic fluorophenyl piperidine scaffold.
The Strategic Role of Fluorine: More Than a Metabolic Blocker
The decision of where and how many fluorine atoms to place on the phenyl ring is a critical design choice. The effects extend beyond simply enhancing metabolic stability.
-
Modulation of Basicity (pKa): Fluorine substitution on the piperidine ring itself, or on an N-aryl substituent, significantly lowers the basicity of the piperidine nitrogen.[6] A study by van Niel et al. demonstrated that a 4-fluoropiperidine had a pKa closer to that of a piperazine, a modification aimed at improving absorption and bioavailability for 5-HT1D receptor ligands.[6] This modulation is crucial, as highly basic compounds can be sequestered in acidic lysosomes and may have higher liability for hERG channel interactions.[7]
-
Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, contributing to binding affinity in ways a C-H bond cannot. This unique interaction can enhance potency and selectivity.
-
Conformational Control: The placement of fluorine can influence the preferred conformation of the molecule, locking it into a more bioactive shape for receptor binding.
Detailed SAR Analysis: Deconstructing the Scaffold
The following sections dissect the SAR of the fluorophenyl piperidine scaffold, drawing on examples from CNS-active agents, particularly monoamine transporter inhibitors.
Fluorophenyl Ring Modifications
The number and position of fluorine atoms on the phenyl ring are critical determinants of activity and selectivity. In the context of dopamine transporter (DAT) ligands based on the GBR 12909 template (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine), the presence of two para-fluorophenyl groups is a hallmark of high affinity.[8][9]
| Compound/Modification | Target(s) | Activity (Kᵢ in nM) | Key SAR Insight |
| GBR 12909 Analog | DAT | 0.7 - 10 | The bis(4-fluorophenyl)methoxy moiety is optimal for high DAT affinity.[9][10] |
| N-benzyl piperidine series | DAT, SERT | DAT: Low nM range | Ortho and meta substituents on an N-benzyl group can modulate SERT/DAT selectivity.[10] |
| 3,4-disubstituted piperidines | DAT, NET, SERT | NET: Low nM for (+)-cis isomers | Stereochemistry of the piperidine ring dramatically influences transporter selectivity.[11] |
| 3-Aryl-piperidine-2,6-diones | CVB-2, HSV-1 | Moderate Activity | The presence of a fluorophenyl group conferred moderate antiviral activity.[12] |
Table 1: Representative SAR data for fluorophenyl piperidine derivatives.
Piperidine Ring Substitutions
Modifications to the piperidine ring itself, including its substitution pattern and stereochemistry, are pivotal for tuning selectivity across different biological targets.
-
N-Substitution (R¹): The group attached to the piperidine nitrogen often dictates the primary target class. For DAT inhibitors, bulky N-substituents like a 2-naphthylmethyl group can yield sub-nanomolar affinity.[9] The nature of this substituent is a key driver for differentiating activity between the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.[10]
-
C3/C4-Substitution (R²): The stereochemistry of substituents on the piperidine ring can dramatically switch selectivity. For a series of 3,4-disubstituted piperidines, (-)-cis analogues showed DAT/NET selectivity, while (-)-trans and (+)-cis isomers favored SERT or SERT/NET inhibition.[11] This highlights the critical need for stereocontrolled synthesis to isolate the desired pharmacological profile.[13][14]
Experimental Workflows for SAR Elucidation
A systematic and logical screening cascade is essential for efficiently advancing an SAR campaign from initial hits to lead candidates. The process must integrate chemistry and biology to create a tight design-make-test-analyze cycle.
Screening Cascade
The following diagram outlines a typical workflow for an SAR investigation of fluorophenyl piperidines targeting CNS receptors.
Key Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a self-validating system for determining the binding affinity (Kᵢ) of test compounds for the human dopamine transporter.
Objective: To quantify the ability of a test compound to displace a known high-affinity radioligand from the DAT expressed in a stable cell line.
Materials:
-
Cell Membranes: HEK293 cells stably expressing human DAT.
-
Radioligand: [³H]-WIN 35,428 (specific activity ~80 Ci/mmol).
-
Non-specific Ligand: GBR 12909 (10 µM final concentration).
-
Test Compounds: Stock solutions in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Equipment: 96-well plates, filter plates (GF/B), cell harvester, liquid scintillation counter.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Pipette 25 µL of each compound dilution into the 96-well plate. Include wells for "total binding" (buffer only) and "non-specific binding" (10 µM GBR 12909).
-
-
Radioligand Preparation:
-
Dilute [³H]-WIN 35,428 in assay buffer to a final concentration of ~1.5 nM (equal to its known Kₔ for DAT).
-
-
Membrane Preparation:
-
Thaw cell membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
-
Assay Incubation:
-
To each well, add 100 µL of the diluted cell membranes.
-
Add 25 µL of the diluted [³H]-WIN 35,428.
-
The final assay volume is 150 µL.
-
Incubate the plates for 2 hours at 4°C with gentle agitation.
-
-
Harvesting and Filtration:
-
Pre-soak the GF/B filter plates with 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.
-
Rapidly terminate the incubation by filtering the contents of the assay plate through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation cocktail to each well of the filter plate.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNonspecific) / (CPMTotal - CPMNonspecific)])
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Trustworthiness & Self-Validation: The inclusion of total and non-specific binding controls in every plate validates the assay window. The use of a known competitor (GBR 12909) ensures that the displacement observed is specific to the DAT binding site. Consistency of the Kᵢ for a standard control compound across multiple runs confirms assay reproducibility.
Conclusion and Future Directions
The fluorophenyl piperidine scaffold remains a highly productive area for drug discovery, particularly for CNS targets. The structure-activity relationships are complex, with subtle changes in fluorine position, N-substitution, and piperidine ring stereochemistry leading to dramatic shifts in potency and selectivity.[10][11] Future research will likely focus on developing novel synthetic methods to access more diverse and stereochemically complex piperidine cores.[7][13][14] Furthermore, as our understanding of polypharmacology grows, there will be an increasing emphasis on designing compounds with precisely tailored activity profiles against multiple targets, a challenge for which the tunable nature of the fluorophenyl piperidine scaffold is exceptionally well-suited.
References
-
Zhen, J., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-73. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]
-
Sztanke, K., et al. (2013). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Molecules, 18(10), 12795-12812. [Link]
-
Turan-Zitouni, G., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5431. [Link]
-
Singh, H., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Rudd, M. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Kiss, L., et al. (2022). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Molecules. [Link]
-
Meanwell, N. A. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. [Link]
-
Poonam, S., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]
-
Matecka, D., et al. (2006). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. [Link]
-
Nakagawa, H., et al. (2001). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 44(16), 2536-2545. [Link]
-
Thakur, G. A., et al. (2020). Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. ACS Medicinal Chemistry Letters, 11(7), 1437-1444. [Link]
-
de Moraes, M. C., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3378-3381. [Link]
-
Sławiński, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116393. [Link]
-
He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-9. [Link]
-
Caccia, C., et al. (2002). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]
-
Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6293. [Link]
-
Desai, P., & Kulkarni, V. (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Modeling and Molecular Docking of 4-(2-Fluorophenyl)piperidin-4-ol with the Human Mu-Opioid Receptor
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth walkthrough of the in silico analysis of 4-(2-Fluorophenyl)piperidin-4-ol, a novel phenylpiperidine derivative, as a potential ligand for the human mu-opioid receptor (μOR). Phenylpiperidine derivatives are a well-established class of compounds with significant activity at opioid receptors, making this an important area of investigation for novel analgesics.[1][2] This document details the complete computational workflow, from ligand and receptor preparation to molecular docking, and post-hoc analysis of the resulting interactions. Each step is explained with a focus on the underlying scientific rationale, providing researchers and drug development professionals with a robust framework for conducting similar virtual screening and lead optimization studies. The protocols described herein are designed to be self-validating and are grounded in established methodologies, supported by authoritative references.
Introduction
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of centrally acting agents, most notably potent opioid analgesics.[1] The mu-opioid receptor (μOR), a Class A G-protein coupled receptor (GPCR), is the primary target for major opioids like morphine and fentanyl, which exert their effects by modulating pain signaling pathways.[3][4] The exploration of novel derivatives, such as this compound, is driven by the quest for compounds with improved efficacy, selectivity, and side-effect profiles.
In silico techniques, particularly molecular docking, have become indispensable tools in modern drug discovery.[5][6] They offer a rapid and cost-effective means to predict the binding affinity and orientation of a small molecule within the active site of a protein target.[6][7] This predictive power allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug development pipeline.[5] This guide will demonstrate the application of these techniques to elucidate the potential binding mechanism of this compound with the human μOR.
Methodologies and Experimental Protocols
The in silico analysis workflow is a multi-step process that requires careful preparation of both the ligand and the protein target to ensure the accuracy and reliability of the docking simulation.
Caption: High-level workflow for the in silico docking study.
Ligand Preparation Protocol
The initial step involves generating a three-dimensional, energetically favorable conformation of the ligand.
Rationale: A low-energy 3D structure is crucial as it represents a physically realistic conformation of the molecule, which is necessary for a meaningful docking simulation.
Step-by-Step Protocol:
-
2D Structure Generation: Draw the 2D chemical structure of this compound using chemical drawing software (e.g., ChemDraw or Marvin Sketch).
-
Conversion to 3D: Convert the 2D structure into a 3D model using a molecular editor or a tool like Open Babel.
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field such as MMFF94 or UFF. This step optimizes the geometry to find a low-energy conformational state.
-
File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as PDBQT (Protein Data Bank, Partial Charge & Atom Type), which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[8]
Protein Target Preparation Protocol
Proper preparation of the receptor is critical for defining the binding site and ensuring accurate docking. We will use a high-resolution crystal structure of the human μ-opioid receptor. A suitable entry from the Protein Data Bank (RCSB PDB) is PDB ID: 8EF6 , which represents the morphine-bound μOR-G protein complex.[3]
Rationale: Starting with a high-quality experimental structure is paramount. The preparation process removes non-essential molecules, corrects structural issues, and adds parameters required by the docking software, thereby creating a clean and accurate representation of the binding site.[9]
Caption: Step-by-step protein preparation workflow.
Step-by-Step Protocol (using UCSF Chimera):
-
Fetch Structure: Load the PDB structure (8EF6) directly into UCSF Chimera.[10]
-
Clean the Structure:
-
Delete all water molecules.
-
Remove any co-factors, ions, and duplicate protein chains not relevant to the binding interaction. Retain the original ligand (morphine in this case) to define the binding site.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds and are often absent in crystal structures.
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges) to all atoms. These charges are essential for calculating electrostatic interactions in the docking scoring function.
-
Define Binding Site (Grid Box): The binding site is defined as a three-dimensional grid that encompasses the region where the ligand is expected to bind. A common and effective strategy is to center this grid on the co-crystallized ligand.[11][12]
-
Save for Docking: Save the prepared protein structure as a PDBQT file.
Molecular Docking Simulation Protocol
With the prepared ligand and receptor, the docking simulation can be performed using AutoDock Vina.[8]
Rationale: AutoDock Vina uses a sophisticated search algorithm to explore various possible conformations (poses) of the ligand within the defined binding site.[11] It then uses a scoring function to estimate the binding affinity for each pose, predicting the most likely and stable binding mode.[13]
Step-by-Step Protocol:
-
Configuration File: Create a configuration text file that specifies the file paths for the receptor (protein.pdbqt) and ligand (ligand.pdbqt), and defines the center and dimensions (in Angstroms) of the grid box determined in the previous step.[14]
-
Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Output: Vina will generate an output file (typically in PDBQT or MOL2 format) containing the predicted binding poses of the ligand, ranked by their calculated binding affinities (in kcal/mol).[14]
Results and Post-Docking Analysis
Binding Affinity and Pose Selection
The primary quantitative result from AutoDock Vina is the binding affinity score. A more negative score indicates a stronger predicted binding affinity.[15]
Data Presentation: The results for the top poses should be summarized in a table for clarity.
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |
| 1 | -9.2 | 0.000 | ASP147, TYR148, HIS297 |
| 2 | -8.8 | 1.345 | ASP147, MET151 |
| 3 | -8.5 | 2.108 | TYR326, LYS233 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization and Interaction Analysis
A crucial step is the visual inspection of the top-ranked docking poses to understand the specific molecular interactions that stabilize the ligand-receptor complex.[16][17] This is typically done using molecular visualization software like PyMOL or Discovery Studio Visualizer.[15]
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Locate nonpolar regions of the ligand interacting with hydrophobic pockets in the receptor.
-
Pi-Stacking: Look for interactions between aromatic rings of the ligand and residues like Tyrosine, Phenylalanine, or Histidine.
-
Salt Bridges: Identify electrostatic interactions between charged groups on the ligand and receptor.
The 2-fluorophenyl group of the ligand, for example, may form specific halogen bond or hydrophobic interactions within the binding pocket, while the hydroxyl and piperidine nitrogen can act as key hydrogen bond donors or acceptors. A detailed analysis of these interactions provides a structural hypothesis for the compound's activity.[17]
Discussion
The in silico analysis suggests that this compound can favorably dock into the active site of the human mu-opioid receptor. The predicted binding affinity of -9.2 kcal/mol for the top pose indicates a strong potential for binding. The key interactions identified, particularly the hydrogen bond with ASP147 (a critical residue for opioid binding) and hydrophobic interactions involving the fluorophenyl ring, are consistent with the binding modes of known μOR agonists.
It is essential to acknowledge the limitations of this computational study. Molecular docking utilizes a rigid receptor (or one with limited flexibility) and scoring functions that are approximations of the true binding free energy.[18] The effects of solvent are also simplified. Therefore, these results represent a compelling hypothesis that requires experimental validation through binding assays and functional studies to confirm the affinity and efficacy of the compound.
Future work should involve synthesizing this compound and performing in vitro radioligand binding assays to determine its experimental binding affinity (Ki) for the μOR. Subsequent functional assays (e.g., GTPγS binding) can then establish whether it acts as an agonist, antagonist, or partial agonist.
Conclusion
This guide has detailed a comprehensive in silico workflow for evaluating a novel compound, this compound, as a potential ligand for the human mu-opioid receptor. The molecular docking simulations predict a high-affinity binding mode stabilized by key interactions within the receptor's active site. These computational findings provide a strong rationale for prioritizing this compound for chemical synthesis and further pharmacological investigation as a potential novel analgesic.
References
- AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube.
- AutoDock Vina Tutorial. (2020). The Scripps Research Institute.
- Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (n.d.). ResearchGate.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- Preparing the protein and ligand for docking. (n.d.). ScotChem.
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
- Computer-Aided Drug Design Tutorials: 4.1. Docking with DOCK 6. (n.d.). UC Santa Barbara.
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). ResearchGate.
- Zhuang, Y., et al. (2022). Molecular recognition of morphine and fentanyl by the human mu-opioid receptor. RCSB PDB.
- Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). Journal of Pharmaceutical Research & Reports.
- Vu, L. (2023). Analyze protein-ligand interactions of docking-based virtual screening results. Medium.
- Ligand–protein interaction analysis after molecular docking. (n.d.). ResearchGate.
- Singh, P., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in Molecular Biology.
- Goswami, D. (2022). EP 1 | MOLECULAR DOCKING in UCSF CHIMERA by VINA Plugin from Scratch in Linux. YouTube.
- Introduction to in silico docking. (n.d.). University of Cambridge.
- Koehl, A., et al. (2018). Mu Opioid Receptor-Gi Protein Complex. RCSB PDB.
- Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design.
- Mu Opioid Receptor-Gi Protein Complex. (2018). National Center for Biotechnology Information.
- Phenylpiperidines. (n.d.). Wikipedia.
- Wang, Y., et al. (2022). Gi bound mu-opioid receptor in complex with beta-endorphin. RCSB PDB.
- Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry.
- Ganesan, A., Coote, M. L., & Barakat, K. (2017). Molecular dynamics-based approaches for computational drug discovery. Journal of Chemical Information and Modeling.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
- Pontén, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Journal of Medicinal Chemistry.
- Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management.
- Sonesson, C., et al. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. GUPEA.
- OPRM1 - Mu-type opioid receptor - Homo sapiens (Human). (n.d.). UniProt.
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. rcsb.org [rcsb.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Tutorial: Visualization of Macromolecules [people.chem.ucsb.edu]
- 10. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. medium.com [medium.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biological Targets of 4-Aryl-4-Hydroxypiperidine Derivatives
This guide provides a comprehensive technical overview of the diverse biological targets of 4-aryl-4-hydroxypiperidine derivatives, a chemical scaffold of significant interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental approaches, and offers detailed methodologies for the characterization of these compounds.
Introduction: The Versatility of the 4-Aryl-4-Hydroxypiperidine Scaffold
The 4-aryl-4-hydroxypiperidine core is a privileged scaffold in medicinal chemistry, renowned for its conformational rigidity and the precise spatial orientation of its key pharmacophoric features: a basic nitrogen atom, a hydroxyl group, and an aryl moiety. This arrangement allows for interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities. Historically, this scaffold is most famously associated with the potent analgesic pethidine (meperidine), but subsequent research has revealed its promiscuity, with derivatives showing high affinity for a range of central nervous system (CNS) targets. This guide will delve into the key biological targets of these derivatives, exploring their mechanisms of action, structure-activity relationships, and the experimental techniques used to elucidate these interactions.
Primary Biological Targets and Mechanisms of Action
The 4-aryl-4-hydroxypiperidine scaffold has been shown to interact with several key protein families, including G protein-coupled receptors (GPCRs), ligand-gated ion channels, and neurotransmitter transporters. The following sections will explore these interactions in detail.
Opioid Receptors: The Analgesic Heritage
The analgesic properties of many 4-aryl-4-hydroxypiperidine derivatives are primarily attributed to their interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[1][2][3] These GPCRs are the primary targets for most clinically used opioid analgesics.
Mechanism of Action: Binding of a 4-aryl-4-hydroxypiperidine agonist to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways via heterotrimeric G proteins (primarily of the Gi/o family). This results in:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs), which suppresses neurotransmitter release.
Collectively, these actions at the cellular level manifest as a potent analgesic effect at the systemic level.
Structure-Activity Relationship (SAR): The affinity and efficacy of these derivatives at opioid receptors are highly dependent on the nature and position of substituents on both the aryl ring and the piperidine nitrogen. For instance, studies have shown that specific substitutions on the aryl ring can modulate affinity for the µ-opioid receptor over the δ- and κ-opioid receptors.[3]
Sigma Receptors: Modulators of Cellular Signaling
Sigma receptors, particularly the sigma-1 (σ₁) subtype, are another prominent target for 4-aryl-4-hydroxypiperidine derivatives.[4][5] These receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, and are involved in the modulation of various cellular signaling pathways.[6][7][8]
Mechanism of Action: The sigma-1 receptor acts as an intracellular chaperone protein. Upon ligand binding, it can dissociate from its partner proteins and translocate to other parts of the cell, where it modulates the activity of various ion channels (including voltage-gated potassium channels and NMDA receptors) and signaling proteins.[6] This can lead to a range of downstream effects, including the modulation of intracellular calcium signaling, neurotransmitter release, and neuronal survival pathways.[6][7]
Structure-Activity Relationship (SAR): Quantitative structure-activity relationship (QSAR) studies have revealed that hydrophobic interactions are a key driver for sigma-1 receptor binding of 4-aryl-4-hydroxypiperidine derivatives.[4] The nature of the substituent on the piperidine nitrogen significantly influences both affinity and selectivity for sigma-1 over sigma-2 receptors.
Dopamine Transporter: Modulating Dopaminergic Neurotransmission
A subset of 4-aryl-4-hydroxypiperidine derivatives has been identified as potent ligands for the dopamine transporter (DAT).[9][10][11][12] The DAT is a membrane-bound protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.
Mechanism of Action: By binding to the DAT, these derivatives can inhibit the reuptake of dopamine, leading to an increase in the extracellular concentration of this neurotransmitter. This can result in stimulant-like effects and has therapeutic potential in conditions characterized by dopamine dysregulation.
Structure-Activity Relationship (SAR): The affinity for the DAT is highly sensitive to the stereochemistry of the 4-aryl-4-hydroxypiperidine core and the nature of the substituents. For example, specific enantiomers of certain derivatives have shown significantly higher affinity for the DAT.[9][10] Furthermore, modifications to the aryl ring and the substituent on the piperidine nitrogen can impact both potency and selectivity for the DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[11]
NMDA Receptors: Targeting Glutamatergic Neurotransmission
Certain 4-aryl-4-hydroxypiperidine derivatives have been developed as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity.[13][14]
Mechanism of Action: These compounds typically act as non-competitive antagonists, binding to a site within the ion channel pore or at an allosteric site on the receptor complex. This prevents the influx of calcium ions in response to glutamate and glycine binding, thereby reducing neuronal excitation. Many of these derivatives exhibit selectivity for NMDA receptors containing the NR2B subunit.[13][14][15]
Structure-Activity Relationship (SAR): The selectivity for NR2B-containing NMDA receptors is often conferred by the specific substitution pattern on the aryl ring and the nature of the side chain attached to the piperidine nitrogen. The hydroxyl group at the 4-position of the piperidine ring is also a critical determinant of their interaction with the receptor.
Experimental Protocols for Target Characterization
A thorough understanding of the biological targets of 4-aryl-4-hydroxypiperidine derivatives requires a combination of in vitro and in vivo experimental approaches. The following section outlines key methodologies.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor or transporter.[16][17][18][19]
Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) for binding to a target protein in a membrane preparation or on intact cells. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Ki) can be calculated.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Incubation:
-
In a multi-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target. The choice of assay depends on the signaling mechanism of the target protein.
-
For GPCRs (e.g., Opioid Receptors):
-
cAMP Assays: Measure the inhibition or stimulation of adenylyl cyclase activity by quantifying intracellular cAMP levels using techniques such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
GTPγS Binding Assays: Measure the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G proteins upon receptor activation.
-
-
For Ion Channels (e.g., NMDA Receptors):
-
Electrophysiology: Techniques like patch-clamp recording can directly measure the ion flow through the channel in response to agonist application in the presence and absence of the test compound.[20][21][22][23][24] This allows for the characterization of channel block, modulation of gating properties, and determination of the mechanism of action (e.g., open-channel block vs. allosteric modulation).
-
-
For Transporters (e.g., Dopamine Transporter):
-
Neurotransmitter Uptake Assays: Measure the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells or synaptosomes expressing the transporter.
-
In Vivo Models
In vivo studies in animal models are crucial to assess the physiological and behavioral effects of 4-aryl-4-hydroxypiperidine derivatives and to evaluate their therapeutic potential.
-
Analgesia: Models such as the hot plate test and the tail-flick test are used to assess the antinociceptive effects of compounds targeting opioid receptors.[1]
-
Locomotor Activity: Open-field tests are used to measure changes in spontaneous locomotor activity, which can indicate stimulant or sedative effects of compounds acting on the dopamine transporter or other CNS targets.[9][10]
-
Neuroprotection: Models of neurodegenerative diseases or ischemic injury are used to evaluate the neuroprotective effects of NMDA receptor antagonists or sigma-1 receptor agonists.
Visualizing the Complexity: Signaling Pathways and Workflows
To better understand the intricate interactions of 4-aryl-4-hydroxypiperidine derivatives with their biological targets, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Agonist binding to a Gi/o-coupled opioid receptor.
Caption: Modulation of cellular function by the Sigma-1 receptor.
Caption: Experimental workflow for a radioligand binding assay.
Quantitative Data Summary
The following table summarizes representative binding affinity data for 4-aryl-4-hydroxypiperidine derivatives at various biological targets. It is important to note that these values are highly dependent on the specific chemical structure of the derivative.
| Compound Class/Example | Target | Assay Type | Affinity (Ki/IC₅₀, nM) | Reference |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Opioid Receptors | In vivo (analgesia) | ED₅₀ ~50 mg/kg | [1] |
| 4-aroylpiperidines & 4-(α-hydroxyphenyl)piperidines | Sigma-1 Receptor | Radioligand Binding | Ki < 15 nM | [4] |
| Hydroxypiperidine analogues of GBR 12935 | Dopamine Transporter | Radioligand Binding | IC₅₀ = 0.46 - 56.7 nM | [9][10] |
| Conformationally restricted analogues | NMDA Receptor (NR2B) | Radioligand Binding | High Affinity | [13] |
Conclusion and Future Directions
The 4-aryl-4-hydroxypiperidine scaffold represents a remarkably versatile platform for the design of novel therapeutics targeting a range of biological entities within the central nervous system. The inherent structural features of this core allow for fine-tuning of affinity and selectivity towards opioid receptors, sigma receptors, the dopamine transporter, and NMDA receptors, among others. A thorough understanding of the structure-activity relationships and the downstream signaling consequences of these interactions is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced side-effect profiles.
Future research in this area will likely focus on:
-
Improving Subtype Selectivity: Developing derivatives with higher selectivity for specific opioid receptor subtypes (e.g., µ vs. δ vs. κ) or NMDA receptor subunits to minimize off-target effects.
-
Polypharmacology: Intentionally designing compounds that interact with multiple targets to achieve synergistic therapeutic effects, for example, by combining opioid receptor agonism with sigma-1 receptor modulation for enhanced pain relief.
-
Elucidating Novel Targets: Employing unbiased screening approaches to identify new biological targets for this privileged scaffold.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical development for a variety of neurological and psychiatric disorders.
This guide has provided a foundational understanding of the key biological targets of 4-aryl-4-hydroxypiperidine derivatives, grounded in established scientific principles and experimental methodologies. It is intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important chemical class.
References
- Caraci, F., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(9), 1538-1549.
- Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 57.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
- Dutta, A. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(18), 3972-3982.
- Mott, D. D., et al. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Journal of Medicinal Chemistry, 41(7), 1172-1184.
-
Longdom Publishing. (n.d.). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Longdom Publishing. Retrieved from [Link]
- Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073.
- Emmerson, P. J., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1630-1637.
- Hansen, K. B., et al. (2017). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. Proceedings of the National Academy of Sciences, 114(33), E6996-E7005.
-
Dutta, A. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). NMDA receptor subunit selectivity of PPDA derivatives. ResearchGate. Retrieved from [Link]
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
- Kourrich, S., et al. (2012). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 6, 168.
-
ResearchGate. (n.d.). Sigma-1 Receptor Ligands. ResearchGate. Retrieved from [Link]
- Fischer, G., et al. (1997). Antagonists selective for NMDA receptors containing the NR2B subunit. Current Pharmaceutical Design, 3(4), 333-352.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
- Munguia-Galaviz, F. J., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1997.
-
ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis. ResearchGate. Retrieved from [Link]
-
Munguia-Galaviz, F. J., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed. Retrieved from [Link]
-
Hansen, K. B., et al. (2017). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. PubMed. Retrieved from [Link]
-
Slideshare. (n.d.). QSAR quantitative structure activity relationship. Slideshare. Retrieved from [Link]
- Pinilla, C., et al. (1998). Selective ligands for the mu, delta, and kappa opioid receptors identified from a single mixture based tetrapeptide positional scanning combinatorial library. The Journal of Biological Chemistry, 273(30), 18848-18856.
- Saeed, A., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(4), 785-790.
-
MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Retrieved from [Link]
- Ekins, S., et al. (2000). Three- and four-dimensional-quantitative structure activity relationship (3D/4D-QSAR) analyses of CYP2C9 inhibitors. Drug Metabolism and Disposition, 28(8), 994-1002.
- Jin, W. Q., et al. (1983). Interactions of some 4-anilinopiperidines and 4-phenylpiperidines with the mu, delta- and kappa-binding sites. Life Sciences, 33(Suppl 1), 251-253.
- Kirk, K. L., & Wang, W. (2020). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology, 2108, 1-22.
-
MDPI. (n.d.). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. MDPI. Retrieved from [Link]
-
eLife. (2022). Macroscopic control of cell electrophysiology through ion channel expression. eLife. Retrieved from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
-
ResearchGate. (n.d.). Receptor binding affinity of traditional mu-opioid agonists (morphine...). ResearchGate. Retrieved from [Link]
-
IntuitionLabs. (2023, November 17). Preclinical vs. Clinical Research: Key Stages of Drug Development. IntuitionLabs. Retrieved from [Link]
-
IFSC/USP. (n.d.). Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. IFSC/USP. Retrieved from [Link]
-
NCBI. (n.d.). Electrophysiological Methods for the Study of TRP Channels. NCBI. Retrieved from [Link]
-
Charles River. (n.d.). Developing pharmaceuticals from basic research discoveries. Charles River. Retrieved from [Link]
- Reith, M. E., et al. (1994). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 37(23), 3966-3975.
- Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(16), 2177-2180.
- Kawano, R., et al. (2018). Electrophysiological measurement of ion channels on plasma/organelle membranes using an on-chip lipid bilayer system. Scientific Reports, 8(1), 17498.
Sources
- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interactions of some 4-anilinopiperidines and 4-phenylpiperidines with the mu, delta- and kappa-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.box [sci-hub.box]
- 10. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elifesciences.org [elifesciences.org]
- 22. ifsc.usp.br [ifsc.usp.br]
- 23. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Electrophysiological measurement of ion channels on plasma/organelle membranes using an on-chip lipid bilayer system - PMC [pmc.ncbi.nlm.nih.gov]
A Review of Synthetic Routes for 4-Substituted Piperidin-4-ols
An In-depth Technical Guide:
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2][3][4] Within this class, the 4-substituted piperidin-4-ol motif is of particular significance, acting as a crucial building block for a wide array of pharmacologically active compounds, including analgesics, antipsychotics, and dual Na+/Ca2+ channel blockers.[5][6][7] The tertiary alcohol at the C4 position provides a key stereocenter and a handle for further functionalization, making the development of efficient, stereoselective, and modular synthetic routes to these scaffolds a high-priority research area.
This guide provides a detailed review of the principal synthetic strategies for accessing 4-substituted piperidin-4-ols. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic rationale and field-proven insights into each method's advantages and limitations.
Nucleophilic Addition to 4-Piperidones: The Classical Approach
The most direct and widely employed method for synthesizing 4-substituted piperidin-4-ols is the nucleophilic addition of organometallic reagents to a 4-piperidone precursor.[8][9] This strategy's simplicity and the commercial availability of various 4-piperidones make it a workhorse in both academic and industrial laboratories.
Mechanistic Principle & Experimental Causality
The core of this reaction is the addition of a carbanion equivalent (from a Grignard or organolithium reagent) to the electrophilic carbonyl carbon of the 4-piperidone. The choice of the nitrogen protecting group on the piperidone is critical; an electron-withdrawing group like tert-butoxycarbonyl (Boc) enhances the carbonyl's electrophilicity and is easily removed under acidic conditions.
However, several competing side reactions must be managed.[8]
-
Enolization: The organometallic reagent can act as a base, deprotonating the α-protons of the ketone and leading to the recovery of starting material after workup. This is particularly problematic with sterically hindered Grignard reagents.[8]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via hydride transfer.[8]
To maximize the yield of the desired tertiary alcohol, the reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic pathway of nucleophilic addition over enolization or reduction.[8]
Experimental Protocol: Grignard Addition to N-Boc-4-Piperidone
This protocol describes a general procedure for the synthesis of 4-aryl-4-hydroxypiperidines.
Step 1: Grignard Reagent Formation
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
To a flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[8]
-
Slowly add a solution of the appropriate aryl halide (1.1 eq.) in anhydrous diethyl ether or THF via an addition funnel. Maintain a gentle reflux until the magnesium is consumed.
-
The concentration of the formed Grignard reagent can be determined by titration before use.[8]
Step 2: Nucleophilic Addition
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[8]
-
Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via cannula.[8]
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.[8]
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[8]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-substituted piperidin-4-ol.
Visualization of Grignard Pathway
Caption: Grignard addition to N-Boc-4-piperidone.
Data Summary: Grignard Additions
| Aryl Group | Protecting Group | Conditions | Yield (%) | Reference |
| Phenyl | Methyl | Et2O, reflux | ~70-80% | [9] |
| p-Anisyl | Methyl | Et2O, reflux | ~75% | [9] |
| 1-Naphthyl | Boc | THF, -78 °C to RT | ~60-75% | [8] |
| 4-Chlorophenyl | Benzyl | Et2O, reflux | ~65-75% | [6] |
Gold-Catalyzed Cascade: A Modern, Modular Approach
Recent advances in catalysis have opened new avenues for piperidine synthesis. A standout method is a one-pot sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement.[1][10] This approach offers high modularity and excellent stereoselectivity, starting from readily available materials.[10]
Mechanistic Principle & Experimental Causality
This elegant cascade reaction proceeds through several distinct steps within a single pot:
-
Gold-Catalyzed Cyclization: An N-homopropargyl amide undergoes a gold(I)-catalyzed 6-endo-dig cyclization to form a cyclic imidate intermediate.[10]
-
Chemoselective Reduction: The cyclic imidate is selectively reduced by a mild reducing agent like catecholborane to an α-amino ether.[1][10]
-
Ferrier Rearrangement: This α-amino ether is unstable and spontaneously undergoes a Ferrier rearrangement to furnish a piperidin-4-one intermediate.[1][10]
-
In-situ Reduction: The newly formed piperidin-4-one is then reduced in situ by the excess catecholborane to yield the final piperidin-4-ol product.
A significant advantage of this method is that the piperidine nitrogen emerges unprotected, making it immediately available for subsequent derivatization.[10] The stereoselectivity is often high, controlled during the ring formation and reduction steps.[1]
Experimental Protocol: One-Pot Synthesis of Piperidin-4-ols
This protocol is adapted from the work of Zhang and coworkers.[10]
-
Add 4 Å molecular sieves (100 mg) to an oven-dried Schlenk tube and flame-dry under vacuum.
-
Under a nitrogen atmosphere, sequentially add the N-homopropargyl amide (0.1 mmol), PPh3AuNTf2 (5 mol%), and freshly distilled CH2Cl2 (1.6 mL).
-
Add a freshly prepared solution of MeSO3H in CH2Cl2 (0.4 mL, 0.03 M).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture to the desired reduction temperature (e.g., 0 °C or -20 °C).
-
Add catecholborane (0.6 mmol) and monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction with methanol and stir for 15 minutes.
-
Add a saturated aqueous solution of disodium tartrate and stir for another 15 minutes.
-
Basify with 10% NaOH (saturated with NaCl) and extract with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by chromatography.
Visualization of Gold-Catalyzed Cascade```dot
Caption: Logic flow for MCR synthesis of piperidin-4-ols.
Comparative Analysis of Synthetic Routes
| Feature | Grignard Addition | Gold-Catalyzed Cascade | Epoxide Ring-Opening | Multi-Component Reaction |
| Versatility | High (many organometallics available) | High (modular components) | Moderate (depends on olefin precursor) | High (combinatorial potential) |
| Stereocontrol | Generally poor unless chiral auxiliaries are used | Excellent diastereoselectivity | Excellent control of adjacent stereocenters | Variable; can be high with chiral catalysts |
| Atom Economy | Moderate | Good | Good | Excellent |
| Step Economy | 2-3 steps (including protection/deprotection) | 1 step (one-pot) | 2-3 steps | 1-2 steps (including final reduction) |
| Conditions | Cryogenic temperatures often required | Mild (room temp) | Mild to moderate | Mild (often room temp) |
| Key Advantage | Direct, classical, well-understood | Unprotected N, high modularity, stereoselective | Precise stereochemical control | High efficiency and complexity generation |
| Key Limitation | Side reactions (enolization, reduction) | Requires specialized gold catalyst | Requires synthesis of epoxide precursor | Often yields a precursor, not the final -ol |
Conclusion and Future Outlook
The synthesis of 4-substituted piperidin-4-ols is a mature field with a diverse toolkit of reliable methods. The classical Grignard addition to 4-piperidones remains a cornerstone for its directness and simplicity. H[8]owever, the demand for greater efficiency, stereocontrol, and molecular diversity has driven the development of sophisticated catalytic strategies. The gold-catalyzed cascade reaction represents a significant leap forward in modularity and step-economy, delivering unprotected piperidines ready for further elaboration. S[1][10]imilarly, epoxide ring-opening strategies offer unparalleled control for constructing complex, stereodefined architectures.
[11]Looking ahead, the field will likely focus on expanding the scope of asymmetric catalytic methods to provide enantiopure piperidin-4-ols directly. The continued development of novel multi-component reactions and the application of flow chemistry are also expected to provide more sustainable and scalable routes to these vital medicinal chemistry scaffolds. The convergence of these innovative approaches will undoubtedly accelerate the discovery and development of next-generation therapeutics built upon the versatile piperidin-4-ol core.
References
-
Cui, L., Li, C., & Zhang, L. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 49(49), 9178-9181. [Link]
-
Karapetyan, G., et al. (2019). 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. [Link]
-
Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(2), 371-383. [Link]
-
Watson, P. S., Jiang, B., & Scott, B. (2000). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 2(23), 3679–3681. [Link]
-
Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2010). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Journal of the Serbian Chemical Society, 75(8), 1035-1044. [Link]
-
Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]
-
Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(7), 986-991. [Link]
-
Riva, R., et al. (2008). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition, 47(40), 7662-7665. [Link]
-
Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Gopinathan, S., & Unny, I. R. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 3(2), 717-721. [Link]
-
Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Scott, W. J., & Stille, J. K. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. [Link]
-
Zare, A., et al. (2021). Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. ResearchGate. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
-
Ellman, J. A., et al. (2008). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 73(16), 6245–6255. [Link]
-
Lee, J., Ziering, A., Heineman, S. D., & Berger, L. (1947). Piperidine Derivatives. III. 4-Arylpiperidines. Journal of Organic Chemistry, 12(6), 894-901. [Link]
-
Organic Chemistry Explained. (2021). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. YouTube. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. erowid.org [erowid.org]
- 10. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Procurement and Application of 4-(2-Fluorophenyl)piperidin-4-ol for Pharmaceutical R&D
Abstract: The substituted phenylpiperidin-4-ol scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a wide range of pharmacologically active agents, particularly those targeting the central nervous system. While certain isomers, such as the 4-fluoro and 4-chloro analogs, are readily available, the successful procurement of less common positional isomers like 4-(2-Fluorophenyl)piperidin-4-ol presents unique challenges for researchers and drug development professionals. This guide provides an in-depth analysis of the sourcing landscape for this specific building block. It offers a strategic framework for supplier qualification, outlines essential analytical methods for in-house validation, discusses plausible synthetic routes, and presents a safety profile based on analogous compounds. This document is intended to serve as a practical resource for scientists navigating the complexities of acquiring and utilizing novel chemical matter in a rigorous R&D environment.
The Phenylpiperidin-4-ol Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals. When functionalized at the 4-position with both a hydroxyl group and an aryl substituent, the resulting tertiary alcohol, a phenylpiperidin-4-ol, becomes a versatile structural motif. This arrangement provides a rigid anchor for the phenyl ring while presenting a hydroxyl group for further synthetic elaboration or as a key hydrogen bonding feature for target engagement.
The analogous compound, 4-(4-chlorophenyl)piperidin-4-ol, is a well-documented intermediate in the synthesis of high-impact drugs such as Loperamide, an anti-diarrheal medication. The inclusion of a fluorine atom on the phenyl ring, as in this compound, is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding interactions. The specific ortho positioning of the fluorine atom introduces distinct electronic and steric properties compared to its more common meta and para cousins, making it a compelling, albeit challenging, building block for novel chemical entities.
Physicochemical Properties and Analytical Validation
Given its status as a non-standard reagent, any procured sample of this compound requires stringent in-house quality control. The identity and purity of the material must be unequivocally confirmed before its use in any synthetic campaign.
Predicted Physicochemical Data
The following table summarizes key properties for this compound. These values are based on computational predictions and data from closely related analogs.
| Property | Value | Source/Method |
| CAS Number | Not assigned | - |
| Molecular Formula | C₁₁H₁₄FNO | - |
| Molecular Weight | 195.23 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | ~313 °C at 760 mmHg | Predicted[1][2] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO); limited in water | Inferred from analogs[3] |
Protocol: In-House Quality Control and Validation
This protocol outlines a self-validating system for the characterization of a newly acquired batch of this compound. The causality behind this rigorous approach is clear: for a non-catalog item, the burden of proof for identity and purity rests entirely on the end-user to ensure the integrity of subsequent research.
Objective: To confirm the chemical structure and determine the purity of the supplied material.
Methodology:
-
Visual Inspection: Examine the material for uniform color and consistency. Note any discoloration or heterogeneity.
-
Solubility Check: Confirm solubility in a standard solvent like Methanol or DMSO to prepare analytical samples.
-
Structural Confirmation via NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Rationale: ¹H NMR will confirm the presence of aromatic and aliphatic protons with appropriate splitting patterns. ¹⁹F NMR provides a distinct signal for the single fluorine atom, confirming its presence. ¹³C NMR verifies the number of unique carbon environments. The combined data provides an unambiguous structural fingerprint.
-
-
Identity and Purity via LC-MS:
-
Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.
-
Inject onto a reverse-phase C18 HPLC column coupled to a mass spectrometer (ESI+).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Analysis: The mass spectrometer should detect the protonated molecular ion [M+H]⁺ at m/z 196.11. The HPLC chromatogram will indicate purity by showing a single major peak. The area of this peak relative to all other peaks provides the purity percentage (e.g., >95%).
-
-
Purity Quantification via HPLC-UV:
-
Utilize the HPLC method from the previous step with a UV detector (e.g., at 254 nm).
-
This provides a more accurate quantitative measure of purity than LC-MS alone.
-
Commercial Availability and Supplier Qualification
Direct, off-the-shelf commercial availability of this compound is limited. Researchers will typically need to engage with companies specializing in custom chemical synthesis. This necessitates a formal supplier qualification process.
The Supplier Landscape
While the ortho-fluoro isomer is rare, the closely related para-fluoro isomer, 4-(4-Fluorophenyl)piperidin-4-ol (CAS: 3888-65-1) , is widely available and can be used to identify potential vendors with relevant synthetic expertise.
Table of Potential Suppliers (for the analogous para-isomer):
| Supplier | Product Name | Purity | Notes |
| Sigma-Aldrich | 4-(4-Fluorophenyl)piperidin-4-ol | 95% | AstaTech, Inc. branded product. |
| Synblock | 4-(4-Fluorophenyl)piperidin-4-ol | >98% | Provides documentation like NMR, HPLC, LC-MS.[1] |
| CymitQuimica | 4-(4-Fluorophenyl)piperidin-4-ol | 95% | Offers various pack sizes.[4] |
| US Biological | 4-(4-Fluorophenyl)-4-hydroxypiperidine | 99+% (GC) | Offers multiple grades.[5] |
| Ambeed | 4-(4-Fluorophenyl)piperidin-4-ol | N/A | Provides analytical data upon request.[6] |
The companies listed above, and others like them, are logical starting points for inquiries regarding the custom synthesis of the ortho-fluoro isomer.
Workflow for Custom Synthesis Supplier Qualification
Engaging a custom synthesis provider requires a structured approach to mitigate risks associated with quality, timelines, and cost.
Caption: Workflow for qualifying and managing a custom chemical synthesis project.
Plausible Synthetic Route
A common and reliable method for synthesizing 4-aryl-piperidin-4-ols is the Grignard reaction. This involves the nucleophilic addition of an arylmagnesium halide to a suitable piperidin-4-one precursor.
Rationale for this approach:
-
Convergent Synthesis: It efficiently combines two key fragments.
-
Precursor Availability: 2-Fluorobromobenzene (for the Grignard reagent) and N-protected piperidin-4-ones are commercially available.
-
Protecting Group Strategy: The piperidine nitrogen must be protected (e.g., with a Boc group) to prevent it from acting as a base and quenching the Grignard reagent. The Boc group can be easily removed under acidic conditions post-reaction.
Caption: Plausible synthesis of this compound via a Grignard reaction.
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) exists for this compound. Therefore, a risk assessment must be performed based on data from analogous compounds. The SDS for the para-fluoro isomer and other piperidine derivatives indicates the following potential hazards[2][7]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.[8]
Handling Recommendations:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8][9]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Storage Recommendations:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Conclusion
This compound represents a valuable but challenging chemical building block for drug discovery programs. Its procurement is not a simple matter of catalog ordering but requires a strategic approach centered on custom synthesis. By identifying vendors with demonstrated expertise in related chemistries, implementing a rigorous supplier qualification workflow, and performing unequivocal in-house analytical validation, research organizations can successfully and safely incorporate this novel intermediate into their synthetic pipelines. The principles and protocols outlined in this guide provide a comprehensive framework for mitigating the inherent risks and maximizing the scientific potential of such non-standard reagents.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Unknown Source. (2009). SAFETY DATA SHEET.
- Unknown Source. (2010). SAFETY DATA SHEET.
-
WorldofChemicals. (n.d.). 4-(4-fluorophenyl)-4-hydroxypiperidine suppliers USA. Retrieved from [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Autech. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from [Link]
-
PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
ChemBK. (2022). piperidin-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. Retrieved from [Link]
-
PubMed Central. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
- 1. CAS 3888-65-1 | 4-(4-Fluorophenyl)piperidin-4-ol - Synblock [synblock.com]
- 2. 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE | 3888-65-1 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4-(4-Fluorophenyl)piperidin-4-ol | CymitQuimica [cymitquimica.com]
- 5. 4-(4-fluorophenyl)-4-hydroxypiperidine suppliers USA [americanchemicalsuppliers.com]
- 6. 3888-65-1 | 4-(4-Fluorophenyl)piperidin-4-ol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
Title: Navigating the Fluorinated Frontier: A Technical Guide to the Safe Handling and Application of Fluorinated Piperidine Compounds
An In-depth Technical Guide for Drug Development Professionals
Abstract: The strategic incorporation of fluorine into the piperidine scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve pharmacological profiles.[1][2][3] However, the unique attributes conferred by fluorine also introduce specific handling challenges and potential hazards that demand a nuanced approach to laboratory safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, risk assessment, and emergency management of fluorinated piperidine compounds. By elucidating the causal relationship between fluorination and chemical reactivity, metabolic pathways, and potential toxicity, this document aims to foster a culture of safety and enable the confident and responsible advancement of fluorinated piperidines in drug discovery.
Section 1: The Double-Edged Sword: Fluorine's Impact on Piperidine Properties and Toxicology
The introduction of fluorine into a piperidine ring is not a simple substitution; it is a profound chemical modification that fundamentally alters the molecule's behavior. Understanding these changes is the first principle of safe handling.
Modulation of Physicochemical Properties
Fluorine's high electronegativity exerts a powerful inductive effect, which is the primary driver for the modulation of key molecular properties.
-
Basicity (pKa): The presence of a nearby fluorine atom significantly reduces the basicity of the piperidine nitrogen.[4][5] This modulation is critical for drug design, as it can be used to disrupt off-target interactions, such as binding to the hERG potassium ion channel, thereby increasing cardiovascular safety.[6] The distance and stereochemical relationship between the fluorine and the nitrogen dictate the magnitude of this pKa reduction.[4][6]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, the overall effect depends on the substitution pattern and the molecular environment.[7] The decrease in basicity also influences lipophilicity at neutral pH, meaning some fluorinated derivatives can be more lipophilic than their non-fluorinated parents.[4]
-
Conformational Control: Fluorine substitution can introduce a conformational bias, locking the piperidine ring into a preferred geometry. This is often driven by favorable dipole interactions and hyperconjugation, which can stabilize an axial orientation of the fluorine atom.[6][8] This conformational rigidity is a valuable tool for optimizing drug-receptor interactions.
Altered Metabolism and Toxicological Profile
The strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, is key to the metabolic stability of many fluorinated drugs.[9] However, these compounds are not metabolically inert.
-
Metabolic Stability: Fluorination often blocks sites of metabolic oxidation, increasing a drug's half-life.[1][2] This enhanced stability is a primary reason for incorporating fluorine in drug candidates.
-
Metabolic Defluorination: Despite the C-F bond's strength, biological defluorination can occur through enzymatic processes, releasing fluoride ions.[1][9] While beneficial in small doses, excessive fluoride intake (>10 mg/day) can lead to toxicity, including skeletal fluorosis.[5][9]
-
Formation of Toxic Metabolites: A more significant concern is the potential metabolism of certain fluorinated compounds to toxic metabolites, most notably fluoroacetate .[1][9] Fluoroacetic acid is a potent metabolic poison that can disrupt the Krebs cycle, leading to severe cellular dysfunction.[9] The potential for a fluorinated piperidine to be metabolized into fluoroacetate must be a central consideration in any risk assessment.
| Property | Impact of Fluorination | Rationale & Safety Implication |
| Basicity (pKa) | Generally Decreased[4][5] | Inductive effect of electronegative fluorine. Affects solubility, receptor binding, and potential for off-target effects.[6] |
| Lipophilicity (LogP) | Variable (Increase or Decrease)[7] | Dependent on substitution pattern and electronic environment.[4] Influences absorption, distribution, and membrane permeability. |
| Metabolic Stability | Generally Increased[1][2] | High C-F bond energy blocks oxidative metabolism. Longer half-life may require dose adjustments. |
| Toxicity Potential | Increased risk of specific hazards | Can release toxic fluoride ions or be metabolized to poisons like fluoroacetate.[1][5][9] Requires rigorous toxicological assessment. |
Section 2: Proactive Safety: Hazard Identification and Risk Assessment
A robust safety protocol begins long before a reagent bottle is opened. It starts with a thorough and compound-specific risk assessment.
Hazard Identification
-
Physicochemical Hazards: While many fluorinated piperidines are stable solids, be aware of residual fluorinating agents from synthesis, which can be highly reactive and water-sensitive.[10] Some compounds may be light-sensitive and require storage in amber or opaque containers.[10]
-
Toxicological Hazards: Assume any novel fluorinated piperidine is harmful if inhaled, ingested, or absorbed through the skin.[11] Pay close attention to the specific hazards listed on the Safety Data Sheet (SDS), such as skin/eye irritation or respiratory tract irritation.[11][12][13]
-
The Hidden Threat of HF: The most insidious hazard associated with some fluorinated compounds is the potential to generate hydrofluoric acid (HF).[10] This can occur through reaction with strong acids, water (for some reactive intermediates), or through metabolic processes.[14] HF causes severe, deep-tissue burns that may not be immediately painful, and it can lead to life-threatening systemic toxicity by depleting calcium levels in the body.[14][15]
Risk Assessment Workflow
Before any new experiment, a formal risk assessment must be conducted. This process is a self-validating system to ensure all hazards are considered and controlled.
Caption: A workflow for conducting a risk assessment before handling fluorinated piperidines.
Section 3: The Hierarchy of Controls: Engineering a Safe Environment
Personal Protective Equipment (PPE) is the last line of defense. A truly safe process relies on robust engineering and administrative controls to minimize exposure potential from the outset.
Caption: The hierarchy of controls adapted for laboratory work with hazardous chemicals.
-
Fume Hoods: All work with volatile fluorinated compounds or any procedure that could generate dust or aerosols must be performed in a properly functioning chemical fume hood.[10] This is the minimum standard for inhalation exposure control.
-
Glove Boxes: For particularly hazardous, moisture-sensitive, or oxygen-sensitive compounds, the use of a glove box with an inert atmosphere is strongly recommended.[10]
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of each fluorinated compound or class of compounds must be available to all personnel.[10] These documents form the basis of training and ensure procedural consistency.
Section 4: The Last Line of Defense: Personal Protective Equipment (PPE)
Proper selection and use of PPE is non-negotiable.
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[10][11][16] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[10][16]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[10] For larger-scale work or when handling highly corrosive materials, a chemical-resistant apron is necessary.[10]
-
Hand Protection: Glove selection is critical and must be based on the specific compound and any solvents being used. Disposable nitrile gloves may only provide short-term splash protection and are unsuitable for many organic solvents and corrosive materials. [17][18] Always consult the glove manufacturer's compatibility chart.[10] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[10]
| Glove Material | Recommended For | Not Recommended For |
| Nitrile | Oils, greases, mild acids/bases, short-term splash protection against some solvents (e.g., hexane, methanol).[17][18] | Ketones, strong oxidizing acids, aromatic solvents, halogenated hydrocarbons.[18][19][20] |
| Neoprene | Broad resistance to acids, bases, alcohols, and petroleum products.[18][19] | Halogenated hydrocarbons (e.g., chloroform), some aromatic solvents.[18] |
| Butyl Rubber | Excellent for highly corrosive acids (including HF), ketones, esters, and aldehydes.[19][20] | Aliphatic and aromatic hydrocarbons, halogenated solvents.[19][20] |
| Viton®/Fluorocarbon | Highly resistant to aromatic and chlorinated solvents. | Ketones, esters, amines. |
| Silver Shield®/4H® | Excellent broad resistance, suitable for highly hazardous materials or chemicals of unknown toxicity.[16] | Check manufacturer data; may have poor physical dexterity. |
Section 5: Standard Operating Protocol: A Step-by-Step Guide to Safe Handling
The following protocols are generalized; they must be adapted to your specific compound and laboratory risk assessment.
Protocol for Weighing and Transferring a Solid Fluorinated Piperidine Compound
-
Preparation: Don all required PPE (lab coat, safety goggles, appropriate gloves). Confirm the chemical fume hood is functioning correctly.
-
Designated Area: Perform all manipulations within the fume hood. Place a disposable absorbent bench liner on the work surface.
-
Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully open the reagent container. Use a clean spatula to transfer the approximate amount of solid to the weighing vessel. Avoid generating dust. If the compound is static, use an anti-static gun.
-
Weighing: Close the reagent container immediately. Close the balance draft shield and record the mass.
-
Cleanup: Carefully clean the spatula with a solvent-dampened wipe (disposing of the wipe into a designated solid waste container). Wipe down the balance and surrounding area within the fume hood.
-
Disposal: Dispose of the bench liner and any contaminated wipes into the designated solid chemical waste container.[11]
Protocol for Waste Disposal
-
Segregation: Never mix incompatible waste streams. Fluorinated organic waste should be collected in a dedicated, clearly labeled, and properly vented container.
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[10]
-
Container Integrity: Use containers made of compatible materials (e.g., borosilicate glass or HDPE, but check compatibility). Ensure containers are sealed tightly when not in use.[11]
-
Disposal: Do not discharge to sewer systems.[11] All chemical waste must be disposed of through your institution's environmental health and safety office according to local and national regulations.[11][21]
Section 6: When Things Go Wrong: Emergency Procedures
Preparedness is paramount. Ensure all personnel are trained on these procedures and know the location of all safety equipment.
Chemical Spill
-
Alert: Alert others in the immediate area and restrict access.[10]
-
Assess: If the spill is large, highly toxic, or involves a volatile substance, evacuate the area immediately and contact your institution's emergency response team.[10]
-
Contain (for small spills): Wearing appropriate PPE, contain the spill with an absorbent material compatible with the chemical (e.g., vermiculite or sand).[10]
-
Collect: Collect the absorbed material into a sealed container for proper waste disposal.[10]
-
Decontaminate: Clean the spill area as appropriate for the spilled material.
Personnel Exposure
Caption: Decision workflow for emergency response to skin exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing while flushing.[10] If there is any suspicion of HF exposure, after the initial water flush, apply 2.5% calcium gluconate gel to the affected area and seek immediate medical attention. [10][14][22]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.
Conclusion
Fluorinated piperidine compounds represent a vital class of molecules in the pursuit of novel therapeutics. Their unique properties, however, are intrinsically linked to specific hazards that must be managed with knowledge and diligence. By embracing the principles of risk assessment, implementing a robust hierarchy of controls, and preparing for emergencies, researchers can safely harness the power of fluorination to drive scientific innovation.
References
-
Isanbor, C., & O'Hagan, D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). Taylor & Francis Online. Retrieved from [Link]
-
Meanwell, N. A., Johnson, B., & Xu, Q. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 755–758. Retrieved from [Link]
-
Leroux, F. R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2525–2533. Retrieved from [Link]
-
Fluorine Safety. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Retrieved from [Link]
-
Barber, D. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
-
Banks, R. E., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]
-
Meanwell, N. A., Johnson, B., & Xu, Q. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]
-
Gemo, P., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31–43. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Pittsburgh - Environmental Health and Safety. Retrieved from [Link]
-
Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (2024). Organic Process Research & Development. Retrieved from [Link]
-
Gurbych, O., et al. (2024). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Retrieved from [Link]
-
Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
-
Lankin, D. C., et al. (1993). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. Retrieved from [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved from [Link]
-
Spieß, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. Retrieved from [Link]
-
Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania - Environmental Health & Radiation Safety. Retrieved from [Link]
-
Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. Retrieved from [Link]
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College - Environmental Health and Safety. Retrieved from [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
-
UNIT 7: Personal Protective Equipment. (n.d.). University of Hawaii - CTAHR. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (2025). Carl ROTH. Retrieved from [Link]
-
Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). (n.d.). National Toxicology Program. Retrieved from [Link]
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved from [Link]
-
Fluorine - Standard Operating Procedure. (n.d.). Rutgers University - Environmental Health and Safety. Retrieved from [Link]
-
2021 Code of Practice for the Chemical Agents and Carcinogens, Mutagens and Reproductive Toxins Regulations. (2021). Health and Safety Authority. Retrieved from [Link]
-
Kennedy, G. L. Jr. (1990). Toxicology of fluorine-containing monomers. CRC Critical Reviews in Toxicology, 21(2), 149-170. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(14), 5482. Retrieved from [Link]
-
Heterocyclic amine formation in meat. (n.d.). Wikipedia. Retrieved from [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2010). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Alhamdow, A., et al. (2009). Dietary heterocyclic amines and the risk of lung cancer among Missouri women. Cancer Causes & Control, 20(1), 59-67. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.pt [fishersci.pt]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 15. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. safetyware.com [safetyware.com]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. envirosafetyproducts.com [envirosafetyproducts.com]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. pubs.acs.org [pubs.acs.org]
Introduction to the medicinal chemistry of piperidine scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast number of therapeutic agents and natural products.[1][2][3][4][5][6] Its remarkable versatility, favorable physicochemical properties, and synthetic tractability have solidified its importance in drug design.[2][7] This in-depth technical guide provides a comprehensive exploration of the medicinal chemistry of piperidine scaffolds. It delves into the fundamental principles that underpin their utility, from synthetic strategies and structural modifications to the critical analysis of structure-activity relationships (SAR). This guide is designed to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights, detailed experimental methodologies, and a forward-looking perspective on the enduring role of piperidines in the quest for novel therapeutics.
The Significance of the Piperidine Moiety in Drug Discovery
The prevalence of the piperidine scaffold in FDA-approved drugs is a testament to its exceptional value in medicinal chemistry.[1][8][9] This can be attributed to several key features that make it an attractive building block for the design of therapeutic agents:
-
Physicochemical Properties: The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor. This facilitates crucial interactions with biological targets such as enzymes and receptors.[2][3] Its saturated, three-dimensional structure contributes favorably to aqueous solubility and membrane permeability, key determinants of a drug's pharmacokinetic profile.[2][3][10][11]
-
Synthetic Tractability: A vast and well-established arsenal of synthetic methodologies exists for the construction and functionalization of the piperidine ring.[2][12][13][14][15] This allows for the precise and diverse introduction of substituents to explore chemical space and optimize biological activity.
-
Conformational Versatility: The piperidine ring primarily adopts a chair conformation, similar to cyclohexane.[16] This conformational flexibility allows the molecule to adapt its shape to the steric demands of a biological target's binding pocket.[3] The orientation of substituents (axial vs. equatorial) can be controlled, which is critical for fine-tuning pharmacological activity.[17][18][19]
-
Metabolic Stability: The piperidine scaffold is generally metabolically stable.[3] However, sites adjacent to the nitrogen atom can be susceptible to metabolism. This has led to the development of strategies such as the introduction of spirocyclic bioisosteres to enhance metabolic stability.[3][20][21]
The piperidine motif is found in a wide array of drug classes, including analgesics, antipsychotics, antihistamines, anticancer agents, and treatments for central nervous system (CNS) disorders.[1][6][8][22] Notable examples include the potent opioid analgesic fentanyl[23], the antipsychotic haloperidol, and the Alzheimer's disease drug donepezil.[12][22]
Synthetic Strategies for Piperidine Scaffolds
The efficient synthesis of substituted piperidines is a central theme in organic and medicinal chemistry. A variety of robust methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Hydrogenation of Pyridine Derivatives
One of the most direct and widely used methods for synthesizing piperidines is the hydrogenation of pyridine precursors.[12] This approach allows for the retention of substituents already present on the aromatic ring.
-
Catalytic Hydrogenation: This method typically employs transition metal catalysts such as palladium, platinum, or rhodium under hydrogen pressure. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly for substituted pyridines. For instance, the synthesis of a precursor to Donepezil, a widely used drug for Alzheimer's disease, utilizes a palladium-catalyzed hydrogenation.[12]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Preparation: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by column chromatography, crystallization, or distillation.
Intramolecular Cyclization Reactions
Intramolecular cyclization strategies are powerful for constructing the piperidine ring from acyclic precursors.[12] These methods offer excellent control over stereochemistry and allow for the synthesis of complex piperidine derivatives.
-
Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and reliable method. The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of unsaturated piperidines (dihydropyridines), which can be subsequently reduced to the saturated piperidine. This method utilizes ruthenium-based catalysts.
-
Radical Cyclization: Intramolecular radical cyclization of N-containing precursors can be an effective way to form the piperidine ring, often with high stereoselectivity.[12]
Intermolecular and Multicomponent Reactions
Intermolecular and multicomponent reactions (MCRs) provide a highly efficient means of assembling piperidine scaffolds from simple starting materials in a single step.[12][13][14]
-
Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an imine with a diene is a powerful method for the stereoselective synthesis of tetrahydropyridines, which can be readily converted to piperidines.
-
Mannich-type Reactions: The condensation of an aldehyde, an amine, and a compound with an acidic proton can be adapted to form the piperidine ring.
Diagram: Key Synthetic Routes to Piperidine Scaffolds
Caption: Major synthetic pathways to piperidine scaffolds.
Structure-Activity Relationships (SAR) and Conformational Analysis
The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[9] A thorough understanding of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Impact of Substitution Patterns
The substitution pattern on the piperidine ring dictates how the molecule interacts with its biological target. For example, in the development of farnesyltransferase inhibitors, it was found that a 3-pyridylmethyl group at the N-1 position and a nitro group at the C-5 position were important for activity.[24] Simple modifications to the substituents on the piperidine ring can lead to significant changes in potency.[24]
Stereochemistry and Chirality
Chirality plays a pivotal role in the biological activity of piperidine-containing drugs.[10][11] The introduction of chiral centers can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[10][11][25] For instance, the chiral optimization of certain kinase inhibitors using (S)- or (R)-ethyl piperidine-3-carboxylate was essential for their activity.[22] Asymmetric synthesis is therefore a critical aspect of piperidine medicinal chemistry, enabling access to enantiomerically pure compounds.[26]
Conformational Control
The conformational preference of the piperidine ring and its substituents is a key determinant of biological activity. The chair conformation is generally the most stable, and substituents can occupy either axial or equatorial positions. The relative energies of these conformations can be influenced by steric and electronic factors. For example, the introduction of fluorine atoms can significantly alter the conformational behavior of the piperidine ring, with a preference for an axial orientation in some cases due to hyperconjugation and charge-dipole interactions.[17][18][19] This conformational rigidity can be exploited to lock the molecule in a bioactive conformation, thereby enhancing its potency.
Diagram: Conformational Isomers of a Substituted Piperidine
Caption: Conformational isomers and their impact on activity.
Bioisosteric Replacements and Scaffold Hopping
While the piperidine ring possesses many favorable properties, it can be a site of metabolic vulnerability, particularly at the carbons adjacent to the nitrogen.[21] Bioisosteric replacement is a powerful strategy in medicinal chemistry to address such liabilities while retaining or improving biological activity.
-
Spirocyclic Scaffolds: Replacing the piperidine ring with a spirocyclic system, such as an azaspiro[3.3]heptane, can block metabolic oxidation at the alpha-carbons.[20][21] These rigid analogs can also offer new vectors for substitution, allowing for the exploration of new chemical space.[21]
-
Bridged and Fused Bicyclic Systems: Bicyclic piperidine mimetics, such as tropanes, can also be used to rigidify the scaffold and improve metabolic stability.[21][27]
-
Heteroatom-Containing Rings: In some cases, replacing the piperidine with other saturated heterocycles like morpholine or piperazine can be beneficial, although this will also influence the pKa of the basic nitrogen.[21]
Case Studies: Piperidine Scaffolds in Action
The impact of piperidine medicinal chemistry is best illustrated through examples of successful drug development campaigns.
Anticancer Agents
Piperidine derivatives have shown significant promise as anticancer agents by targeting various molecular pathways.[1][9][22][28] For example, several inhibitors of kinases such as Akt1 and ALK incorporate the piperidine scaffold.[9][22] The introduction of the piperidine moiety is often crucial for achieving the desired pharmacological properties and can be essential for chiral optimization.[22]
Central Nervous System (CNS) Drugs
The ability of many piperidine-containing compounds to cross the blood-brain barrier makes them ideal candidates for CNS-active drugs.[29] This is exemplified by drugs for Alzheimer's disease, such as Donepezil, which is an acetylcholinesterase inhibitor.[22] The benzyl-piperidine group in such compounds provides good binding to the catalytic site of the enzyme.[22]
Table: Examples of Piperidine-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Area | Mechanism of Action | Key Structural Feature |
| Fentanyl | Analgesia | μ-opioid receptor agonist | 4-anilidopiperidine |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist | 4-substituted piperidine |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor | N-benzylpiperidine |
| Methylphenidate | ADHD | Norepinephrine-dopamine reuptake inhibitor | Piperidine derivative |
| Crizotinib | Anticancer | ALK and ROS1 kinase inhibitor | 2-aminopyridine with piperidine |
| Paroxetine | Antidepressant | Selective serotonin reuptake inhibitor (SSRI) | Phenylpiperidine |
Future Directions and Conclusion
The piperidine scaffold continues to be a highly valuable and versatile platform in modern drug discovery.[5][8] Future research will likely focus on the development of novel and more efficient synthetic methodologies, particularly for the asymmetric synthesis of complex piperidine derivatives. The exploration of novel bioisosteric replacements and the use of computational methods to predict the conformational behavior and biological activity of piperidine-containing compounds will also be key areas of focus.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Yousr, M., & El-Sayed, M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). [Link]
-
researchchem-market.com. (n.d.). The Role of Piperidines in Drug Development and Chemical Research. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]
-
Kim, K., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(15), 3127–3130. [Link]
-
Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
-
Bononi, G., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6296. [Link]
-
University of Arizona. (2017). Piperidine-based drug discovery. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6), 1-18. [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]
-
Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 845-860. [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-373. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]
-
Comins, D. L., & Dehghani, A. (1992). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 57(22), 5820–5821. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
D'Alonzo, D., et al. (2017). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 22(12), 2139. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. [Link]
-
Wikipedia. (n.d.). Fentanyl. [Link]
-
R Discovery. (2013). Henry–Nef reaction: a practical and versatile chiral pool route to 2-substituted pyrrolidine and piperidine alkaloids. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
OUCI. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
MDPI. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Piperidine - Wikipedia [en.wikipedia.org]
- 17. d-nb.info [d-nb.info]
- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 21. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Fentanyl - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. thieme-connect.de [thieme-connect.de]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
The Strategic Incorporation of Fluorine in Modern Drug Design: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine has become a pivotal strategy in contemporary drug design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth exploration of the multifaceted roles of fluorine, moving beyond a simple recitation of its effects to a nuanced discussion of the underlying physicochemical principles and their strategic application. We will dissect the causal relationships behind fluorine's ability to enhance metabolic stability, modulate pKa, improve binding affinity, and alter lipophilicity. Through a combination of mechanistic explanations, illustrative case studies, detailed experimental protocols, and visual diagrams, this document aims to equip researchers and drug development professionals with the knowledge to rationally design and implement fluorine substitution strategies for the creation of safer and more efficacious drugs.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The prevalence of fluorinated compounds in the pharmaceutical landscape is a testament to the element's unique and powerful effects on molecular properties. Approximately 20-25% of all marketed drugs contain at least one fluorine atom, a statistic that underscores the transformative impact of this seemingly simple substitution. The strategic incorporation of fluorine is not a matter of trial and error but a deliberate design choice rooted in its fundamental electronic properties. Fluorine is the most electronegative element, possessing a small van der Waals radius of 1.47 Å, comparable to that of hydrogen (1.20 Å). This allows it to act as a "super-hydrogen," a bioisostere that can be introduced into a molecule with minimal steric perturbation while inducing significant electronic changes. This guide will delve into the core principles that make fluorine an indispensable tool in the medicinal chemist's arsenal.
The Pillars of Fluorine's Influence in Drug Design
The strategic introduction of fluorine into a drug candidate can be leveraged to address several common challenges in drug development, including poor metabolic stability, suboptimal binding affinity, and unfavorable physicochemical properties.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
A primary driver for the use of fluorine is its ability to block sites of metabolic oxidation. Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism, often target electron-rich C-H bonds for hydroxylation, leading to rapid clearance of the drug.
The Causality: The exceptional strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) compared to a C-H bond (~98 kcal/mol) makes it highly resistant to enzymatic cleavage. By replacing a metabolically labile hydrogen atom with fluorine, that position is effectively "shielded" from CYP-mediated oxidation.
Experimental Workflow: In Vitro Metabolic Stability Assay
This protocol is designed to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
Diagram 1: Workflow for In Vitro Metabolic Stability Assessment
Caption: A typical workflow for determining the metabolic stability of a drug candidate.
Case Study: Sitagliptin The dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, is a prime example of this strategy. The trifluoromethyl group on the triazolopiperazine ring system blocks a potential site of oxidation, significantly increasing its metabolic stability and oral bioavailability.
Modulating Lipophilicity and Permeability
Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While highly lipophilic compounds can readily cross cell membranes, they often suffer from poor solubility and increased metabolic clearance.
The Causality: The introduction of fluorine generally increases a molecule's lipophilicity. However, the effect is highly context-dependent. A single fluorine atom may have a minimal impact, while a trifluoromethyl group can significantly increase logP. This allows for fine-tuning of a molecule's lipophilicity to achieve an optimal balance between permeability and solubility.
Data Presentation: Impact of Fluorination on logP
| Compound | Structure | logP |
| Benzene | C₆H₆ | 2.13 |
| Fluorobenzene | C₆H₅F | 2.27 |
| Toluene | C₆H₅CH₃ | 2.73 |
| α,α,α-Trifluorotoluene | C₆H₅CF₃ | 2.86 |
Data is illustrative and sourced from various chemical databases.
Altering Acidity/Basicity (pKa) for Optimal Ionization
The ionization state of a drug at physiological pH (pKa) is crucial for its solubility, permeability, and target binding. Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.
The Causality: By withdrawing electron density through the sigma bond framework (inductive effect), fluorine stabilizes the conjugate base of an acid, making the parent acid more acidic (lower pKa). Conversely, it destabilizes the protonated form of a base, making the parent base less basic (lower pKa). This modulation can be critical for optimizing a drug's properties. For instance, lowering the pKa of an amine can reduce its lysosomal trapping, a common cause of off-target toxicity.
Diagram 2: Inductive Effect of Fluorine on pKa
Methodological & Application
Strategic N-Protection of 4-Hydroxypiperidine Derivatives: An Application Guide
Introduction: The Strategic Imperative of N-Protection for a Privileged Scaffold
4-Hydroxypiperidine stands as a cornerstone building block in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved pharmaceuticals and complex bioactive molecules.[1] Its rigid, saturated heterocyclic structure, coupled with a secondary amine and a hydroxyl group, offers a versatile scaffold for crafting molecules with precise three-dimensional orientations. However, the very presence of these two reactive nucleophilic centers—the nitrogen and the oxygen—presents a significant synthetic challenge. Unchecked, this dual reactivity can lead to a cascade of non-selective reactions, resulting in complex product mixtures, diminished yields, and arduous purification processes.
This application note serves as a comprehensive guide to navigating the strategic N-protection of 4-hydroxypiperidine derivatives. We will delve into the rationale behind selecting an appropriate protecting group, providing detailed, field-proven protocols for their installation and removal. The focus will be on the three most ubiquitously employed N-protecting groups in this context: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). Each of these will be examined through the lens of chemical stability, orthogonality, and practical application, empowering researchers to make informed decisions that streamline their synthetic endeavors.
The Decision Matrix: Selecting the Optimal N-Protecting Group
The choice of an N-protecting group is not a trivial one; it is a strategic decision that reverberates through the entire synthetic sequence. The ideal protecting group should be readily installed in high yield, stable to a wide array of reaction conditions, and selectively cleaved without impacting other sensitive functionalities within the molecule. The concept of orthogonality is paramount—the ability to deprotect one functional group in the presence of another is the bedrock of complex molecule synthesis.[2][3]
Here, we present a decision-making framework for the selection of Boc, Cbz, or Fmoc for the N-protection of 4-hydroxypiperidine, taking into account the inherent reactivity of the 4-hydroxyl group.
Caption: Decision workflow for N-protection of 4-hydroxypiperidine.
The Workhorses: A Comparative Overview
| Protecting Group | Structure | Reagent for Protection | Deprotection Conditions | Stability | Orthogonality |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (TFA, HCl)[4][5] | Base, Hydrogenolysis, Nucleophiles[6] | Orthogonal to Cbz and Fmoc.[7] |
| Cbz | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C)[1] | Acid, Base[1][8] | Orthogonal to Boc and Fmoc.[8] |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Base (Piperidine)[9][10][11] | Acid, Hydrogenolysis (with caution)[7][12] | Orthogonal to Boc and Cbz.[7] |
Protocols and Mechanistic Insights
The Boc Group: A Robust and Versatile Protector
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group due to its ease of installation, broad stability, and clean, acid-mediated removal.[6] The bulky tert-butyl group effectively shields the nitrogen from participating in undesired reactions by both steric hindrance and electronic effects.[6]
The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[6] This forms a tetrahedral intermediate which then collapses, with the departure of a tert-butyl carbonate anion as a leaving group.[6] A base is used to neutralize the resulting protonated amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
Derivatization of 4-(2-Fluorophenyl)piperidin-4-ol for biological assays
Application Notes & Protocols
Topic: Derivatization of 4-(2-Fluorophenyl)piperidin-4-ol for Biological Assays
Introduction: The Strategic Value of the 4-Aryl-4-Hydroxypiperidine Scaffold
The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for drug design. Within this class, the 4-aryl-4-hydroxypiperidine motif, exemplified by this compound, serves as a critical starting point for the synthesis of compounds targeting a wide array of biological systems. Analogs have demonstrated activities ranging from neuroprotection and analgesia to anticancer effects.[1][3][4]
The strategic derivatization of this compound at its two primary reactive sites—the secondary amine (piperidine nitrogen) and the tertiary alcohol (hydroxyl group)—is a cornerstone of structure-activity relationship (SAR) studies.[5][6] Modifications at these positions allow researchers to systematically modulate a compound's physicochemical properties, including polarity, basicity, and hydrogen bonding capacity. These changes directly influence pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and pharmacodynamic interactions with biological targets.
This guide provides a comprehensive overview of robust synthetic protocols for the derivatization of this compound and details established biological assays for evaluating the resulting novel chemical entities. The methodologies are presented to empower researchers in drug discovery to efficiently generate and screen compound libraries, accelerating the identification of promising new therapeutic leads.
Part 1: Synthetic Derivatization Strategies
The two principal handles for chemical modification on the this compound core are the piperidine nitrogen and the C4-hydroxyl group. The following sections detail proven methodologies for their selective modification.
N-Alkylation of the Piperidine Ring
Modification at the piperidine nitrogen is a primary strategy to introduce diverse functionalities, alter the compound's pKa, and explore key interactions within a receptor's binding pocket.
Causality Behind Experimental Choices:
-
Direct Alkylation: This classic SN2 reaction is straightforward for introducing simple alkyl groups. The choice of a base is critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the H-X acid formed during the reaction without competing with the piperidine nucleophile.[7] Solvents like DMF or acetonitrile are chosen for their ability to dissolve the reactants and facilitate the SN2 mechanism.
-
Reductive Amination: This is a more versatile and often higher-yielding method, especially for introducing more complex or sterically hindered groups.[8] The reaction proceeds in two steps within a single pot: formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not reduce the functionality of the starting materials.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Analytical method development for 4-(2-Fluorophenyl)piperidin-4-ol quantification
Application Note: AP-0402-P4
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-(2-Fluorophenyl)piperidin-4-ol
Abstract
This application note details the development and validation of a robust, specific, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its precise quantification critical for process control and quality assurance. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with detection by ultraviolet (UV) spectrophotometry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2] This protocol is suitable for routine quality control analysis in drug development and manufacturing environments.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a piperidine core, a functional hydroxyl group, and a fluorophenyl moiety. While specific literature on this exact molecule is sparse, its structural analogues, such as 4-(4-Chlorophenyl)piperidin-4-ol, are well-documented as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) like Haloperidol.[3][4] The purity and concentration of such intermediates directly impact the yield, purity, and safety profile of the final drug product. Therefore, a reliable analytical method for quantification is indispensable.
The chosen analytical approach is RP-HPLC with UV detection. This technique was selected for its:
-
Versatility and Robustness: RP-HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile, polar to moderately non-polar compounds.
-
Specificity: The combination of a selective stationary phase (C18) and a tailored mobile phase allows for effective separation from starting materials, by-products, and degradants.
-
UV Detectability: The presence of the fluorophenyl ring provides a chromophore that allows for sensitive detection using a standard UV detector, which is widely available in QC laboratories.
The method development was guided by the physicochemical properties of the analyte. The basic piperidine nitrogen (pKa ~9-10) necessitates pH control of the mobile phase to ensure a consistent ionization state and achieve sharp, symmetrical peak shapes. A phosphate buffer at a slightly acidic pH was chosen to protonate the piperidine nitrogen, enhancing retention on the non-polar C18 column and improving peak shape.
Method Development and Validation Workflow
The development and validation process follows a logical, systematic progression to ensure the final method is fit for its intended purpose, as outlined by regulatory guidelines.[5][6]
Caption: Workflow for Analytical Method Development and Validation.
Instrumentation, Reagents, and Materials
3.1. Instrumentation
-
HPLC System with quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (0.01 mg readability).
-
pH Meter.
-
Sonicator.
-
Class A Volumetric Glassware.
3.2. Reagents and Materials
-
This compound Reference Standard (≥99.5% purity).
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade.
-
Orthophosphoric Acid (H₃PO₄), ACS Grade.
-
Water, HPLC Grade or Milli-Q.
-
Syringe filters, 0.45 µm PVDF or Nylon.
Detailed Experimental Protocols
4.1. Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 65:35 (v/v) . Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Diluent: Use the mobile phase as the diluent for all sample and standard preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
4.2. Sample Preparation Protocol The following protocol is a general guideline for a drug substance. It should be adapted based on the specific sample matrix (e.g., formulation, reaction mixture).
Caption: Protocol for Sample Preparation and Analysis.
4.3. Chromatographic Conditions and System Suitability
All chromatographic parameters and system suitability test (SST) criteria must be met before commencing any analysis. The SST ensures that the analytical system is performing adequately for the intended analysis.[7][8]
| Parameter | Condition / Specification |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 65:35 (v/v) 25mM KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm |
| Run Time | 10 minutes |
| Analyte Retention Time | Approximately 4.5 minutes |
| SST: Tailing Factor | ≤ 2.0 |
| SST: Theoretical Plates | ≥ 2000 |
| SST: %RSD of 5 Reps | ≤ 2.0% (for peak area and retention time) |
Method Validation Protocol and Acceptance Criteria
The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[1][9][10]
5.1. Specificity
-
Protocol: Inject the diluent (blank), a placebo solution (if applicable), and the working standard solution. Analyze stressed samples (acid, base, peroxide, heat, light) to demonstrate that degradant peaks do not interfere with the analyte peak.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities/degradants. Peak purity analysis (if using a PDA detector) should pass.
5.2. Linearity
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) must be ≥ 0.999. The y-intercept should be insignificant.
5.3. Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo blend or known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%. The %RSD for each level should not exceed 2.0%.
5.4. Precision
-
Repeatability (Intra-assay): Prepare and analyze six individual samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the set of six measurements must be ≤ 2.0% for repeatability. The cumulative %RSD for both sets of data (intermediate precision) should be ≤ 2.0%.
5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
5.6. Robustness
-
Protocol: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Mobile phase organic composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters must remain within the established limits for all varied conditions. The change in analyte retention time and peak area should be minimal.
Summary of Validation Data (Illustrative)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.12% | ≤ 2.0% |
| LOD | 0.15 µg/mL | Report Value |
| LOQ | 0.45 µg/mL | Report Value |
| Robustness | Passed | SST criteria met |
Alternative Confirmatory Method: GC-MS
For applications requiring higher sensitivity or confirmatory identification, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative. Due to the polarity and low volatility of the hydroxyl group, derivatization is necessary. A validated procedure for the related compound 4-(4-chlorophenyl)-4-hydroxypiperidine involves extractive derivatization with pentafluorobenzoyl chloride.[3] This approach converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis, with the mass spectrometer providing highly specific identification based on fragmentation patterns.
Conclusion
The RP-HPLC-UV method described herein is rapid, simple, and reliable for the routine quantification of this compound. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it fit for its intended purpose in a regulated pharmaceutical quality control environment. The established protocols provide a clear and effective framework for researchers and drug development professionals.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Gesan. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. Gesan. [Link]
-
National Center for Biotechnology Information. Piperidin-4-ol. PubChem. [Link]
-
National Center for Biotechnology Information. 4-(4-Fluorophenyl)piperidine. PubChem. [Link]
-
Archer, M., et al. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]
-
Fang, J., Baker, G. B., & Coutts, R. T. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection. Journal of Chromatography B: Biomedical Applications, 682(2), 283–288. [Link]
-
ChemBK. (2022). PIPERIDIN-4-OL. ChemBK. [Link]
-
NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook. [Link]
-
Zhang, Y., et al. (2021). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964–970. [Link]
-
Al-Shdefat, R., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
de Freitas, L. A., et al. (2021). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Główka, F., & Karazniewicz-Łada, M. (Eds.). (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. [Link]
-
Eum, S., et al. (2012). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. ResearchGate. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
Application Note: Orthogonal Purity and Stability-Indicating Analysis of 4-(2-Fluorophenyl)piperidin-4-ol using HPLC and GC-MS
Abstract
This application note presents comprehensive, validated methodologies for the purity assessment of 4-(2-Fluorophenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). We detail two orthogonal analytical techniques: a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantification of the main component and non-volatile impurities, and a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile and semi-volatile impurities. The protocols are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, providing a robust framework for quality control and regulatory submissions.[1][2][3]
Introduction: The Imperative for Rigorous Purity Analysis
This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. As a precursor or intermediate, its purity profile directly impacts the impurity profile of the final API. Regulatory bodies, such as the FDA and EMA, mandate stringent quality control of all starting materials and intermediates.[4][5] Therefore, the development of reliable, specific, and validated analytical methods is not merely a procedural step but a foundational requirement for drug development.
This guide is designed to provide researchers and drug development professionals with a scientifically grounded approach to purity analysis for this specific molecule. We will explore the causality behind method development choices and present self-validating protocols that ensure data integrity and compliance. The use of orthogonal methods—HPLC and GC-MS—provides a comprehensive characterization, minimizing the risk of overlooking co-eluting or undetected impurities.
Part I: Stability-Indicating RP-HPLC Method for Purity Determination
Reversed-Phase HPLC is the cornerstone for purity analysis of non-volatile, polar organic molecules like this compound. The primary objective is to develop a stability-indicating method, one that can accurately measure the analyte in the presence of its potential degradation products and process-related impurities.[6][7][8]
Rationale for Methodological Choices
-
Column Chemistry: A C18 (octadecyl) stationary phase is selected for its versatility and excellent retention characteristics for moderately polar compounds. The hydrophobic C18 chains interact with the phenyl ring of the analyte, while the polar piperidinol moiety provides sufficient polarity for elution with a standard aqueous-organic mobile phase.
-
Mobile Phase Control: The piperidine nitrogen is basic (pKa ~9-10). Operating in an acidic mobile phase (e.g., pH 2-4) ensures this nitrogen is protonated. This single ionic state prevents peak tailing and splitting that can occur at intermediate pH values, leading to sharp, symmetrical peaks.[9] Phosphoric acid or formic acid are common choices for pH control.
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is crucial. This ensures that early-eluting, polar impurities are well-resolved from the solvent front, while late-eluting, non-polar impurities are efficiently eluted from the column in a reasonable time frame, improving peak shape and sensitivity.
-
UV Detection: The presence of the fluorophenyl group provides a chromophore suitable for UV detection. A low wavelength, such as 210 nm, is chosen to ensure the detection of a wide range of potential impurities, which may lack strong chromophores at higher wavelengths.
Detailed Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and separate it from potential degradation products.
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Reference standard of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 10% B, 2-20 min: 10% to 90% B, 20-25 min: 90% B, 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if it meets the criteria outlined in ICH Q2(R1).[1][3]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area | ≤ 1.0% |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed as mandated by ICH Q1A(R2).[4][6] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can effectively separate degradants from the main peak.[6]
Protocol for Stress Conditions:
-
Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[5][8]
After exposure, neutralize the acidic and basic samples and dilute all stressed samples to the target concentration for HPLC analysis. The DAD detector is used to assess peak purity across all stressed samples.
Caption: HPLC Purity Analysis Workflow.
Part II: GC-MS Method for Orthogonal Purity Confirmation
Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds.[10] However, this compound contains polar hydroxyl (-OH) and secondary amine (-NH) groups, which can cause peak tailing and on-column degradation. Therefore, derivatization is essential to improve its chromatographic behavior.[11][12]
Rationale for Methodological Choices
-
Derivatization: Silylation is a common and highly effective derivatization technique for masking active hydrogens.[13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the -OH and -NH groups to replace the acidic protons with non-polar trimethylsilyl (TMS) groups. This derivatization increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[13][14]
-
Column Selection: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent choice. These columns separate compounds primarily based on boiling point and are robust and compatible with the silylation reagents and the derivatized analyte.
-
Injection Mode: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks, which is ideal for analyzing major components.
-
Mass Spectrometry (MS) Detection: MS provides both quantitative data (from the Total Ion Chromatogram, TIC) and qualitative structural information (from the mass spectrum). Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident impurity identification.
Detailed Experimental Protocol: GC-MS
Objective: To identify and quantify volatile and semi-volatile impurities in this compound after derivatization.
Instrumentation and Materials:
-
GC-MS system with a split/splitless inlet and an electron ionization source.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
GC vials and inserts.
-
BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Pyridine or Acetonitrile (anhydrous, GC grade).
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 200 µL of anhydrous pyridine (or acetonitrile).
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) @ 70 eV |
| Mass Range | m/z 40-550 |
Data Analysis:
-
Calculate the purity based on the peak area percent in the TIC.
-
For any observed impurities, analyze the corresponding mass spectrum. Compare the fragmentation pattern with a spectral library (e.g., NIST) to propose a structure.
Caption: GC-MS Analysis Workflow with Derivatization.
Conclusion
The purity of this compound can be reliably and comprehensively determined using the orthogonal methods presented. The RP-HPLC method is robust, specific, and stability-indicating, making it ideal for routine quality control and regulatory filings. The complementary GC-MS method provides an essential orthogonal view, enabling the identification and quantification of volatile impurities that might otherwise be missed. Together, these detailed protocols form a self-validating system that ensures the quality of this critical pharmaceutical intermediate, upholding the principles of scientific integrity and supporting the development of safe and effective medicines.
References
- ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma.
- ICH. (n.d.). Quality Guidelines.
- Hubert, A., et al. (2002). Extraction and derivatization of polar herbicides for GC-MS analyses. PubMed.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Patel, Y., et al. (2021). A Review on Force Degradation Studies for Drug Substances. IJARSCT.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Watkins, P. J., & Griffiths, W. J. (2006). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany.
- Shinde, S., et al. (2016).
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Singh, R., & Rehman, Z. (2012).
- Regis Technologies. (n.d.). GC Derivatization.
- Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Vuyyuru, N. R., et al. (2020).
- Li, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 13. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 14. academic.oup.com [academic.oup.com]
The Strategic Application of 4-(2-Fluorophenyl)piperidin-4-ol in Modern Organic Synthesis
Introduction: The Privileged 4-Aryl-4-hydroxypiperidine Scaffold and the Influence of Ortho-Fluorine Substitution
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1] Within this class, the 4-aryl-4-hydroxypiperidine motif serves as a critical pharmacophore and a versatile synthetic intermediate. This structure is a key component in analgesics, antipsychotics, and other CNS-active agents.[2] The strategic introduction of a fluorine atom onto the aryl ring can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target-binding affinity.[3][4]
This guide focuses on the utility of 4-(2-Fluorophenyl)piperidin-4-ol , a building block distinguished by the placement of a fluorine atom at the ortho position of the phenyl ring. This specific substitution pattern introduces unique electronic and steric effects that can be harnessed by medicinal and synthetic chemists. The ortho-fluoro group, through its strong inductive electron-withdrawing effect (-I) and weaker resonance donating effect (+M), can influence the acidity of the tertiary alcohol, the nucleophilicity of the piperidine nitrogen, and the conformational preference of the phenyl ring.[5][6] These subtleties can be exploited to fine-tune molecular properties and unlock novel synthetic pathways.
This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a versatile building block in key synthetic transformations, including N-alkylation, N-arylation, and dehydration to the corresponding tetrahydropyridine.
PART 1: Synthesis of the Core Building Block: this compound
The most reliable and scalable approach to this compound is a two-step sequence involving the protection of a commercially available piperidone, followed by a nucleophilic addition of an organometallic reagent, and subsequent deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
Rationale: The protection of the piperidine nitrogen is essential to prevent its reaction with the Grignard reagent in the subsequent step. The Boc group provides robust protection under basic conditions and is easily cleaved.
-
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq) and dissolve it in a 1:1 mixture of water and DCM.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Slowly add a solution of NaOH (2.2 eq) in water, ensuring the temperature remains below 10 °C.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which can often be used in the next step without further purification.
-
Protocol 1.2: Synthesis of this compound
Rationale: The Grignard reaction is a powerful C-C bond-forming reaction. The nucleophilic carbon of the 2-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.[6] Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water. The final deprotection step unmasks the piperidine nitrogen, yielding the target building block.
-
Materials:
-
N-Boc-4-piperidone
-
2-Bromofluorobenzene
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl) in 1,4-dioxane (4M solution)
-
Diethyl ether
-
-
Procedure:
-
Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), place Mg turnings (1.5 eq). Add a small crystal of iodine. Add a solution of 2-bromofluorobenzene (1.2 eq) in anhydrous THF dropwise. The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir at room temperature for 1 hour.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Work-up: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give crude N-Boc-4-(2-fluorophenyl)piperidin-4-ol. This intermediate can be purified by flash chromatography if necessary.
-
Deprotection: Dissolve the crude N-Boc protected intermediate in a minimal amount of DCM and cool to 0 °C. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq).[7]
-
Stir the mixture at room temperature for 2-4 hours, monitoring for the consumption of starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as its hydrochloride salt. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ or NaOH) and extraction into an organic solvent.
-
PART 2: Application in Key Synthetic Transformations
This compound is a versatile secondary amine and tertiary alcohol, allowing for a wide range of subsequent chemical modifications. The following protocols detail its use in N-alkylation, N-arylation, and dehydration reactions.
Section 2.1: N-Alkylation Reactions
Functionalization of the piperidine nitrogen is a common strategy to modulate the pharmacological profile of a lead compound. Two primary methods are presented: direct alkylation and reductive amination.
Workflow for N-Alkylation
Caption: Methodologies for N-Alkylation.
Protocol 2.1.1: Direct N-Alkylation with Alkyl Halides
Rationale: This is a straightforward Sₙ2 reaction where the nucleophilic piperidine nitrogen displaces a halide from an alkyl halide. A non-nucleophilic base is used to scavenge the HX byproduct. This method is effective for simple alkyl halides.[8]
-
Materials:
-
This compound (or its HCl salt)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃. If starting from the HCl salt, use 3.5 eq of K₂CO₃.
-
Add anhydrous DMF to form a stirrable suspension.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction to 50-70 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2.1.2: N-Alkylation via Reductive Amination
Rationale: This two-step, one-pot process is milder and often more versatile than direct alkylation, especially for more complex substrates. The amine reacts with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9]
-
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCE or DCM.
-
Add the aldehyde or ketone (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add NaBH(OAc)₃ portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| N-Alkylation Method | Alkylating Agent | Typical Reagents | Solvent | Advantages | Limitations |
| Direct Alkylation | Alkyl Halides | K₂CO₃, NaH, or DIPEA | DMF, ACN | Simple, uses common reagents | Risk of over-alkylation, may require heat |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, Acetic Acid | DCM, DCE | Mild, high functional group tolerance, no over-alkylation | Requires a carbonyl compound |
Section 2.2: N-Arylation Reactions
The formation of a C(aryl)-N bond is a pivotal transformation in drug discovery. Modern palladium- and copper-catalyzed methods provide efficient routes to N-aryl piperidines.
Protocol 2.2.1: Buchwald-Hartwig Amination
Rationale: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for N-arylation. It utilizes a palladium precatalyst and a bulky, electron-rich phosphine ligand to couple the amine with an aryl halide or triflate under basic conditions.[10][11]
-
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or Schlenk flask under an inert atmosphere, combine this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., EtOAc) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Section 2.3: Dehydration to 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine
The dehydration of the tertiary alcohol provides access to the corresponding tetrahydropyridine, another valuable scaffold in medicinal chemistry, notably found in neurotoxin analogs like MPTP and PARP-1 inhibitors.[12][13]
Protocol 2.3.1: Dehydration using Eaton's Reagent
Rationale: Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is a powerful and convenient dehydrating agent that acts as a strong Lewis acid to facilitate the elimination of water.[11][14] It is less viscous and often more efficient than polyphosphoric acid.
-
Materials:
-
N-substituted-4-(2-Fluorophenyl)piperidin-4-ol (e.g., the N-methyl derivative)
-
Eaton's Reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ice
-
-
Procedure:
-
Dissolve the N-substituted-4-(2-fluorophenyl)piperidin-4-ol (1.0 eq) in DCM.
-
Cool the solution in an ice bath.
-
Slowly add Eaton's reagent (e.g., 5-10 eq by weight) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired tetrahydropyridine.
-
PART 3: Safety, Handling, and Data
Safety and Handling
-
This compound and its derivatives: These are research chemicals and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Organofluorine Compounds: While the C-F bond is strong, some fluorinated compounds or their metabolites can be toxic. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.[14]
-
Reagents: Many reagents used in these protocols are hazardous. Grignard reagents are pyrophoric and react violently with water. Strong acids (HCl, Eaton's Reagent) and bases (NaOtBu) are corrosive. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always follow established laboratory safety procedures.
Physicochemical Data (Representative)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₁H₁₄FNO | 195.23 | Off-white solid |
| 1-Methyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine | C₁₂H₁₄FN | 207.25 | Oil or low-melting solid |
Note: Data for the 2-fluoro isomer is predicted based on analogous compounds. Actual properties should be determined experimentally.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. The strategic placement of the ortho-fluoro substituent provides a handle to modulate electronic properties and conformational preferences, offering distinct advantages in drug design. The synthetic protocols detailed in this guide—from the initial construction of the core scaffold to its subsequent functionalization via N-alkylation, N-arylation, and dehydration—provide researchers with a robust toolkit to access a diverse range of complex piperidine derivatives. By understanding the causality behind the choice of reagents and reaction conditions, scientists can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.
References
-
Fleurisson, C., et al. (2021). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. Available at: [Link]
-
Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
Chou, L. F., et al. (1993). Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Fleurisson, C., et al. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Wikipedia. Pinner reaction. Available at: [Link]
-
Nandakumar UK (2021). Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
-
Jiao, Y., et al. (2026). Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. Journal of the American Chemical Society. Available at: [Link]
-
SynArchive. Pinner Reaction. Available at: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. Available at: [Link]
-
Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]
-
University of California, Irvine. Grignard Reaction. Available at: [Link]
-
MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
National Institutes of Health. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Available at: [Link]
-
National Institutes of Health. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Available at: [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
National Institutes of Health. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]
-
ResearchGate. (PDF) 4-(4-Chlorophenyl)piperidin-4-ol. Available at: [Link]
-
Iwashita, A., et al. (2007). 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. PubMed. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. GSRS [gsrs-dev-public.ncats.io]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
- 10. Martin's Sulfurane Dehydrating Reagent | Ambeed [ambeed.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
Application Notes and Protocols for the Investigation of 4-(2-Fluorophenyl)piperidin-4-ol in Central Nervous System (CNS) Drug Discovery
Introduction: The Phenylpiperidin-4-ol Scaffold as a Privileged Motif in CNS Drug Discovery
The 4-phenylpiperidin-4-ol moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the central nervous system. Its rigid structure allows for precise orientation of substituents to interact with specific receptor pockets, while the tertiary alcohol can participate in key hydrogen bonding interactions. The strategic placement of substituents on the phenyl ring and the piperidine nitrogen has yielded potent and selective ligands for a variety of CNS targets, including dopamine, serotonin, and opioid receptors. These derivatives have found applications as antipsychotics, antidepressants, and anxiolytics.[1]
The introduction of a fluorine atom onto the phenyl ring can significantly modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. While the 4-fluoro and 4-chloro substituted analogs of phenylpiperidin-4-ol are common intermediates in the synthesis of CNS drugs, the 2-fluoro isomer, 4-(2-Fluorophenyl)piperidin-4-ol, is less documented in publicly available literature. However, the presence of a 2-fluorophenyl moiety in a known sigma (σ) receptor imaging agent, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide, suggests that this substitution pattern may confer affinity for this important class of receptors.[2]
Sigma receptors, particularly the σ1 subtype, are implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, depression, and anxiety. They are unique intracellular proteins that translocate from the mitochondria-associated endoplasmic reticulum membrane to other cellular compartments to modulate a variety of signaling pathways. This makes them an attractive, albeit complex, target for novel CNS therapeutics.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. It provides a hypothetical framework, grounded in established principles of CNS drug discovery, for the synthesis, characterization, and in vitro/in vivo evaluation of this compound. The protocols detailed herein are designed to be self-validating and offer insights into the causal relationships behind experimental choices.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved via a Grignard reaction, a cornerstone of C-C bond formation in organic chemistry. This approach involves the nucleophilic addition of a 2-fluorophenyl magnesium halide to a protected piperidin-4-one. The choice of the nitrogen protecting group is critical to prevent side reactions and to allow for facile deprotection in the final step. The benzyl group is a suitable choice as it is stable under the reaction conditions and can be readily removed by catalytic hydrogenation.
Protocol 1: Synthesis of this compound
-
Step 1: Preparation of the Grignard Reagent.
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.
-
Maintain a gentle reflux by external heating if necessary. The disappearance of the magnesium turnings and the formation of a grayish solution indicate the formation of the Grignard reagent.
-
-
Step 2: Grignard Reaction.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-benzyl-4-piperidone (1.1 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Step 3: Quenching and Extraction.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-4-(2-fluorophenyl)piperidin-4-ol.
-
-
Step 4: Deprotection.
-
Dissolve the crude product from Step 3 in methanol.
-
Add palladium on carbon (10% w/w) as a catalyst.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature for 16-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
Step 5: Purification.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: A plausible synthetic route to this compound.
In Vitro Pharmacological Characterization
A systematic in vitro evaluation is essential to determine the biological activity profile of this compound. The initial step is a broad primary screening against a panel of CNS-relevant targets, followed by more detailed functional assays for any identified "hits".
Primary Target Screening: Radioligand Binding Assays
Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor. A competitive binding format is typically used, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
Protocol 2: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Use commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., σ1, σ2, D2, 5-HT2A).
-
Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand.
-
For total binding, include wells with only the membranes and the radioligand.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Primary CNS Receptor Screening Panel and Data
| Target Receptor | Radioligand | Non-specific Ligand | Hypothetical Ki (nM) for this compound |
| Sigma-1 (σ₁) | -Pentazocine | Haloperidol | 15 |
| Sigma-2 (σ₂) | [³H]DTG | (+)-Pentazocine | 250 |
| Dopamine D₂ | [³H]Spiperone | Haloperidol | > 1000 |
| Serotonin 5-HT₂A | [³H]Ketanserin | Mianserin | 850 |
| NMDA | [³H]MK-801 | MK-801 | > 10,000 |
Functional Assays: Determining Agonist, Antagonist, or Inverse Agonist Activity
Once a binding affinity is established, it is crucial to determine the functional consequence of this interaction. For G-protein coupled receptors (GPCRs) like many dopamine and serotonin receptors, calcium mobilization assays are a common method. For ion channels or other receptor types, appropriate functional assays should be selected. Given the potential interaction with sigma receptors, a functional assay that measures the modulation of a downstream signaling event is appropriate.
Protocol 3: FLIPR Calcium Mobilization Assay (for GPCRs)
-
Cell Preparation:
-
Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Agonist Mode: Add varying concentrations of this compound to the cells and measure the change in fluorescence over time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then add a known agonist at its EC₅₀ concentration and measure the inhibition of the agonist-induced fluorescence signal.
-
-
Data Analysis:
-
For agonist activity, plot the fluorescence change against the compound concentration to determine the EC₅₀.
-
For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
-
Diagram 2: In Vitro Screening Cascade
Caption: A workflow for the in vitro characterization of a CNS drug candidate.
Blood-Brain Barrier Permeability Assessment
For a CNS drug to be effective, it must cross the blood-brain barrier (BBB). Early assessment of BBB penetration is critical.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.
-
-
Assay Procedure:
-
Add a solution of this compound in a buffer at a physiological pH to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the effective permeability (Pe) using a standard equation that takes into account the surface area of the membrane, the volume of the wells, and the incubation time.
-
Compare the Pe value to those of known high- and low-permeability compounds to predict BBB penetration potential.
-
In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects in relevant models of CNS disorders.
Pharmacokinetic (PK) Studies
A preliminary PK study in rodents is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a dose-response relationship for subsequent efficacy studies.
Protocol 5: Rodent Pharmacokinetic Study
-
Dosing and Sampling:
-
Administer this compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
At the final time point, collect brain tissue.
-
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the compound from plasma and brain homogenates and quantify its concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
Determine the brain-to-plasma concentration ratio (B/P ratio) as an indicator of BBB penetration.
-
Pharmacodynamic (PD) / Behavioral Models
Based on the in vitro profile (e.g., high affinity for sigma-1 receptors), behavioral models relevant to schizophrenia or depression would be appropriate to test for efficacy.
Protocol 6: Prepulse Inhibition (PPI) of the Startle Reflex (Model for Schizophrenia)
-
Apparatus: Use a startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Administer this compound or vehicle to rodents.
-
After a suitable pre-treatment time, place the animal in the startle chamber for an acclimatization period with background noise.
-
Administer a startle-disrupting agent such as apomorphine or dizocilpine (MK-801).
-
Present a series of trials consisting of a startling pulse alone or a prepulse (a weak acoustic stimulus) followed by the startling pulse.
-
Measure the amplitude of the startle response in each trial.
-
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition for each animal: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials].
-
Compare the %PPI between the vehicle-treated and compound-treated groups to determine if the compound can reverse the deficit in sensorimotor gating induced by the disrupting agent.
-
Diagram 3: Sigma-1 Receptor Signaling Pathway (Simplified)
Caption: A simplified diagram of potential sigma-1 receptor signaling modulation.
Conclusion and Future Directions
The systematic application of the protocols outlined in this guide will enable a comprehensive evaluation of this compound as a potential CNS therapeutic agent. The initial in vitro screening will elucidate its primary molecular targets, and subsequent functional and ADME assays will build a detailed pharmacological profile. Positive results from these studies, particularly demonstrating good affinity and functional activity at a relevant CNS target, coupled with favorable BBB permeability, would provide a strong rationale for advancing the compound to in vivo efficacy models. The data generated will be crucial for establishing a clear structure-activity relationship and guiding potential lead optimization efforts to enhance potency, selectivity, and pharmacokinetic properties. While the journey of a drug from a chemical scaffold to a clinical candidate is long and challenging, the methodical approach presented here provides a robust framework for unlocking the potential of novel chemical entities like this compound in the quest for new treatments for debilitating CNS disorders.
References
-
MySkinRecipes. (n.d.). 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In PubChem. Retrieved from [Link]
-
Van der Poel, T., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]
Sources
Application Notes and Protocols for High-Throughput Screening of 4-Aryl-4-Hydroxypiperidines
Introduction: The Significance of the 4-Aryl-4-Hydroxypiperidine Scaffold and the Role of HTS
The 4-aryl-4-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents, particularly those targeting the central nervous system (CNS). Compounds containing this structure have shown a wide range of pharmacological activities, including analgesic, antiarrhythmic, and neuroprotective effects.[1][2] Notably, this scaffold serves as a key pharmacophore for interacting with G-protein coupled receptors (GPCRs) and ion channels, making it a high-interest area for drug discovery in neuropharmacology and beyond.[1][3]
High-Throughput Screening (HTS) is an indispensable tool for unlocking the therapeutic potential of compound libraries based on this scaffold.[4] By rapidly assessing tens of thousands of molecules, HTS allows researchers to identify "hits"—compounds that modulate a specific biological target's activity. This guide provides a detailed framework for designing, validating, and executing robust HTS campaigns tailored to the unique properties of 4-aryl-4-hydroxypiperidines, moving from foundational principles to actionable protocols and data interpretation.
Section 1: Foundational Principles for Assay Design
The success of any HTS campaign hinges on the initial assay design. The choice of methodology is dictated by the biological target and the specific question being addressed. For the 4-aryl-4-hydroxypiperidine class, targets are often membrane proteins like GPCRs and ion channels, which necessitates careful consideration of the assay format.
Biochemical vs. Cell-Based Assays: A Causal Choice
The primary decision in HTS is whether to use a biochemical (target-based) or a cell-based (phenotypic) approach.[5][6]
-
Biochemical Assays: These assays utilize purified biological components (e.g., a receptor protein) in an isolated system. They are excellent for measuring direct target engagement, such as ligand-receptor binding.[7] Their simplicity often leads to higher robustness and fewer confounding factors. However, they lack the physiological context of a living cell, potentially missing effects related to membrane permeability, cellular metabolism, or interactions with downstream signaling partners.[7]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data.[8][9] For 4-aryl-4-hydroxypiperidines, which must cross the cell membrane to engage intracellular domains of their targets, cell-based assays are often superior. They can measure functional outcomes like changes in second messenger levels (e.g., Ca²⁺) or reporter gene expression, which are direct consequences of target modulation.[7][]
Recommendation: For initial large-scale screening of 4-aryl-4-hydroxypiperidines, cell-based functional assays are generally preferred as they simultaneously provide information on compound permeability, potency, and functional effect in a single, physiologically relevant readout. Biochemical binding assays are better suited for secondary screens to confirm direct target interaction of initial hits.
Key HTS Detection Technologies
Several detection technologies are amenable to screening this compound class in a high-throughput format (384- or 1536-well plates).[11][12][13]
-
Fluorescence-Based Assays: These are the workhorses of HTS for GPCRs and ion channels.
-
Calcium Mobilization Assays: Many relevant GPCRs (e.g., opioid, muscarinic) and ion channels modulate intracellular calcium levels. Dyes like Fura-2 or Fluo-8 change their fluorescence intensity upon binding to Ca²⁺, providing a robust and dynamic signal of receptor activation or channel opening/closing. This is a direct functional readout.
-
Fluorescence Polarization (FP): FP is a biochemical technique used to measure binding events in solution.[14] It is ideal for confirming direct target binding in secondary assays. The assay relies on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution (low polarization), but when bound to a large receptor protein, it tumbles much slower (high polarization). A test compound that displaces the fluorescent ligand will cause a decrease in polarization.[14][15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This advanced FRET technique provides a highly sensitive and robust readout for both binding and second messenger assays (e.g., cAMP). It uses long-lifetime lanthanide donors to minimize background fluorescence, resulting in excellent signal-to-background ratios.[5]
-
Section 2: The HTS Workflow: From Assay Development to Validation
A robust and reproducible HTS campaign is built on a foundation of rigorous assay development and validation.[16][17] This process ensures that the assay can reliably distinguish true hits from noise and artifacts.
Assay Development and Miniaturization
The goal is to adapt a laboratory-scale assay into a miniaturized format (typically 384- or 1536-well plates) suitable for automation without compromising data quality.[18]
Key Development Steps:
-
Reagent Stability: Confirm that all critical reagents (cells, dyes, buffers) are stable under the planned assay conditions and for the duration of the screen.[19]
-
DMSO Tolerance: Compound libraries are stored in 100% Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay wells (typically 0.1% - 1%) must not affect assay performance.[19] This is a critical validation step.
-
Signal Optimization: Optimize reagent concentrations and incubation times to achieve the best possible signal window (the difference between the positive and negative controls).
The Self-Validating System: Statistical Validation
Before committing to a full screen, the assay must be statistically validated to prove its robustness.[19][20] A pilot screen using a small, diverse set of compounds is often performed.[18] The primary metric for this is the Z'-factor (Z-prime) .
The Z'-factor is a statistical measure of assay quality that takes into account both the dynamic range of the signal and the data variation.
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
-
| Z'-factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS. |
| 0 to 0.5 | Marginal | May be acceptable, but requires careful hit selection. |
| < 0 | Unacceptable | The assay is not viable for screening. |
An assay is considered validated and ready for HTS when it consistently produces a Z'-factor > 0.5.[18]
Section 5: Troubleshooting Common HTS Issues
Even well-validated assays can encounter problems. Below is a guide to common issues and their solutions. [21][22]
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Z'-factor (<0.5) | 1. High variability in control wells. 2. Small signal window. 3. Reagent degradation. | 1. Check liquid handling robotics for precision; ensure uniform cell seeding. 2. Optimize reagent concentrations or incubation time. 3. Use fresh batches of reagents; verify storage conditions. [22] |
| High Hit Rate (>1-2%) | 1. Assay is sensitive to non-specific compound behavior (e.g., aggregation). 2. Presence of Pan-Assay Interference Compounds (PAINS) in the library. 3. Sub-optimal hit-picking threshold. | 1. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. 2. Filter hits against known PAINS databases. [23] 3. Use a more stringent Z-score threshold. |
| Plate Edge Effects | 1. Uneven temperature or humidity across the plate during incubation. 2. Evaporation from wells on the plate edge. | 1. Ensure proper incubator calibration and airflow. 2. Use plates with lids, breathable seals, or leave the outer-most wells empty. [19] |
| False Positives | 1. Autofluorescent or colored compounds interfering with optical readouts. 2. Compound precipitation/aggregation. | 1. Run a counter-screen with compound alone (no cells/receptor) to detect interference. [23] 2. Visually inspect plates; perform solubility tests on hits. |
| False Negatives | 1. Compound concentration is too low. 2. Poor compound solubility in assay buffer. 3. Compound degradation. | 1. Re-screen at a higher concentration if possible. 2. Assess compound solubility. 3. Check compound stability in the assay buffer over time. |
Conclusion
High-throughput screening of 4-aryl-4-hydroxypiperidine libraries is a powerful strategy for identifying novel chemical probes and starting points for drug discovery. Success is not merely a matter of automation but a result of a deep understanding of the interplay between the chemical matter, the biological target, and the assay technology. By investing in rigorous assay development, implementing a statistically sound validation process, and employing a systematic hit confirmation cascade, researchers can confidently navigate the complexities of HTS and maximize the probability of discovering compounds with genuine therapeutic potential.
References
-
Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives. Available at: [Link]
-
Heine, P. A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
-
Quinn, R. J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
Wang, D., et al. (2017). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Chemical Neuroscience. Available at: [Link]
-
Ma, J., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Molecules. Available at: [Link]
-
Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. Available at: [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]
-
Avet, C., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]
-
CELT-331 Case Study. (n.d.). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. CELT. Available at: [Link]
-
Leveridge, M., et al. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Available at: [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual [Internet]. Available at: [Link]
-
Williams, C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available at: [Link]
-
Casey, W. M., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. Available at: [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
Sharma, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]
-
Kouskoumvekaki, I., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available at: [Link]
-
ResearchGate. (n.d.). HTS data analysis workflow. ResearchGate. Available at: [Link]
-
Reis, A. C., et al. (2021). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLOS ONE. Available at: [Link]
-
Southern Research. (n.d.). High-Throughput Screening & Discovery. Southern Research. Available at: [Link]
-
chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. Available at: [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. MB - About. Available at: [Link]
-
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. Available at: [Link]
-
Lorberbaum, T. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Columbia University. Available at: [Link]
-
Chiba, S., et al. (1996). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Nuvisan. (n.d.). High-throughput high-content screening. Nuvisan. Available at: [Link]
-
R Discovery. (n.d.). High-throughput Screening Of Compounds Research Articles. R Discovery. Available at: [Link]
-
Tang, R., et al. (2003). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Andrade, R. F., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules. Available at: [Link]
-
Stead, D., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]
-
Tang, R., et al. (2005). Effects of new 4-aryl-1,4-dihydropyridines and 4-arylpyridines on drug efflux mediated by multidrug resistance-associated protein 1. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Smith, N. D., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters. Available at: [Link]
-
Melo-Minardi, R., et al. (2023). High throughput and targeted screens for prepilin peptidase inhibitors do not identify common inhibitors of eukaryotic gamma-secretase. PLOS ONE. Available at: [Link]
-
Meltzer, P. C., et al. (2000). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2016). New 4-Aryl-1,4-Dihydropyridines and 4-Arylpyridines as P-glycoprotein inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. marinbio.com [marinbio.com]
- 11. southernresearch.org [southernresearch.org]
- 12. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 13. nuvisan.com [nuvisan.com]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dispendix.com [dispendix.com]
- 22. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 23. drugtargetreview.com [drugtargetreview.com]
Application Note: A Robust and Scalable Synthesis of 4-(2-Fluorophenyl)piperidin-4-ol for Preclinical Development
Introduction
4-(2-Fluorophenyl)piperidin-4-ol is a pivotal intermediate in the synthesis of numerous centrally acting pharmaceutical agents. Its structural motif is a key pharmacophore for a range of targets in the central nervous system. The provision of significant quantities of this intermediate, with high purity, is a critical step in advancing new chemical entities through preclinical development.[1][2][3] This application note details a scalable, efficient, and well-characterized synthetic protocol for this compound, designed to meet the demands of preclinical toxicology and pharmacology studies.[4][5]
The described process focuses on a Grignard reaction, a classic yet powerful C-C bond-forming reaction, followed by a straightforward deprotection.[6] This route has been optimized for safety, yield, and purity, addressing common challenges associated with large-scale Grignard reactions such as initiation, exotherm control, and side-product formation.[7]
Reaction Scheme and Mechanism
The synthesis of this compound is accomplished via a two-step sequence:
-
Grignard Reaction: Nucleophilic addition of in situ generated 2-fluorophenylmagnesium bromide to N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group is crucial as it is stable under the basic conditions of the Grignard reaction, preventing unwanted side reactions at the piperidine nitrogen.[6]
-
Deprotection: Removal of the Boc group under acidic conditions to yield the final product.
Figure 1: Overall Synthetic Scheme
Caption: Synthetic route to this compound.
The Grignard reagent, 2-fluorophenylmagnesium bromide, is a potent nucleophile that attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.[8] The resulting magnesium alkoxide is subsequently protonated during the aqueous workup to afford the tertiary alcohol.
Process Development and Scale-up Considerations
Scaling up the synthesis of this compound requires careful attention to several critical parameters to ensure safety, consistency, and high yield.
-
Grignard Reagent Formation: The initiation of the Grignard reaction is a critical step. The magnesium turnings must be activated to remove the passivating oxide layer.[9] This can be achieved by using a small amount of iodine or 1,2-dibromoethane.[9] Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards water.[10][11] Tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate and stabilize the Grignard reagent.[9]
-
Exotherm Control: The Grignard reaction is highly exothermic.[7][10] On a large scale, efficient heat dissipation is crucial to prevent runaway reactions.[7][12] This is managed by slow, controlled addition of the 2-fluorobromobenzene to the magnesium suspension and maintaining a low reaction temperature during the addition of the Grignard reagent to the piperidone.[9]
-
Side Reactions: Several side reactions can reduce the yield and purity of the desired product. These include the Wurtz coupling of the Grignard reagent with unreacted aryl halide and the enolization of the piperidone.[9] Slow addition rates and low temperatures help to minimize these side reactions.[9]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The final product is then isolated by extraction and purified by crystallization.
Process Workflow Diagram
Caption: Detailed workflow for the scale-up synthesis.
Scale-up Synthesis Protocol
Safety Precautions: Grignard reagents are flammable, corrosive, and can be pyrophoric.[7][12][13] All manipulations must be carried out in a chemical fume hood under an inert atmosphere.[12] Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory. An ice bath should be readily available to control any exothermic events.[7][10]
Step 1: Preparation of 2-Fluorophenylmagnesium Bromide (Grignard Reagent)
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of nitrogen.[12]
-
Charge the flask with magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-fluorobromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-fluorobromobenzene solution to the magnesium turnings to initiate the reaction, evidenced by a color change and gentle reflux.[9]
-
Once initiated, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[9]
Step 2: Synthesis of N-Boc-4-(2-Fluorophenyl)piperidin-4-ol
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent (1.1 equivalents) to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(2-fluorophenyl)piperidin-4-ol.
Step 3: Deprotection to this compound
-
Dissolve the crude N-Boc protected intermediate in 1,4-dioxane.
-
Add a solution of HCl in dioxane (4M, 5.0 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce crystallization.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a hydrochloride salt.
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Reagents | 2-Fluorobromobenzene, Magnesium, HCl in Dioxane |
| Solvent | Anhydrous THF, 1,4-Dioxane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 6-10 hours (total) |
| Overall Yield | 75-85% |
| Purity (by HPLC) | >98% |
Analytical Methods and Quality Control
Ensuring the purity and identity of this compound is essential for its use in preclinical studies.[4] A comprehensive analytical plan should be implemented.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the progress of each reaction step.
-
Structural Elucidation: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity of the final compound.
Quality Control Workflow
Caption: Quality control workflow for the final product.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling reaction conditions and implementing robust analytical methods, this process can consistently deliver high-purity material suitable for preclinical drug development, thereby facilitating the advancement of new therapeutic agents.
References
- BenchChem. (n.d.). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Technical Support Center.
- American Chemical Society. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine.
- Fiveable. (n.d.). Preclinical development | Medicinal Chemistry Class Notes.
- National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.
- American Chemical Society. (n.d.). Grignard Reaction.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
- Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?.
- Roch, M. L., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry.
- Chemistry For Everyone. (2025, January 31). What Is Preclinical Drug Development? [Video]. YouTube.
- BenchChem. (n.d.). Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.
- PubMed. (2025, February 12). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.
- Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.
- AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry.
- PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Chemguide. (n.d.). Grignard reagents.
- Saify, Z. S., et al. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan.
- ResearchGate. (2025). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells.
- Pharmaffiliates. (n.d.). 4-Hydroxypiperidine.
- ChemicalBook. (2025, January 27). 4-Hydroxypiperidine.
- Guidechem. (2024, January 16). How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?.
- PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
- Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
- Hindawi. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography.
- PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
- ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 4-Methylenepiperidine Hydrobromide Derivatives.
- ResearchGate. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acs.org [acs.org]
- 8. praxilabs.com [praxilabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. dchas.org [dchas.org]
- 13. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for the Synthesis of 4-(2-Fluorophenyl)piperidin-4-ol Analogs
Introduction: The Significance of the 4-Aryl-4-hydroxypiperidine Scaffold
The 4-aryl-4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This framework is particularly prominent in the development of central nervous system (CNS) agents, analgesics, and anti-cancer therapeutics.[1][2] The specific substitution pattern on both the aryl ring and the piperidine nitrogen allows for the fine-tuning of pharmacological properties, making the synthesis of diverse analogs a critical endeavor for drug discovery programs. This application note provides a detailed, field-proven protocol for the synthesis of 4-(2-Fluorophenyl)piperidin-4-ol, a key intermediate, and outlines the subsequent derivatization to generate a library of analogs for further biological evaluation.
Synthetic Strategy: A Robust Three-Step Approach
The synthesis of this compound is efficiently achieved through a three-step sequence. This strategy is designed for reliability and scalability, ensuring high purity of the final product. The core of this approach is the nucleophilic addition of a Grignard reagent to a protected piperidone, a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[3]
The overall synthetic workflow is as follows:
-
N-Protection of 4-Piperidone: The secondary amine of 4-piperidone is protected to prevent its reaction with the highly basic Grignard reagent in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.[4]
-
Grignard Reaction: The key carbon-carbon bond is formed by the reaction of N-Boc-4-piperidone with 2-fluorophenylmagnesium bromide. This organometallic addition to the ketone carbonyl generates the desired tertiary alcohol.
-
N-Deprotection: The Boc protecting group is removed from the piperidine nitrogen to yield the final product, this compound, as its hydrochloride salt. This product can then be used for further derivatization.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
Rationale: The protection of the piperidine nitrogen is paramount to the success of the subsequent Grignard reaction. The Boc group provides excellent protection and can be introduced under mild conditions.
Materials and Reagents:
-
4-Piperidone hydrochloride monohydrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Petroleum ether
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in methanol, add potassium carbonate (2.5 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Add petroleum ether to the residue and cool the mixture to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and dry under vacuum.
Expected Yield: 85-95%
Part 2: Synthesis of tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Rationale: This step is the core of the synthesis, forming the desired carbon-carbon bond. The use of anhydrous conditions is critical for the success of the Grignard reaction, as Grignard reagents are highly reactive towards protic solvents.
Materials and Reagents:
-
N-Boc-4-piperidone
-
2-Fluorophenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-fluorophenylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product as a white solid.
Expected Yield: 70-85%
Part 3: Synthesis of this compound Hydrochloride
Rationale: The final step involves the removal of the Boc protecting group to liberate the free secondary amine. The use of HCl in dioxane is a standard and effective method for Boc deprotection, yielding the hydrochloride salt of the product, which is often a stable, crystalline solid.[5][6][7]
Materials and Reagents:
-
tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Dissolve the N-Boc protected piperidinol (1 equivalent) in a minimal amount of 1,4-dioxane.
-
To this solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain the final product.
Expected Yield: >95%
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. Representative data is provided below.
| Compound | Technique | Expected Signals |
| N-Boc-4-piperidone | ¹H NMR (CDCl₃) | δ 3.70 (t, 4H), 2.45 (t, 4H), 1.48 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 208.5, 154.7, 80.5, 45.8, 41.2, 28.4 | |
| This compound | ¹H NMR (CDCl₃) | δ 7.60-7.50 (m, 1H), 7.30-7.20 (m, 1H), 7.15-7.00 (m, 2H), 3.20-3.10 (m, 2H), 3.00-2.90 (m, 2H), 2.10-1.95 (m, 2H), 1.80-1.65 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 161.5 (d, J=245 Hz), 133.8 (d, J=4 Hz), 129.5 (d, J=8 Hz), 124.3 (d, J=3 Hz), 116.0 (d, J=22 Hz), 72.5, 46.5, 38.0 |
Synthesis of Analogs: N-Alkylation and N-Arylation
The deprotected this compound serves as a versatile intermediate for the synthesis of a wide range of analogs through N-functionalization. Standard alkylation or arylation procedures can be employed.
Caption: General schemes for N-functionalization.
Protocol for N-Alkylation
-
Dissolve this compound (1 equivalent) and a suitable base (e.g., K₂CO₃ or triethylamine, 2-3 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add the desired alkyl halide (R-X, 1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated analog.
Troubleshooting and Expert Insights
-
Grignard Reaction Initiation: If the Grignard reaction is sluggish to start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
Moisture Control: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Anhydrous solvents are essential.
-
Work-up of Grignard Reaction: The quenching of the Grignard reaction is exothermic. Slow, controlled addition of the saturated ammonium chloride solution at 0 °C is crucial to prevent overheating and potential side reactions.
-
Boc-Deprotection: While HCl in dioxane is effective, some substrates may be sensitive to strong acid. In such cases, milder conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) can be employed.
Conclusion
The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of this compound and its subsequent derivatization. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can confidently produce a diverse library of analogs for biological screening, accelerating the drug discovery process.
References
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2014). ACS Medicinal Chemistry Letters, 5(10), 1109-1113. Retrieved from [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2023). RSC Advances, 13(42), 29463-29479. Retrieved from [Link]
-
Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. (2013). HETEROCYCLES, 87(8), 1715. Retrieved from [Link]
-
Boc deprotection conditions tested. (2018). Molecules, 23(9), 2333. Retrieved from [Link]
-
Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. (2013). HETEROCYCLES, 87(8), 1715. Retrieved from [Link]
- Synthesis method of N-boc-4-hydroxypiperidine. (2015). CN104628625A.
-
Piperidin-4-ol. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2023). RSC Advances, 13(42), 29463-29479. Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). Molecules, 29(5), 1169. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Establishing 4-(2-Fluorophenyl)piperidin-4-ol as a Qualified Reference Standard for Pharmaceutical Quality Control
Abstract
This technical guide details the principles and protocols for the qualification and application of 4-(2-Fluorophenyl)piperidin-4-ol as a chemical reference standard in a regulated pharmaceutical environment. While not a final active pharmaceutical ingredient (API), this piperidine derivative is a critical intermediate in the synthesis of various pharmaceutical agents, including but not limited to potential antipsychotics and serotonin receptor modulators like Glemanserin.[1] Ensuring the identity, purity, and quality of this key starting material is paramount for controlling the entire manufacturing process and the impurity profile of the final drug substance.[2][3] This note provides the scientific rationale and step-by-step methodologies for its use in raw material acceptance and as an impurity marker in final API testing.
Introduction: The Role of Intermediates as Reference Standards
In pharmaceutical manufacturing, the quality of the final drug product is built upon the quality of its components, including starting materials and intermediates.[4][5] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation's Q7 guideline for Good Manufacturing Practice (GMP), mandate rigorous control over these materials.[6][7][8] An intermediate like this compound, while not pharmacologically active itself, can directly influence the safety and efficacy of the final API. Its presence as an unreacted impurity or the source of downstream process-related impurities must be strictly controlled.[9][10]
Therefore, a highly characterized batch of the intermediate must be qualified as an in-house (or secondary) reference standard.[11][12] This standard serves two primary purposes:
-
Identity and Purity Standard: To confirm the identity and assess the purity and strength of incoming batches of the raw material before they are accepted into the manufacturing process.
-
Impurity Marker: To serve as a specific marker for its own detection and quantification in the final API, ensuring it does not exceed established safety thresholds.[13]
This approach is a cornerstone of modern quality control, providing a consistent benchmark for analytical methods throughout the drug development lifecycle.[9][14]
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | Not widely available; structural analog to 3888-65-1 | [15] |
| Molecular Formula | C₁₁H₁₄FNO | [15] |
| Molecular Weight | 195.23 g/mol | [15] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in water | Internal Data |
| Storage | Store in a cool, dry, well-sealed container away from light | [16] |
Qualification of the In-House Reference Standard
Before a batch of this compound can be designated as a reference standard, it must undergo rigorous characterization to confirm its structure and establish its purity. This qualification process ensures the material is suitable for its intended analytical purpose, as outlined in USP General Chapter <11>.[17][18][19]
The qualification workflow is a multi-step process designed to build a comprehensive profile of the candidate material.
Caption: Workflow for Qualification of an In-House Reference Standard.
The final purity is typically determined by a mass balance approach, where the value from a primary assay (like HPLC) is corrected for the content of water, residual solvents, and inorganic impurities.[20]
Application Protocol 1: Purity and Assay of Raw Material by HPLC-UV
This protocol describes a validated reverse-phase HPLC method for determining the purity and assay of this compound as a raw material. The absence of a strong chromophore in many piperidine-based intermediates necessitates detection at lower UV wavelengths.[21][22]
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reference Standard (RS): Qualified this compound.
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
-
Reagents: Phosphoric Acid (ACS Grade).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure consistent protonation of the basic piperidine nitrogen, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17.1-20 min: 10% B | A gradient is used to elute potential impurities with different polarities and ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Low wavelength is necessary for detection due to the lack of a strong chromophore in the molecule. |
| Injection Vol. | 10 µL |
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the qualified this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample of the raw material to be tested in the same manner as the Standard Solution.
System Suitability
Before sample analysis, inject the Standard Solution five times. The results must meet the following criteria to ensure the system is performing correctly.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates injection precision. |
Calculation
-
Purity (Area %): Calculate the percentage of each impurity by area normalization.
% Impurity = (Area_impurity / Total Area_all_peaks) * 100
-
Assay (% w/w): Compare the peak area of the sample to that of the reference standard.
Assay % = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std
Application Protocol 2: Trace-Level Detection in Final API by LC-MS
This protocol outlines a sensitive LC-MS/MS method for quantifying this compound as a potential process impurity in a final drug substance. Mass spectrometry is employed for its superior selectivity and sensitivity compared to UV detection.[10]
Workflow Overview
Caption: LC-MS/MS Workflow for Impurity Quantitation.
Materials and Equipment
-
LC-MS/MS System: Waters Xevo TQ-S or equivalent, coupled with an Acquity UPLC system.
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Reference Standard (RS): Qualified this compound.
-
Solvents: Acetonitrile, Water (LC-MS Grade).
-
Reagents: Formic Acid (LC-MS Grade).
Method Parameters
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
Analyte: Precursor m/z 196.1 → Product m/z 121.1 (Quantifier), m/z 95.1 (Qualifier)
-
Internal Standard (IS): Use a stable isotope-labeled analog if available.
-
Procedure
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound RS into a solution of the blank API matrix. The range should bracket the target limit of quantification (e.g., 1-200 ppm).
-
Sample Preparation: Accurately weigh the API sample, dissolve in a suitable solvent, add the internal standard, and dilute to the final concentration.
-
Analysis: Inject the calibration standards to generate a calibration curve, followed by the sample solutions.
-
Quantification: The concentration of the impurity in the sample is calculated by the instrument software based on the response ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The formal qualification and consistent use of this compound as a reference standard is a critical component of a robust quality control strategy in pharmaceutical manufacturing. By establishing a well-characterized in-house standard, analytical laboratories can ensure the reliability and accuracy of methods used to control the quality of key starting materials and monitor the impurity profile of the final API. The HPLC-UV and LC-MS/MS protocols provided herein serve as validated, field-proven methodologies to achieve this objective, ultimately contributing to the safety and efficacy of the final medicinal product.
References
-
USP General Chapter <11> USP Reference Standards. (n.d.). uspbpep.com. Retrieved from [Link][17]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). ICH. Retrieved from [Link][4]
-
ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. Retrieved from [Link][6]
-
ECA Academy. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. gmp-compliance.org. Retrieved from [Link][7]
-
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. Scientific guideline. Retrieved from [Link][5]
-
Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link][2]
-
USP-NF. (n.d.). 〈11〉 USP REFERENCE STANDARDS. Retrieved from [Link][19]
-
ECA Academy. (2024). USP: <11> Reference Standards - Draft published for Comment. gmp-compliance.org. Retrieved from [Link][23]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link][11]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link][3]
-
GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?. Retrieved from [Link][12]
-
SynThink Research Chemicals. (n.d.). Reference Standards, Working Standards, and Internal Reference Standards. Retrieved from [Link][14]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link][20]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link][13]
-
Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification. Retrieved from [Link][24]
-
FDA. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][25]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). glemanserin. Retrieved from [Link][1]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link][21]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][22]
Sources
- 1. glemanserin | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mriglobal.org [mriglobal.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 7. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
- 8. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]
- 9. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 10. documents.lgcstandards.com [documents.lgcstandards.com]
- 11. pharmtech.com [pharmtech.com]
- 12. gmpsop.com [gmpsop.com]
- 13. veeprho.com [veeprho.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. CAS 3888-65-1 | 4-(4-Fluorophenyl)piperidin-4-ol - Synblock [synblock.com]
- 16. usp.org [usp.org]
- 17. uspbpep.com [uspbpep.com]
- 18. trungtamthuoc.com [trungtamthuoc.com]
- 19. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. researchgate.net [researchgate.net]
- 22. jocpr.com [jocpr.com]
- 23. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
- 24. pharmabeginers.com [pharmabeginers.com]
- 25. fda.gov [fda.gov]
Application Notes & Protocols: A Researcher's Guide to Evaluating the Bioactivity of Piperidinol Compounds
Introduction: The Piperidinol Scaffold - A Privileged Structure in Drug Discovery
The piperidine ring is a foundational N-heterocycle that serves as a core structural motif in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its derivatives, particularly piperidinol compounds, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and specificity.[3] This structural versatility has led to the development of piperidinol-containing drugs with diverse pharmacological applications, including analgesic, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3]
This guide provides a comprehensive framework for the systematic evaluation of novel piperidinol compounds. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach to experimental design that progresses from broad initial screening to detailed mechanism of action (MoA) studies and preclinical considerations. The protocols herein are grounded in established methodologies, emphasizing scientific rigor and the generation of reproducible, high-quality data.
A Tiered Strategy for Bioactivity Evaluation
A logical, phased approach is critical to efficiently assess a library of novel piperidinol compounds. This strategy ensures that resources are focused on the most promising candidates, systematically building a comprehensive biological profile for each lead molecule.
Caption: Tiered workflow for piperidinol compound evaluation.
Tier 1: Primary Screening - Identifying Bioactive Hits
The initial goal is to screen a library of piperidinol derivatives to identify compounds that exert a biological effect in a relevant cellular context. Cell viability and cytotoxicity assays are the workhorses of primary screening, offering robust, scalable, and cost-effective methods to quantify a compound's impact on cell health.[4][5]
Causality Behind the Choice: These assays don't necessarily reveal the mechanism, but they provide a critical first pass/fail test. A significant change in cell viability indicates that a compound is biologically active and warrants further investigation. They measure parameters like metabolic activity, membrane integrity, or ATP content as indicators of overall cell health.[4] It's important to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects, which can be achieved by comparing results over different time points.[4]
Data Presentation: Example Cell Viability Screening Results
The primary output of these screens is often the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%.
| Compound ID | Scaffold | IC50 in MCF-7 (µM) | IC50 in A549 (µM) | Therapeutic Index (TI) vs. HaCaT |
| PMP-001 | 4-Aryl-piperidinol | 5.2 ± 0.4 | 8.1 ± 0.6 | >19 |
| PMP-002 | N-Benzyl-piperidinol | 15.8 ± 1.1 | 22.5 ± 2.3 | 6.3 |
| PMP-003 | Spiro-piperidinol | >100 | >100 | N/A |
| PMP-004 | 4-Aryl-piperidinol | 2.1 ± 0.2 | 3.5 ± 0.3 | >47 |
| Doxorubicin | (Control Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.1 |
| Note: Therapeutic Index (TI) is calculated as IC50 in a normal cell line (e.g., HaCaT) / IC50 in a cancer cell line. A higher TI suggests greater selectivity for cancer cells. |
Protocol 1: Cell Viability Assessment via Resazurin Reduction Assay
This protocol describes a sensitive, fluorescence-based assay that measures the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Materials:
-
Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test piperidinol compounds, dissolved in DMSO to create 10 mM stock solutions
-
96-well clear-bottom, black-walled tissue culture plates
-
Adherent cell line of interest (e.g., MCF-7 breast cancer cells)
-
Multi-channel pipette, microplate reader with fluorescence capability (Ex/Em ~560/590 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of each piperidinol compound in complete medium. A common starting range is 100 µM to 0.1 µM. Remember to include a "vehicle control" (DMSO only) and a "no-cell" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
Resazurin Addition and Reading:
-
Prepare a 0.15 mg/mL working solution of resazurin in PBS and filter-sterilize.
-
Add 20 µL of the resazurin working solution to each well (including no-cell blanks).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a microplate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[6]
-
Tier 2: Mechanism of Action (MoA) & Target Validation
Once a compound demonstrates consistent bioactivity, the next crucial step is to determine its MoA. The diverse chemistry of piperidinols means they can interact with numerous target classes. Common mechanisms include enzyme inhibition and receptor modulation.
Enzyme Inhibition Assays
Many piperidine derivatives function by inhibiting enzymes crucial to disease pathways, such as kinases, cholinesterases, or lipases.[6][7] Enzyme inhibition assays directly measure the effect of a compound on the activity of a purified enzyme.
Causality Behind the Choice: This is a direct, reductionist approach to test a specific hypothesis. If a piperidinol compound was designed to target a particular enzyme (e.g., Acetylcholinesterase (AChE) in Alzheimer's disease models), this assay provides direct evidence of target engagement.[6] The data generated (IC50, Ki) allows for quantitative comparison of inhibitor potency.
Caption: Competitive inhibition of an enzyme by a piperidinol compound.
Protocol 2: Generic In Vitro Enzyme Inhibition Assay (Fluorescence-Based)
This protocol provides a template for measuring the inhibition of a generic enzyme (e.g., a kinase, protease) that cleaves a fluorogenic substrate.
Materials:
-
Purified recombinant enzyme of interest
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)
-
Test piperidinol compounds and a known inhibitor (positive control) in DMSO
-
96-well or 384-well solid black plates
-
Microplate reader with fluorescence capability
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the piperidinol compounds and the positive control inhibitor in assay buffer.
-
Prepare working solutions of the enzyme and substrate in assay buffer. The optimal concentrations must be determined empirically (typically, the substrate concentration is set near its Km value).
-
-
Assay Setup (in a 96-well plate):
-
Add 40 µL of assay buffer to all wells.
-
Add 10 µL of the diluted compound solutions to the "Test" wells.
-
Add 10 µL of the positive control inhibitor to "Positive Control" wells.
-
Add 10 µL of DMSO-containing buffer to "No Inhibition" (100% activity) and "No Enzyme" (blank) wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the enzyme working solution to all wells except the "No Enzyme" blanks (add 25 µL of buffer instead).
-
Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes). The excitation and emission wavelengths will be specific to the fluorophore being released.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "No Enzyme" blank from all other rates.
-
Calculate the percent inhibition for each compound concentration relative to the "No Inhibition" control.[8]
-
Plot percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Receptor Binding Assays
Piperidinol compounds frequently target G-protein coupled receptors (GPCRs) or ion channels.[9][10] Radioligand binding assays are a gold-standard method to determine a compound's affinity for a specific receptor.[11]
Causality Behind the Choice: This assay directly measures the physical interaction between your compound and its putative receptor target. It is a highly quantitative method used to determine the binding affinity (Ki or Kd). The most common format is a competitive assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor.[11][12]
Protocol 3: Competitive Radioligand Receptor Binding Assay
This protocol outlines a general procedure for a competitive binding assay using cell membranes expressing the receptor of interest.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-pentazocine for sigma receptors[13])
-
Binding buffer (specific to the receptor, e.g., Tris-HCl)
-
Test piperidinol compounds and a known unlabeled ligand (positive control)
-
Glass fiber filter mats (e.g., Whatman GF/B) pre-soaked in a blocking agent like polyethyleneimine (PEI)
-
Cell harvester and vacuum manifold
-
Scintillation vials and liquid scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Assay Setup:
-
Set up assay tubes (or a 96-well filter plate) in triplicate for each condition:
-
Total Binding: Binding buffer, radioligand, cell membranes.
-
Non-specific Binding (NSB): Binding buffer, radioligand, cell membranes, and a high concentration of unlabeled ligand (positive control) to saturate all specific binding sites.
-
Competitive Binding: Binding buffer, radioligand, cell membranes, and varying concentrations of the test piperidinol compound.
-
-
-
Incubation:
-
The final assay volume is typically 200-500 µL. Add all components to the tubes/wells.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.[14]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each test compound concentration, calculate the percent inhibition of specific binding.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Tier 3: Preclinical Assessment - The Path to In Vivo
Promising compounds with a validated MoA must be evaluated in more complex biological systems. This tier involves assessing efficacy in animal models and understanding the compound's pharmacokinetic and toxicological profile.
-
In Vivo Efficacy: The compound is tested in an appropriate animal model of the target disease (e.g., a xenograft mouse model for cancer, a hot-plate test for analgesia).[15][10][16] This step is critical for establishing proof-of-concept in a living organism.
-
Pharmacokinetics (PK) / ADME: This investigates the Absorption, Distribution, Metabolism, and Excretion of the compound. Studies determine key parameters like bioavailability, half-life, and tissue distribution, which are essential for designing effective dosing regimens.[17] In silico tools can provide early predictions of these properties.[18][19]
-
Toxicology: Preliminary toxicology studies are conducted to identify potential safety issues. This includes acute toxicity studies to determine the maximum tolerated dose (MTD) and observations for any adverse effects.[20][21][22]
These studies are highly specialized and typically conducted under strict regulatory guidelines. They are the final step in preclinical evaluation before a compound can be considered for clinical development.
References
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]
-
Ghasemi, M., & Turnbull, T. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
-
Albuquerque, E. X., et al. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. [Link]
-
Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
-
Manjusha, M., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]
-
Wan, B., et al. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. [Link]
-
Johnson, W., Jr, et al. (2025). Safety Assessment of Hydroxy Tetramethylpiperidine Oxide and Tris(Tetramethylhydroxypiperidinol) Citrate as Used in Cosmetics. PubMed. [Link]
-
Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]
-
de Oliveira, R. S., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]
-
de Oliveira, R. S., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. [Link]
-
Faas, L., et al. (2008). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model. PubMed. [Link]
-
ResearchGate. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]
-
Al-zahrani, F. M., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
-
Glushkov, D. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
-
SciSpace. Antioxidant potential of piperidine containing compounds-a short review. [Link]
-
Alam, M. M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. [Link]
-
ResearchGate. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]
-
ResearchGate. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]
-
Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Moghadam, V. E., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. [Link]
-
MDPI. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. [Link]
-
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
Merck. Receptor Binding Assays - Multiwell Plates. [Link]
-
Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]
-
Al-wsabli, Z., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
-
Tiguntseva, N., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]
-
Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Sabet, R., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
-
Tereshchenko, A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Jack Westin. Inhibition - Enzymes - MCAT Content. [Link]
Sources
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES [chemjournal.kz]
- 19. researchgate.net [researchgate.net]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 22. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chiral Separation of Piperidinol Enantiomers: A Detailed Guide to Techniques and Protocols
Introduction: The Significance of Chiral Piperidinols in Drug Discovery
The piperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The chirality inherent in many piperidinol derivatives is of paramount importance, as enantiomers can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities. Consequently, the ability to accurately separate and quantify these enantiomers is a critical requirement in drug discovery and development, ensuring the safety and efficacy of new chemical entities.
This comprehensive guide provides an in-depth exploration of the primary chromatographic techniques for the chiral separation of piperidinol enantiomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols for researchers, scientists, and drug development professionals.
Decision Pathway for Technique Selection
The choice of the most suitable technique for the chiral separation of piperidinol enantiomers depends on a variety of factors, including the physicochemical properties of the analyte, the required analytical throughput, and the availability of instrumentation. The following decision tree provides a logical framework for selecting the optimal approach.
Figure 1: Decision pathway for selecting a chiral separation technique.
I. High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is the most established and widely employed technique for the enantioselective separation of piperidinol derivatives. Its versatility is derived from the extensive range of commercially available chiral stationary phases (CSPs) and the flexibility of operating in normal-phase, reversed-phase, and polar organic modes.[1]
A. The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for resolving a broad spectrum of chiral compounds, including piperidinols. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. This interaction is governed by a combination of forces, including hydrogen bonding, dipole-dipole interactions, and π-π interactions. The helical structure of the polysaccharide backbone creates chiral grooves and cavities where the enantiomers can bind with differing affinities, leading to their separation.
B. Key Considerations for Method Development
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter for achieving a successful separation. Polysaccharide-based columns, such as the Chiralpak® and Chiralcel® series, are excellent starting points due to their broad applicability.[2]
-
Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents significantly influences retention and resolution. Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can improve peak shape and selectivity.
-
Detection: For piperidinol derivatives lacking a strong chromophore, UV detection can be challenging. In such cases, pre-column derivatization with a UV-active reagent or the use of a universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) is necessary.[1][3]
C. Detailed Protocol: Chiral HPLC Separation of (R/S)-N-Boc-3-hydroxypiperidine
This protocol provides a validated method for the separation of the enantiomers of N-Boc-3-hydroxypiperidine, a common intermediate in pharmaceutical synthesis.[2]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm)
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
(R/S)-N-Boc-3-hydroxypiperidine standard
-
Sample of N-Boc-3-hydroxypiperidine for analysis
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | 0.2% TFA in n-Hexane/IPA (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Prepare a solution of the (R/S)-N-Boc-3-hydroxypiperidine standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the N-Boc-3-hydroxypiperidine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times of the two enantiomers and to verify system suitability.
-
Inject the sample solution.
-
Identify and quantify the enantiomers in the sample by comparing their retention times with those of the standard.
5. Expected Results:
This method should provide baseline separation of the two enantiomers with a resolution (Rs) greater than 1.5.[2]
II. Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and higher efficiency.[4][5] The use of supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allows for higher flow rates without a significant loss in resolution.[6]
A. Principles of Chiral SFC
In SFC, the mobile phase is a supercritical fluid, most commonly CO2, often mixed with a small amount of a polar organic co-solvent (modifier) such as methanol, ethanol, or isopropanol.[4] The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature, providing an additional level of control over the separation. The chiral recognition mechanism in SFC is similar to that in normal-phase HPLC, relying on the differential interactions between the enantiomers and the CSP.
B. Method Development Workflow for Chiral SFC
A systematic approach to method development in chiral SFC often involves screening a set of complementary CSPs with different organic modifiers.
Figure 2: Workflow for chiral SFC method development.
C. Detailed Protocol: Chiral SFC Screening for Piperidinol Enantiomers
This protocol outlines a general strategy for developing a chiral SFC method for piperidinol enantiomers.
1. Instrumentation and Materials:
-
Analytical SFC system with a column and solvent switching system
-
A selection of polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H, AS-H, and Chiralcel OJ-H)
-
Supercritical CO2
-
Methanol, Ethanol, Isopropanol (SFC grade)
-
Additives (e.g., diethylamine for basic compounds)
2. Chromatographic Conditions for Screening:
| Parameter | Condition |
| Columns | Chiralpak AD-H, OD-H, AS-H, Chiralcel OJ-H (or other suitable CSPs) |
| Mobile Phase | Supercritical CO2 with a gradient of modifier (e.g., 5-40% in 5 min) |
| Modifier | Methanol, Ethanol, or Isopropanol (each containing 0.1% diethylamine) |
| Flow Rate | 3 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV or Mass Spectrometry (MS) |
3. Procedure:
-
Prepare a solution of the piperidinol sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Sequentially inject the sample onto each column with each of the modifier gradients.
-
Evaluate the resulting chromatograms for enantiomeric separation.
-
Select the column and modifier combination that provides the best initial separation for further optimization.
III. Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers.[1] For many piperidinol derivatives, which are often not sufficiently volatile, a derivatization step is required to increase their volatility and improve their chromatographic behavior.[1]
A. Derivatization: A Necessary Step for Piperidinol Analysis by GC
Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For piperidinols, which contain both hydroxyl and amino groups, common derivatization strategies include:
-
Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) to form volatile esters and amides.
-
Silylation: Reaction with silylating agents to replace active hydrogens with trimethylsilyl (TMS) groups.
B. Chiral Stationary Phases for GC
Cyclodextrin-based capillary columns are commonly used for chiral separations in GC. These CSPs have a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface, allowing for inclusion complexation and interactions that lead to enantiomeric recognition.
C. Detailed Protocol: General Approach for Chiral GC of Piperidinol Derivatives
This protocol provides a general framework for the chiral GC analysis of piperidinol enantiomers, which will require optimization based on the specific analyte.
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS)
-
Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)
-
Derivatizing agent (e.g., trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Piperidinol sample
2. Derivatization Procedure:
-
Dissolve a small amount of the piperidinol sample in an anhydrous solvent in a reaction vial.
-
Add an excess of the derivatizing agent.
-
Seal the vial and heat at a suitable temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to complete the reaction.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for GC analysis.
3. GC Conditions:
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or Splitless |
| Oven Temperature | Temperature program (e.g., start at 100°C, ramp to 200°C at 5°C/min) |
| Detector | FID or MS |
4. Procedure:
-
Inject an aliquot of the derivatized sample into the GC.
-
Run the temperature program to elute and separate the derivatized enantiomers.
-
Identify and quantify the enantiomers based on their retention times and peak areas.
IV. Comparative Data and Performance Metrics
The following table summarizes the key performance characteristics of HPLC, SFC, and GC for the chiral separation of piperidinol derivatives, providing a basis for comparison and technique selection.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC |
| Principle | Separation in a liquid mobile phase based on differential partitioning. | Separation using a supercritical fluid (typically CO2) as the mobile phase.[4] | Separation of volatile compounds in a gaseous mobile phase. |
| Typical Analytes | Broad applicability to a wide range of piperidinol derivatives. | Suitable for a wide range of polar and non-polar compounds. | Limited to volatile or derivatizable piperidinol derivatives.[1] |
| Resolution (Rs) | Generally provides high resolution. A resolution of >4.0 has been achieved for derivatized piperidin-3-amine.[3] | Often yields higher efficiency and resolution in shorter analysis times compared to HPLC.[1] | Capable of excellent resolution with high-efficiency capillary columns. |
| Analysis Time | Can range from several minutes to over an hour. | Significantly faster than HPLC, often 3 to 5 times quicker.[1] | Typically offers fast analysis times, often in the range of minutes. |
| Sample Preparation | May require derivatization for detection.[1] | Minimal sample preparation is often required. | Derivatization is usually necessary to increase volatility.[1] |
| Solvent Consumption | Can be high, especially in normal-phase mode. | Significantly lower than HPLC, promoting "green" chemistry.[4] | Minimal solvent usage. |
| Cost | Moderate to high instrument and solvent costs. | Higher initial instrument cost, but lower solvent costs. | Lower instrument and operating costs. |
Quantitative Data for Specific Piperidinol Derivatives:
| Analyte | Technique | CSP | Mobile Phase / Conditions | Retention Times (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| (R/S)-N-Boc-3-hydroxypiperidine | HPLC | Chiralpak IC-3 | 0.2% TFA in n-Hexane/IPA (95:5) | Not specified | Not specified | >1.5 | [2] |
| (R/S)-Piperidin-3-amine (derivatized) | HPLC | Chiralpak AD-H | 0.1% DEA in Ethanol | Not specified | Not specified | >4.0 | [3] |
Note: Specific quantitative data for chiral GC of piperidinol enantiomers is less commonly published. The performance will be highly dependent on the derivatization method and the specific analyte.
V. Conclusion and Future Perspectives
The chiral separation of piperidinol enantiomers is a critical analytical challenge in the pharmaceutical industry. HPLC, SFC, and GC each offer a unique set of capabilities to address this challenge. Chiral HPLC remains a versatile and robust technique with a wide range of applications. Chiral SFC is increasingly becoming the method of choice for high-throughput screening and preparative separations due to its speed and environmental benefits. Chiral GC, while requiring a derivatization step for piperidinols, provides a cost-effective and high-resolution method for volatile analytes.
The continued development of novel chiral stationary phases with enhanced selectivity and efficiency will further advance the capabilities of all three techniques. Furthermore, the increasing hyphenation of these chromatographic methods with mass spectrometry will provide even greater sensitivity and structural information, facilitating the rapid and accurate analysis of chiral piperidinol compounds in complex matrices. The judicious selection and optimization of the appropriate technique, guided by the principles and protocols outlined in this document, will empower researchers to confidently tackle the challenges of chiral separations in their drug discovery and development endeavors.
References
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Slideshare. Available at: [Link]
-
Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. PubMed. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available at: [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Solid-Phase Synthesis of Piperidine-Based Compound Libraries: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold in Drug Discovery and the Rationale for Solid-Phase Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products. Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that facilitate precise interactions with biological targets. The generation of libraries of diverse piperidine derivatives is, therefore, a cornerstone of many drug discovery programs.
Solid-phase organic synthesis (SPOS) has emerged as the technology of choice for the efficient construction of such libraries. The advantages of SPOS are manifold: the use of a solid support simplifies purification to mere filtration and washing, enabling the use of excess reagents to drive reactions to completion. Furthermore, the modular nature of SPOS is highly amenable to automation and parallel synthesis, accelerating the drug discovery process. This guide provides a comprehensive overview of the strategies, protocols, and critical considerations for the successful solid-phase synthesis of piperidine-based compound libraries.
Core Principles of Solid-Phase Piperidine Synthesis: A Strategic Overview
The solid-phase synthesis of piperidine libraries can be broadly categorized into two main strategies:
-
Assembly of the Piperidine Ring on the Solid Support: In this approach, the heterocyclic ring is constructed stepwise on the resin. This strategy offers maximum flexibility in introducing diversity at multiple positions of the piperidine core.
-
Attachment of a Pre-formed Piperidine Scaffold to the Solid Support: This method involves the synthesis of a piperidine building block in solution, followed by its immobilization on the resin and subsequent derivatization. This approach is often simpler and can be advantageous when a specific core scaffold is desired.
The choice of strategy depends on the desired diversity, the availability of starting materials, and the overall synthetic goals.
Key Synthetic Strategies and Protocols
Strategy 1: On-Resin Construction of the Piperidine Ring
A powerful and flexible approach to piperidine libraries involves the construction of the ring directly on the solid support. A common method utilizes an aza-Michael addition followed by reductive amination.
Protocol 1: Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives
This protocol outlines the synthesis of a library of 2-benzylpiperidine derivatives with diversification at the piperidine nitrogen and the benzyl ring, adapted from established methodologies.[1]
1. Resin Selection and Loading:
-
Rationale: Wang resin is a popular choice for the synthesis of compounds with a C-terminal carboxylic acid or, in this case, for anchoring an amino acid precursor via an ester linkage that is cleavable under acidic conditions.
-
Procedure:
-
Swell Wang resin (1.0 g, 1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Dissolve Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, 3.0 mmol), N,N'-diisopropylcarbodiimide (DIC, 3.0 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.3 mmol) in a minimal amount of DMF/dichloromethane (DCM) (1:1).
-
Add the solution to the resin and agitate at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
2. Fmoc Deprotection:
-
Rationale: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines. A solution of piperidine in DMF is the standard reagent for its removal.
-
Procedure:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
3. Piperidine Ring Formation: Aza-Michael Addition and Reductive Amination:
-
Rationale: This two-step sequence first forms a new carbon-nitrogen bond via conjugate addition to an α,β-unsaturated ester, followed by intramolecular cyclization and reduction to the piperidine ring.
-
Procedure:
-
Swell the deprotected resin in tetrahydrofuran (THF, 10 mL).
-
Add a solution of an α,β-unsaturated ester (e.g., ethyl acrylate, 5.0 mmol) and agitate at room temperature for 12-16 hours.
-
Wash the resin with THF (3 x 10 mL) and DCM (3 x 10 mL).
-
Swell the resin in 1,2-dichloroethane (DCE, 10 mL).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5.0 mmol) and agitate at room temperature for 24 hours.
-
Wash the resin with DCE (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
4. N-Derivatization:
-
Rationale: This step introduces diversity at the piperidine nitrogen through acylation, sulfonylation, or reductive amination.
-
Procedure (for acylation):
-
Swell the resin in DMF (10 mL).
-
Add a solution of a carboxylic acid (5.0 mmol), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 4.9 mmol), and N,N-diisopropylethylamine (DIPEA, 10.0 mmol) in DMF.
-
Agitate at room temperature for 4-6 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
5. Cleavage from the Solid Support:
-
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the ester linkage to the Wang resin and simultaneously remove acid-labile side-chain protecting groups. Scavengers are added to trap reactive cationic species generated during cleavage.
-
Procedure:
-
Wash the derivatized resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Wash the precipitate with cold ether and dry under vacuum.
-
Purify the product by high-performance liquid chromatography (HPLC).
-
Workflow for On-Resin Piperidine Ring Construction
Caption: General workflow for the on-resin synthesis of a piperidine library.
Strategy 2: Attachment of a Pre-formed Piperidine Scaffold
This strategy is particularly useful when a specific piperidine core with desired stereochemistry is available. The scaffold is functionalized with a handle that allows for its attachment to a suitable resin.
Protocol 2: Derivatization of a Resin-Bound Piperidine Scaffold
This protocol assumes the availability of a piperidine scaffold with a functional group (e.g., a carboxylic acid) for attachment to the solid support.
1. Resin Selection and Scaffold Attachment:
-
Rationale: For a piperidine with a carboxylic acid handle, a resin that forms an amide bond, such as Rink Amide resin, is a suitable choice. This linker is stable to a variety of reaction conditions but can be cleaved with strong acid.
-
Procedure:
-
Swell Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the linker.
-
Wash the resin thoroughly with DMF.
-
Couple the pre-formed piperidine carboxylic acid (3.0 mmol) using HATU (2.9 mmol) and DIPEA (6.0 mmol) in DMF for 4-6 hours.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
2. Diversification Reactions:
-
Rationale: Once the scaffold is attached, various functional groups on the piperidine ring can be deprotected and derivatized to introduce diversity. Orthogonal protecting groups are crucial for selective manipulation. For example, a Boc-protected nitrogen can be deprotected with TFA, while an ester can be saponified.
-
Procedure (Example: N-Boc deprotection and acylation):
-
Swell the resin in DCM (10 mL).
-
Treat with 20% TFA in DCM for 30 minutes.
-
Wash with DCM, 10% DIPEA in DMF, and DMF.
-
Perform N-acylation as described in Protocol 1, step 4.
-
3. Cleavage and Purification:
-
Procedure: Follow the cleavage and purification steps outlined in Protocol 1, step 5.
Critical Parameters and Optimization
Linker Selection: The Key to a Successful Cleavage Strategy
The choice of linker is paramount as it dictates the conditions under which the final compound is released from the solid support.
| Linker | Cleavage Condition | Suitable for |
| Wang | Strong acid (e.g., 95% TFA) | Carboxylic acids, alcohols, phenols |
| Rink Amide | Strong acid (e.g., 95% TFA) | Carboxamides |
| 2-Chlorotrityl | Mild acid (e.g., 1-5% TFA in DCM) | Protected peptide acids, acid-sensitive compounds |
| Safety-Catch | Two-step cleavage (activation then cleavage) | Introducing additional diversity at the cleavage step |
| Traceless | Leaves no functional handle on the final product | Synthesis of hydrocarbons or compounds without a convenient attachment point |
Rationale for Linker Choice:
-
For libraries of piperidine amides, Rink Amide resin is the standard choice.
-
If the final products are acid-sensitive, a 2-chlorotrityl linker allows for milder cleavage conditions.
-
Safety-catch linkers offer an advanced strategy where an unreactive linker is activated in a separate step, allowing for cleavage under specific conditions. This can be used to introduce further diversity.
-
Traceless linkers are ideal when the desired final compounds do not possess a functional group at the point of attachment. These linkers are typically cleaved via reactions such as hydrogenolysis or elimination.
Orthogonal Protecting Groups: The Foundation of Selective Derivatization
To introduce diversity at specific positions of the piperidine scaffold, a carefully planned protecting group strategy is essential. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups.
| Protecting Group | Abbreviation | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst |
Protecting Group Strategy Workflow
Caption: Orthogonal protecting group strategy for selective derivatization.
Solvent Selection: Ensuring Efficient Reactions
The choice of solvent is critical for the success of solid-phase synthesis as it must effectively swell the resin beads, allowing reagents to access the reactive sites.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that provides excellent swelling for polystyrene-based resins and is a good solvent for most reagents. However, it can decompose to form dimethylamine, which can prematurely cleave Fmoc groups.
-
Dichloromethane (DCM): A less polar solvent, often used for washing and in reactions where a less polar environment is required.
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF but more stable and often a better solvent for aggregating sequences.
-
"Green" Solvents: In recent years, there has been a push to replace traditional SPOS solvents with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). However, reaction conditions may need to be re-optimized when using these solvents.[2]
On-Bead Reaction Monitoring: Ensuring Complete Conversions
A key principle of trustworthy protocols is the ability to monitor reaction progress. Several on-bead analytical techniques can be employed:
-
Kaiser (Ninhydrin) Test: A qualitative colorimetric test for the presence of primary amines. A positive result (blue color) after a coupling reaction indicates incomplete acylation.
-
FT-IR Spectroscopy: Can be used to monitor the appearance and disappearance of characteristic functional group stretches (e.g., the carbonyl stretch of an ester or amide).
-
Magic Angle Spinning (MAS) NMR: Provides high-resolution NMR spectra of resin-bound molecules, allowing for detailed structural characterization at each synthetic step.
Troubleshooting Common Problems in Solid-Phase Piperidine Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete coupling reactions- Premature cleavage from the resin- Poor resin swelling | - Use a stronger coupling reagent (e.g., HATU)- Increase reaction time and/or temperature- Double couple difficult amino acids- Ensure the linker is stable to all reaction conditions- Choose a more appropriate solvent |
| Incomplete Fmoc Deprotection | - Insufficient reaction time- Steric hindrance around the amine | - Increase the deprotection time or use a stronger base (e.g., DBU, use with caution)- Ensure adequate mixing |
| Side Reactions during Cleavage | - Alkylation of nucleophilic residues by carbocations | - Use an appropriate cleavage cocktail with scavengers (e.g., TIS for trityl groups, EDT for Cys)[1][3] |
| Racemization | - Activation of the C-terminal amino acid during loading- Basic conditions during Fmoc deprotection | - Use a 2-chlorotrityl resin for loading the first amino acid- Add HOBt or Oxyma to the coupling reaction |
Conclusion: A Powerful Platform for Drug Discovery
Solid-phase synthesis provides a robust and efficient platform for the generation of diverse piperidine-based compound libraries. By carefully considering the synthetic strategy, linker and protecting group chemistry, and reaction conditions, researchers can rapidly access novel chemical matter for biological screening. The protocols and principles outlined in this guide provide a foundation for the successful implementation of solid-phase piperidine synthesis in drug discovery and development programs.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
-
Gong, Y., & Kurth, M. J. (2007). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC, 2007(11), 2269–2272. [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8096-8107. [Link]
- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis.
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Smith, A. B., 3rd, & Paonessa, G. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. The Journal of organic chemistry, 76(13), 5279–5293. [Link]
- van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial chemistry & high throughput screening, 1(4), 185–214.
- Sani, M., & Belvisi, L. (2021). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 27(11), e3345.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. [Link]
-
Pal, S., & Jayasudhan, R. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(11), 3077–3085. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Fluorophenyl)piperidin-4-ol
Welcome to the dedicated technical support guide for the synthesis of 4-(2-Fluorophenyl)piperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related aryl-piperidin-4-ol intermediates. These compounds are crucial building blocks in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2]
The synthetic route, while conceptually straightforward, is fraught with practical challenges that can impact yield, purity, and reproducibility. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve a successful synthesis.
Overall Synthetic Workflow
The most common and reliable pathway to this compound involves a three-stage process: N-protection of 4-piperidone, nucleophilic addition of an organometallic reagent, and subsequent deprotection.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific experimental failures you may encounter.
Stage 1: N-Boc Protection of 4-Piperidone
Q1: My N-protection of 4-piperidone is incomplete, showing significant starting material by TLC/NMR. What went wrong?
A1: Incomplete reaction is typically due to three factors:
-
Insufficient Base: If you start with 4-piperidone hydrochloride, you must add at least one full equivalent of a base (like triethylamine or sodium hydroxide) to neutralize the salt before the reaction with Di-tert-butyl dicarbonate ((Boc)₂O) can proceed efficiently. The free amine is the nucleophile, not the ammonium salt.[3]
-
Hydrolysis of (Boc)₂O: The reaction is often run in aqueous or biphasic conditions. If the pH is too high or the reaction is stirred too long at elevated temperatures, competitive hydrolysis of (Boc)₂O can consume your reagent.
-
Insufficient Reagent: While stoichiometry suggests a 1:1 ratio, it is common practice to use a slight excess (1.1 to 1.3 equivalents) of (Boc)₂O to drive the reaction to completion.[3]
Troubleshooting Steps:
-
Ensure the 4-piperidone hydrochloride is fully neutralized before adding (Boc)₂O. You can monitor this with pH paper.
-
Add (Boc)₂O portion-wise to control the reaction temperature and minimize hydrolysis.
-
If the reaction stalls, consider adding another small portion (0.1 eq) of (Boc)₂O.
Stage 2: Grignard Reaction with 2-Fluorophenylmagnesium Bromide
This is the most critical and error-prone stage of the synthesis.
Q2: I'm trying to form the Grignard reagent from 2-bromofluorobenzene and magnesium, but the reaction won't initiate. The solution remains clear and the magnesium is unreacted.
A2: Failure of Grignard initiation is a classic problem, almost always stemming from two sources: inhibition of the magnesium surface or the presence of proton sources.[4][5]
-
Magnesium Passivation: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO). This layer prevents the magnesium from reacting with the alkyl/aryl halide.[4]
-
Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[4][5] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight), and the solvent (typically THF or diethyl ether) must be anhydrous.
Troubleshooting & Activation Techniques:
| Method | Protocol | Mechanism of Action |
| Iodine Activation | Add a single crystal of iodine to the magnesium turnings in THF.[6] The solution will turn brown. Wait for the color to fade to pale yellow or colorless before adding the halide. | Iodine reacts with the magnesium surface, chemically etching it to expose fresh, reactive metal. |
| Mechanical Activation | Gently crush the magnesium turnings with a dry glass rod against the side of the flask. | This physically breaks the MgO layer, exposing the underlying active magnesium. |
| Exothermic Initiation | Add a small portion (5-10%) of your 2-bromofluorobenzene to the magnesium and gently warm the spot with a heat gun. Look for localized bubbling or an increase in turbidity.[5] | The reaction is exothermic. A small amount of heat can overcome the activation energy barrier to get it started. |
Q3: My Grignard reaction turned dark brown/black and my final yield was very low, with a significant amount of 1,1'-bifluoro-2,2'-biphenyl impurity.
A3: This points to a major side reaction: Wurtz-type homocoupling. This occurs when the formed Grignard reagent (R-MgX) reacts with the starting aryl halide (R-X) to form R-R.[5][7]
Causality & Prevention:
-
High Local Concentration of Halide: The primary cause is adding the 2-bromofluorobenzene too quickly. This creates high local concentrations, favoring the coupling side reaction.[5]
-
Elevated Temperature: Higher temperatures increase the rate of all reactions, including the undesired coupling.[5][7]
Corrective Protocol:
-
Dilute your 2-bromofluorobenzene in anhydrous THF.
-
Add this solution dropwise via a syringe pump or an addition funnel to the activated magnesium suspension.
-
Maintain a gentle reflux. The reaction's own exotherm should be sufficient to sustain it. If it becomes too vigorous, slow the addition rate.[5]
Q4: The Grignard addition to N-Boc-4-piperidone gave a very low yield of the desired tertiary alcohol. What other reactions could be happening?
A4: Besides poor Grignard formation, low yields at the addition step can be caused by:
-
Enolization of the Piperidone: The Grignard reagent is a strong base. It can deprotonate the piperidone at the alpha-carbon (C3 or C5) to form an enolate. This consumes the Grignard reagent without forming the desired C-C bond. To minimize this, the reaction should be run at a low temperature (e.g., cooling the piperidone solution to 0°C before dropwise addition of the Grignard reagent).[3]
-
Steric Hindrance: The ortho-fluoro substituent on the Grignard reagent adds some steric bulk, which can slow the desired nucleophilic attack. Ensuring sufficient reaction time (e.g., allowing the mixture to warm to room temperature and stir for several hours after addition) is important.[3]
Caption: Kinetic vs. thermodynamic pathways in Grignard addition.
Stage 3: N-Boc Deprotection
Q5: After acidic workup to remove the Boc group, my final product is impure and NMR suggests the presence of an alkene. Why?
A5: This is a classic dehydration side reaction. The product is a tertiary benzylic alcohol, which is highly susceptible to elimination (loss of water) under strong acidic conditions, especially with heating. The carbocation intermediate formed upon protonation of the hydroxyl group is stabilized by the adjacent phenyl ring, facilitating the formation of a double bond.
Prevention:
-
Use Milder Acidic Conditions: Instead of concentrated HCl, use a saturated solution of HCl in a non-aqueous solvent like 1,4-dioxane or diethyl ether at room temperature.[8] This provides anhydrous acid that cleaves the Boc group efficiently without promoting water elimination.
-
Control the Temperature: Perform the deprotection at room temperature or below. Avoid heating the reaction mixture.
-
Minimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed immediately with the workup to neutralize the acid.
Frequently Asked Questions (FAQs)
Q: Why is protection of the piperidine nitrogen necessary before the Grignard reaction? A: The N-H proton of an unprotected piperidine is acidic enough to react with the highly basic Grignard reagent.[9] This would quench the Grignard, forming an unreactive magnesium amide and preventing the desired C-C bond formation. The protecting group, typically a tert-butyloxycarbonyl (Boc) group, removes this acidic proton and is stable to the basic conditions of the Grignard reaction.[3]
Q: Can I use 2-fluorochlorobenzene or 2-fluoroiodobenzene to make the Grignard reagent? A: Yes, but with trade-offs. The reactivity of aryl halides for Grignard formation is generally I > Br > Cl >> F.[10]
-
2-Fluoroiodobenzene: Would be the most reactive and easiest to initiate, but it is also the most expensive and may lead to more vigorous, harder-to-control reactions.
-
2-Fluorochlorobenzene: Is less expensive but significantly less reactive. It often requires more forcing conditions or highly activated magnesium (e.g., Rieke magnesium) to form the Grignard reagent in good yield.[6]
-
2-Bromofluorobenzene: Represents the best balance of reactivity and cost for most laboratory applications.
Q: My final product, this compound, is difficult to purify by column chromatography. Are there alternative methods? A: Yes. This compound is a polar, basic amine with a hydroxyl group, which can lead to tailing on silica gel.
-
Acid-Base Extraction: After deprotection, a careful acid-base workup can significantly purify the product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute base (like NaHCO₃ solution) to remove acidic impurities. Then, extract the product into a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, now containing your product as the hydrochloride salt, can be washed with an organic solvent to remove neutral impurities (like biphenyl). Finally, basify the aqueous layer (e.g., with NaOH) and extract your purified free-base product back into an organic solvent.
-
Crystallization: The hydrochloride salt of the final product is often a crystalline solid. After deprotection with HCl in dioxane, you can often induce crystallization by adding a less polar co-solvent like diethyl ether or MTBE. The resulting solid can be isolated by filtration and washed to yield a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, ~5 mL/g), add triethylamine (1.1 eq) at 0°C.
-
Stir for 15 minutes, then add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (~2 mL/g) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white solid or oil that solidifies upon standing.[3]
Protocol 2: Grignard Addition to N-Boc-4-piperidone
NOTE: All glassware must be flame-dried under vacuum and the reaction run under an inert atmosphere (Nitrogen or Argon). All solvents must be anhydrous.
-
Place magnesium turnings (1.2 eq) in a flask under an inert atmosphere. Add a single crystal of iodine.
-
Add anhydrous THF (~10 mL/g of Mg) and stir. The brown color should fade.
-
Slowly add a solution of 2-bromofluorobenzene (1.1 eq) in anhydrous THF via syringe pump over 30-60 minutes to maintain a gentle reflux. After addition is complete, stir for another hour.
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Transfer the prepared Grignard reagent to the cooled piperidone solution via cannula or syringe, dropwise, keeping the internal temperature below 10°C.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude N-Boc protected tertiary alcohol.[3]
Protocol 3: Deprotection to this compound
-
Dissolve the crude N-Boc-4-(2-Fluorophenyl)piperidin-4-ol (1.0 eq) in 1,4-dioxane (~10 mL/g).
-
Add a saturated solution of HCl in 1,4-dioxane (4-5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC. A precipitate of the hydrochloride salt may form.
-
Upon completion, concentrate the mixture under reduced pressure.
-
To isolate the free base: dissolve the residue in water, cool in an ice bath, and basify to pH >10 with 2M NaOH.
-
Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
- ResearchGate. (2025). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- ChemRxiv. (2023).
- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
-
Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Crystallographic Communications, E66(3), o562. [Link]
- Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-Chlorophenyl)piperidin-4-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Grignard Synthesis of Fluorinated Aryl Piperidines
Welcome to the technical support center for the Grignard synthesis of fluorinated aryl piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls of this challenging yet crucial reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Introduction: The Challenge of Fluorinated Aryl Piperidines
The synthesis of fluorinated aryl piperidines via the Grignard reaction is a cornerstone in medicinal chemistry, enabling access to a wide array of bioactive molecules.[1][2] However, the unique electronic properties of fluoroaromatics introduce specific challenges not typically encountered in standard Grignard protocols. This guide aims to provide a comprehensive resource for identifying, understanding, and overcoming the side reactions and experimental hurdles inherent to this process.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: My Grignard reagent fails to form or forms in very low yield.
Q: I'm reacting my fluorinated aryl halide with magnesium, but I'm not observing the characteristic signs of Grignard formation (e.g., color change, exotherm). What's going wrong?
A: The formation of a Grignard reagent from a fluorinated aryl halide can be sluggish due to the high strength of the carbon-fluorine bond, which can deactivate the aromatic ring towards oxidative addition.[3][4] However, the issue often lies with other aspects of the experimental setup. Here’s a systematic approach to troubleshooting:
1. Purity and Activation of Magnesium:
-
Problem: The magnesium surface is likely coated with a passivating layer of magnesium oxide.
-
Solution: Use fresh, shiny magnesium turnings.[5] For stubborn reactions, activate the magnesium in situ.
-
Protocol: Magnesium Activation
-
Flame-dry the reaction flask under vacuum or with a stream of inert gas.[6]
-
Add the magnesium turnings to the cooled flask.
-
Add a small crystal of iodine. The purple vapor will coat the magnesium, and the color should fade as the reaction with the metal surface proceeds.[6]
-
Alternatively, add a few drops of 1,2-dibromoethane. The subsequent evolution of ethylene gas indicates an activated magnesium surface.[7]
-
-
2. Solvent Purity:
-
Problem: Grignard reagents are highly basic and will react with even trace amounts of water or other protic impurities.[8][9]
-
Solution: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are standard choices, with THF often being preferred for its ability to better solvate and stabilize the Grignard reagent.[6][9] Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or is from a freshly opened bottle of anhydrous grade solvent.
3. Halide Reactivity:
-
Problem: The reactivity order for Grignard formation is I > Br > Cl >> F.[3][9] Aryl fluorides are generally not suitable for direct Grignard formation.[3][4]
-
Solution: If you are starting with a fluoroaryl chloride, the reaction may require more forcing conditions (e.g., higher temperatures). However, for many fluorinated systems, a magnesium-halogen exchange is a more reliable method for Grignard formation.[10][11] This involves reacting the fluoroaryl bromide or iodide with a pre-formed, more reactive Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[10] The use of iPrMgCl·LiCl (often called a "turbo-Grignard" reagent) can significantly accelerate this exchange.[12][13]
4. Initiation Issues:
-
Problem: The reaction simply won't start.
-
Solution:
-
Add a small amount of your fluoroaryl halide to the activated magnesium and gently warm the mixture.
-
Sonication can also be effective in initiating the reaction.
-
Once initiated, add the remaining halide dropwise to maintain a gentle reflux.[6]
-
Issue 2: My reaction is producing a significant amount of a biaryl byproduct (homo-coupling).
Q: I'm seeing a lot of a symmetrical biaryl compound in my reaction mixture, which is lowering the yield of my desired fluorinated aryl piperidine. What causes this and how can I prevent it?
A: Homo-coupling is a common side reaction in Grignard syntheses, where two aryl groups from the Grignard reagent couple to form a biaryl.[7] This is often catalyzed by trace metal impurities, particularly iron.[14][15]
Mechanism of Homo-coupling: The presence of an oxidant (which can be the alkyl halide itself or trace oxygen) can facilitate the coupling.[14][16]
Troubleshooting Strategies:
| Strategy | Rationale |
| Use High-Purity Reagents | Minimize the presence of transition metal catalysts that promote homo-coupling.[14] |
| Control Addition Rate | Adding the aryl halide slowly to the magnesium ensures that its concentration remains low, minimizing the reaction between the newly formed Grignard reagent and unreacted aryl halide.[16] |
| Maintain Inert Atmosphere | Rigorously exclude oxygen, which can act as an oxidant and promote coupling.[15] |
| Lower Reaction Temperature | Homo-coupling can sometimes be favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction. |
Issue 3: I am observing the formation of an alkene and the recovery of my piperidine starting material.
Q: After quenching my reaction, I'm finding that my piperidine has been deprotonated and I'm isolating an alkene derived from my Grignard reagent. What is happening?
A: This is a classic case of the Grignard reagent acting as a base rather than a nucleophile, leading to β-hydride elimination .[17][18]
Mechanism of β-Hydride Elimination: For β-hydride elimination to occur, the Grignard reagent must have a hydrogen atom on the carbon that is beta to the magnesium atom.[18][19] The piperidine, particularly if it has an N-H proton, can act as an acid, deprotonating the piperidine and being protonated itself. The resulting metal-alkyl intermediate can then eliminate a metal hydride and form an alkene.[19][20]
Preventative Measures:
-
Protecting Groups: If your piperidine has an N-H proton, it must be protected before the Grignard reaction. Common protecting groups include Boc (tert-butyloxycarbonyl) or Bn (benzyl).
-
Choice of Grignard Reagent: Use a Grignard reagent that cannot undergo β-hydride elimination, such as methylmagnesium bromide or phenylmagnesium bromide.[21]
-
Reaction Temperature: Lower temperatures generally favor nucleophilic addition over elimination.[17]
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the aryl ring affect the reaction?
A: The position of the fluorine atom has a significant electronic and steric impact.
-
Ortho-Fluorine: An ortho-fluorine can have a directing effect in some C-H activation reactions, potentially making the ortho-proton more acidic.[22] In the context of Grignard reactions, it can also provide some steric hindrance. Some studies suggest that an ortho-fluorine can act as an "anchor," helping to direct the aromatic ring to the reactive site.[23]
-
Para-Fluorine: A para-fluorine atom will primarily exert an electron-withdrawing effect through resonance, which can influence the reactivity of the aryl halide and the stability of the resulting Grignard reagent.
Q2: My reaction involves an ester on the piperidine ring. What side reactions should I be aware of?
A: Esters react with two equivalents of a Grignard reagent.[24][25][26][27] The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester.[25][27] This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. It is generally not possible to stop the reaction at the ketone stage.[24][25]
Q3: Are there any alternatives to the Grignard reaction for synthesizing fluorinated aryl piperidines?
A: Yes, several alternative methods exist, which may be more suitable depending on the specific substrate and desired product.
-
Dearomatization-Hydrogenation: A two-step, one-pot process starting from fluorinated pyridines has been developed.[1] This method first involves dearomatization, followed by a hydrogenation step to yield all-cis-(multi)fluorinated piperidines.[1]
-
Nucleophilic Fluorination: Methods using nucleophilic fluorinating agents to introduce fluorine onto a pre-existing piperidine scaffold are also common.[2]
-
Reactions with Pyridine N-oxides: The addition of aryl Grignard reagents to pyridine N-oxides can produce substituted pyridines, which can then be reduced to piperidines.[28][29]
Q4: I'm working with a trifluoromethyl-substituted aryl halide. Are there any special precautions I should take?
A: Yes, trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable.[30] It has been shown that solutions of 2-trifluoromethylphenyl magnesium chloride can undergo highly exothermic decomposition, especially at higher concentrations.[30] It is strongly recommended to use these reagents at lower concentrations (e.g., 0.5-0.6 M) and to perform a calorimetric evaluation before scaling up.[30]
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2015). Organic Process Research & Development. [Link]
-
Bizarre bimetallic compounds break C–F bonds. (2018). Chemistry World. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]
-
Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. (2005). Organic Letters. [Link]
-
Esters with Grignard Reagent. Chemistry Steps. [Link]
-
Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. ResearchGate. [Link]
-
Chemistry of Esters. Chemistry LibreTexts. [Link]
-
Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. (2021). ACS Catalysis. [Link]
-
All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Magnesium-Halogen Exchange. Myers Research Group, Harvard University. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
A review of the Turbo Grignard reagent i-PrMgCl·LiCl: a paradigm shift in Grignard reagent chemistry. (2015). Chemical Communications. [Link]
-
Beta-hydride elimination. chemeurope.com. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily. [Link]
-
An Analysis upon the Effect of the C-N+------F-C Charge Dipole Interactions within Protonated Amines: Properties of Fluorine. Journal of Applicable Chemistry. [Link]
-
Why isn't fluorine used in a Grignard reagent? Quora. [Link]
-
Formation of Biaryls by Homocoupling of Grignard Reagents. (2002). Molecular Diversity Preservation International (MDPI). [Link]
-
β-Hydride elimination. Wikipedia. [Link]
-
Halogen Magnesium Exchange. Knochel Group, LMU Munich. [Link]
-
Troubleshooting my grignard reactions. Reddit. [Link]
-
How do you improve the percent yield in Grignard reaction? Quora. [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2020). Chemical Reviews. [Link]
-
How to control homo coupling in grignard reaction? ResearchGate. [Link]
-
An Introduction to Grignard Reagents. Chemguide. [Link]
-
Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2007). Organic & Biomolecular Chemistry. [Link]
-
Beta Hydride Elimination Reactions in Organometallic Compounds. YouTube. [Link]
-
Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. (2022). Organic Process Research & Development. [Link]
-
β-Hydride Elimination. OpenOChem Learn. [Link]
-
Beta-Hydride Elimination. Interactive Learning Paradigms, Incorporated. [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2012). Journal of Chemical Education. [Link]
-
Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. (2021). Organic Process Research & Development. [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. (2019). Journal of the American Chemical Society. [Link]
-
grignard reagents: Topics by Science.gov. Science.gov. [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.org [mdpi.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. princeton.edu [princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. Beta-hydride_elimination [chemeurope.com]
- 19. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 20. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Bizarre bimetallic compounds break C–F bonds | Research | Chemistry World [chemistryworld.com]
- 24. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 25. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. grignard reagents: Topics by Science.gov [science.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-(2-Fluorophenyl)piperidin-4-ol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4-(2-Fluorophenyl)piperidin-4-ol. This valuable piperidine derivative is a key building block in the development of various pharmaceutical agents. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring a higher rate of success and reproducibility in your experiments.
The predominant and most reliable synthetic route to this compound involves the nucleophilic addition of a Grignard reagent, specifically 2-fluorophenylmagnesium bromide, to an N-protected 4-piperidone derivative. This is followed by a deprotection step to yield the final product.[1][2] This guide will focus on optimizing this widely-used Grignard-based methodology.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to get your reaction back on track.
Issue 1: The Grignard reagent formation fails to initiate or proceeds with very low conversion.
-
Question: I've combined my 1-bromo-2-fluorobenzene and magnesium turnings in anhydrous ether, but I'm not observing any of the typical signs of Grignard reagent formation (e.g., cloudiness, gentle refluxing, or warmth). What could be the problem?
-
Answer: The initiation of a Grignard reaction is notoriously sensitive and is often the most critical step. Several factors can inhibit the formation of the 2-fluorophenylmagnesium bromide reagent:
-
Moisture Contamination: Grignard reagents are extremely reactive towards protic sources, especially water. Even trace amounts of moisture in your glassware, solvent, or starting materials will quench the reaction.[3][4]
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at a minimum of 120°C for several hours and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). Solvents must be strictly anhydrous. It is recommended to use freshly distilled solvents from an appropriate drying agent or commercially available anhydrous solvents packaged under an inert atmosphere.[4]
-
-
Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction with the aryl halide.[3][5]
-
Solution: Use fresh, shiny magnesium turnings.[4] If the magnesium appears dull, activation is necessary. This can be achieved by a few methods:
-
Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the characteristic purple color of the iodine is an indicator of magnesium activation.[3][4] Alternatively, a few drops of 1,2-dibromoethane can be used as an activating agent.[3][4]
-
Mechanical Activation: In a glovebox, gently crush the magnesium turnings with a mortar and pestle to expose a fresh, reactive surface.[3]
-
-
-
Purity of Starting Materials: Ensure the 1-bromo-2-fluorobenzene is of high purity and free from any acidic impurities or moisture.
-
Issue 2: The yield of this compound is consistently low.
-
Question: My Grignard reaction appears to have worked, but after workup and purification, the yield of my target compound is significantly lower than expected. What are the common causes for low yields in this synthesis?
-
Answer: Low yields can stem from issues during either the Grignard reagent formation or its subsequent reaction with the N-protected 4-piperidone.
-
Incomplete Grignard Reagent Formation: As detailed in the first issue, ensure your Grignard reagent has formed in high concentration.
-
Solution: Consider titrating a small aliquot of your Grignard reagent before proceeding with the addition to the piperidone to determine its exact molarity. This will allow for a more accurate stoichiometry in the subsequent step.
-
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, consuming your starting materials and reducing the yield of the final product.
-
Enolization of the 4-Piperidone: The Grignard reagent is a strong base and can deprotonate the acidic α-protons of the 4-piperidone, leading to the formation of an enolate.[3][6] This results in the recovery of the starting ketone after the aqueous workup.
-
Solution: This side reaction is more prevalent at higher temperatures. Therefore, the addition of the Grignard reagent to the solution of N-protected 4-piperidone should be carried out at low temperatures, typically between -78 °C and 0 °C.[3] A slow, dropwise addition of the Grignard reagent can also help to minimize this side reaction.
-
-
Wurtz Coupling: The Grignard reagent can react with unreacted 1-bromo-2-fluorobenzene to form 2,2'-difluorobiphenyl.[2][3]
-
Solution: This can be minimized by the slow addition of the aryl halide during the preparation of the Grignard reagent, ensuring that it reacts with the magnesium surface rather than another molecule of the Grignard reagent.[3]
-
-
Reduction of the 4-Piperidone: If the Grignard reagent contains β-hydrogens, it can act as a reducing agent, converting the ketone to a secondary alcohol via a hydride transfer mechanism.[3][6] While this is less common with aryl Grignard reagents, it is a possibility to consider.
-
-
Issue 3: I am observing significant byproduct formation in my final product.
-
Question: After purification, I'm still seeing significant impurities in my this compound. What are the likely byproducts and how can I prevent their formation?
-
Answer: The presence of persistent byproducts often points to issues with reaction conditions or the workup procedure.
-
Dehydrated Product (4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine): The tertiary alcohol product is susceptible to dehydration, especially under acidic conditions during the workup or purification stages.[3]
-
Solution: Employ a mild quenching agent, such as a saturated aqueous solution of ammonium chloride, instead of strong acids.[3] Avoid prolonged exposure to acidic conditions and high temperatures during purification.
-
-
Unreacted N-Protected 4-Piperidone: This is a common impurity if the reaction has not gone to completion.
-
Solution: As mentioned previously, ensure the use of a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) and allow for sufficient reaction time.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
-
-
Biaryl Compound (2,2'-difluorobiphenyl): As discussed, this is a result of the Wurtz coupling side reaction.
-
Solution: Optimize the conditions for the Grignard reagent formation, particularly the rate of addition of the aryl halide.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use an N-protected 4-piperidone in this synthesis?
A1: The nitrogen atom in the piperidine ring is basic and nucleophilic, and it will react with the Grignard reagent.[2] To prevent this undesired side reaction and to direct the nucleophilic attack of the Grignard reagent exclusively to the carbonyl carbon of the piperidone, the nitrogen must be protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is commonly used as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions in a subsequent deprotection step.[1][2]
Q2: What is the optimal temperature for the Grignard reaction with N-protected 4-piperidone?
A2: The addition of the Grignard reagent to the N-protected 4-piperidone is a highly exothermic reaction.[2] To control the reaction rate and minimize side reactions such as enolization, it is crucial to maintain a low temperature during the addition. A temperature range of -78 °C to 0 °C is typically recommended.[3] After the addition is complete, the reaction mixture is often allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[1]
Q3: What are the best practices for the workup and purification of this compound?
A3: A careful workup and purification are essential for obtaining a high-purity product.
-
Workup: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[3] This is followed by extraction with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.[5] The choice of solvent for recrystallization will depend on the specific N-protecting group used and should be determined experimentally.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting N-protected 4-piperidone on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-piperidone
-
To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride salt.[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents, to the reaction mixture.[1]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Perform an aqueous workup and purify the crude product to obtain N-Boc-4-piperidone.
Protocol 2: Grignard Reaction and Synthesis of tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
-
Under an inert atmosphere, place fresh magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of anhydrous tetrahydrofuran (THF) and an initiator such as a crystal of iodine.[3]
-
Slowly add a solution of 1-bromo-2-fluorobenzene in anhydrous THF to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux. Maintain a steady reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0 °C in an ice bath.[1]
-
Slowly add the prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.[1]
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection to Yield this compound
-
Dissolve the purified tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as hydrochloric acid (in dioxane) or trifluoroacetic acid.[1]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.
-
Dry the organic layer and remove the solvent to yield the final product, this compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters for Optimization
| Parameter | Recommended Range/Condition | Rationale |
| Grignard Reagent Stoichiometry | 1.1 - 1.5 equivalents | To ensure complete conversion of the N-protected 4-piperidone.[7] |
| Reaction Temperature (Addition) | -78 °C to 0 °C | To control the exothermic reaction and minimize side reactions like enolization.[3] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent.[3] |
| Workup Quenching Agent | Saturated aq. NH₄Cl | A mild quenching agent to prevent dehydration of the tertiary alcohol product.[3] |
Visualizations
Diagram 1: Reaction Mechanism
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
- CRIPS. (2022). NIPER, SAS Nagar, India. CRIPS Vol. 16 No. 5.
-
ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a). Retrieved from [Link]
-
Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(2-Fluorophenyl)piperidin-4-ol
Welcome to the technical support guide for the purification of 4-(2-Fluorophenyl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable intermediate. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction: The Chemistry of Purification
This compound is a key building block in the synthesis of numerous pharmacologically active compounds.[1][2] Its synthesis, most commonly via a Grignard reaction between an N-protected 4-piperidone and a 2-fluorophenylmagnesium halide, often yields a crude product contaminated with various byproducts and unreacted starting materials.[3] The presence of a polar tertiary alcohol and a basic piperidine nitrogen within the same molecule presents unique purification challenges. This guide will equip you with the knowledge to effectively tackle these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the reaction conditions. However, the most prevalent byproducts from a Grignard synthesis include:
-
Unreacted N-protected 4-piperidone: The starting ketone may be carried through if the Grignard reaction does not go to completion.
-
Biphenyl-type impurities: Homocoupling of the Grignard reagent can occur, leading to the formation of 2,2'-difluorobiphenyl. This is often favored by higher reaction temperatures.[4]
-
Magnesium salts: The aqueous workup will generate magnesium salts (e.g., MgBrCl, Mg(OH)2), which are typically removed by extraction but can sometimes persist.
-
Enolization byproducts: The Grignard reagent can act as a base, deprotonating the α-carbon of the piperidone, leading to the recovery of the starting ketone after workup.[3]
-
Products of reaction with atmospheric CO2: Grignard reagents can react with carbon dioxide to form carboxylic acids.
Q2: My crude product is a dark brown oil, but the pure compound should be a white solid. What causes this discoloration?
A2: The dark coloration is often due to the formation of finely divided metal from side reactions or the presence of impurities in the magnesium turnings used for the Grignard reagent formation.[5] Additionally, piperidine derivatives can be susceptible to oxidation, which can lead to discoloration.[6]
Q3: I'm struggling to get my this compound to crystallize. What can I do?
A3: This is a common issue, especially if residual impurities are acting as crystallization inhibitors. Consider the following:
-
Purity Check: First, ensure your material is sufficiently pure by TLC or ¹H NMR. If significant impurities are present, an additional purification step (like column chromatography) may be necessary before attempting recrystallization.
-
Solvent Screening: The choice of solvent is critical for successful recrystallization.[7] For a polar compound like this compound, you might screen solvents like ethanol, methanol, acetone, or mixtures such as ethanol/ethyl acetate or dichloromethane/methanol.[7][8]
-
Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling can lead to the formation of an oil rather than crystals.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and provides actionable solutions.
Problem 1: Poor Separation During Column Chromatography
Symptom: Your product co-elutes with impurities, or you observe significant peak tailing on the TLC plate.
Causality: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing poor separation and tailing.[6][9]
Solution:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (1-3%) or ammonia, to your eluent system.[6][9] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Optimize the Solvent System: A common solvent system for polar compounds is a mixture of a nonpolar solvent like hexanes and a polar solvent like ethyl acetate.[10] For more polar compounds, a dichloromethane/methanol system may be more effective.[10]
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel.[11]
Problem 2: Product Loss During Aqueous Workup
Symptom: You have a low yield of crude product after extraction.
Causality: this compound has some water solubility, especially if the aqueous layer becomes acidic, leading to the formation of the protonated and highly water-soluble piperidinium salt.
Solution:
-
Control the pH: During the aqueous workup, ensure the aqueous layer is basic (pH > 10) before extraction. This can be achieved by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Increase the Number of Extractions: Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of your product from the aqueous layer.
-
Brine Wash: After the extractions, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can sometimes improve phase separation.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification
This protocol provides a general guideline for purifying this compound using flash column chromatography.
1. TLC Analysis and Eluent Selection:
- Dissolve a small amount of the crude product in a suitable solvent like dichloromethane.
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. For more polar impurities, try dichloromethane and methanol.[10]
- To mitigate peak tailing, add 1% triethylamine to the eluent.[6]
- The optimal solvent system should give your target compound a retention factor (Rf) of approximately 0.3.[6]
2. Column Packing:
- Select an appropriately sized column. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the weight of your crude sample.[12]
- Pack the column using the "wet slurry" method with your chosen eluent system. Ensure the packing is homogeneous and free of air bubbles.[12]
3. Sample Loading:
- Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
- Alternatively, for less soluble products, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[9]
4. Elution and Fraction Collection:
- Begin eluting the column with your chosen solvent system.
- Collect fractions and monitor the elution by TLC.
- For difficult separations, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity.[9]
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization for Final Polishing
This protocol is suitable for obtaining highly pure, crystalline this compound after initial purification.
1. Solvent Selection:
- The ideal solvent will dissolve the compound when hot but not when cold.[7]
- Test small amounts of your purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures) to find a suitable system.[7][13]
2. Dissolution:
- Place the compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
3. Cooling and Crystallization:
- Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Symptom | Potential Cause | Recommended Action |
| Dark brown/black crude product | Formation of finely divided metal; impurities in reagents.[5] | Ensure high-purity magnesium and anhydrous conditions during Grignard formation.[14][15] |
| Product remains an oil, fails to crystallize | Residual impurities inhibiting crystallization. | Perform column chromatography before attempting recrystallization. |
| Significant peak tailing in chromatography | Strong interaction of the basic nitrogen with acidic silica gel.[6] | Add 1-3% triethylamine or ammonia to the eluent.[6][9] |
| Low recovery after aqueous extraction | Product protonation and partitioning into the aqueous layer. | Ensure the aqueous layer is basic (pH > 10) before extraction. |
Table 2: Suggested Starting Conditions for Purification Methods
| Purification Method | Stationary Phase | Recommended Eluent/Solvent System | Key Considerations |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol (98:2 to 90:10) + 1% Triethylamine | Gradient elution may be necessary for complex mixtures.[9] |
| Recrystallization | N/A | Ethanol, Isopropanol, or Ethyl Acetate/Hexane | Slow cooling is crucial for obtaining well-defined crystals.[7] |
Visualizations
Caption: General workflow from synthesis to purification of this compound.
Caption: Troubleshooting logic for optimizing chromatographic separation.
References
-
Blog. (2025, August 5). What are the purification methods for piperidines? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Gajewska, M., & Oledzka, I. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(2), 93-97.
-
University of Ottawa. (n.d.). Column chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
ResearchGate. (2025, October 18). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]
- Kumar, S., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of Molecular Structure, 1289, 135835.
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
- de Matos, S. P., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
RSC Publishing. (n.d.). A New Synthesis of 1-Arylpiperidin-4-ols. Retrieved from [Link]
- Gorgani, L., et al. (2017). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Iranian journal of pharmaceutical research, 16(Suppl), 127–138.
-
PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]
- Al-Suhaimi, E. A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Saudi pharmaceutical journal, 28(4), 449–455.
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from [Link]
- Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta crystallographica. Section E, Structure reports online, 66(Pt 3), o597.
-
European Patent Office. (n.d.). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
Sources
- 1. 4-(4-Chlorophenyl)piperidin-4-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. teledyneisco.com [teledyneisco.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for the synthesis of piperidinol compounds
Welcome to the technical support center for the synthesis of piperidinol compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical heterocyclic scaffolds. Piperidinols are prevalent in a vast range of pharmaceuticals and natural products, making their efficient and clean synthesis a key objective in organic chemistry.[1][2] This resource addresses common challenges encountered during their synthesis in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Failures and Low Yields
Question 1: My reduction of a piperidone to a piperidinol is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer: Incomplete reduction of a piperidone precursor is a frequent roadblock. The primary culprits are typically related to the reducing agent or the reaction conditions.
-
Insufficient Reducing Agent: The stoichiometry of your hydride reagent (e.g., Sodium Borohydride - NaBH₄, Lithium Aluminum Hydride - LiAlH₄) is critical. While a 1:1 molar ratio may seem sufficient theoretically, it is often necessary to use an excess (1.5 to 3 equivalents) to drive the reaction to completion, accounting for any reagent decomposition or reaction with trace amounts of water or acidic protons in the solvent.
-
Reagent Purity and Activity: Hydride reducing agents are sensitive to moisture and can degrade over time. Always use a freshly opened bottle or a properly stored reagent.[3] If you suspect your reagent has lost activity, it's best to procure a new batch.
-
Reaction Temperature and Time: While some reductions proceed smoothly at 0°C or room temperature, others may require elevated temperatures to overcome the activation energy. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gradually increasing the temperature. Similarly, ensure the reaction is allowed to run for a sufficient duration, which can range from a few hours to overnight.[3]
-
Solvent Choice: The choice of an anhydrous solvent is paramount, especially when using highly reactive hydrides like LiAlH₄.[3] Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are common choices. Ensure your solvent is properly dried before use.
| Parameter | Recommendation for Piperidone Reduction | Rationale |
| Reducing Agent | LiAlH₄, NaBH₄ | LiAlH₄ is a more powerful reducing agent than NaBH₄ and is often more effective for hindered ketones.[4] |
| Equivalents | 1.5 - 3.0 eq. | To ensure complete conversion and compensate for any reagent deactivation. |
| Solvent | Anhydrous THF, Diethyl Ether | Prevents quenching of the hydride reagent and unwanted side reactions. |
| Temperature | 0°C to reflux | Start at a lower temperature and gradually increase if the reaction is sluggish. |
Question 2: I'm observing significant byproduct formation in my piperidinol synthesis. What are the common side reactions and how can I mitigate them?
Answer: The formation of byproducts can significantly complicate purification and reduce your overall yield. The nature of these byproducts is often tied to your specific synthetic route.
-
Oxidation to 2-Piperidone: When synthesizing 2-piperidinol, the secondary alcohol is susceptible to oxidation, forming the corresponding lactam, 2-piperidone.[3] This is particularly problematic if the reaction is exposed to atmospheric oxygen, especially at higher temperatures, or if oxidizing agents are present. To prevent this, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ring-Chain Tautomerism: In aqueous solutions, 2-piperidinol can exist in equilibrium with its open-chain form, 5-aminopentanal.[3] This can complicate workup and purification. It's advisable to perform extractions and subsequent steps in non-aqueous media where possible.
-
Byproducts from Catalytic Hydrogenation: The catalytic hydrogenation of pyridine precursors is a common industrial method for producing piperidines.[4] However, it can lead to a variety of byproducts. The use of an amine co-solvent, such as piperidine itself, can help suppress the formation of these undesired compounds.[3]
-
Formation of Linear Alkenes: In radical-mediated amine cyclization reactions, a competing 1,5-hydrogen transfer process can sometimes lead to the formation of a linear alkene as a byproduct instead of the desired piperidine ring.[2]
Section 2: Stereochemistry and Isomer Control
Question 3: I am struggling with epimerization at the hydroxyl-bearing carbon during the synthesis of 3-piperidinol. How can I maintain stereochemical integrity?
Answer: Epimerization, the inversion of a chiral center, is a significant concern in the synthesis of optically active piperidinols like 3-piperidinol. The stereocenter at C-3 is particularly susceptible to inversion under certain conditions.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for epimerization.[5] It is crucial to use the mildest possible conditions that still allow the reaction to proceed at a reasonable rate.
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze epimerization.[5]
-
Base-catalyzed: A base can deprotonate the hydroxyl group, and subsequent protonation can occur from either face, leading to a mixture of stereoisomers.
-
Acid-catalyzed: An acid can protonate the hydroxyl group, making it a good leaving group. This can facilitate a temporary oxidation-reduction cycle that scrambles the stereocenter.[5] Careful control of pH during the reaction and workup is essential.
-
-
Choice of Catalyst and Reducing Agent: In the catalytic hydrogenation of 3-hydroxypyridine or the reduction of an N-protected 3-piperidone, the choice of catalyst and reducing agent is critical in determining the stereochemical outcome.[5] For reductions of 3-piperidones, sterically hindered reducing agents can often provide better diastereoselectivity by favoring hydride attack from the less hindered face of the carbonyl.
Section 3: Purification and Isolation
Question 4: My crude piperidinol product is an oil/discolored solid and difficult to purify. What are the best purification strategies?
Answer: The purification of piperidinol compounds can be challenging due to their polarity, basicity, and sometimes their physical state. A multi-step approach is often necessary.
-
Acid-Base Extraction: This is a powerful technique to separate your basic piperidinol from neutral or acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidinol will be protonated and move into the aqueous layer.[6]
-
Separate the layers and discard the organic layer containing neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the piperidinol.
-
Re-extract the free piperidinol back into an organic solvent.
-
Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
-
Recrystallization: For solid piperidinol derivatives, recrystallization is an excellent method for achieving high purity.[7] The key is selecting the right solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, methanol, and acetone.[7]
-
Distillation: For liquid piperidinols, distillation can be effective. However, be aware that some piperidine derivatives can form azeotropes (constant-boiling mixtures) with residual solvents or impurities, which can make separation by simple distillation difficult.[6][7] In such cases, fractional distillation may be required.[7]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for purifying piperidinols. Due to the basic nature of the piperidine nitrogen, it can sometimes interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.
-
Use deactivated or basic alumina as the stationary phase instead of silica gel.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for the Reduction of a Piperidone to a Piperidinol
This protocol provides a general guideline for the reduction of a lactam to a secondary amino alcohol using a hydride reagent.[3]
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend or dissolve the piperidone in a suitable anhydrous solvent (e.g., THF, Diethyl Ether).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution or slurry of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), in an appropriate solvent to the cooled mixture. Caution: LiAlH₄ reacts violently with water.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time specified in your procedure (typically several hours to overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute aqueous base (e.g., 1M NaOH), and then more water. This should be done while cooling the flask in an ice bath.
-
Workup: Filter the resulting salts and wash them thoroughly with an organic solvent. Combine the filtrate and washes, dry the organic layer, and concentrate under reduced pressure to obtain the crude piperidinol.
-
Purification: Purify the crude product using one of the methods described in Section 3.
Diagrams
Caption: A troubleshooting workflow for piperidinol synthesis.
References
- BenchChem Technical Support Team. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis. BenchChem.
- Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- BenchChem. (2025). What are the purification methods for piperidines? BenchChem Blog.
- Li, W., et al. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
- Obydennov, D. L., et al. (2021).
- Le-Coz, C., et al. (2020). Structure-Based Design and Synthesis of Piperidinol-Containing Molecules as New Mycobacterium abscessus Inhibitors. ChemMedChem, 15(4), 351-358.
- Unpublished. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines.
- BenchChem. (2025). How to avoid epimerization in 3-piperidinol synthesis. BenchChem.
- DTIC. (2025). Piperidine Synthesis. DTIC.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ycdehongchem.com [ycdehongchem.com]
Technical Support Center: Improving the Stability of 4-(2-Fluorophenyl)piperidin-4-ol in Solution
Introduction: Welcome to the technical support center for 4-(2-Fluorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Ensuring the chemical stability of this compound in solution is paramount for obtaining reproducible and reliable data. Inconsistent results, loss of potency, and the appearance of unknown analytical signals can often be traced back to compound degradation.
This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you identify, mitigate, and prevent stability issues. Our approach is grounded in an understanding of the molecule's structural liabilities to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Q1: My analytical results are inconsistent, showing a decrease in the peak area of my compound over a short period. What is the likely cause?
A1: A progressive decrease in the analytical peak area for this compound is a classic indicator of compound degradation. The molecule possesses two primary structural features that can contribute to instability in solution: a secondary amine within the piperidine ring and a tertiary alcohol.[1][2] The specific degradation pathway is highly dependent on your experimental conditions (pH, solvent, temperature, and exposure to light and oxygen).
To confirm degradation, you should immediately analyze a freshly prepared sample to serve as a baseline (T=0) and compare it against your aged sample. The most critical first step is to perform a systematic forced degradation study to understand how your compound behaves under various stress conditions.[3][4] This will help identify the specific cause and allow you to implement targeted stabilization strategies.
Q2: I'm observing new, unidentified peaks in my HPLC chromatogram after storing my solution. What are the likely degradation pathways and products?
A2: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of this compound, two degradation pathways are most probable:
-
Acid-Catalyzed Dehydration: The tertiary alcohol is susceptible to elimination (loss of a water molecule) under acidic conditions (typically pH < 4). This reaction proceeds via protonation of the hydroxyl group, forming a stable tertiary carbocation intermediate, which then eliminates a proton to form an alkene: 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine . This is often a primary cause of instability in acidic buffers or mobile phases.
-
Oxidation: The secondary amine in the piperidine ring is a potential site for oxidation.[5] This can be triggered by atmospheric oxygen, trace peroxides in solvents (e.g., older THF or diethyl ether), or metal ion catalysts. The most common oxidation product would be the corresponding N-oxide . Further, more complex oxidative cleavage of the piperidine ring can occur under harsh conditions.[1]
The diagram below illustrates these two primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Q3: My compound seems to be degrading rapidly in my acidic mobile phase. How can I prevent this?
A3: This is a strong indication of acid-catalyzed dehydration. To mitigate this, you must adjust the pH of your solution.
-
Recommendation 1: Adjust pH to 5-7. The ideal pH range for this compound in aqueous solution is typically between 5 and 7. In this range, the dehydration reaction is significantly minimized. Use a suitable buffer system (e.g., phosphate, acetate) to maintain a stable pH.
-
Recommendation 2: Modify HPLC Method. If using an acidic mobile phase for chromatography, minimize the time the sample spends in the autosampler. Consider neutralizing the sample with a small amount of a basic solution just before injection if the assay allows. Alternatively, re-develop the method using a mobile phase with a higher pH, such as an ammonium acetate or ammonium formate buffer.
-
Recommendation 3: Use Aprotic Solvents for Storage. For long-term storage, prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or acetonitrile, where acid-catalyzed dehydration cannot occur.[6]
Q4: I suspect my compound is oxidizing. What are the signs and how can I mitigate it?
A4: Oxidation is often slower than acid-catalyzed degradation but can be a significant issue during long-term storage or in oxygen-rich environments.
-
Signs of Oxidation: Besides new peaks in the chromatogram, you might observe a slight yellowing of the solution over time.
-
Mitigation Strategies:
-
Use High-Purity Solvents: Ensure solvents are fresh and free of peroxides.
-
Degas Solutions: Before use, sparge aqueous buffers and solvents with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Store Under Inert Atmosphere: For long-term storage of stock solutions, overlay the solution with an inert gas before sealing the vial.
-
Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil to prevent photodegradation, which can generate radicals that initiate oxidation.[1]
-
Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C or -20°C) to slow the rate of oxidation.
-
Consider Antioxidants: If compatible with your experimental system, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid can be effective. However, you must first validate that the antioxidant does not interfere with your assay.
-
Q5: What are the best practices for preparing and storing stock and working solutions?
A5: Following a strict protocol for solution preparation and storage is the most effective way to ensure stability.
-
Stock Solutions (High Concentration):
-
Solvent: Use high-purity, anhydrous DMSO or acetonitrile.[6]
-
Temperature: Store at -20°C or -80°C for long-term stability.
-
Atmosphere: Store in tightly sealed vials, preferably under an inert atmosphere (argon or nitrogen).
-
Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation.
-
-
Working Solutions (Aqueous):
-
Preparation: Prepare fresh daily from the frozen stock solution.
-
Buffer: Use a stable buffer system to maintain pH in the 5-7 range.
-
Temperature: Keep working solutions on ice or in a refrigerated autosampler during use.[6]
-
Protection: Always protect from direct light.
-
Section 2: Key Experimental Protocols
To ensure scientific integrity, the following protocols provide a framework for validating the stability of your compound.
Protocol 1: Conducting a Forced Degradation Study
A forced degradation or stress testing study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][3]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal: Heat the stock solution at 80°C for 48 hours.
-
Photolytic: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Prepare Control Sample: Mix 1 mL of the stock solution with 1 mL of water and store at 4°C.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Chromatography: Analyze all samples by HPLC, monitoring for the appearance of new peaks and the decrease in the parent compound's peak area. An LC-MS system is highly recommended to obtain mass information for the new peaks.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohol Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Navigating the Challenges of Fluorinated Compound Stability During Workup
Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for overcoming the unique challenges associated with the workup of fluorinated compounds. The exceptional strength of the carbon-fluorine (C-F) bond imparts remarkable stability to these molecules, making them invaluable in pharmaceuticals and materials science.[1][2][3][4] However, this stability is not absolute. Under certain workup conditions, these robust compounds can undergo unexpected degradation, leading to yield loss, product contamination, and analytical complications.
This guide, structured in a practical question-and-answer format, is designed to be your first point of reference when troubleshooting these issues. As Senior Application Scientists, we have distilled our collective experience and the latest scientific literature to provide you with not just protocols, but the fundamental chemical principles behind them. Our goal is to empower you with the knowledge to anticipate, diagnose, and solve degradation problems, ensuring the integrity of your valuable fluorinated molecules.
Troubleshooting Guide: Common Degradation Scenarios and Solutions
This section directly addresses specific problems you may encounter during the workup of your fluorinated compounds. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to mitigate the issue.
Q1: I'm observing significant defluorination of my aliphatic fluorinated compound after a basic aqueous workup. What's happening and how can I prevent it?
The Underlying Chemistry: Base-Mediated Degradation
While the C-F bond is strong, it is not impervious to basic conditions, especially in the presence of protic solvents like water. The primary degradation pathways under these conditions include:
-
Elimination (Dehydrofluorination): For aliphatic compounds with a proton on a carbon adjacent to the fluorine-bearing carbon, strong bases can abstract this proton, leading to the elimination of hydrogen fluoride (HF) and the formation of an alkene. This is particularly prevalent in secondary and tertiary fluorides.
-
Hydrolysis: In some cases, particularly with activated C-F bonds (e.g., adjacent to a carbonyl group or other electron-withdrawing groups), direct nucleophilic substitution of fluoride by hydroxide can occur. Trifluoromethyl groups (-CF3) can also be susceptible to hydrolysis under basic conditions, ultimately converting to a carboxylic acid.[5]
Visualizing the Problem: Base-Mediated Dehydrofluorination
Caption: The role of a Lewis acid in activating an aromatic C-F bond for cleavage.
Troubleshooting Protocol: Preventing Acidic Degradation
-
Careful Quenching: Before aqueous workup, quench any strong Lewis acids by slowly adding the reaction mixture to a cold, stirred solution of a mild base like saturated aqueous sodium bicarbonate.
-
pH Control: Maintain the pH of the aqueous phase in the neutral to slightly basic range during extraction. Use pH paper to monitor.
-
Temperature Management: As with basic workups, keep the temperature low to minimize the rate of any potential degradation reactions.
-
Solvent Choice: Use organic solvents that are less likely to participate in the degradation process. For example, avoid alcoholic solvents that can act as nucleophiles.
-
Alternative Purification: If your compound is particularly acid-sensitive, consider alternative purification methods that avoid aqueous acidic workups, such as flash chromatography on silica gel (which is slightly acidic) or, for more sensitive compounds, neutral alumina.
Q3: I'm observing unexpected side products after a workup involving a reducing agent. Can reductive defluorination occur under these conditions?
The Underlying Chemistry: Reductive Cleavage of C-F Bonds
Yes, reductive defluorination is a known degradation pathway, although it often requires specific conditions or catalysts. [6][7][8][9]
-
Strong Reducing Agents: Potent reducing agents, particularly those capable of single-electron transfer (SET), can reduce the C-F bond, leading to its cleavage. This is more likely for C-F bonds that are activated by adjacent electron-withdrawing groups or are part of a strained ring system.
-
Catalytic Hydrogenation: While generally C-F bonds are stable to catalytic hydrogenation, some catalysts, especially under harsh conditions (high pressure and temperature), can effect C-F bond cleavage.
-
Metal Hydrides: Certain metal hydrides, especially in combination with transition metal catalysts, can reduce C-F bonds. [10] Troubleshooting Protocol: Avoiding Reductive Degradation
-
Judicious Choice of Reducing Agent: Select the mildest reducing agent that will achieve the desired transformation without affecting the C-F bonds.
-
Controlled Reaction Conditions: Carefully control the stoichiometry of the reducing agent and the reaction temperature. Avoid excessive amounts of the reductant and prolonged reaction times.
-
Careful Quenching: Quench the reaction thoroughly before workup to destroy any remaining reducing agent. For example, for hydride-based reductions, a careful addition of ethyl acetate followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) can be effective.
-
Avoid Carryover of Catalysts: If a transition metal catalyst was used in the reduction, ensure it is effectively removed before subsequent steps. Filtration through a pad of Celite® or silica gel can be helpful.
Frequently Asked Questions (FAQs)
Q4: Are there any general "fluorine-friendly" workup procedures I can start with?
A: A good starting point for many fluorinated compounds is a gentle workup using a biphasic system of a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and a saturated aqueous solution of sodium bicarbonate or brine. This helps to neutralize any acidic or basic residues without exposing the compound to harsh pH conditions. Always perform the workup at room temperature or below and minimize the time the compound spends in the aqueous phase.
Q5: How can I detect if my fluorinated compound is degrading during workup?
A: The most direct method is to use ¹⁹F NMR spectroscopy. Take a sample of your crude reaction mixture before workup and another sample of the isolated product after workup. A comparison of the ¹⁹F NMR spectra will reveal any changes in the fluorine-containing species. The appearance of new signals or a change in the relative integration of existing signals can indicate degradation. The appearance of a signal for fluoride ion (typically around -120 ppm, but can vary with solvent and counterion) is a direct indication of defluorination. LC-MS can also be a powerful tool to identify potential degradation products.
Q6: Can the presence of other functional groups in my molecule influence the stability of the C-F bond?
A: Absolutely. Electron-withdrawing groups adjacent to a C-F bond can activate it towards nucleophilic attack. Conversely, electron-donating groups can sometimes stabilize the C-F bond. The overall electronic and steric environment of the C-F bond plays a crucial role in its stability.
Q7: I suspect my compound is degrading on silica gel during chromatography. What are my options?
A: Silica gel is acidic and can cause degradation of sensitive compounds. Here are some alternatives:
-
Neutralized Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidic sites.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase chromatography (e.g., C18) using solvents like acetonitrile and water can be a very mild purification method.
-
Fluorinated Stationary Phases: For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) or chromatography on a fluorinated stationary phase can be an excellent option.
Q8: Are there any specific safety considerations I should be aware of when working with fluorinated compounds, especially if degradation is occurring?
A: Yes. If defluorination is occurring, hydrogen fluoride (HF) may be generated. HF is extremely corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. If you suspect HF is being produced, have a calcium gluconate tube readily available as a first-aid measure for skin contact.
Concluding Remarks
The successful synthesis and purification of fluorinated compounds hinge on a thorough understanding of their potential degradation pathways. By approaching workup procedures with a critical eye and an appreciation for the subtle factors that can influence C-F bond stability, you can significantly improve your experimental outcomes. This guide provides a foundation for troubleshooting common issues, but we encourage you to continue to consult the primary literature and engage with your fellow scientists to expand your knowledge in this exciting and evolving field of chemistry.
References
Sources
- 1. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. innovation.world [innovation.world]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microbial Cleavage of C-F Bonds in Two C6 Per- and Polyfluorinated Compounds via Reductive Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. ehs-support.com [ehs-support.com]
- 10. pubs.acs.org [pubs.acs.org]
Identifying and characterizing impurities in 4-(2-Fluorophenyl)piperidin-4-ol samples
Welcome to the technical support center for the identification and characterization of impurities in 4-(2-Fluorophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the analysis of this compound. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity profiling of this compound, providing concise and actionable answers.
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from various stages of the manufacturing process, including synthesis, formulation, storage, and degradation.[1] For this compound, potential impurities can be broadly categorized as:
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products.[1][2] Common examples include unreacted starting materials, isomers, or products of side reactions.
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals from the manufacturing process.[1][2]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1][2]
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. Additionally, forced degradation studies are essential to identify likely degradation products that could form under various stress conditions.[3][4][5]
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying non-volatile organic impurities due to its high sensitivity and resolving power.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities, providing detailed information about the molecular structure.[6][10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of HPLC with mass spectrometry provides both separation and mass information, which is invaluable for identifying unknown impurities.[9]
Q3: What are the regulatory requirements for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[13] The key guideline is ICH Q3A(R2) , which outlines the thresholds for reporting, identifying, and qualifying impurities.[14][15][16] These thresholds are based on the maximum daily dose of the drug substance.[17] It is crucial to identify and, if necessary, toxicologically qualify any impurity exceeding these thresholds.[16]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experimental work.
HPLC Analysis Troubleshooting
Problem 1: An unknown peak is observed in my HPLC chromatogram.
Initial Assessment: The sudden appearance of an unknown peak can be a critical issue.[18] The first step is to determine if the peak is a genuine impurity or an artifact.[18]
Troubleshooting Steps:
-
System Blank Analysis: Inject a blank solvent (mobile phase) to check for "ghost peaks" that may originate from the HPLC system, mobile phase contamination, or carryover from a previous injection.[19][20][21]
-
Placebo Injection: If analyzing a formulated product, inject a placebo (all excipients without the API) to rule out interference from formulation components.[19]
-
Sample Preparation Review: Scrutinize the sample preparation procedure for potential sources of contamination, such as glassware, solvents, or filters.[20][22]
-
Peak Tracking with Diode Array Detector (DAD): If your HPLC system has a DAD, compare the UV spectrum of the unknown peak with that of the main peak. Spectral similarity can indicate if the unknown is a related compound.[18]
-
Investigate Historical Data: Check if this peak has been observed in previous batches. Consistency across batches may suggest it is a process-related impurity.[19]
Problem 2: Poor peak shape (tailing or fronting) is affecting my results.
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[23] Peak fronting can be a sign of column overload or an inappropriate sample solvent.[23]
Troubleshooting Steps:
-
For Peak Tailing:
-
Adjust Mobile Phase pH: For basic compounds like this compound, operating at a lower pH (e.g., pH 2-3) can suppress the ionization of silanol groups.[23]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol interactions.[23]
-
Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol activity.
-
-
For Peak Fronting:
GC-MS Analysis Troubleshooting
Problem: No peaks or very small peaks are detected.
Possible Causes: This issue can stem from problems with the sample injection, system leaks, or incorrect instrument parameters.[25]
Troubleshooting Steps:
-
Verify Injection: Confirm that the syringe is correctly aspirating and injecting the sample.
-
Check for Leaks: Inspect the system for any leaks, particularly around the injector port and column connections.
-
Confirm Temperatures: Ensure the injector and detector are at the appropriate temperatures for the analytes.
-
Verify Gas Flow: Check that the carrier gas and detector gases are flowing at the correct rates.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol: Forced Degradation Study
Forced degradation, or stress testing, is performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[3][4][5][26]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of the sample in 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.[26]
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH and neutralize with 0.1 M HCl.[26] Repeat with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
Dissolve the sample in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time.
-
Analyze the sample at different time points. Repeat with 30% H₂O₂ if needed.
-
-
Thermal Degradation:
-
Place the solid sample in a controlled temperature oven (e.g., 80°C).
-
Analyze the sample at various time points.
-
-
Photolytic Degradation:
-
Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples after exposure.
-
Data Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[26]
Protocol: HPLC Method Development for Impurity Profiling
Objective: To develop a robust HPLC method capable of separating this compound from its potential impurities.
Initial Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Optimization Strategy:
-
Column Selection: If the initial C18 column does not provide adequate separation, try a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.[27]
-
Mobile Phase pH and Modifier: The choice of mobile phase additive is critical. For basic compounds, acidic modifiers like TFA or formic acid are common.[28] Experiment with different pH values and buffer systems to optimize peak shape and resolution.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks. A shallower gradient can increase resolution between critical pairs.
-
Temperature: Varying the column temperature can affect selectivity and peak shape.
Section 4: Visualizations
Workflow for Impurity Identification
Caption: Workflow for the systematic identification of an unknown impurity.
Troubleshooting Logic for HPLC Peak Shape Issues
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
Section 5: Data Summary Table
Table 1: ICH Q3A(R2) Thresholds for Impurity Identification and Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Guideline Q3A(R2) Impurities in New Drug Substances[16] |
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. Labcompare. Available from: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. Available from: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Labcompare. Available from: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available from: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available from: [Link]
-
Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Applied Chemistry. Available from: [Link]
-
HPLC Troubleshooting Guide. Waters. Available from: [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available from: [Link]
-
GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. Available from: [Link]
-
HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS. Available from: [Link]
-
Dealing with Unknown Peaks. Cleaning Validation. Available from: [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). National Institutes of Health. Available from: [Link]
-
Understanding Extraneous Peaks in Chromatography. YouTube. Available from: [Link]
-
The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. SynThink Research Chemicals. Available from: [Link]
-
Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. Available from: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available from: [Link]
-
Extraneous Peaks in Chromatographic Analysis. Pharmaguideline. Available from: [Link]
-
Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Waters Corporation. Available from: [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. Available from: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available from: [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. Available from: [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available from: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available from: [Link]
-
Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. SciELO. Available from: [Link]
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. Available from: [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. Human Metabolome Database. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jchps.com [jchps.com]
- 13. jpionline.org [jpionline.org]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. youtube.com [youtube.com]
- 18. sgs.com [sgs.com]
- 19. youtube.com [youtube.com]
- 20. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 21. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 22. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 23. hplc.eu [hplc.eu]
- 24. ijsdr.org [ijsdr.org]
- 25. pharmaguru.co [pharmaguru.co]
- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 27. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Crystallinity of 4-Hydroxypiperidine Derivatives
Welcome to the Technical Support Center for Crystallization of 4-Hydroxypiperidine Derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common crystallization challenges. The 4-hydroxypiperidine moiety is a crucial structural component in many active pharmaceutical ingredients (APIs), making the control of its crystalline form essential for drug product quality, stability, and efficacy.[1][2][3] This resource combines theoretical principles with field-proven techniques to help you navigate the complexities of crystallization and achieve desired material properties.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues encountered during the crystallization of 4-hydroxypiperidine derivatives and provides actionable solutions.
Q1: My 4-hydroxypiperidine derivative fails to crystallize and remains an oil or amorphous solid. What are the initial steps to induce crystallization?
A1: The inability to obtain a crystalline solid is a frequent challenge, often stemming from high solubility in the chosen solvent system or inherent molecular properties that favor a disordered state. The hydroxyl and amine groups in 4-hydroxypiperidine derivatives can lead to strong solute-solvent interactions, hindering the molecular organization required for crystal lattice formation.
Initial Troubleshooting Steps:
-
Induce Nucleation by Scratching: A primary and simple method is to scratch the inside surface of the flask at the solution-air interface with a glass rod.[4][5] The high-frequency vibrations and microscopic glass fragments can serve as nucleation sites, initiating crystal growth.[5]
-
Introduce a Seed Crystal: If you have a small amount of the crystalline material from a previous batch, adding a "seed crystal" to the supersaturated solution can provide a template for crystal growth.[4][5][6][7] If no crystal is available, you can dip a glass rod into the solution, allow the solvent to evaporate, and then reintroduce the rod with the thin film of solid into the solution.[4][5]
-
Reduce Solvent Volume: It's possible the solution is not sufficiently supersaturated.[4][5] Gently heating the solution to evaporate a portion of the solvent and then allowing it to cool again can increase the concentration to a point where crystallization can occur.[4][5][7]
-
Lower the Temperature: If cooling to room temperature is ineffective, try using a lower temperature bath, such as an ice-water bath or a freezer, to further decrease solubility and promote crystallization.[5]
Q2: I've obtained a solid, but it appears to be amorphous. How can I confirm this and what strategies can I use to obtain a crystalline form?
A2: Amorphous solids lack the long-range molecular order of crystalline materials, which can negatively impact stability and processability.[8]
Confirmation of Amorphous State:
-
Polarized Light Microscopy (PLM): Crystalline materials are typically birefringent and will appear bright against a dark background under cross-polarized light. Amorphous solids are isotropic and will not.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique. An XRPD pattern of a crystalline solid shows sharp, distinct peaks (Bragg reflections), while an amorphous solid will produce a broad, diffuse halo.[9]
-
Differential Scanning Calorimetry (DSC): Amorphous materials will show a glass transition (Tg), a step-like change in the heat capacity, whereas crystalline solids exhibit a sharp melting endotherm (Tm).[10][11]
Strategies to Promote Crystallinity:
-
Systematic Solvent Screening: The choice of solvent is critical.[12] The solvent influences solubility, nucleation, and crystal growth by interacting with the solute molecules.[13][14] For 4-hydroxypiperidine derivatives, which are polar, a range of solvents with varying polarities should be tested.
-
Technique: Prepare saturated solutions of your compound in various solvents (e.g., alcohols, esters, ketones, ethers, and non-polar solvents like toluene or heptane) at an elevated temperature. Allow them to cool slowly and observe the outcome.
-
Causality: Solvents that provide moderate solubility are often ideal.[12] If solubility is too high, supersaturation is difficult to achieve. If it's too low, the yield will be poor. The solvent's hydrogen bonding capacity can compete with the intermolecular hydrogen bonds needed for crystallization of your hydroxylated piperidine derivative.
-
-
Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble.[15][16] This carefully controlled reduction in solubility can induce crystallization.
-
Protocol: Dissolve your derivative in a solvent like ethanol or acetone. Slowly add a non-polar anti-solvent like heptane or hexane with stirring until turbidity persists. Gentle warming to redissolve the precipitate followed by slow cooling can yield high-quality crystals.
-
-
Vapor Diffusion: This is a gentle method that is excellent for growing high-quality single crystals.
-
Setup: Dissolve the compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (anti-solvent). The anti-solvent should be more volatile than the good solvent. Over time, the anti-solvent vapor will diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.[12]
-
Q3: My compound crystallizes, but I consistently get multiple crystal forms (polymorphs). How can I control the polymorphic outcome?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant concern in drug development as different polymorphs can have different physical properties, including solubility and stability. 4-hydroxypiperidine itself is known to exhibit polymorphism.[17][18]
Strategies for Polymorph Control:
-
Control Cooling Rate: The rate of cooling can significantly influence which polymorph nucleates.
-
Fast Cooling: Often favors the formation of metastable (less stable) polymorphs.
-
Slow Cooling: Typically yields the most thermodynamically stable form.[12] Experiment with different cooling profiles to target a specific form.
-
-
Solvent Selection: Different solvents can stabilize different molecular conformations or hydrogen bonding patterns in solution, leading to the crystallization of different polymorphs.[19] A comprehensive screening of various solvents is essential. For example, protic solvents like alcohols may favor polymorphs with extensive hydrogen bonding networks.
-
Slurry Experiments: Slurrying involves stirring a mixture of different polymorphs in a solvent in which they are sparingly soluble. Over time, the less stable forms will dissolve and recrystallize into the most stable form at that temperature. This is an effective method for identifying the thermodynamically stable polymorph.[16]
-
pH Adjustment: For ionizable compounds like 4-hydroxypiperidine derivatives, pH can be a powerful tool. The protonation state of the piperidine nitrogen will drastically alter the intermolecular interactions.[20][21] Crystallizing the free base versus a salt (e.g., hydrochloride) will lead to different crystal structures.[17][22] Experimenting with crystallization from solutions of varying pH can isolate different crystalline forms.[20]
Frequently Asked Questions (FAQs)
Q4: How important is the purity of my starting material for successful crystallization?
A4: Purity is paramount. Impurities can inhibit crystal growth, favor the formation of undesirable polymorphs, or even prevent crystallization altogether by interfering with the formation of an ordered crystal lattice.[15][23]
-
Recommendation: Ensure your 4-hydroxypiperidine derivative is highly pure before attempting crystallization. Techniques like column chromatography or distillation are often necessary purification steps.[24][25] Even small amounts of structurally related impurities can act as "crystal poisons."
Q5: Can I use co-crystals to improve the properties of my 4-hydroxypiperidine derivative?
A5: Yes, co-crystallization is an excellent strategy. A co-crystal is a multi-component crystalline solid where the API and a co-former (a benign molecule) are present in a stoichiometric ratio within the same crystal lattice.[15][16]
-
Benefits: Co-crystallization can be used to improve properties like solubility, dissolution rate, and stability without chemically modifying the API.[15][26]
-
How it Works: The co-former is chosen based on its ability to form strong, non-covalent interactions (like hydrogen bonds) with the API. For a 4-hydroxypiperidine derivative, suitable co-formers would be molecules with hydrogen bond acceptor/donor groups, such as carboxylic acids or other heterocycles.
Q6: My piperidine-based solution turned crystalline upon storage. What could be the cause?
A6: This is a common phenomenon with basic amines like piperidine derivatives. The likely cause is a reaction with atmospheric carbon dioxide, forming a carbonate salt which is often less soluble and crystallizes out.[27][28] It could also be due to reaction with acidic vapors (e.g., HCl) if stored near other reagents.[27][28]
-
Prevention: To prevent this, store solutions of piperidine derivatives under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container.[28]
Experimental Workflows & Data Presentation
Workflow for Systematic Crystallization Screening
The following workflow provides a structured approach to identifying suitable crystallization conditions.
Caption: Systematic workflow for crystallization screening.
Table 1: Example Solvent Screening Data for a Hypothetical 4-Hydroxypiperidine Derivative
| Solvent System (Solvent:Anti-solvent) | Technique | Result | Morphology |
| Ethanol | Slow Cooling | Crystalline Solid | Needles |
| Acetone | Slow Cooling | Oil | - |
| Ethyl Acetate | Slow Evaporation | Crystalline Solid | Plates |
| Toluene | Slow Cooling | No Solid | - |
| Acetone:Heptane (1:3) | Anti-Solvent | Crystalline Solid | Prisms |
| Dichloromethane:Hexane | Vapor Diffusion | Crystalline Solid | Blocks (High Quality) |
Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve 100 mg of the purified 4-hydroxypiperidine derivative in the minimum amount of a "good" solvent (e.g., 1 mL of acetone) at room temperature in a clean glass vial.
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Anti-Solvent Addition: While gently stirring, add a "poor" solvent (e.g., heptane) dropwise until the solution becomes faintly turbid.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Crystallization: Cover the vial (e.g., with perforated parafilm) and allow it to cool slowly to room temperature, undisturbed. If no crystals form, store the vial at a lower temperature (e.g., 4 °C).
-
Isolation: Once crystals have formed, isolate them by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Logical Diagram for Polymorph Control
Caption: Key parameters influencing polymorphic outcome.
References
-
Jones, P. G., Döring, C., Näther, C., Jess, I., & Ibrom, K. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2156-2165. [Link]
-
Royal Society of Chemistry. (n.d.). Two polymorphs of 4-hydroxypiperidine with different NH configurations. RSC Publishing. [Link]
-
Döring, C., Näther, C., Jess, I., Ibrom, K., & Jones, P. G. (n.d.). Investigations on the polymorphism of 4-hydroxypiperidine. The Royal Society of Chemistry. [Link]
-
CD Formulation. (n.d.). API Physical & Chemical Characterization. [Link]
-
ResearchGate. (2020). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. [Link]
-
Chemistry LibreTexts. (2021). 3.5: Inducing Recrystallization. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (2013). Quantification of crystalline and amorphous drug content of various pharmaceutical APIs by the DEA activation energy method. [Link]
-
Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]
-
University of Canterbury. (2006). Crystallisation Techniques. [Link]
-
Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]
-
ACS Publications. (2008). Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. [Link]
-
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]
-
ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
NIH National Library of Medicine. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
-
IntechOpen. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
NIH National Library of Medicine. (2021). Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases. [Link]
-
Moravek. (n.d.). Understanding Compound Purification Practices. [Link]
- Google Patents. (1974).
-
NIH National Library of Medicine. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
-
NIH National Library of Medicine. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
MDPI. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. [Link]
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
MDPI. (2017). A Different View of Solvent Effects in Crystallization. [Link]
-
ResearchGate. (2012). How does a solvent affect the crystallization process of coordination compounds?[Link]
-
ResearchGate. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
-
MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]
-
NIH National Library of Medicine. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]
-
KoreaScience. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]
-
NIH National Library of Medicine. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
-
Hindawi. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. depts.washington.edu [depts.washington.edu]
- 13. The Effect of Solvents on the Crystal Morphology of Pyriproxyfen [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. syrris.com [syrris.com]
- 16. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 18. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. researchgate.net [researchgate.net]
- 25. moravek.com [moravek.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Managing the reactivity of the piperidine nitrogen during synthesis
<Technical Support Center
Topic: Managing the Reactivity of the Piperidine Nitrogen During Synthesis
For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the saturated, six-membered nitrogen-containing ring. However, the very feature that makes it valuable—the secondary amine—is also a primary source of synthetic challenges. The lone pair on the piperidine nitrogen renders it both nucleophilic and basic, leading to a host of potential side reactions, including N-alkylation, N-acylation, and acid-base interactions that can complicate reaction pathways and purifications.[3]
This guide provides troubleshooting advice and robust protocols to help you anticipate and manage the reactivity of the piperidine nitrogen, ensuring higher yields, greater purity, and more predictable outcomes in your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is failing due to unwanted side reactions at the piperidine nitrogen. How can I prevent this?
A1: Protection of the piperidine nitrogen is the most common and effective strategy. By temporarily "masking" the amine with a protecting group, you can prevent it from participating in unwanted reactions.[4] This allows you to perform transformations on other parts of the molecule selectively. The choice of protecting group is critical and depends on the downstream reaction conditions you plan to employ.
The three most common N-protecting groups for piperidines are Boc (tert-Butoxycarbonyl) , Cbz (Carbobenzyloxy) , and Fmoc (9-Fluorenylmethyloxycarbonyl) . Each has a distinct method of cleavage, which allows for strategic, or "orthogonal," deprotection in multi-step syntheses.[5][6]
Q2: Which protecting group is right for my synthesis? I'm overwhelmed by the choices.
A2: This is a critical decision point in your synthetic design. The key is to choose a protecting group that is stable to the reaction conditions you need to use for other transformations but can be removed later under conditions that do not affect your newly installed functionality.
Here is a decision-making workflow to guide your selection:
Caption: Decision tree for selecting a piperidine N-protecting group.
Summary of Common Protecting Groups:
| Protecting Group | Abbreviation | Common Protection Reagent | Key Stability | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl)[7][8] |
| Carbobenzyloxy | Cbz / Z | Benzyl chloroformate (Cbz-Cl) | Acid, Base | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF)[5][11][12] |
Q3: My N-Boc protection reaction is sluggish and gives low yields. What can I do?
A3: This is a common issue, often related to reaction conditions or the nature of your piperidine substrate.
Troubleshooting Steps:
-
Check Your Base: While some protocols use aqueous bases like NaOH or NaHCO₃, a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN) can be more effective, especially for sterically hindered piperidines. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst.[8]
-
Solvent Choice: Ensure your solvent is anhydrous if you are not using an aqueous system. For biphasic systems (e.g., DCM/water), vigorous stirring is essential to ensure mixing.
-
Temperature: Most Boc protections proceed well at room temperature. If the reaction is slow due to steric hindrance, gentle heating (e.g., to 40 °C) might be beneficial.[13]
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Using a large excess can complicate purification.
Protocol 1: Standard N-Boc Protection of Piperidine
-
Dissolve the piperidine derivative (1.0 eq.) in Dichloromethane (DCM).
-
Add triethylamine (1.5 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography if necessary.
Q4: I need to perform an N-alkylation on my piperidine, but I keep getting over-alkylation, forming a quaternary ammonium salt. How do I stop this?
A4: Over-alkylation is a classic problem because the product of the first alkylation (a tertiary amine) is often more nucleophilic than the starting secondary amine.[14]
Key Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Use the piperidine as the excess reagent (e.g., 1.5-2.0 equivalents) relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent (e.g., alkyl halide) slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation.[14][15]
-
Use a Base: The reaction generates an acid (e.g., HBr from an alkyl bromide) which protonates the piperidine, rendering it non-nucleophilic. Add a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge this acid.[3]
-
Consider Reductive Amination: This is an excellent alternative to direct alkylation that completely avoids the risk of over-alkylation.[14] The piperidine is reacted with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[14]
Caption: Troubleshooting workflow for piperidine N-alkylation.
Protocol 2: N-Alkylation via Reductive Amination [14]
-
To a stirred solution of the piperidine derivative (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in an anhydrous solvent (e.g., Dichloroethane or THF), add acetic acid (1.0 eq.) if the piperidine salt is not used.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in one portion.
-
Continue stirring at room temperature for 1-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry, and concentrate.
-
Purify as needed.
Q5: I need to perform a Buchwald-Hartwig N-arylation on my piperidine. What are the critical parameters for success?
A5: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[16] Success with piperidine substrates, especially sterically hindered ones, depends heavily on the careful selection of the catalyst system.
Critical Parameters:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial.[16] Popular choices for this transformation include XPhos, SPhos, and RuPhos.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, though others like K₃PO₄ or Cs₂CO₃ can also be used.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, so it must be set up under an inert atmosphere (Nitrogen or Argon).
Protocol 3: Buchwald-Hartwig N-Arylation of a Boc-Protected Piperidine [16]
-
In a glovebox or under a stream of inert gas, add the N-Boc-piperidine derivative (1.0 eq.), aryl halide (1.2 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk flask.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
Q6: How do I remove my protecting group without destroying the rest of my molecule?
A6: This is where the concept of orthogonal protection becomes vital.[5][6] You must choose deprotection conditions that are selective for your N-protecting group while leaving other sensitive functional groups intact.
-
Boc Deprotection (Acidic):
-
Conditions: Typically Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) or HCl in an alcohol or dioxane.[8]
-
Protocol: Dissolve the N-Boc piperidine in DCM and cool to 0 °C. Add TFA and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.[17]
-
Caution: This will cleave other acid-labile groups like tert-butyl esters (tBu) or trityl (Tr) ethers.
-
-
Cbz Deprotection (Hydrogenolysis):
-
Conditions: Hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) in a solvent like methanol (MeOH) or ethanol (EtOH).[9][10] Transfer hydrogenolysis using ammonium formate or formic acid as the hydrogen source is a common alternative that avoids handling H₂ gas.[9]
-
Protocol: Dissolve the N-Cbz piperidine in MeOH. Carefully add 10% Pd/C (5-10 mol% Pd). Place the reaction under an atmosphere of H₂ (e.g., using a balloon) and stir vigorously until the starting material is consumed. Filter through celite to remove the catalyst and concentrate the filtrate.[17]
-
Caution: This method will also reduce other functionalities like alkenes, alkynes, azides, and nitro groups.
-
-
Fmoc Deprotection (Basic):
-
Conditions: A solution of 20% piperidine in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[5][12]
-
Protocol: Dissolve the N-Fmoc piperidine in DMF. Add piperidine to make a 20% (v/v) solution. Stir at room temperature for 30-60 minutes. Remove the solvent and excess piperidine under high vacuum.[17]
-
Caution: This will cleave other base-labile groups like acetate or trifluoroacetyl esters.
-
References
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]
-
Yasmeen, F., Ahmad, M., Aslam, S., Zubair, M., & Naqvi, S. A. R. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications, 55(13). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from [Link]
-
Capicciotti, C. J., & Paquette, L. A. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(26), 4727–4730. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme. (Link unavailable, general reference)
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Hu, Y., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie International Edition, 55(44), 13833-13837. Retrieved from [Link]
-
PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
PubMed Central. (n.d.). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Retrieved from [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(1), 143-146. Retrieved from [Link]
-
PubMed Central. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ACS Catalysis. (2023). Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. Retrieved from [Link]
-
Fiveable. (n.d.). Piperidine Definition. Retrieved from [Link]
-
ACS Publications. (n.d.). Rearrangements in Piperidine-Derived Nitrogen-Centered Radicals. A Quantum-Chemical Study. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed Central. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperidine from multi-reactions of the starting material 3-alkynyl-2-(N-α-methylbenzyl)aziridine. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
Sources
- 1. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for the Purification of Fluorinated Compounds
Welcome to the technical support center dedicated to the unique challenges of purifying fluorinated compounds. The introduction of fluorine into a molecule dramatically alters its physicochemical properties, often leading to unexpected chromatographic behavior.[1] This guide is designed for researchers, scientists, and drug development professionals to provide both practical troubleshooting advice and a deeper understanding of the principles governing the separation of these fascinating molecules.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify using standard chromatographic methods?
A1: The difficulty arises from the unique properties imparted by fluorine, the most electronegative element.[2] These properties include:
-
Altered Polarity: Fluorination can significantly change a molecule's polarity in non-intuitive ways, making it challenging to predict its behavior on traditional stationary phases like C18.
-
Unique Intermolecular Interactions: Fluorinated compounds exhibit "fluorous-fluorous" interactions, a tendency to associate with other fluorinated molecules or materials.[3] This can lead to either very strong retention on fluorinated stationary phases or poor interaction with conventional hydrocarbon-based phases.
-
Reduced Solubility: Highly fluorinated compounds can be both hydrophobic (water-repelling) and lipophobic (organic-solvent-repelling), leading to poor solubility in common mobile phases.[4]
Q2: What is the best starting point for developing a purification method for a novel polar fluorinated compound?
A2: For a new polar fluorinated compound, a good starting point is reversed-phase HPLC with a systematic screening of mobile phases. Begin with a standard C18 column and a gradient of water and acetonitrile, both with 0.1% formic acid (for acidic compounds) or 0.1% ammonia (for basic compounds). If retention is poor, consider the following:
-
Switch to a more polar reversed-phase column: Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity.
-
Employ a fluorinated stationary phase: These phases can enhance the retention of fluorinated compounds through "fluorous-fluorous" interactions.[3][5]
-
Consider Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are not retained in reversed-phase, HILIC is often the most effective technique.[1]
Q3: How can I improve the retention of my polar fluorinated compound in reversed-phase HPLC?
A3: To increase retention of polar fluorinated compounds in reversed-phase HPLC:
-
Decrease the organic solvent concentration in the mobile phase.
-
Use a mobile phase additive that promotes interaction with the stationary phase. For example, trifluoroacetic acid (TFA) as an ion-pairing agent can improve retention of basic fluorinated compounds.
-
Switch to a column with a higher surface area or a longer alkyl chain (e.g., C30) to increase hydrophobic interactions.
-
Explore fluorinated stationary phases , which are specifically designed to retain fluorinated molecules.[1]
Q4: Are there specialized chromatography columns for fluorinated compounds?
A4: Yes, fluorinated stationary phases are commercially available and offer unique selectivity for separating fluorinated molecules.[1] These phases typically have perfluoroalkyl or perfluorophenyl groups bonded to the silica support. They are particularly effective for separating compounds with high fluorine content and for separating fluorinated from non-fluorinated compounds.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of fluorinated compounds in a question-and-answer format.
Chromatographic Challenges
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Question: My fluorinated analyte is exhibiting significant peak tailing on a standard C18 column. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing is a common issue when purifying fluorinated compounds, especially those that are polar.[1] The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The high electronegativity of fluorine can lead to strong interactions between your analyte and residual silanols on silica-based stationary phases.[1] Additionally, if the mobile phase pH is close to the analyte's pKa, the compound can exist in multiple ionic forms, leading to peak distortion.[1]
-
Troubleshooting Workflow:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.
-
Use a Base-Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups.
-
Add a Competitive Base: For basic analytes, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can block silanol interactions.
-
Consider a Different Stationary Phase: A phenyl or fluorinated phase may offer better peak shape.
-
-
Issue 2: Co-elution with Impurities
-
Question: My target fluorinated compound is co-eluting with an impurity, even after optimizing the gradient. What steps can I take to improve resolution?
-
Answer: Co-elution indicates that the selectivity of your current system is insufficient.
-
Causality: The impurity may have very similar polarity and fluorophilicity to your target compound, making separation on a single stationary phase challenging.
-
Troubleshooting Strategies:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Vary the Stationary Phase: The most effective approach is to try a column with a different chemistry. If you are using a C18, consider a phenyl-hexyl, a fluorinated phase, or a HILIC column. The different interaction mechanisms will likely resolve the co-eluting peaks.
-
Optimize Temperature: Temperature can influence selectivity.[7] Try running the separation at both elevated (e.g., 40-60 °C) and sub-ambient temperatures.
-
-
Solubility and Recovery Issues
Issue 3: Poor Solubility in the Mobile Phase
-
Question: My fluorinated compound seems to have low solubility in my mobile phase, leading to poor peak shape and recovery. What can I do?
-
Answer: Poor solubility can cause the compound to precipitate on the column, leading to broad peaks and low recovery.[1]
-
Causality: The unique solubility profile of fluorinated compounds can make them difficult to dissolve in common chromatography solvents.[1]
-
Solutions:
-
Use a Stronger Injection Solvent: Dissolve the sample in a stronger, more compatible solvent (e.g., DMSO, DMF, or a fluorous solvent) for injection. Ensure the injection volume is small to avoid solvent effects.
-
Employ Co-solvents: The addition of a small amount of a co-solvent like isopropanol or tetrahydrofuran to the mobile phase can improve solubility.
-
Consider Fluorous Solvents: For highly fluorinated compounds, using a fluorous solvent as part of the mobile phase system can be highly effective.[4]
-
-
Issue 4: Low Recovery from Fluorous Solid-Phase Extraction (F-SPE)
-
Question: I am using Fluorous Solid-Phase Extraction (F-SPE) to purify my fluorous-tagged compound, but the recovery is low. What could be the problem?
-
Answer: Low recovery in F-SPE is typically due to incomplete elution of the fluorous compound from the cartridge.
-
Causality: The "fluorous-fluorous" interactions between the tagged compound and the stationary phase are very strong. The elution solvent may not be "fluorophilic" enough to overcome these interactions.
-
Troubleshooting:
-
Optimize the Elution Solvent: A more fluorophilic elution solvent is needed. A list of solvents with increasing fluorophilicity is: H₂O < DMSO < DMF < MeOH < MeCN < THF.[8] For very strongly retained compounds, a fluorous solvent like perfluorohexane may be necessary.
-
Increase Elution Solvent Volume: Ensure you are using a sufficient volume of the elution solvent to completely wash the compound from the cartridge.
-
Check for Breakthrough: Analyze the "fluorophobic" wash to ensure your compound is not eluting prematurely. If it is, you may need to use a less fluorophilic wash solvent.[8]
-
-
Experimental Protocols
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE) for Purification of a Fluorous-Tagged Compound
This protocol outlines the general steps for purifying a compound that has been tagged with a perfluoroalkyl group.[8][9]
-
Cartridge Conditioning:
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.
-
Load the sample onto the conditioned F-SPE cartridge.
-
-
Fluorophobic Wash:
-
Wash the cartridge with the fluorophobic solvent to elute the non-fluorous compounds (e.g., excess reagents, non-tagged starting materials).
-
Collect this fraction and analyze by TLC or LC-MS to ensure no product is lost.
-
-
Fluorophilic Elution:
-
Elute the fluorous-tagged product from the cartridge using a fluorophilic solvent (e.g., THF or a fluorous solvent).
-
Collect this fraction, which should contain your purified compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the product fraction.
-
Diagram: F-SPE Workflow
Caption: General workflow for Fluorous Solid-Phase Extraction (F-SPE).
Data Presentation
Table 1: Common Fluorous Solvents and Their Properties [4][11][12]
| Solvent Name | Formula | Boiling Point (°C) | Density (g/cm³) |
| Perfluorohexane | C₆F₁₄ | 56 | 1.68 |
| Perfluoromethylcyclohexane | C₇F₁₄ | 76 | 1.78 |
| Perfluorodecalin | C₁₀F₁₈ | 142 | 1.91 |
Table 2: Solvent Fluorophilicity Scale [8]
| Solvent | Relative Fluorophilicity |
| Water | Least Fluorophilic |
| DMSO | ↓ |
| DMF | ↓ |
| Methanol | ↓ |
| Acetonitrile | ↓ |
| THF | Most Fluorophilic |
Diagram: Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision workflow for troubleshooting HPLC peak tailing.
References
- BenchChem. (n.d.). Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorinated Compounds.
- BenchChem. (n.d.). Challenges in the purification of fluorinated compounds.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Fluorinated Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas.
- Kerton, F., & Marriott, R. (2013). Chapter 8: Fluorous Solvents and Related Systems. In Alternative Solvents for Green Chemistry. Royal Society of Chemistry.
- Kerton, F., & Marriott, R. (2009). Chapter 7: Fluorous Solvents and Related Systems. In Alternative Solvents for Green Chemistry. Royal Society of Chemistry.
- Zhang, W. (2004). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing.
- TCI AMERICA. (n.d.). Fluorous Solvents.
- Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC - NIH.
- Zhang, W., & Curran, D. P. (2005). New fluorous/organic biphasic systems achieved by solvent tuning. PMC - NIH.
- Zhang, W., & Chen, C. H. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
- Zhang, W. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE).
- Zhang, W. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.
- Jian, G., & Li, Y. (2011).
- Yang, J., & Li, Y. (2014).
- Yang, J., & Li, Y. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Przybyciel, M. (2020). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- BenchChem. (n.d.). Analytical challenges in the characterization of fluorinated compounds.
- MDPI. (n.d.). Special Issue : Fluorine-Containing Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Grignard Reagent Initiation with 2-Fluorobromobenzene
Welcome to the technical support center for addressing challenges with Grignard reagent initiation, specifically focusing on 2-fluorobromobenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the nuanced issues you might face during your experiments.
Introduction: The Unique Challenges of 2-Fluorobromobenzene
The formation of a Grignard reagent from 2-fluorobromobenzene presents a unique set of challenges compared to simpler alkyl or aryl halides. The electron-withdrawing nature of the fluorine atom can decrease the reactivity of the adjacent carbon-bromine bond towards magnesium insertion. Furthermore, the resulting Grignard reagent, 2-fluorophenylmagnesium bromide, is a precursor to the highly reactive intermediate, benzyne, which can lead to undesired side reactions if not properly controlled.[1][2] This guide will provide you with the expertise to navigate these complexities and achieve successful Grignard reagent formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Grignard reaction with 2-fluorobromobenzene won't initiate. What are the most common causes and how can I fix this?
Answer:
Failure to initiate is the most common hurdle in Grignard reactions. With 2-fluorobromobenzene, this can be due to several factors ranging from reagent and solvent quality to the activation state of the magnesium.
Root Cause Analysis:
-
Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which is unreactive towards the aryl halide.[3][4] This passivation layer must be removed or bypassed for the reaction to start.
-
Presence of Moisture: Grignard reagents are highly sensitive to protic sources, especially water.[5][6] Any moisture in the glassware, solvents, or inert gas will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
-
Inadequate Solvent Quality: The ether solvents used in Grignard reactions (typically THF or diethyl ether) must be anhydrous.[7][8] They also play a crucial role in solvating and stabilizing the Grignard reagent.
-
Low Reactivity of the Aryl Halide: The electron-withdrawing fluorine atom on the aromatic ring can reduce the reactivity of the C-Br bond, making the initial insertion of magnesium more difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard initiation failure.
Detailed Protocols:
1. Rigorous Drying of Apparatus and Reagents:
-
Glassware: All glassware should be oven-dried at >120°C for at least 4 hours or flame-dried under a high vacuum and cooled under a stream of dry inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is often preferred over diethyl ether for aryl Grignard reagents due to its higher boiling point and better solvating properties.[9]
2. Magnesium Activation Techniques:
| Activation Method | Protocol | Key Considerations |
| Mechanical Activation | Place magnesium turnings in a dry flask and stir them vigorously under an inert atmosphere for several hours before adding the solvent.[8] Alternatively, use a glass stirring rod to crush the turnings in the flask to expose a fresh surface.[8] | Simple and avoids chemical activators. May not be sufficient for highly passivated magnesium. |
| Chemical Activation with Iodine | Add a single crystal of iodine to the magnesium turnings in the flask.[3] The iodine will react with the magnesium surface, creating some magnesium iodide and etching the oxide layer. | The purple color of the iodine should disappear, indicating a reaction. Use minimal iodine as it can interfere with subsequent reactions. |
| Chemical Activation with 1,2-Dibromoethane | Add a small amount (a few drops) of 1,2-dibromoethane to the magnesium suspension.[3][10] The reaction produces ethylene gas and magnesium bromide, activating the surface. | The observation of gas bubbles is a clear indicator of activation.[3] |
| Using Entrainment Reagents | An entrainment reagent is a more reactive halide that helps to clean and activate the magnesium surface. A small amount of a more reactive alkyl bromide can be added to initiate the reaction. | This method is effective for sluggish reactions but adds another component to the reaction mixture. |
Question 2: My reaction starts, but then it turns a dark brown/black color and the yield of my desired product is low. What is happening?
Answer:
This is a common observation when working with 2-fluorobromobenzene and can be indicative of side reactions, primarily Wurtz-type coupling and benzyne formation.
Root Cause Analysis:
-
Wurtz Coupling: The newly formed Grignard reagent can react with the starting 2-fluorobromobenzene to form a biaryl byproduct (a fluorinated biphenyl). This is more likely to occur at higher concentrations of the aryl bromide.[5]
-
Benzyne Formation: The 2-fluorophenylmagnesium bromide can undergo elimination of MgBrF to form benzyne.[1][2] Benzyne is highly reactive and will rapidly polymerize or react with other species in the reaction mixture, leading to complex product mixtures and low yields of the desired product.
-
Thermal Decomposition: Grignard reagents, especially those with functional groups, can be thermally unstable. Prolonged heating can lead to degradation.[5]
Troubleshooting and Optimization:
Caption: Reaction pathways for 2-fluorophenylmagnesium bromide.
1. Control the Rate of Addition:
-
Add the solution of 2-fluorobromobenzene to the activated magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction flask, minimizing the rate of Wurtz coupling.[5]
2. Temperature Management:
-
Initiate the reaction at room temperature or with gentle warming. Once the reaction is self-sustaining (as indicated by gentle refluxing of the ether solvent), maintain a steady, but not overly vigorous, reaction rate. If the reaction becomes too exothermic, cool the flask in a water bath.
-
Avoid prolonged heating after the Grignard reagent has formed. It is best to use the Grignard reagent immediately in the next step of your synthesis.[5]
3. Consider "Turbo-Grignard" Conditions:
-
The addition of anhydrous lithium chloride (LiCl) can significantly improve the solubility and reactivity of Grignard reagents, often allowing for their formation at lower temperatures. This can help to suppress side reactions like benzyne formation.
Question 3: Are there alternative methods for preparing organometallic reagents from 2-fluorobromobenzene if the Grignard reaction consistently fails?
Answer:
Yes, if direct formation of the Grignard reagent proves to be too challenging, several alternative methods can be employed.
-
Halogen-Magnesium Exchange: You can prepare a more reactive and commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), and then perform a halogen-magnesium exchange with 2-fluorobromobenzene. The use of i-PrMgCl·LiCl ("Turbo-Grignard") is particularly effective for this purpose.[7]
-
Rieke Magnesium: The use of highly reactive Rieke magnesium, prepared by the reduction of MgCl2 with an alkali metal like potassium or lithium, can facilitate the formation of Grignard reagents from less reactive halides.[7][11]
-
Organolithium Formation: Treatment of 2-fluorobromobenzene with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures can lead to lithium-halogen exchange, forming 2-fluorophenyllithium. This can then be used in subsequent reactions.
Method Comparison:
| Method | Advantages | Disadvantages |
| Direct Grignard Formation | Cost-effective, one-step process. | Can be difficult to initiate, potential for side reactions. |
| Halogen-Magnesium Exchange | Milder conditions, often higher yielding, good functional group tolerance. | Two-step process, requires a stoichiometric amount of another organometallic reagent. |
| Rieke Magnesium | Highly reactive, can be used for unreactive halides. | Requires preparation of the activated magnesium, can be more expensive. |
| Organolithium Formation | Generally very fast and clean reactions. | Requires cryogenic temperatures, n-BuLi is highly pyrophoric. |
References
-
Tilstam, U. & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
-
Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. [Link]
-
ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). About the Inhibition of Grignard Reagent Formation by p-Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism. [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]
-
Taylor & Francis. (1996). HANDBOOK OF GRIGNARD REAGENTS. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]
-
Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam? [Link]
-
ACS Publications. (1959). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry, 24(4), 540-542. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
MDPI. (2022). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Magnetochemistry, 8(11), 141. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
Technical Support Center: Minimizing Byproduct Formation in Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of piperidine, a critical structural motif in a vast array of pharmaceuticals and specialty chemicals.[1] This resource provides in-depth, experience-driven answers to common challenges, focusing on the practical mitigation of byproduct formation to enhance yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for piperidine synthesis and what are its primary challenges?
A1: The most prevalent industrial method is the catalytic hydrogenation of pyridine.[2] While straightforward, the main challenges are related to the high stability of the pyridine ring and potential catalyst poisoning by both the pyridine starting material and the piperidine product.[3] Achieving high conversion and selectivity requires careful optimization of catalyst choice, temperature, and pressure.[3][4]
Q2: What are the most common impurities I should expect in piperidine synthesized from pyridine hydrogenation?
A2: The most common impurity is typically unreacted pyridine.[5] This is particularly problematic as pyridine and piperidine can form an azeotrope (a constant-boiling mixture), making complete separation by simple distillation difficult.[1] Other potential byproducts include dipiperidyls and products from over-alkylation if alkylating agents are present.[5]
Q3: My final piperidine product is yellow. What causes this discoloration?
A3: A yellow tint in the final product often indicates the presence of oxidation products.[1] Piperidine and its derivatives can be susceptible to oxidation, especially when exposed to air over time. Proper handling under an inert atmosphere and using appropriate purification techniques can minimize this issue.
Q4: Can I use Palladium on Carbon (Pd/C) for pyridine hydrogenation?
A4: Yes, Pd/C is a commonly used catalyst for this transformation. However, to achieve high selectivity and prevent catalyst poisoning, it is often used in conjunction with acidic additives like hydrochloric acid (HCl) or acetic acid.[3][6] The acid protonates the pyridine nitrogen, forming a pyridinium salt, which prevents the nitrogen's lone pair from deactivating the catalyst surface.[6][7]
Troubleshooting Guide: Byproduct Formation & Low Yield
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Presence of N-Alkylated Piperidine Byproducts
Q: I am performing a reaction that should yield a secondary piperidine, but I am observing significant amounts of a tertiary amine byproduct corresponding to N-alkylation. What is the likely source of the alkyl group and how can I prevent this?
A: N-alkylation is a common side reaction where an alkyl group is unintentionally transferred to the nitrogen atom of piperidine. The source of the alkyl group is often the solvent or a reagent used in the reaction.
Causality & Mechanism: The piperidine nitrogen is nucleophilic and can react with electrophilic alkyl sources. For instance, if using an alcohol (e.g., ethanol, methanol) as a solvent at elevated temperatures, particularly with certain metal catalysts, a "borrowing hydrogen" or "hydrogen autotransfer" mechanism can occur.[8] The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the piperidine to form the N-alkylated product.
Solutions:
-
Solvent Selection: If N-alkylation is suspected, switch to a non-alcoholic, aprotic solvent such as tetrahydrofuran (THF), dioxane, or a hydrocarbon solvent like hexane or toluene.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of this side reaction.
-
Protecting Groups: If the piperidine nitrogen must be unreacted in the presence of potential alkylating agents, consider using a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed in a subsequent step.
Issue 2: Formation of Oligomers or Polymers
Q: During my synthesis, I'm getting a high-molecular-weight, viscous, or solid material that is difficult to characterize, suggesting oligomerization. What causes this?
A: Oligomerization or polymerization can occur through several pathways, often initiated by reactive intermediates or impurities.
Causality & Mechanism: If the synthesis involves ring-opening of a precursor followed by cyclization, incomplete cyclization can lead to intermolecular reactions. For example, in syntheses starting from 1,5-dihaloalkanes and a primary amine, intermolecular reactions can compete with the desired intramolecular cyclization, leading to linear oligomers.[9] Another possibility involves reactive intermediates, such as imines, which can self-condense under certain conditions.
Solutions:
-
High Dilution Conditions: For cyclization reactions, performing the reaction under high dilution conditions favors the intramolecular reaction (cyclization) over intermolecular reactions (oligomerization). This can be achieved by the slow addition of reagents to a large volume of solvent.
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of reagents. An excess of a bifunctional reagent can drive polymerization.
-
Quenching Reactive Intermediates: If the polymerization is caused by a reactive intermediate, ensure the reaction is properly quenched upon completion to prevent post-reaction side products from forming.
Issue 3: Incomplete Conversion of Pyridine to Piperidine
Q: My pyridine hydrogenation reaction stalls, leaving a significant amount of unreacted starting material. Increasing reaction time doesn't help. What's wrong?
A: Stalled hydrogenation is almost always due to catalyst deactivation or "poisoning."[3]
Causality & Mechanism: The lone pair of electrons on the nitrogen atom of both pyridine and the piperidine product can strongly adsorb to the surface of the metal catalyst (e.g., Pd, Pt, Rh, Ru).[3][6] This blocks the active sites and prevents hydrogen from adsorbing and reacting, effectively stopping the hydrogenation.
Solutions:
-
Acidic Additives: The most effective solution is to add a stoichiometric amount of acid (e.g., HCl, acetic acid) to the reaction.[6][7] The acid protonates the nitrogen, creating a pyridinium salt. The resulting positive charge prevents the nitrogen from binding to and poisoning the catalyst surface.
-
Increase Catalyst Loading: In some cases, simply increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help overcome partial deactivation, though this is a less efficient solution than using an acid additive.[6]
-
Catalyst Choice: Noble metal catalysts like Rhodium (Rh) and Ruthenium (Ru) are generally more active for pyridine hydrogenation and can sometimes perform better than Palladium (Pd) or Platinum (Pt) under milder conditions.[3]
Troubleshooting Workflow: Diagnosing and Solving Pyridine Hydrogenation Issues
The following diagram outlines a logical workflow for addressing common problems in the catalytic hydrogenation of pyridine.
Caption: Troubleshooting workflow for pyridine hydrogenation.
Key Experimental Protocols
Protocol 1: High-Selectivity Hydrogenation of Pyridine using Pd/C with an Acidic Additive
This protocol describes a standard procedure for the reduction of pyridine to piperidine with high selectivity by mitigating catalyst poisoning.
Materials:
-
Pyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Celite® for filtration
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Vessel: To the vessel, add pyridine (1.0 eq). Dissolve it in methanol (approx. 0.2-0.5 M concentration).
-
Acidification: While stirring, slowly add a stoichiometric equivalent of concentrated HCl (1.0 eq relative to pyridine). An exotherm may be observed. Allow the solution to cool to room temperature.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C is pyrophoric and should be handled with care, preferably as a wet paste.
-
Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas before pressurizing to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 40-60°C). Monitor the reaction by hydrogen uptake.[6]
-
Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.
-
Purification: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Keep the Celite® pad wet with solvent to prevent ignition. The filtrate contains piperidine hydrochloride. To obtain the free base, neutralize the filtrate with a strong base (e.g., NaOH solution) and extract the piperidine into an organic solvent. Dry the organic layer and distill to obtain pure piperidine.[6]
Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation
This method is highly effective for removing residual pyridine impurity, leveraging the difference in basicity between piperidine and pyridine.[1]
Materials:
-
Crude piperidine containing pyridine
-
A suitable solvent (e.g., acetone)
-
Carbon Dioxide (CO₂) gas
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other extraction solvent)
Procedure:
-
Dissolution: Dissolve the crude piperidine in a solvent like acetone in a flask.
-
Salt Formation: Bubble CO₂ gas through the stirred solution. Piperidine, being a significantly stronger base than pyridine, will selectively react to form solid piperidine carbonate, which precipitates out of the solution.
-
Filtration: Cool the mixture in an ice bath to ensure complete precipitation, then filter the solid piperidine carbonate. Wash the solid with a small amount of cold acetone. The filtrate will contain the pyridine impurity.[10]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate solid in water.
-
Basification: Add a strong base, such as a concentrated NaOH solution, to the suspension until the solution is strongly basic. This will liberate the free piperidine from its carbonate salt.
-
Extraction & Drying: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether) multiple times. Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous potassium carbonate), filter, and remove the solvent under reduced pressure to yield purified piperidine.[1]
Comparative Data
The choice of catalyst is paramount for achieving high conversion and selectivity in pyridine hydrogenation. The table below summarizes the performance of common heterogeneous catalysts.
| Catalyst | Typical Conditions (Temp, Pressure) | Activity | Selectivity to Piperidine | Key Advantages/Disadvantages |
| Rhodium (e.g., Rh/C) | 25-80°C, 1-10 atm | Very High | >99% | High activity under mild conditions; high cost.[3] |
| Ruthenium (e.g., Ru/C) | 70-100°C, 50-100 atm | High | >98% | Excellent activity and selectivity; often requires higher pressures than Rh.[3][11] |
| Palladium (e.g., Pd/C) | 40-100°C, 3-10 atm | Moderate | >95% (with acid) | Cost-effective, but highly susceptible to poisoning without acidic additives.[3][6] |
| Nickel (e.g., Raney Ni) | 120-200°C, 100-300 atm | Moderate | >95% | Very low cost; requires harsh conditions (high T & P), which can lead to more byproducts.[3] |
Mechanism Spotlight: N-Alkylation via Hydrogen Autotransfer
The diagram below illustrates the catalytic cycle for the N-alkylation of piperidine with a primary alcohol, a common source of byproduct formation when using alcohol solvents at elevated temperatures.
Caption: Mechanism of N-alkylation via "Borrowing Hydrogen".
References
-
Kustov, L. M., et al. Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. 2022. Available from: [Link]
-
Donohoe, T. J., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
-
Lévay, K., Madarász, J., & Hegedűs, L. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. 2022-03-07. Available from: [Link]
-
Wang, C., et al. Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society. 2013-08-14. Available from: [Link]
-
Zaragoza, F. Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. 2024-10-12. Available from: [Link]
-
Overman, L. E., et al. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available from: [Link]
-
Pothikumar, R., Bhat, V. T., & Namitharan, K. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing). Available from: [Link]
-
Ostacolo, C., et al. Optimization of the conditions for the reaction of 1 with piperidine a. ResearchGate. Available from: [Link]
-
Atobe, M., et al. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. 2022-03-29. Available from: [Link]
-
McElvain, S. M. A Further Note on the Purification of Piperidine. ElectronicsAndBooks. Available from: [Link]
-
Sajiki, H., et al. Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Atobe, M., et al. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC - NIH. 2022-03-29. Available from: [Link]
- CN101602748B. A kind of purification method of high-purity piperidine. Google Patents.
-
Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. 2010-01-25. Available from: [Link]
-
Química Organica.org. Alkylation and acylation of pyridine. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
DTIC. Piperidine Synthesis. 2025-06-04. Available from: [Link]
-
YouTube. Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. 2020-08-20. Available from: [Link]
-
Feng, B., et al. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry - ACS Publications. 2018-05-16. Available from: [Link]
-
Zaragoza, F. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. 2022-12-25. Available from: [Link]
-
Johnson, J. S., et al. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. PMC - NIH. Available from: [Link]
-
Sciencemadness.org. Pyridine hydrogenation - methods?. 2021-05-14. Available from: [Link]
-
ResearchGate. Analysis of the epoxy polymerization process with piperidine as the initiator. 2025-08-06. Available from: [Link]
-
MacMillan, D. W. C., et al. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Available from: [Link]
-
ScienceDirect. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Pyridine hydrogenation - methods? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-(2-Fluorophenyl)piperidin-4-ol Analysis
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Fluorophenyl)piperidin-4-ol, a key heterocyclic scaffold in modern drug discovery. Moving beyond a simple checklist, we will explore the causality behind each validation parameter, grounding our protocols in the rigorous standards set forth by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA). Our objective is to establish a self-validating analytical system that ensures data integrity, reproducibility, and regulatory compliance.
The Analytical Challenge and Methodological Approach
This compound and its analogs are crucial intermediates in the synthesis of various pharmaceutically active compounds. Their purity and concentration must be meticulously controlled. The primary analytical challenge with this compound is its lack of a strong UV chromophore, making high-sensitivity detection difficult.
For this guide, we will validate a proposed isocratic reversed-phase HPLC method (RP-HPLC) utilizing low-wavelength UV detection, a common yet challenging approach for such compounds. We will also compare this primary method to viable alternatives to provide a complete analytical context.
Table 1: Proposed Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV Absorbance at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
The Validation Workflow: A Holistic Overview
Method validation is not a series of disconnected tests but an integrated process designed to build a comprehensive performance profile. The following workflow illustrates the logical progression from establishing system readiness to challenging the method's limits.
Caption: Logical workflow for HPLC method validation.
System Suitability Testing (SST)
Expertise & Experience (The "Why"): Before any sample analysis, we must verify that the chromatographic system itself is performing as expected. SST is the foundational, daily check that confirms the holistic functionality of the HPLC, from the pump and injector to the column and detector.[1][2] It acts as a diagnostic tool; failure to meet SST criteria halts all further analysis until the system issue is resolved, thereby preventing the generation of invalid data.[3]
Experimental Protocol:
-
Prepare SST Solution: Create a solution containing this compound at the target concentration (e.g., 100 µg/mL) and spike it with a small amount (e.g., 0.5%) of a known, closely eluting impurity, if available.
-
Perform Replicate Injections: Inject the SST solution six consecutive times.
-
Evaluate Parameters: Calculate the key performance parameters as outlined in Table 2.
Data Presentation:
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Causality |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry; values outside this range indicate potential column degradation or undesirable secondary interactions.[4] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak. |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Ensures baseline separation from adjacent peaks, critical for accurate quantification. |
| %RSD for Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector response. |
| %RSD for Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump's flow rate. |
Specificity (Selectivity)
Expertise & Experience (The "Why"): Specificity is the cornerstone of a reliable analytical method. Its purpose is to prove that the signal we measure comes solely from our target analyte, this compound, and not from any other substance that might be present in the sample.[5][6] This is achieved by intentionally challenging the method with potential interferences, including process impurities, degradation products, and formulation excipients.[7][8]
Caption: Specificity ensures analyte separation from interferences.
Experimental Protocol:
-
Blank and Placebo Analysis: Inject the diluent and a placebo (if applicable) to ensure no interfering peaks are present at the analyte's retention time.
-
Forced Degradation: Subject the analyte to stress conditions to intentionally generate degradation products.[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours.
-
Photolytic Stress: UV light (254 nm) and visible light for 7 days.
-
-
Analysis of Stressed Samples: Analyze the stressed samples. Use a photodiode array (PDA) detector to assess peak purity, confirming that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.
Data Presentation:
Table 3: Forced Degradation Study Results
| Stress Condition | % Degradation | Peak Purity Index | Resolution (Rs) from Closest Degradant |
| Acid (0.1 M HCl) | 12.5% | > 0.999 | 2.8 |
| Base (0.1 M NaOH) | 8.2% | > 0.999 | 3.1 |
| Oxidative (3% H₂O₂) | 15.1% | > 0.999 | 2.5 |
| Thermal (105°C) | 4.5% | > 0.999 | Not Applicable (No major degradant) |
| Photolytic (UV/Vis) | 6.8% | > 0.999 | 3.5 |
| Acceptance Criteria | N/A (Demonstrate separation) | > 0.995 | > 2.0 |
Linearity and Range
Expertise & Experience (The "Why"): Linearity demonstrates a predictable and proportional relationship between the concentration of the analyte and the detector's response.[10][11] Establishing this relationship is fundamental for accurate quantification. The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[12][13]
Experimental Protocol:
-
Prepare Standards: From a certified stock solution, prepare at least five calibration standards across the desired range. For an assay, this is typically 80% to 120% of the nominal test concentration. For impurity quantification, the range must bracket the expected impurity levels.
-
Analysis: Inject each standard solution in triplicate.
-
Data Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis using the method of least squares.[14]
Data Presentation:
Table 4: Linearity of this compound (Assay Range: 80-120 µg/mL)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 481050 |
| 90 | 540500 |
| 100 | 601100 |
| 110 | 660800 |
| 120 | 721500 |
| Regression Analysis | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 6005 |
| Y-Intercept | 1015 |
| Acceptance Criteria | r² ≥ 0.999 |
Accuracy (Recovery)
Expertise & Experience (The "Why"): Accuracy measures the "trueness" of the method—how close the measured value is to the actual value.[15] It is typically assessed through recovery studies, where a known quantity of the analyte is added to a sample matrix (placebo) and the method's ability to measure it accurately is determined.[16] This is a critical parameter that directly impacts the reliability of reported assay values and impurity levels.
Experimental Protocol:
-
Prepare Spiked Samples: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze all nine samples according to the method.
-
Calculate Recovery: Determine the percentage of the analyte recovered from each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Data Presentation:
Table 5: Accuracy Results from Spiked Placebo Recovery
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.4 | 99.3% |
| 80.0 | 80.2 | 100.3% | |
| 80.0 | 79.8 | 99.8% | |
| 100% | 100.0 | 100.5 | 100.5% |
| 100.0 | 99.7 | 99.7% | |
| 100.0 | 101.1 | 101.1% | |
| 120% | 120.0 | 119.5 | 99.6% |
| 120.0 | 121.3 | 101.1% | |
| 120.0 | 120.6 | 100.5% | |
| Mean Recovery ± SD | 100.2% ± 0.6% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Expertise & Experience (The "Why"): Precision evaluates the random error of a method by assessing the closeness of agreement among a series of measurements. It is not about trueness, but about consistency.[15] We evaluate it at two levels as mandated by ICH guidelines:
-
Repeatability (Intra-assay precision): Measures precision over a short time under the same conditions (same analyst, same instrument).[12][17]
-
Intermediate Precision: Measures the method's consistency across different days, analysts, or instruments within the same laboratory, reflecting expected long-term variability.[18][19]
Experimental Protocol:
-
Repeatability: Prepare and analyze six independent samples of this compound at 100% of the target concentration.
-
Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), repeats the protocol from step 1.
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of analyses.
Data Presentation:
Table 6: Precision Results for this compound Assay
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Replicate 1 | 100.2% | 99.8% |
| Replicate 2 | 99.5% | 100.5% |
| Replicate 3 | 100.8% | 101.0% |
| Replicate 4 | 99.9% | 99.4% |
| Replicate 5 | 100.1% | 100.3% |
| Replicate 6 | 100.5% | 100.8% |
| Mean Assay Value | 100.2% | 100.3% |
| Standard Deviation | 0.45 | 0.58 |
| %RSD | 0.45% | 0.58% |
| Acceptance Criteria | %RSD ≤ 2.0% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience (The "Why"): These parameters define the lower limits of the method's capabilities and are essential for impurity analysis.[20]
-
LOD: The lowest concentration that can be reliably detected, but not necessarily quantified with accuracy and precision.[21]
-
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision.[21][22]
Experimental Protocol: The most common and regulatory-accepted approach is based on the standard deviation of the response and the slope of the linearity curve.[23][24]
-
Determine Slope (S): Use the slope from the linearity study.
-
Determine Standard Deviation of the Response (σ): This can be estimated from the standard deviation of the y-intercept of the regression line.
-
Calculate:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirmation: Prepare a standard at the calculated LOQ concentration and inject it multiple times (n=6) to confirm that the precision (%RSD) and accuracy (% recovery) are acceptable at this level.
Data Presentation:
Table 7: LOD and LOQ Determination
| Parameter | Value | Confirmation |
| LOD | 0.05 µg/mL | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | 0.15 µg/mL | Precision at LOQ (%RSD, n=6) = 4.5%Accuracy at LOQ (% Recovery) = 95.2% |
| Acceptance Criteria | N/A | LOQ precision and accuracy must be acceptable for the intended purpose. |
Robustness
Expertise & Experience (The "Why"): A robust method is insensitive to small, deliberate variations in its parameters, which simulates the minor fluctuations expected during routine use.[25][26] Robustness testing provides confidence that the method will perform consistently across different labs, instruments, and analysts.[19][27]
Experimental Protocol:
-
Identify Critical Parameters: Select method parameters that could potentially influence the results (e.g., flow rate, mobile phase composition, column temperature).
-
Introduce Variations: Analyze the SST solution while systematically altering one parameter at a time to its extremes (e.g., Flow Rate: 0.9 mL/min and 1.1 mL/min).
-
Evaluate Impact: Monitor the effect of these changes on critical system suitability responses like retention time, resolution, and tailing factor.
Data Presentation:
Table 8: Robustness Study Results
| Parameter Varied | Modification | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Nominal | - | 5.42 | 3.1 | 1.1 |
| Flow Rate | 0.9 mL/min | 6.01 | 3.2 | 1.1 |
| 1.1 mL/min | 4.93 | 3.0 | 1.1 | |
| % Acetonitrile | 38% | 5.98 | 3.4 | 1.2 |
| 42% | 4.99 | 2.8 | 1.1 | |
| Temperature | 25°C | 5.65 | 3.0 | 1.2 |
| 35°C | 5.21 | 3.1 | 1.1 | |
| Acceptance Criteria | All variations must meet SST criteria (Rs > 2.0, 0.8 ≤ T ≤ 1.8) |
Comparison with Alternative Methods
While the validated low-wavelength UV method is viable, its performance should be compared against other potential techniques, especially given the analyte's weak chromophore.
Table 9: Comparative Guide to Analytical Methods
| Feature | HPLC-UV (215 nm) | HPLC-CAD | HPLC with Pre-Column Derivatization |
| Principle | UV Absorbance | Light scattering from nebulized, charged particles | UV Absorbance of a chromophore-tagged derivative |
| Specificity | Good, but susceptible to interferences with similar low-UV absorbance. | Moderate; detects any non-volatile compound, less specific than UV. | Excellent; detection is at a specific, high wavelength, reducing interferences. |
| Sensitivity | Moderate; limited by high background noise at low wavelengths. | Excellent for non-chromophoric compounds.[28] | Excellent; sensitivity is dramatically increased.[29][30] |
| Linearity | Excellent linear response. | Often non-linear (power function); requires specific curve fitting. | Excellent linear response. |
| Robustness | High. | Moderate; sensitive to mobile phase composition and gradient changes. | Moderate; depends on the reproducibility of the derivatization reaction. |
| Ease of Use | Simple and direct. | Requires specialized detector and optimization. | Complex; adds a sample preparation step that can introduce error. |
| Best For | Routine QC where sensitivity is not the primary concern. | Purity analysis and quantification of unknown, non-volatile impurities. | Trace-level analysis or when high sensitivity and specificity are required. |
Conclusion
This guide has systematically detailed the validation of an RP-HPLC method for the analysis of this compound. Through rigorous testing of specificity, linearity, accuracy, precision, detection limits, and robustness, we have demonstrated that the proposed method is suitable for its intended purpose. The experimental protocols and acceptance criteria are grounded in established regulatory guidelines, ensuring the generation of reliable and defensible data.[31][32][33] The comparative analysis further provides a strategic framework for selecting the most appropriate analytical technology based on specific project requirements, whether for routine quality control or trace-level impurity profiling.
References
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: Linearity and Range in Analytical Method Validation by HPLC Source: Industrial Pharmacist URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School Source: AAPS URL: [Link]
-
Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Analytica URL: [Link]
-
Title: HPLC Specificity Testing: Importance Explained Source: Altabrisa Group URL: [Link]
-
Title: Determine limits of detection LOD and limits of quantification LOQ Source: MicroSolv URL: [Link]
-
Title: Getting the peaks perfect: System suitability for HPLC Source: American Chemical Society URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: System suitability in HPLC Analysis Source: Pharmaceutical Updates URL: [Link]
-
Title: Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide Source: Altabrisa Group URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method Source: ResearchGate URL: [Link]
-
Title: What do Limit of Detection and Limit of Quantitation mean? Source: YouTube URL: [Link]
-
Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: System suitability testing Source: Slideshare URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: Robustness Tests Source: LCGC International URL: [Link]
-
Title: Implementing Robustness Testing for HPLC Methods Source: Separation Science URL: [Link]
-
Title: Robustness in Analytical Methods Outlined Source: Pharmaceutical Technology URL: [Link]
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
-
Title: What Is Linearity in HPLC Analysis and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: What is the difference between specificity and selectivity of the HPLC method? Source: ResearchGate URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]
-
Title: HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance Source: Mastelf URL: [Link]
-
Title: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]
-
Title: Precision and Accuracy Source: Chromatography Forum URL: [Link]
-
Title: How To Perform Linearity and Range In Method Validation: Easy Tips Source: PharmaGuru URL: [Link]
-
Title: Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research Source: PMC - NIH URL: [Link]
-
Title: Linearity Requirements Source: Separation Science URL: [Link]
-
Title: HPLC Separation Robustness and Ruggedness Source: Agilent URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: What is meant by the limit of detection and quantification (LOD / LOQ)? Source: Lösungsfabrik URL: [Link]
-
Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
Sources
- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assayprism.com [assayprism.com]
- 4. Chromatography [usp.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. aaps.ca [aaps.ca]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. industrialpharmacist.com [industrialpharmacist.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Linearity Requirements | Separation Science [sepscience.com]
- 15. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. mastelf.com [mastelf.com]
- 18. pharmtech.com [pharmtech.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 22. m.youtube.com [m.youtube.com]
- 23. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 24. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pharmtech.com [pharmtech.com]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. jocpr.com [jocpr.com]
- 31. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 32. fda.gov [fda.gov]
- 33. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Positional Isomer Showdown: Comparative Bioactivity of 2-Fluoro vs. 4-Fluoro Phenylpiperidinols
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The small size, high electronegativity, and unique electronic nature of the fluorine atom can profoundly influence a molecule's conformation, basicity, lipophilicity, and metabolic stability, ultimately shaping its biological activity.[1][2] This guide delves into a comparative analysis of the bioactivity of 2-fluoro and 4-fluoro substituted phenylpiperidinol analogs, exploring how the seemingly subtle shift in fluorine's position on the phenyl ring can lead to significant differences in pharmacological profiles. We will examine the underlying principles, present supporting experimental data from the literature, and provide detailed protocols for assessing the bioactivity of these compounds.
The Rationale: Why Fluorine Placement Matters
The "fluorine walk," or the systematic substitution of hydrogen with fluorine at different positions of a molecule, is a powerful tool in drug discovery.[1] The position of the fluorine atom on the phenyl ring of a phenylpiperidinol scaffold can exert its influence through several mechanisms:
-
Inductive Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) can decrease the pKa of the piperidine nitrogen. The magnitude of this effect is distance-dependent, being more pronounced when the fluorine is in the ortho (2-position) compared to the para (4-position). This modulation of basicity can impact the compound's solubility, membrane permeability, and interaction with target proteins.[3]
-
Conformational Control: The fluorine atom can engage in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can restrict the rotation of the phenyl ring and lock the molecule into a specific, biologically active conformation.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.[1]
-
Target Engagement: The altered electronic distribution of the aromatic ring due to fluorination can enhance or diminish key interactions with the amino acid residues of the target protein, such as cation-π or hydrophobic interactions, directly impacting binding affinity.[4]
Comparative Bioactivity: A Look at the Evidence
Monoamine Transporter Inhibition
Phenylpiperidinol-based structures are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). A study on a series of N-benzylpiperidine analogues of GBR12909, a potent and selective DAT inhibitor, provides valuable insights into the role of fluorine substitution. While not phenylpiperidinols, these compounds share a core piperidine scaffold with a substituted phenyl moiety, making the structure-activity relationship (SAR) data relevant.
The study revealed that the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group was beneficial for binding to the DAT.[5] This suggests that a 4-fluoro substitution on the phenyl ring of a phenylpiperidinol could similarly enhance DAT affinity. The electron-withdrawing nature of the fluorine at the para position can favorably influence the electronic properties of the aromatic ring for optimal interaction with the DAT binding pocket.
Table 1: Hypothetical Comparative Binding Affinities (Ki, nM) of Fluorinated Phenylpiperidinol Analogs at Monoamine Transporters
| Compound | Target | 2-Fluoro Analog (Predicted) | 4-Fluoro Analog (Predicted) | Rationale |
| Phenylpiperidinol | DAT | Moderate Affinity | High Affinity | Electron-withdrawing group at the 4-position is beneficial for DAT binding.[5] |
| Phenylpiperidinol | SERT | Variable | Variable | SAR for SERT is less clear without direct experimental data. |
| Phenylpiperidinol | NET | Variable | Variable | SAR for NET is less clear without direct experimental data. |
Opioid Receptor Modulation
The phenylpiperidinol scaffold is a core component of many opioid analgesics. The substitution of phenylalanine with 4-fluoro-phenylalanine (4-F-Phe) in the dimeric opioid peptide Biphalin has been shown to significantly enhance its binding affinity for both µ- and δ-opioid receptors.[4] This enhancement is attributed to the altered electronic properties of the fluorinated aromatic ring, which likely leads to more favorable cation-π interactions within the receptor's binding site.[4]
Extrapolating this finding to phenylpiperidinol analogs, it is plausible that a 4-fluoro substitution could also lead to enhanced opioid receptor affinity. The increased electron density on the face of the aromatic ring due to the para-fluorine could strengthen the interaction with cationic residues in the opioid receptor binding pocket. The effect of a 2-fluoro substitution is less predictable without direct experimental data and could be influenced by steric hindrance in addition to electronic effects.
Table 2: Hypothetical Comparative Opioid Receptor Binding Affinities (Ki, nM) of Fluorinated Phenylpiperidinol Analogs
| Compound | Receptor | 2-Fluoro Analog (Predicted) | 4-Fluoro Analog (Predicted) | Rationale |
| Phenylpiperidinol | µ-Opioid | Moderate Affinity | High Affinity | 4-Fluoro substitution enhances cation-π interactions.[4] |
| Phenylpiperidinol | δ-Opioid | Moderate Affinity | High Affinity | 4-Fluoro substitution enhances cation-π interactions.[4] |
| Phenylpiperidinol | κ-Opioid | Variable | Variable | SAR for κ-opioid receptor is less defined in this context. |
Experimental Protocols for Bioactivity Assessment
To empirically determine and compare the bioactivity of 2-fluoro and 4-fluoro phenylpiperidinol analogs, a series of well-established in vitro assays are essential. The following protocols provide a framework for such an investigation.
Synthesis of 2-Fluoro and 4-Fluoro Phenylpiperidinol Analogs
The synthesis of these target compounds can be achieved through various established synthetic routes. A common approach involves the Grignard reaction of a suitably protected piperidone with a fluorinated phenylmagnesium bromide, followed by deprotection.
Caption: General synthetic scheme for phenylpiperidinols.
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells transfected with human DAT, µ-opioid receptor, etc.).
-
Assay Buffer: Prepare an appropriate assay buffer with protease inhibitors.
-
Competition Binding: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]DAMGO for µ-opioid receptor) and varying concentrations of the test compounds (2-fluoro and 4-fluoro phenylpiperidinols).
-
Incubation: Incubate the plates at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitor constant) values using the Cheng-Prusoff equation.
Caption: Workflow for in vitro receptor binding assay.
In Vitro Functional Assays
Functional assays measure the biological effect of a compound after it binds to its target. For G-protein coupled receptors (GPCRs) like opioid receptors, a common functional assay is the [³⁵S]GTPγS binding assay. For transporters like DAT, a neurotransmitter uptake assay is used.
[³⁵S]GTPγS Binding Assay (for Opioid Receptors):
-
Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP.
-
Assay Setup: Incubate membranes with varying concentrations of the test compounds in the presence of a sub-saturating concentration of an agonist (if testing for antagonism) and [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Analysis: Similar to the binding assay, filter the reaction mixture and measure the incorporated [³⁵S]GTPγS by scintillation counting. The amount of [³⁵S]GTPγS bound is proportional to the degree of G-protein activation.
Neurotransmitter Uptake Assay (for DAT):
-
Cell Culture: Culture cells stably expressing DAT (e.g., HEK293-hDAT cells).
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.
-
Assay Setup: Pre-incubate the cells with varying concentrations of the test compounds.
-
Uptake Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity by scintillation counting.
-
Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.
Trustworthiness and Self-Validating Systems
The reliability of the comparative data hinges on the robustness of the experimental design. To ensure trustworthiness, every protocol must incorporate self-validating systems:
-
Positive and Negative Controls: Include known potent inhibitors and inactive compounds in every assay to validate the assay's performance.
-
Reference Compounds: A non-fluorinated parent phenylpiperidinol should be run in parallel to provide a direct baseline for comparison.
-
Orthogonal Assays: Whenever possible, confirm findings from binding assays with functional assays to ensure that binding affinity translates to biological activity.
-
Reproducibility: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure the reproducibility of the results.
Conclusion
The strategic placement of a fluorine atom on the phenyl ring of a phenylpiperidinol scaffold can have a profound impact on its bioactivity. While direct comparative data for 2-fluoro versus 4-fluoro analogs is sparse in the public domain, existing literature on related structures suggests that the 4-fluoro position may be particularly advantageous for enhancing affinity at targets like the dopamine transporter and opioid receptors. This is likely due to favorable electronic effects that enhance key molecular interactions. However, these hypotheses must be confirmed through rigorous experimental validation using the detailed protocols outlined in this guide. By systematically synthesizing and evaluating these positional isomers, researchers can gain a deeper understanding of the nuanced structure-activity relationships of fluorinated compounds and accelerate the development of more potent and selective therapeutics.
References
-
Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]
-
Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2365. [Link]
-
ResearchGate. Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]
-
Al-Zharani, M., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8221. [Link]
-
Gu, Z., et al. (2018). Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter. Journal of Medicinal Chemistry, 61(21), 9577-9591. [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Sartor, M. A., et al. (2022). In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy. Bioconjugate Chemistry, 33(5), 896-907. [Link]
-
Al-Zharani, M., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8221. [Link]
-
IRIS UniPA. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. [Link]
-
Fernández-Fernández, R., et al. (1999). Structure--activity relationship of quinolones. Current Medicinal Chemistry, 6(5), 377-95. [Link]
-
Ladds, M. J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]
-
Roth, M. T., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 33, 116035. [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]
-
National Institutes of Health. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]
-
National Institutes of Health. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons. National Institutes of Health. [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]
-
National Center for Biotechnology Information. Pharmacology of NMDA Receptors. National Center for Biotechnology Information. [Link]
-
Newman, A. H., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 63(24), 15905-15920. [Link]
-
Friedman, K. P., et al. (2025). Interpretation of thyroid-relevant bioactivity data for comparison to in vivo exposures: A prioritization approach for putative chemical inhibitors of in vitro deiodinase activity. Toxicology, 515, 154157. [Link]
-
MDPI. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. MDPI. [Link]
-
Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-53. [Link]
-
Zenodo. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [Link]
-
National Center for Biotechnology Information. The vesicular monoamine transporter 2: an underexplored pharmacological target. National Center for Biotechnology Information. [Link]
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
ResearchGate. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. ResearchGate. [Link]
-
IIP Series. NMDA RECEPTOR ANTAGONISTS AND EXPLORING THERAPEUTIC POTENTIAL. IIP Series. [Link]
-
Madrid, D. C., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4833-9. [Link]
-
Adewole, A. M., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(10), 2686. [Link]
-
National Center for Biotechnology Information. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. National Center for Biotechnology Information. [Link]
-
Johnson, J. D., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Bioorganic & Medicinal Chemistry, 19(20), 6037-45. [Link]
-
Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477-89. [Link]
-
MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
-
Block, E., et al. (2017). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Journal of Agricultural and Food Chemistry, 65(46), 10091-10100. [Link]
-
MDPI. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. MDPI. [Link]
-
Deng, X., et al. (2016). Fluoro analogs of bioactive oxy-sterols: Synthesis of an EBI2 agonist with enhanced metabolic stability. Bioorganic & Medicinal Chemistry Letters, 26(20), 4888-4891. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-(2-Fluorophenyl)piperidin-4-ol and Its Halogenated Phenyl Analogs
This technical guide offers an in-depth comparative analysis of the spectroscopic data for 4-(2-Fluorophenyl)piperidin-4-ol and its key analogs, 4-(4-Fluorophenyl)piperidin-4-ol and 4-(4-Chlorophenyl)piperidin-4-ol. The 4-aryl-piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities based on this core. This document provides researchers, scientists, and drug development professionals with a foundational understanding of how subtle changes in the substitution pattern of the aromatic ring manifest in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
The choice of analytical methodology and the interpretation of the resulting data are critical. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of a solvent can significantly influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the hydroxyl and amine protons in these molecules.[3] Similarly, mass spectrometry fragmentation patterns can provide valuable structural information, with characteristic losses, such as water from the tertiary alcohol, being a key diagnostic feature.[4][5][6]
This guide is structured to provide not just raw data, but also the scientific rationale behind the observed spectral characteristics, empowering researchers to confidently identify and characterize these and similar piperidine derivatives.
Molecular Structures Under Comparison
The compounds discussed herein share the 4-hydroxypiperidine core, with structural diversity introduced by the position and identity of the halogen substituent on the 4-phenyl ring.
Caption: Core structures of the compared 4-aryl-piperidin-4-ol analogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three analogs. Data has been compiled from various sources and predicted based on established principles where direct experimental values were unavailable.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃, δ in ppm)
| Assignment | This compound | 4-(4-Fluorophenyl)piperidin-4-ol | 4-(4-Chlorophenyl)piperidin-4-ol | Rationale for Differences |
| Aromatic H | ~7.6-7.0 (m, 4H) | ~7.45 (dd, 2H), ~7.05 (t, 2H) | ~7.40 (d, 2H), ~7.30 (d, 2H) | The ortho-fluoro substituent creates a more complex splitting pattern. The para-substituents (F and Cl) result in simpler, more symmetrical AA'BB' systems. |
| Piperidine H (axial) | ~2.0-1.8 (m, 2H) | ~2.0-1.8 (m, 2H) | ~2.0-1.8 (m, 2H) | Minimal change expected as these protons are distant from the phenyl ring substituent. |
| Piperidine H (equatorial) | ~1.7-1.5 (m, 2H) | ~1.7-1.5 (m, 2H) | ~1.7-1.5 (m, 2H) | Minimal change expected. |
| Piperidine H (adjacent to N) | ~3.2-3.0 (m, 2H), ~2.9-2.7 (m, 2H) | ~3.2-3.0 (m, 2H), ~2.9-2.7 (m, 2H) | ~3.2-3.0 (m, 2H), ~2.9-2.7 (m, 2H) | Minimal change expected. |
| N-H | Variable, broad (s, 1H) | Variable, broad (s, 1H) | Variable, broad (s, 1H) | Position and broadening are highly dependent on concentration and solvent. |
| O-H | Variable, broad (s, 1H) | Variable, broad (s, 1H) | Variable, broad (s, 1H) | Position and broadening are highly dependent on concentration and solvent. |
Note: Aromatic proton chemical shifts are particularly sensitive to the electronic environment. The strong electronegativity of fluorine influences adjacent protons significantly.[7][8]
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃, δ in ppm)
| Assignment | This compound | 4-(4-Fluorophenyl)piperidin-4-ol [9] | 4-(4-Chlorophenyl)piperidin-4-ol | Rationale for Differences |
| C-OH (C4) | ~72.0 | ~72.3 | ~72.5 | Minor shifts due to distant electronic effects of the halogen. |
| Piperidine C (C2, C6) | ~46.0 | ~46.2 | ~46.3 | Minimal change expected. |
| Piperidine C (C3, C5) | ~38.0 | ~38.5 | ~38.6 | Minimal change expected. |
| Aromatic C (ipso) | ~132.0 (d) | ~142.0 | ~145.0 | The ipso-carbon is directly attached to the piperidinol group and its chemical shift is influenced by the halogen at the para position. |
| Aromatic C (C-Halogen) | ~160.0 (d, ¹JCF ≈ 245 Hz) | ~162.0 (d, ¹JCF ≈ 245 Hz) | ~133.0 | The carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF) and is significantly downfield. The C-Cl carbon is less deshielded. |
| Aromatic C (ortho to piperidine) | ~129.0 (d) | ~127.5 (d, ³JCF ≈ 8 Hz) | ~128.0 | The position of the halogen determines which aromatic carbons experience coupling with the fluorine atom. |
| Aromatic C (meta to piperidine) | ~124.0 (d) | ~115.0 (d, ²JCF ≈ 21 Hz) | ~128.5 | The magnitude of C-F coupling constants over two or three bonds is a key diagnostic feature. |
Table 3: Infrared (IR) Spectroscopy Data Comparison (KBr, cm⁻¹)
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Appearance | Notes |
| O-H Stretch (Alcohol) | 3200-3400 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. This is a characteristic feature for all three analogs.[10][11][12] |
| N-H Stretch (Amine) | 3100-3300 | Medium, Broad | Often overlaps with the O-H stretch, contributing to the broadness of the absorption in this region. |
| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp | Characteristic of sp² C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850-2950 | Strong, Sharp | From the piperidine ring CH₂ groups. |
| Aromatic C=C Stretch | 1500-1600 | Medium-Weak | Two to three bands are typical for the phenyl ring. |
| C-O Stretch (Tertiary Alcohol) | 1100-1200 | Strong | A strong absorption confirming the presence of the tertiary alcohol. |
| C-F Stretch | 1200-1250 | Strong | A key differentiator for the fluoro-analogs. This strong band is absent in the chloro-analog. |
| C-Cl Stretch | 700-800 | Strong | A key differentiator for the chloro-analog, appearing at a lower frequency than the C-F stretch. |
Table 4: Mass Spectrometry (MS) Data Comparison
| Parameter | This compound | 4-(4-Fluorophenyl)piperidin-4-ol | 4-(4-Chlorophenyl)piperidin-4-ol | Rationale for Differences |
| Molecular Formula | C₁₁H₁₄FNO | C₁₁H₁₄FNO | C₁₁H₁₄ClNO | The elemental composition differs based on the halogen. |
| Molecular Weight | 195.23 g/mol [13] | 195.23 g/mol | 211.69 g/mol [14][15] | Chlorine is heavier than fluorine. |
| [M]+• | m/z 195 | m/z 195 | m/z 211 / 213 | The chloro-analog will show a characteristic M+2 peak with an intensity ratio of ~3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
| Key Fragment [M-H₂O]+• | m/z 177 | m/z 177 | m/z 193 / 195 | A common and often prominent fragmentation pathway for tertiary alcohols is the neutral loss of water.[4][5][6] |
Standardized Experimental Protocols
To ensure data reproducibility and accuracy, the following standardized protocols are recommended for the spectroscopic analysis of 4-aryl-piperidin-4-ol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d for good solubility, DMSO-d₆ if exchangeable protons like OH/NH are of particular interest). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. Poor shimming is a common cause of broad peaks.[16]
-
Acquisition: Acquire the ¹H spectrum. Following this, acquire the broadband proton-decoupled ¹³C spectrum. For complex structures, 2D experiments like COSY and HSQC can be invaluable for definitive assignments.[17]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
Causality Behind Choices:
-
Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, for observing coupling to NH or OH protons, DMSO-d₆ is superior as it slows down the proton exchange rate.
-
Shimming: This step is crucial for spectral resolution. An inhomogeneous magnetic field across the sample volume leads to a range of resonance frequencies for the same nucleus, resulting in peak broadening.[16]
Infrared (IR) Spectroscopy
Caption: Workflow for IR data acquisition using the KBr pellet method.
Step-by-Step Protocol:
-
Sample Preparation: Add 1-2 mg of the solid analyte to an agate mortar. Add approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Gently grind the two solids together until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer a small amount of the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample holder. Then, run the sample scan. The instrument will automatically generate the absorbance or transmittance spectrum.
-
Analysis: Identify the key functional group frequencies as detailed in Table 3.
Causality Behind Choices:
-
KBr Pellet: This is a common technique for solid samples. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a good solid matrix.
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometry data acquisition.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer's ion source, typically via direct infusion with a syringe pump.
-
Ionization: Use an appropriate ionization technique. Electrospray Ionization (ESI) in positive ion mode is well-suited for these molecules as the piperidine nitrogen is readily protonated to form [M+H]⁺.
-
Analysis: Acquire a full scan mass spectrum to identify the molecular ion. For further structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragmentation patterns.[4][5]
Causality Behind Choices:
-
ESI (Positive Mode): This "soft" ionization technique is ideal for preventing premature fragmentation and observing the molecular ion. The basic nitrogen in the piperidine ring makes it highly susceptible to protonation, leading to a strong signal in positive ion mode.
Conclusion
The spectroscopic characterization of this compound and its analogs is a clear demonstration of how minor structural modifications lead to distinct and predictable changes in spectral data. Key differentiators include the complex splitting patterns and C-F coupling constants in the NMR spectra of the fluoro-analogs, the characteristic isotopic pattern for the molecular ion in the mass spectrum of the chloro-analog, and the unique C-F and C-Cl stretching vibrations in the IR spectra. By understanding these correlations and employing standardized analytical protocols, researchers can effectively and unambiguously determine the structure and identity of these important pharmaceutical building blocks.
References
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Available at: [Link]
-
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). PubMed. Available at: [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids fro... RCAAP. Available at: [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2014). PubMed Central. Available at: [Link]
-
The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]
-
Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]
-
IR: alcohols. University of Calgary. Available at: [Link]
-
IR Spectra of Alcohols. (2025). Prezi. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Available at: [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed Central. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. Available at: [Link]
-
Piperidin-4-ol. PubChem. Available at: [Link]
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC - NIH. Available at: [Link]
-
3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Available at: [Link]
-
17.11 Spectroscopy of Alcohols and Phenols. (2023). OpenStax. Available at: [Link]
-
4-(4-Fluorophenyl)piperidine. PubChem. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. (2007). PubMed. Available at: [Link]
-
4-(p-Fluorophenyl)-4-piperidinol - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]
-
(PDF) 4-(4-Chlorophenyl)piperidin-4-ol. ResearchGate. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]
-
4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Matrix Fine Chemicals. Available at: [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]
Sources
- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. spectrabase.com [spectrabase.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 13. CAS 3888-65-1 | 4-(4-Fluorophenyl)piperidin-4-ol - Synblock [synblock.com]
- 14. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
- 15. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7 [matrix-fine-chemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. emerypharma.com [emerypharma.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Piperidine Derivatives
Introduction: The Critical Role of Piperidine Derivatives and the Imperative for Robust Quantification
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals.[1][2] Its prevalence in drug candidates necessitates rigorous analytical methods to ensure the identity, purity, and concentration of these compounds throughout the drug development lifecycle. From early-stage discovery to final quality control, the ability to accurately quantify piperidine derivatives is paramount. This guide provides a comprehensive comparison of common analytical techniques and, crucially, details the process of cross-validation to ensure data integrity and consistency between different methods.
This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to select, develop, and cross-validate analytical methods for piperidine-containing compounds. We will move beyond a simple recitation of protocols to explore the underlying scientific principles that govern methodological choices, thereby empowering you to make informed decisions in your own laboratory.
Part 1: A Comparative Overview of Key Analytical Techniques
The choice of an analytical method for piperidine derivatives is dictated by several factors, including the analyte's physicochemical properties (e.g., volatility, presence of a chromophore), the sample matrix, and the required sensitivity. Here, we compare the three most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of piperidine derivatives, particularly those that are non-volatile or thermally labile.[3] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, where analytes are separated based on their hydrophobicity.[1]
-
Principle: Separation is achieved by partitioning the analyte between a polar mobile phase and a non-polar stationary phase (typically C18).[1]
-
Detection: Ultraviolet (UV) detection is cost-effective but requires the analyte to possess a chromophore.[1] For piperidine derivatives lacking a native chromophore, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride is a common strategy.[1][4][5]
-
Strengths: High precision, suitable for a wide range of compounds, and non-destructive.[3]
-
Limitations: May require derivatization for compounds without a chromophore, which can add complexity to the workflow.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For piperidine derivatives, GC can offer high resolution and sensitivity.[3]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[6]
-
Detection: Flame Ionization Detection (FID) is a common and robust detector. For enhanced specificity and structural information, GC is often coupled with Mass Spectrometry (GC-MS).[7]
-
Strengths: Excellent separation efficiency, high sensitivity, and suitability for volatile compounds.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. The presence of primary or secondary amines in some piperidine derivatives can lead to poor peak shape, sometimes necessitating derivatization.[3]
Mass Spectrometry (MS)
MS is a highly sensitive and specific detection technique that can be coupled with either HPLC (LC-MS) or GC (GC-MS). It provides information about the mass-to-charge ratio of ions, allowing for definitive identification and structural elucidation.[2][8]
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used with LC-MS, typically forming protonated molecules [M+H]+.[2] Electron ionization (EI) is a higher-energy technique used with GC-MS that causes extensive fragmentation, providing a characteristic "fingerprint" for a compound.[2]
-
Strengths: Unparalleled specificity and sensitivity, provides structural information through fragmentation patterns.[8]
-
Limitations: Higher cost and complexity compared to UV or FID detectors.
Method Selection Logic
The decision of which analytical method to employ is a critical first step. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Caption: Decision diagram for selecting an analytical method.
Part 2: The Principle and Practice of Cross-Validation
Once two or more analytical methods are used to generate data for the same project, cross-validation becomes essential.[9] It is the process of demonstrating that different analytical procedures are equivalent and can be used interchangeably.[10] This is particularly crucial in drug development when methods are transferred between laboratories or when different techniques are used across various stages of a program.[9][11]
The International Council for Harmonisation (ICH) M10 guideline provides a framework for bioanalytical method validation, including the need for cross-validation, although it deliberately omits specific acceptance criteria, emphasizing a science- and risk-based approach.[9] The U.S. Food and Drug Administration (FDA) also provides guidance on the validation of analytical procedures.[12][13][14]
Cross-Validation Workflow
The following diagram outlines a typical workflow for the cross-validation of two analytical methods.
Caption: A typical cross-validation workflow.
Part 3: Experimental Protocols and Data Comparison
To illustrate the cross-validation process, we will consider a hypothetical scenario involving the quantification of a piperidine derivative, "Compound X." We will cross-validate a developed HPLC-UV method with a GC-MS method.
Experimental Protocol: HPLC-UV Analysis of Compound X
This protocol assumes Compound X has a suitable chromophore.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm I.D.).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of Compound X.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of Compound X reference standard (e.g., 1000 µg/mL) in a suitable solvent like methanol.
-
Create a series of working standards by serial dilution to cover the expected concentration range.
-
For test samples, dissolve a known weight of the sample in the solvent to achieve a concentration within the calibration range.
-
Experimental Protocol: GC-MS Analysis of Compound X
This protocol assumes Compound X is volatile and thermally stable.
-
Instrumentation: Gas chromatograph with a mass spectrometer (MS) detector.
-
Chromatographic Conditions:
-
MS Conditions:
-
Sample Preparation:
-
Prepare a stock solution of Compound X reference standard (e.g., 1000 µg/mL) in a volatile solvent like dichloromethane.
-
Create a series of working standards by serial dilution.
-
Dissolve test samples in the same solvent to a concentration within the calibration range.
-
Data Comparison and Validation Parameters
The performance of both methods should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[15][16]
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method | ICH Guideline Reference |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | Q2(R2)[12][16] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | Q2(R2)[12][16] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Q2(R2)[12][16] |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.5% | Q2(R2)[12][16] |
| Precision (Intermediate, %RSD) | < 2.0% | < 2.5% | Q2(R2)[12][16] |
| Limit of Detection (LOD) | 0.15 µg/mL[4][5] | 0.05 µg/mL | Q2(R2)[12][16] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[4][5] | 0.15 µg/mL | Q2(R2)[12][16] |
Table 2: Cross-Validation Results for Identical QC Samples
| QC Sample ID | Concentration by HPLC-UV (µg/mL) | Concentration by GC-MS (µg/mL) | % Difference |
| QC-Low | 1.52 | 1.49 | 2.0% |
| QC-Mid | 49.8 | 50.5 | -1.4% |
| QC-High | 95.3 | 94.1 | 1.3% |
Analysis of Results: The data in Table 1 demonstrates that both the HPLC-UV and GC-MS methods are independently valid, meeting typical acceptance criteria for linearity, accuracy, and precision. The cross-validation results in Table 2 show a percentage difference of ≤ 2.0% between the two methods for identical QC samples. This low level of discrepancy provides confidence that the two methods can be used interchangeably for the quantification of Compound X.
Conclusion: Ensuring Data Integrity Through Methodological Rigor
The accurate quantification of piperidine derivatives is a non-negotiable aspect of pharmaceutical development. While both HPLC and GC, often coupled with MS, are powerful tools for this purpose, their data is only as reliable as the validation that underpins them. Cross-validation serves as the ultimate arbiter of data consistency, ensuring that results are comparable and reliable, regardless of the methodology or laboratory in which they were generated. By understanding the principles of each analytical technique and embracing a rigorous, scientifically-grounded approach to cross-validation, researchers can ensure the integrity of their data and, by extension, the quality and safety of the medicines they develop.
References
- HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
- Mass Spectrometry Fragmentation of Novel Piperidine Deriv
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]
- Characterizing the Purity of 1-Boc-4-(aminomethyl)
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
- An In-depth Technical Guide on Piperidine and its Deriv
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]
-
FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. ECA Academy. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]
- Analytical Techniques for the Characterization of Piperidinone Derivatives: Applic
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information (NCBI). [Link]
-
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
A simple and sensitive gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. [Link]
-
Piperidine. NIST WebBook. [Link]
-
Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. e-b-f.eu [e-b-f.eu]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. fda.gov [fda.gov]
- 15. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
A Head-to-Head Comparison of Synthetic Routes to 4-Aryl-4-Hydroxypiperidines: A Guide for Researchers
The 4-aryl-4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics, antipsychotics, and cardiovascular agents. The precise and efficient synthesis of these molecules is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive head-to-head comparison of the most prominent synthetic routes to 4-aryl-4-hydroxypiperidines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. Experimental data and detailed protocols are provided to facilitate the direct application of these methods in a laboratory setting.
Organometallic Addition to 4-Piperidones: The Workhorse Method
The most classical and widely employed strategy for the synthesis of 4-aryl-4-hydroxypiperidines is the nucleophilic addition of an organometallic reagent to an N-protected 4-piperidone. This approach is favored for its reliability and the commercial availability of a wide range of starting materials.
Grignard Reaction
The addition of an arylmagnesium halide (Grignard reagent) to a 4-piperidone derivative is a robust and high-yielding method for the formation of the key C-C bond.
Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the tertiary alcohol. The nitrogen of the piperidone is typically protected with a group such as Boc (tert-butyloxycarbonyl) to prevent side reactions.[1]
Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-4-phenyl-4-hydroxypiperidine
-
Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are stirred in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of bromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.[2]
-
Step 2: Addition to N-Boc-4-piperidone. In a separate flask, N-Boc-4-piperidone (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared Grignard reagent is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.[3]
-
Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]
Yield: Typically in the range of 80-95%.
Advantages:
-
High yields and reliability.
-
Wide availability of aryl halides and 4-piperidone derivatives.
-
Well-established and extensively documented procedure.
Disadvantages:
-
Requires strictly anhydrous conditions.
-
The Grignard reagent can act as a base, leading to enolization of the 4-piperidone, especially with sterically hindered reagents.[2]
-
Potential for side reactions such as Wurtz coupling.[2]
Organolithium Reactions
Aryllithium reagents can also be used for the nucleophilic addition to 4-piperidones. They are generally more reactive than Grignard reagents.
Key Differences from Grignard Reagents:
-
Reactivity: Organolithium reagents are more reactive and can sometimes overcome the low reactivity of hindered ketones.
-
Basicity: They are also more basic, which can increase the propensity for deprotonation of the α-protons of the 4-piperidone, leading to enolization.
-
Reaction Conditions: Similar to Grignard reactions, strictly anhydrous conditions are necessary.
The choice between a Grignard and an organolithium reagent often depends on the specific substrates and the desired balance between reactivity and side reactions.
Aza-Prins Cyclization: A Convergent Approach
The aza-Prins cyclization offers a more convergent approach to substituted 4-hydroxypiperidines, constructing the heterocyclic ring and installing the hydroxyl and aryl groups in a single cascade reaction.
Mechanism: This reaction typically involves the condensation of a homoallylic amine with an aldehyde or ketone in the presence of a Lewis or Brønsted acid. This generates an N-acyliminium ion, which undergoes an intramolecular cyclization via attack of the alkene. The resulting carbocation is then trapped by water to afford the 4-hydroxypiperidine.[4][5][6]
Experimental Protocol: Diastereoselective Synthesis of cis-4-Hydroxy-piperidines
-
A solution of the gem-disubstituted homoallylic amine and a ketoaldehyde in a suitable solvent (e.g., water) is treated with a catalytic amount of an acid (e.g., phosphomolybdic acid).[6]
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) until completion, as monitored by TLC.
-
The product is then isolated and purified using standard techniques.[6]
Advantages:
-
Convergent, one-pot synthesis.
-
Can provide high diastereoselectivity, particularly for the cis-isomer.[4][5]
-
Allows for the creation of a quaternary stereocenter at the C4 position.[4][5]
Disadvantages:
-
The substrate scope can be limited by the availability of the requisite homoallylic amines and carbonyl compounds.
-
Control of stereoselectivity can be challenging and may depend heavily on the specific substrates and reaction conditions.
Reductive Amination of 1,5-Dicarbonyl Compounds: Building the Ring from Acyclic Precursors
This strategy involves the cyclization of a 1,5-dicarbonyl compound with ammonia or a primary amine, followed by in situ reduction to form the piperidine ring. This method is particularly useful for the synthesis of polyhydroxylated piperidines.
Mechanism: The reaction proceeds through the formation of a dihydropyridine intermediate via condensation of the dicarbonyl compound with an amine source. This intermediate is then reduced to the corresponding piperidine.[7] The use of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is common.[4]
Conceptual Application to 4-Aryl-4-Hydroxypiperidines: An appropriately substituted 1,5-dicarbonyl precursor containing a masked hydroxyl group and an aryl moiety could be cyclized via reductive amination to yield the target molecule.
Advantages:
-
Builds the piperidine ring from acyclic precursors.
-
Versatile for the synthesis of highly functionalized piperidines.
Disadvantages:
-
The synthesis of the required 1,5-dicarbonyl precursor can be multi-stepped.
-
Control of stereochemistry during the cyclization can be a challenge.
Other Promising Synthetic Routes
Several other modern synthetic methodologies show promise for the construction of 4-aryl-4-hydroxypiperidines, although they are less commonly employed than the organometallic addition and aza-Prins cyclization.
Petasis (Borono-Mannich) Reaction
The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid. While typically used to synthesize α-amino acids and their derivatives, a variation of this reaction could potentially be applied to the synthesis of 4-aryl-4-hydroxypiperidines. A hypothetical approach would involve the reaction of an N-protected 4-aminopiperidin-4-ol with an aldehyde and an arylboronic acid.
Domino and Cascade Reactions
Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient way to construct complex molecules like 4-aryl-4-hydroxypiperidines. These reactions can lead to the rapid assembly of the piperidine core with the desired functionalities. For instance, a domino reaction could be designed to initiate with a Michael addition, followed by an intramolecular cyclization and subsequent functionalization.[8]
Ring-Opening of Spiro-Epoxides
The nucleophilic ring-opening of a spiro-epoxypiperidine with an aryl organometallic reagent is a conceptually straightforward approach to install the aryl and hydroxyl groups simultaneously. The epoxide, being a strained three-membered ring, is susceptible to attack by strong nucleophiles.
Conceptual Pathway:
-
Epoxidation: An N-protected 4-methylenepiperidine is epoxidized to form the corresponding spiro-epoxide.
-
Ring-Opening: The spiro-epoxide is then reacted with an aryl Grignard or organolithium reagent. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, leading to the formation of the 4-aryl-4-hydroxypiperidine after workup.
Comparative Analysis
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the primary methods discussed.
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Grignard Reaction | Nucleophilic addition of an arylmagnesium halide to a 4-piperidone. | High yields, reliability, wide substrate scope. | Requires anhydrous conditions, potential for side reactions. | 80-95% |
| Aza-Prins Cyclization | Convergent cyclization of a homoallylic amine and a carbonyl compound. | One-pot synthesis, high diastereoselectivity for cis-isomers. | Substrate scope can be limited, stereocontrol can be challenging. | 60-85% |
| Reductive Amination | Cyclization of a 1,5-dicarbonyl compound with an amine. | Builds the piperidine ring from acyclic precursors, versatile. | Synthesis of precursors can be lengthy, stereocontrol issues. | Varies widely |
Visualization of Key Synthetic Pathways
Caption: Key synthetic strategies for 4-aryl-4-hydroxypiperidines.
Conclusion
The synthesis of 4-aryl-4-hydroxypiperidines can be accomplished through a variety of synthetic routes, each with its own set of advantages and limitations. The traditional organometallic addition to 4-piperidones, particularly the Grignard reaction, remains the most dependable and widely used method due to its high yields and broad applicability. For the convergent synthesis of specific diastereomers, the aza-Prins cyclization offers an elegant and powerful alternative. Reductive amination and other emerging methods like the Petasis reaction and domino cyclizations provide exciting avenues for future exploration, especially for the construction of highly functionalized and structurally diverse analogs. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control. This guide provides the foundational knowledge and practical details to empower researchers to make informed decisions in their synthetic endeavors.
References
-
Gouault, N. et al. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Org. Biomol. Chem.2025 , 23, 1644-1652.[4][5]
-
Le Roch, M. et al. 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Request PDF.[4][5][6]
-
BenchChem. An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine. BenchChem.[3]
-
Bertrand, M. P. et al. 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Request PDF.[6]
-
Saify, Z. S. et al. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chem. Pharm. Bull. (Tokyo)2005 , 53, 64-6.[1]
-
BenchChem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem.[2]
-
Petasis, N. A. The Petasis Reaction. Wikipedia.[2]
- Master Organic Chemistry. The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry.
- PubChem. 4-Phenylpiperidine. PubChem.
- Organic Chemistry Portal. Petasis Reaction. Organic Chemistry Portal.
- Petasis, N. A. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Synfacts2005, 2005, 0204-0205.
- Rivera, D. G. et al. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chem. Rev.2019, 119, 11245-11290.
- Yadav, J. S. et al. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules2023, 28, 8019.
- Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry.
- Wikipedia.
- Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps.
- Beilstein Journal of Organic Chemistry. Search for "intramolecular Friedel–Crafts cyclization". Beilstein Journal of Organic Chemistry.
- ChemicalBook. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum. ChemicalBook.
-
BenchChem. The Pivotal Role of 1,5-Dicarbonyl Compounds: A Technical Guide to their Core Reactivity. BenchChem.[7]
- SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase.
- ChemicalBook. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum. ChemicalBook.
-
Jung, A. et al. A Silicon-Mediated Domino Approach to Pyrrolidine- and Piperidine-2,3-diones. ChemInform2010 , 41.[8]
- Reddit. Difference Between a Grignard and Organolithium?. r/chemistry.
- Organic Chemistry Portal.
-
Das, S. K. et al. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[1]annulen-7-ols. Beilstein J. Org. Chem.2021 , 17, 1563-1571.
- Yang, D. et al. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
- Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.
- Chad's Prep. 22.
- Leah4sci. Organolithium vs Grignard Reagents. YouTube.
- Tietze, L. F. Domino Reactions in Total Synthesis. Chem. Rev.1996, 96, 115-136.
- Ebnöther, A. et al. 4-hydroxy-piperidine derivatives and their preparation.
- Reddy, B. V. S. et al. Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes: a facile synthetic approach to spiro-oxindole-fused pyrroloindolines. RSC Adv.2020, 10, 17897-17902.
- Palacios, F. et al. Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules2023, 28, 641.
- Sakai, S. et al. Ring-opening and ring-closing reactions via organometallic compounds: new preparative methods for spiro-orthocarbonates and cyclic iminocarbonates from cyclic dibutyltin dialkoxides and sulphides. J. Chem. Soc. D1971, 1045-1046.
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Assay Validation for Screening 4-(2-Fluorophenyl)piperidin-4-ol Derivatives
This guide provides a comprehensive framework for the validation of in vitro assays tailored for the screening of 4-(2-Fluorophenyl)piperidin-4-ol derivatives. As novel chemical entities, the robust evaluation of their biological activity is paramount in the early stages of drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of relevant assay methodologies, supported by experimental data and validation protocols.
Introduction: The Imperative of Rigorous Assay Validation
In the landscape of drug discovery, the journey from a chemical library to a clinical candidate is long and fraught with challenges. The initial high-throughput screening (HTS) campaign is a critical juncture, where the quality of the data dictates the trajectory of the entire project.[1][2] It is here that we must establish a self-validating system, a process that not only identifies "hits" but also provides a high degree of confidence in their biological relevance, thereby minimizing the costly pursuit of false positives.[1] This guide will dissect the essential components of in vitro assay validation, using the promising class of this compound derivatives as a case study. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[3][4]
Pharmacological Context of Piperidine Derivatives
The this compound scaffold represents a versatile starting point for the synthesis of compounds with diverse pharmacological activities. Piperidine derivatives have been shown to interact with a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5][6][7] Their therapeutic potential spans oncology, neurodegenerative diseases, and infectious diseases.[3][8] Given this broad potential, the initial screening strategy must be carefully considered and the chosen assay rigorously validated for its intended purpose.
Comparative Analysis of In Vitro Assay Formats
The selection of an appropriate in vitro assay is contingent upon the putative biological target of the this compound derivatives. Here, we compare two common assay formats: a biochemical enzyme inhibition assay and a cell-based GPCR functional assay.
Biochemical vs. Cell-Based Assays: A Strategic Choice
Biochemical assays, which measure the direct interaction of a compound with a purified biological target, offer simplicity and a clear, direct readout of molecular interaction.[9][10] Conversely, cell-based assays provide a more physiologically relevant context, assessing the compound's effect within a living cell, encompassing factors like cell permeability and potential off-target effects.[11][12] The choice between these formats depends on the specific research question and the stage of the drug discovery process.
Table 1: Comparison of Biochemical and Cell-Based Assay Formats
| Feature | Biochemical Assay (e.g., Enzyme Inhibition) | Cell-Based Assay (e.g., GPCR Functional Assay) |
| Principle | Measures direct interaction with a purified target. | Measures the functional consequence of target engagement in a cellular context. |
| Throughput | Generally higher, amenable to HTS.[2] | Can be adapted for HTS, but may be more complex.[13] |
| Physiological Relevance | Lower, lacks cellular context. | Higher, accounts for cell permeability and signaling pathways.[12] |
| Potential for Artifacts | Prone to interference from compound aggregation or non-specific protein binding.[1] | Susceptible to cytotoxicity or off-target effects that can confound the readout.[14] |
| Information Gained | Direct measure of target binding affinity or enzyme inhibition (e.g., IC50). | Functional potency (e.g., EC50 or IC50), mode of action (agonist vs. antagonist). |
In-Depth Assay Validation Protocol: A Case Study with a Luciferase-Based GPCR Assay
For this guide, we will focus on the validation of a hypothetical cell-based assay designed to screen this compound derivatives for antagonistic activity at a specific GPCR. The assay utilizes a luciferase reporter gene downstream of a GPCR-mediated signaling pathway.
The Causality Behind Experimental Choices
The selection of a luciferase reporter assay is predicated on its high sensitivity, broad dynamic range, and amenability to HTS formats.[13] This homogenous, "mix-and-read" format minimizes plate handling steps, thereby reducing variability.
Mandatory Visualization: Experimental Workflow
Caption: High-level workflow for the luciferase-based GPCR antagonist assay.
Step-by-Step Validation Protocol
This protocol is aligned with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[15][16][17]
1. Specificity:
-
Objective: To ensure the assay signal is specific to the target GPCR.
-
Procedure:
-
Run the assay using a parental cell line not expressing the target GPCR.
-
Test a known selective antagonist for the target GPCR.
-
Test a known agonist for an unrelated GPCR expressed in the cells.
-
-
Acceptance Criteria: The parental cell line should show no response to the agonist. The selective antagonist should inhibit the agonist-induced signal in a concentration-dependent manner. The unrelated agonist should not produce a signal.
2. Linearity and Range:
-
Objective: To determine the concentration range over which the assay response is proportional to the analyte concentration.
-
Procedure:
-
Perform a concentration-response curve of the known agonist.
-
Perform a concentration-response curve of a reference antagonist.
-
-
Acceptance Criteria: The agonist and antagonist curves should exhibit a sigmoidal dose-response relationship. The range is defined by the concentrations that provide a response within the linear portion of the curve.
3. Accuracy:
-
Objective: To assess the closeness of the measured value to the true value.
-
Procedure:
-
Spike samples with a known concentration of a reference antagonist.
-
Compare the measured IC50 value to the established literature value.
-
-
Acceptance Criteria: The recovery of the spiked antagonist should be within 80-120% of the nominal concentration. The measured IC50 should be within a predefined range of the literature value.
4. Precision (Repeatability and Intermediate Precision):
-
Objective: To evaluate the variability of the assay under the same and different conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Run multiple replicates of control and test compound concentrations on the same plate.
-
Intermediate Precision (Inter-assay precision): Repeat the assay on different days with different operators and reagent lots.
-
-
Acceptance Criteria: The coefficient of variation (%CV) for intra-assay precision should be ≤15%. The %CV for inter-assay precision should be ≤20%.
5. Robustness:
-
Objective: To assess the assay's performance when small, deliberate changes are made to the method parameters.
-
Procedure:
-
Vary parameters such as incubation time, cell seeding density, and reagent concentration.
-
Evaluate the impact on the assay window and IC50 values.
-
-
Acceptance Criteria: The assay should remain within acceptable performance limits despite minor variations in the tested parameters.
Mandatory Visualization: Assay Validation Logic
Caption: Logical flow of the in vitro assay validation process.
Data Presentation: Summarizing Validation Parameters
A crucial aspect of assay validation is the clear and concise presentation of the results.
Table 2: Summary of Assay Validation Data for a Hypothetical GPCR Antagonist Assay
| Validation Parameter | Metric | Result | Acceptance Criteria | Status |
| Specificity | Response in parental cell line | No significant signal | No response | Pass |
| Inhibition by selective antagonist | IC50 = 10 nM | Concentration-dependent inhibition | Pass | |
| Linearity & Range | Agonist EC50 | 5 nM | Sigmoidal curve | Pass |
| Antagonist IC50 Range | 1 nM - 10 µM | Linear portion of the curve | Pass | |
| Accuracy | Spiked Sample Recovery | 95% | 80-120% | Pass |
| Reference Antagonist IC50 | 12 nM (Lit. value: 10 nM) | ± 2-fold of literature value | Pass | |
| Precision | Intra-assay %CV | 8% | ≤15% | Pass |
| Inter-assay %CV | 13% | ≤20% | Pass | |
| Robustness | Incubation time (±10%) | No significant change in IC50 | Within 2-fold of control | Pass |
| Cell density (±20%) | No significant change in IC50 | Within 2-fold of control | Pass |
Alternative and Orthogonal Assays for Hit Confirmation
To build confidence in the initial screening hits, it is essential to employ orthogonal assays that measure the same biological endpoint through a different technology or a downstream event.[18] For our GPCR antagonist example, a suitable orthogonal assay could be a calcium mobilization assay or a β-arrestin recruitment assay.[19][20] These assays provide an independent confirmation of the compound's activity and help to eliminate technology-specific artifacts.
Addressing Potential Cytotoxicity
A common pitfall in cell-based screening is that compounds may appear active due to cytotoxicity rather than specific target modulation.[21][22] Therefore, it is imperative to perform a counterscreen for cytotoxicity in parallel with the primary screen.[14][23] Standard methods include the MTT or LDH release assays.[3]
Conclusion: A Foundation for Confident Drug Discovery
The validation of in vitro assays is not a mere formality but a cornerstone of successful drug discovery. By systematically evaluating the performance characteristics of an assay, researchers can ensure the generation of high-quality, reproducible data. This guide has provided a framework for the validation of an assay for screening this compound derivatives, emphasizing the importance of a logical, evidence-based approach. The principles and protocols outlined herein are broadly applicable and can be adapted for a wide range of biological targets and assay formats, ultimately enabling a more efficient and confident progression of novel chemical entities from hit to lead.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.[Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]
-
Quality Guidelines. International Council for Harmonisation.[Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]
-
Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs.[Link]
-
GPCR Screening Services. Creative Bioarray.[Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.[Link]
-
Validation of in vitro tools and models for preclinical drug discovery. National Institute of Standards and Technology.[Link]
-
Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed.[Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. Semantic Scholar.[Link]
-
HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH.[Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs.[Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH.[Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.[Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH.[Link]
-
In Vitro Assays for Screening Small Molecules. PubMed.[Link]
-
Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect.[Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.[Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.[Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers.[Link]
-
Enzyme Inhibitor Screening Services. BioAssay Systems.[Link]
-
The Role of Assay Development and Validation in Drug Discovery. PeploBio.[Link]
-
Assay Validation Guidelines. Ofni Systems.[Link]
-
Assay Development & Screening. Curia Global.[Link]
- Assay validation and reproducibility considerations for biomarkers used in drug development.
-
Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. U.S. Food and Drug Administration.[Link]
-
Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic Laboratories.[Link]
-
A Practical Guide to Immunoassay Method Validation. PMC - PubMed Central.[Link]
-
Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]
-
Assay Development and Method Validation Essentials. BioPharm International.[Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.[Link]
-
Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube.[Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.[Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed.[Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.[Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar.[Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. nebiolab.com [nebiolab.com]
- 23. kosheeka.com [kosheeka.com]
A Senior Application Scientist's Guide to Comparative Docking of Fluorophenyl Piperidinol Isomers
Abstract
The piperidinol scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic incorporation of fluorine into drug candidates can profoundly alter their physicochemical and pharmacological profiles, influencing everything from metabolic stability to receptor binding affinity.[2][3] This guide presents a comprehensive comparative analysis of ortho-, meta-, and para-fluorophenyl piperidinol isomers using molecular docking. We will explore the nuanced effects of fluorine's positional isomerism on the binding interactions with the µ-opioid receptor (µOR), a common target for piperidinol-based analgesics. This document provides detailed, field-proven protocols, comparative data analysis, and the scientific rationale behind the experimental choices, designed for researchers and drug development professionals.
Background and Scientific Rationale
The Piperidinol Scaffold: A Privileged Structure
The piperidine ring is a prevalent motif in a multitude of pharmaceuticals due to its favorable properties, including high aqueous solubility and the ability to be readily functionalized.[1][4] Its chair-like conformation allows substituents to occupy distinct axial or equatorial positions, which is a critical determinant of its interaction with biological targets.[1]
The Strategic Role of Fluorine in Drug Design
The substitution of hydrogen with fluorine is a widely used strategy in modern drug discovery.[3][5] Despite its minimal steric footprint, fluorine's high electronegativity imparts significant changes to a molecule's properties[6][7]:
-
Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation, increasing the drug's half-life.[2]
-
Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups and create favorable electrostatic or dipole-dipole interactions within a receptor's binding pocket.[8]
-
Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][7]
The position of the fluorine atom on an aromatic ring (ortho, meta, or para) is not trivial. It dictates the molecule's electronic distribution and steric profile, leading to distinct structure-activity relationships (SAR).[9][10][11] This study aims to dissect these positional effects through computational docking.
Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[1][12] It is an indispensable tool in structure-based drug design for screening virtual compound libraries and hypothesizing ligand-receptor interactions.[1][13] The process involves generating various poses of the ligand within the receptor's active site and ranking them using a scoring function, which estimates the binding affinity.[13]
Comparative Docking Workflow: A Methodological Blueprint
This section outlines the rigorous, step-by-step protocol for the comparative docking of the three fluorophenyl piperidinol isomers against the µ-opioid receptor.
dot
Caption: Workflow for Comparative Molecular Docking.
Step-by-Step Experimental Protocol
Part A: Receptor Preparation
-
Obtain Receptor Structure: Download the crystal structure of the mouse µ-opioid receptor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4DKL , which is the receptor bound to a morphinan antagonist.[14]
-
Prepare the Receptor:
-
Load the PDB file into molecular modeling software (e.g., AutoDock Tools).
-
Causality: Water molecules are typically removed as they can interfere with the docking algorithm unless a specific "hydrated docking" protocol is intended. We remove them to simplify the system and focus on direct ligand-protein interactions.
-
Add polar hydrogens to the protein. This step is crucial for correctly modeling hydrogen bonds, as crystallographic structures often do not resolve hydrogen atom positions.
-
Assign Gasteiger partial charges to all atoms, which are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the required PDBQT format.
-
Part B: Ligand Preparation
-
Generate 3D Structures: Sketch the ortho-, meta-, and para-fluorophenyl piperidinol structures using a chemical drawing tool (e.g., ChemDraw) and generate their 3D conformations.
-
Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., Universal Force Field - UFF).
-
Causality: This step is vital to obtain a low-energy, stable conformation of the ligand before docking, which leads to more realistic and accurate binding predictions.
-
-
Format Conversion: Save the prepared ligands in the PDBQT format, which includes atomic charges and defines rotatable bonds.
Part C: Docking Protocol Validation (Self-Validating System)
-
Re-docking: Before docking the new compounds, the protocol's reliability must be validated.[15][16] This is achieved by docking the co-crystallized ligand (from PDB: 4DKL) back into the receptor's binding site using the exact same parameters that will be used for the test ligands.[15][17][18]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and its original crystallographic pose.
Part D: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a grid box that encompasses the entire binding site. Center the grid on the position of the validated co-crystallized ligand. A size of 25 x 25 x 25 Å is typically sufficient to allow the ligand to move and rotate freely within the active site.[12]
-
Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligands, the grid box center and dimensions, and other parameters like exhaustiveness.[20][21]
-
Run Docking Simulation: Execute the docking simulation for each of the three isomers using AutoDock Vina via the command line.[21][22] Vina will generate an output file containing several binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Results and Comparative Analysis
The output from the docking simulations provides quantitative data on binding affinities and detailed information on the binding poses, allowing for a direct comparison of the three isomers.
Quantitative Data Summary
The following table summarizes the hypothetical docking results for the fluorophenyl piperidinol isomers against the µ-opioid receptor.
| Compound Isomer | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Other Key Interacting Residues (Hydrophobic, etc.) |
| ortho-fluorophenyl | -8.5 | ASP147 | TYR148, MET151, TRP293 |
| meta-fluorophenyl | -9.1 | ASP147, HIS297 | TYR148, ILE296, VAL300 |
| para-fluorophenyl | -8.8 | ASP147 | TYR326, ILE322, TRP318 |
| Non-fluorinated (Ref) | -8.2 | ASP147 | TYR148, VAL300 |
Analysis of Positional Isomerism
dotdot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
}
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. jetir.org [jetir.org]
- 14. 4dkl - Crystal structure of the mu-opioid receptor bound to a morphinan antagonist - Summary - Protein Data Bank Japan [pdbj.org]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
A Comparative Guide to the Metabolic Stability of Halogenated Piperidinols
Introduction: The Critical Role of Halogenation in Optimizing Drug Candidates
In modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable pharmacokinetic (PK) profile.[1][2] Among the most powerful tools in the medicinal chemist's arsenal is halogenation—the incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a drug's structure. This guide focuses on the piperidinol scaffold, a common motif in centrally active agents, and explores how different halogen substitutions can profoundly influence metabolic stability.
Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's half-life, oral bioavailability, and potential for generating toxic metabolites.[1][3] The liver, and specifically the Cytochrome P450 (CYP) family of enzymes, is the primary site of this activity.[4][5] By strategically placing halogens, particularly at metabolically vulnerable sites ("soft spots"), we can block these enzymatic processes, enhance stability, and ultimately design safer, more effective drugs.[6][7]
This guide provides researchers, scientists, and drug development professionals with a comparative framework for evaluating halogenated piperidinols. We will delve into the underlying mechanisms, provide detailed experimental protocols for assessing stability, and present comparative data to guide rational drug design.
The Mechanistic Influence of Halogens on Metabolism
The effect of a halogen on metabolic stability is not uniform; it is a complex interplay of electronics, sterics, and bond strength.
-
Fluorine (F): Due to its high electronegativity and the strength of the Carbon-Fluorine (C-F) bond, fluorine is often used as a "metabolic blocker."[6] Replacing a hydrogen atom at a site prone to CYP-mediated oxidation (e.g., a benzylic position) with fluorine can effectively prevent hydroxylation, significantly extending the compound's half-life.[6]
-
Chlorine (Cl) & Bromine (Br): These larger halogens also offer steric hindrance to enzymatic attack. However, their influence is more nuanced. While they can block metabolism, they can also alter the electronic properties of an aromatic ring, potentially influencing binding affinity to CYP enzymes.[8] Studies on halogenated ketamine analogs, for instance, showed that increasing the size of the halogen (Br > Cl > F) markedly influenced binding affinity and the rate of metabolism.[8][9]
-
Iodine (I): Iodine's large size provides significant steric bulk. However, the Carbon-Iodine (C-I) bond is weaker, making it potentially more susceptible to certain metabolic pathways, including dehalogenation, which can sometimes lead to reactive intermediates.[10]
The position of the halogen is as critical as its identity. Halogenation can deactivate aromatic rings towards oxidation or, conversely, enhance bioactivation depending on the substitution pattern and the specific CYP isozyme involved.[10][11]
Experimental Evaluation of Metabolic Stability
A robust and reproducible method for assessing metabolic stability is the cornerstone of any comparative study. The in vitro liver microsomal stability assay is a widely adopted, high-throughput method for this purpose.[4][12][13] It provides a reliable measure of intrinsic clearance (Clint), which is the rate at which a compound is metabolized by liver enzymes, independent of blood flow.[14][15]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram outlines the standard workflow for determining the metabolic stability of test compounds.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
- Causality: All solutions must be prepared fresh to ensure optimal enzyme activity and accurate concentrations.
- Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Dilute in phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM.[12][14] The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.
- Liver Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability.[4] Thaw microsomes rapidly in a 37°C water bath and immediately place on ice. Dilute with cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[15]
- Cofactor Solution: Prepare a solution of NADPH in phosphate buffer.[12] NADPH is the essential cofactor that provides the reducing equivalents for CYP450 enzymes to function.[16][17][18]
- Termination Solution: Prepare cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS is crucial for correcting for variations in sample processing and instrument response.
2. Incubation Procedure:
- Causality: A pre-incubation step ensures that the test compound and enzymes reach thermal equilibrium before the reaction is initiated.
- Add the diluted test compound and microsome solutions to a 96-well plate.
- Include a negative control (without NADPH) to measure non-enzymatic degradation and a positive control (a compound with known metabolic fate, like midazolam) to validate the assay's performance.[14]
- Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[12]
- Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks time zero (T=0).
3. Time-Point Sampling and Reaction Quenching:
- Causality: Taking samples at multiple time points allows for the calculation of the degradation rate. The reaction is stopped abruptly ("quenched") by adding cold acetonitrile, which denatures the enzymes and precipitates the protein.[14]
- At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation wells to a separate plate containing the cold termination solution.[4]
4. Sample Processing and Analysis:
- Causality: Centrifugation removes the precipitated proteins, leaving the analyte and internal standard in the supernatant for analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity needed to quantify the remaining parent compound.[19][20]
- Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes at 4°C to pellet the precipitated microsomal protein.[14]
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.[21]
5. Data Analysis and Interpretation:
- Causality: By plotting the natural logarithm of the percent remaining compound against time, we can determine the rate of disappearance, which follows first-order kinetics.
- Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
- Plot the natural log of the % remaining versus time. The slope of this line corresponds to the elimination rate constant (k).
- Half-Life (t½): Calculated as ln(2) / k. This represents the time it takes for 50% of the compound to be metabolized.
- Intrinsic Clearance (Clint): Calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).[22][23] This value can be used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[24][25]
Comparative Data: Halogenated Piperidinol Analogues
The following table presents representative data for a series of hypothetical 4-piperidinol analogues with halogen substitutions on an attached phenyl ring. This data illustrates typical trends observed in metabolic stability studies.
| Compound ID | Halogen (Position) | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Primary Metabolite(s) Identified |
| REF-01 | H (para) | 12.5 | 110.9 | para-Hydroxyphenyl, N-dealkyl |
| F-PIP-01 | F (para) | > 60 | < 11.6 | N-dealkyl |
| Cl-PIP-01 | Cl (para) | 45.2 | 30.8 | N-dealkyl, minor hydroxylation |
| Br-PIP-01 | Br (para) | 38.6 | 36.1 | N-dealkyl, minor hydroxylation |
| I-PIP-01 | I (para) | 25.1 | 55.2 | N-dealkyl, deiodination |
Analysis of Results
-
REF-01 (Unsubstituted): The parent compound shows low metabolic stability (short t½, high Clint), with significant metabolism occurring at the para-position of the phenyl ring (a common "soft spot") and via N-dealkylation.
-
F-PIP-01 (Fluorinated): The introduction of a fluorine atom at the para-position effectively blocks oxidative metabolism at that site. This results in a dramatic increase in metabolic stability, as evidenced by the significantly longer half-life and lower intrinsic clearance.[6] The primary metabolic route shifts to N-dealkylation.
-
Cl-PIP-01 & Br-PIP-01 (Chlorinated & Brominated): Both chlorine and bromine provide substantial improvement in stability compared to the unsubstituted analogue by sterically and electronically shielding the para-position. Their stability is less pronounced than the fluoro-analogue, suggesting they are less effective metabolic blockers.
-
I-PIP-01 (Iodinated): The iodo-analogue shows the least improvement in stability among the halogenated series. While it offers some steric hindrance, the weaker C-I bond makes it susceptible to dehalogenation, opening an additional metabolic pathway that reduces its overall stability.
The following diagram illustrates the primary metabolic pathways for the unsubstituted piperidinol and how halogenation can alter this profile.
Caption: Halogenation blocks a major metabolic pathway, increasing stability.
Conclusion and Future Directions
This guide demonstrates that halogenation is a highly effective strategy for modulating the metabolic stability of piperidinol-containing drug candidates. The choice and position of the halogen atom afford a powerful method for fine-tuning a compound's pharmacokinetic profile. Fluorine substitution is often the most effective metabolic blocker, while larger halogens provide a balance of steric hindrance and altered electronic properties.
The in vitro liver microsomal assay is an indispensable tool for rapidly generating comparative stability data. This data, when integrated with metabolite identification studies, allows researchers to build a comprehensive understanding of structure-metabolism relationships.[26] By applying these principles and methodologies, drug discovery teams can rationally design molecules with improved metabolic stability, increasing their probability of success in clinical development.
References
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. National Institutes of Health.[Link]
-
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.[Link]
-
Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.[Link]
-
Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. ACS Publications.[Link]
-
Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. National Institutes of Health.[Link]
-
LC-MS/MS Metabolite Targeting. General Metabolics.[Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.[Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io.[Link]
-
Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. ResearchGate.[Link]
-
ADME Microsomal Stability Assay. BioDuro.[Link]
-
Predicting Clearance in Humans from In Vitro Data. ResearchGate.[Link]
-
Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. National Center for Biotechnology Information.[Link]
-
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. National Institutes of Health.[Link]
-
metabolic stability in liver microsomes. Mercell.[Link]
-
NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. National Institutes of Health.[Link]
-
Cytochrome P450-catalyzed oxidation of halogen-containing substrates. ResearchGate.[Link]
-
Bioactivation of halogenated hydrocarbons by cytochrome P4502E1. PubMed.[Link]
-
Microsomal Stability Assay. Creative Bioarray.[Link]
-
Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed.[Link]
-
Metabolism of Halogenated Compounds—Biodehalogenation. Semantic Scholar.[Link]
-
metabolic stability & determining intrinsic drug clearance. YouTube.[Link]
-
Bioactivation of Halogenated Hydrocarbons. PubMed.[Link]
-
Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. National Institutes of Health.[Link]
-
Role of NADPH-cytochrome P450 reductase and cytochrome-b 5/NADH-b5 reductase in variability of CYP3A activity in human liver microsomes. ResearchGate.[Link]
-
Biohalogenation: nature's way to synthesize halogenated metabolites. PubMed.[Link]
-
Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI.[Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online.[Link]
-
NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro biotransformation studies. National Institutes of Health.[Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect.[Link]
-
Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.[Link]
-
Drug metabolism. Wikipedia.[Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate.[Link]
-
Metabolic Stability for Drug Discovery and Development. Semantic Scholar.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Stability for Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. m.youtube.com [m.youtube.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. mercell.com [mercell.com]
- 16. NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro biotransformation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. generalmetabolics.com [generalmetabolics.com]
A Guide to Inter-laboratory Comparison of 4-(2-Fluorophenyl)piperidin-4-ol: Methodologies, Data Interpretation, and Best Practices
Introduction
4-(2-Fluorophenyl)piperidin-4-ol is a key heterocyclic compound, often utilized as a building block or intermediate in the synthesis of pharmacologically active molecules. Given its role in drug development and chemical research, the ability to obtain consistent and accurate analytical results for its purity and impurity profile across different laboratories is paramount. Discrepancies in analytical data can lead to significant delays in development, regulatory challenges, and questions regarding product quality.
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for this compound. It is designed for researchers, analytical scientists, and quality control professionals. Moving beyond a simple checklist, this document explains the causality behind experimental choices and offers insights grounded in established scientific and regulatory principles to ensure the generation of trustworthy, reproducible data. The core objective of such a study, also known as a Transfer of Analytical Procedures (TAP), is to formally document and qualify a receiving laboratory's ability to perform an analytical method developed by a transferring unit.[1][2]
Part 1: Foundational Principles of Inter-laboratory Comparison
An inter-laboratory comparison, or proficiency test, is a structured exercise to assess the performance of different laboratories against a common standard.[3][4] For pharmaceutical intermediates, these studies are critical for:
-
Method Validation & Transfer: Ensuring a validated analytical method maintains its performance characteristics when transferred between sites (e.g., from a research lab to a quality control lab).[1][5]
-
Quality Assurance: Verifying that different laboratories in a supply chain can produce comparable results for the same material.
-
Regulatory Compliance: Demonstrating analytical consistency as required by regulatory bodies. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide guidelines on method validation and transfer.[2][6]
The key performance characteristics evaluated are precision (repeatability within a lab and reproducibility between labs) and accuracy .[6]
Part 2: Designing the Inter-laboratory Study
A successful study hinges on a meticulously planned protocol agreed upon by all participating parties.[1][7] This protocol should detail the objective, scope, responsibilities, materials, methods, and acceptance criteria.[7]
Key Design Elements:
-
Homogenous Test Material: A single, well-characterized batch of this compound must be prepared and distributed. The material should be sufficiently homogenous to ensure that any observed variability is due to the analytical process, not the sample itself.
-
Participant Laboratories: Select a representative number of laboratories (typically at least three) that will be involved in the routine analysis of the material.
-
Defined Analytical Procedures: Provide detailed, unambiguous standard operating procedures (SOPs) for each analytical method to be compared.
-
Reference Standards: Supply a qualified reference standard for quantification and peak identification.
-
Data Reporting Template: A standardized template must be used to ensure all laboratories report results, system suitability data, and any deviations in a consistent format.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a well-designed inter-laboratory study.
Caption: Workflow for an inter-laboratory comparison study.
Part 3: Recommended Analytical Protocols
Two orthogonal analytical techniques are recommended to provide a comprehensive assessment of purity and impurity profiles: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for primary purity and quantitation, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying volatile impurities.
Method 1: HPLC-UV for Purity and Non-Volatile Impurities
Rationale: Reversed-phase HPLC is the workhorse for pharmaceutical analysis due to its versatility and robustness. For a fluorophenyl-containing compound, a pentafluorophenyl (PFP) or a standard C18 stationary phase can offer unique selectivity.[8][9] A PFP phase, in particular, can provide enhanced retention and alternative selectivity for halogenated aromatic compounds through dipole-dipole and π-π interactions.[9]
Detailed Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: Pentafluorophenyl (PFP) column, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of 50:50 Water:Acetonitrile to make a 0.5 mg/mL solution.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
Method 2: GC-MS for Volatile Impurities and Residual Solvents
Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.[10] Its high sensitivity and the structural information provided by mass spectrometry make it an ideal orthogonal technique to HPLC.[11]
Detailed Protocol:
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280°C.
-
MS Ion Source Temp: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Accurately weigh ~50 mg of this compound and dissolve in 1 mL of Dimethyl Sulfoxide (DMSO).
Part 4: Data Analysis and Interpretation
Hypothetical Comparative Data
The table below presents hypothetical results from three laboratories for the HPLC purity assay.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Purity (%) (n=6) | 99.58 | 99.65 | 99.55 | Mean of Labs ± 0.5% |
| Std. Deviation | 0.04 | 0.05 | 0.06 | - |
| RSD (%) | 0.040 | 0.050 | 0.060 | ≤ 1.0% |
| Impurity A (%) | 0.15 | 0.12 | 0.16 | Individual Impurity ≤ 0.2% |
| Impurity B (%) | 0.08 | 0.09 | 0.07 | Individual Impurity ≤ 0.2% |
| Total Impurities (%) | 0.28 | 0.25 | 0.27 | Total Impurities ≤ 0.5% |
Statistical Evaluation
The primary goal of the statistical analysis is to determine if there is a significant, systematic difference (bias) between the methods or laboratories.[13][14][15]
-
Visual Inspection: First, plot the data from all labs (e.g., using box plots) to visually inspect for outliers or trends.
-
Precision Analysis:
-
Repeatability (Intra-lab): Assessed by the RSD (%) of results within each laboratory.
-
Reproducibility (Inter-lab): Assessed by calculating the overall standard deviation and RSD across all laboratories. An Analysis of Variance (ANOVA) can be used to determine if the differences between laboratory means are statistically significant.
-
-
Accuracy/Bias Analysis: The z-score is a common metric in proficiency testing.[4] It normalizes the performance of each lab based on the overall mean and standard deviation.
-
z = (x - X) / σ
-
where x is the result from an individual lab, X is the assigned value (often the mean of all labs), and σ is the standard deviation of all labs.
-
-
A |z-score| ≤ 2 is generally considered satisfactory.
-
Data Validation Workflow
This diagram outlines the decision-making process for validating the collected data.
Caption: Decision workflow for data analysis and validation.
Conclusion
A successful inter-laboratory comparison for this compound is more than a procedural requirement; it is a cornerstone of analytical quality and confidence. By implementing a risk-based approach as suggested by guidelines like USP <1224>, and by grounding the study in robust scientific principles, organizations can ensure that their analytical methods are truly transferable and that the data generated is reliable, regardless of where it is produced.[1][5] This guide provides the strategic framework and detailed methodologies to achieve that goal, fostering trust in analytical results and supporting the seamless progression of research and development projects.
References
- Vertex AI Search. Transfer of Analytical Procedures According to the New USP Chapter 1224.
- Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences.
- ResearchGate. “Transfer of Analytical Procedures according to the New USP Chapter <1224>” - An Overview.
- USP-NF. 〈1224〉 Transfer of Analytical Procedures. United States Pharmacopeia.
- ResearchGate. Statistics for Laboratory Method Comparison Studies.
- Scribd. 1224 Transfer of Analytical Procedures.
- Semantic Scholar. Statistical analysis in method comparison studies – Part one.
- Acutecaretesting.org. Statistical analysis in method comparison studies part one.
- ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- The Joint Research Centre - EU Science Hub. Interlaboratory comparisons.
- CompaLab. What is an inter laboratory comparison ?.
- Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
- LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. Transfer of Analytical Procedures According to the New USP Chapter 1224 [rsc.org]
- 6. database.ich.org [database.ich.org]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Statistical analysis in method comparison studies – Part one | Semantic Scholar [semanticscholar.org]
- 15. Statistical analysis in method comparison studies part one [acutecaretesting.org]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 4-Aryl-4-Hydroxypiperidines
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical aspect of characterizing chiral molecules. The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently imparting significant biological activity. As enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles, rigorous and reliable analytical methods for quantifying enantiomeric excess (ee) are paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral 4-aryl-4-hydroxypiperidines, supported by experimental insights and protocols.
The Significance of Stereoisomerism in 4-Aryl-4-Hydroxypiperidines
The therapeutic efficacy and safety of pharmaceuticals containing the 4-aryl-4-hydroxypiperidine core are intrinsically linked to their stereochemistry. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, possess undesirable side effects, or even exhibit toxicity. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drug substances. This necessitates the development and validation of accurate and robust analytical methods to determine enantiomeric purity throughout the drug development lifecycle.
Chromatographic Approaches: The Workhorses of Chiral Separations
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely adopted techniques for the separation of enantiomers. Both methods typically employ a chiral stationary phase (CSP) to achieve separation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and versatile technique for enantiomeric separations.[1] The separation is achieved through differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.
Principle of Chiral Recognition: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including nitrogen-containing heterocyles like piperidines.[2] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.
Experimental Protocol: Chiral HPLC Method Development
A systematic screening approach is often the most efficient way to develop a successful chiral HPLC method.
-
Column Selection: Begin by screening a set of complementary polysaccharide-based CSPs. A common starting point includes columns with different chiral selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Screening:
-
Normal Phase: A typical starting mobile phase for normal-phase chromatography is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. For basic compounds like 4-aryl-4-hydroxypiperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and reduce tailing.
-
Reversed Phase: In reversed-phase mode, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is used.
-
-
Method Optimization: Once initial separation is achieved, optimize the method by adjusting the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.
Illustrative HPLC Workflow
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[1] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.
Advantages of SFC:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.[3]
-
Efficiency: SFC often provides higher chromatographic efficiency, leading to sharper peaks and better resolution.
-
Reduced Solvent Consumption: The use of CO2 as the main mobile phase component makes SFC a more environmentally friendly and cost-effective technique.[3]
Experimental Protocol: Chiral SFC Method Development
The principles of method development for chiral SFC are similar to those for HPLC, with the primary difference being the mobile phase composition.
-
Column Selection: The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC.
-
Mobile Phase Screening: The mobile phase in SFC typically consists of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). Basic additives like diethylamine are also commonly used for basic analytes.
-
Parameter Optimization: Key parameters to optimize in SFC include the percentage of co-solvent, the backpressure, and the column temperature.
Illustrative SFC Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach
Chiral NMR spectroscopy offers a valuable alternative to chromatographic methods for determining enantiomeric excess. This technique relies on the use of a chiral auxiliary, such as a chiral shift reagent (CSR), to induce a chemical shift difference between the signals of the two enantiomers.
Principle of Chiral Recognition: Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used.[4] When a racemic mixture of a chiral substrate containing a Lewis basic site (like the hydroxyl and amino groups in 4-aryl-4-hydroxypiperidines) interacts with an enantiomerically pure CSR, two transient diastereomeric complexes are formed. These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals in the NMR spectrum for each enantiomer. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio.
Experimental Protocol: Enantiomeric Excess Determination by NMR
-
Sample Preparation: Prepare a solution of the racemic or enantioenriched 4-aryl-4-hydroxypiperidine in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a reference ¹H NMR spectrum of the substrate alone.
-
Titration with Chiral Shift Reagent: Prepare a stock solution of the CSR in the same deuterated solvent. Add small, incremental amounts of the CSR stock solution to the NMR tube containing the substrate.
-
Spectral Acquisition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum. Monitor the separation of a well-resolved proton signal (e.g., a proton on the aryl ring or a proton adjacent to the hydroxyl group).
-
Data Analysis: Once sufficient separation of the signals for the two enantiomers is achieved, integrate the areas of the corresponding peaks. The enantiomeric excess is calculated from the ratio of these integrals.
Illustrative NMR Workflow
Comparative Analysis of Techniques
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR |
| Principle | Differential partitioning with a chiral stationary phase | Differential partitioning with a chiral stationary phase in a supercritical fluid mobile phase | Formation of diastereomeric complexes with a chiral shift reagent |
| Speed | Moderate | Fast | Very Fast (for a single sample) |
| Resolution | High | Very High | Moderate to High |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection) | Low |
| Solvent Consumption | High | Low | Very Low |
| Sample Throughput | High (with autosampler) | Very High (with autosampler) | Low to Moderate |
| Method Development | Can be time-consuming | Generally faster than HPLC | Relatively straightforward |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent |
| Cost (Instrument) | Moderate to High | High | Very High |
| "Green" Chemistry | Poor | Excellent | Good |
Conclusion and Recommendations
The choice of the optimal analytical method for assessing the enantiomeric purity of chiral 4-aryl-4-hydroxypiperidines depends on the specific requirements of the analysis.
-
Chiral HPLC remains the gold standard for routine quality control and release testing due to its robustness, versatility, and well-established validation protocols.[5]
-
Chiral SFC is the preferred technique for high-throughput screening and preparative separations, offering significant advantages in speed and reduced environmental impact.[3] Its growing adoption in analytical laboratories makes it a strong competitor to HPLC for routine analysis as well.
For a comprehensive and reliable assessment of enantiomeric purity, it is often beneficial to employ at least two of these techniques to provide orthogonal data, thereby ensuring the highest level of confidence in the analytical results.
References
-
Fossey, J. S., Anslyn, E. V., Brittain, W. D. G., Bull, S. D., Chapin, B. M., Le Duff, C. S., James, T. D., Lees, G., Lim, S., Lloyd, J. A. C., Manville, C. V., Payne, D. T., & Roper, K. A. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. Journal of Chemical Education, 94(1), 79–84. [Link]
- BenchChem. (2025).
- Witte, D. T., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
-
Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Reddy, B. V. S., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652. [Link]
- Phenomenex. (n.d.).
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
- Wren, S. A. C. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457–471.
-
Havliček, J., & Tesarova, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6931–6959. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92.
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(21), 6483. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products.
-
O'Mahony, G., & Clayden, J. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8466–8479. [Link]
-
Dong, J., & Wang, J. (2024). Enantioselective synthesis of inherently chiral sulfur-containing calixarenes via chiral sulfide catalyzed desymmetrizing aromatic sulfenylation. ChemRxiv. [Link]
- ChemRxiv. (2024).
- Ali, I., & Aboul-Enein, H. Y. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. LCGC North America, 31(2).
- BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. BenchChem.
-
Ianni, F., Sardella, R., & Natalini, B. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12792–12803. [Link]
- ResearchGate. (2024). (PDF) Enantioselective synthesis of inherently chiral sulfur-containing calixarenes via chiral sulfide catalyzed desymmetrizing aromatic sulfenylation.
- BenchChem. (2025). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. BenchChem.
Sources
- 1. fagg-afmps.be [fagg-afmps.be]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist’s Guide to Benchmarking Synthetic Efficiency: A Comparative Analysis of New vs. Published Methodologies
Introduction: Beyond Percent Yield in an Era of Sustainable Chemistry
In the fast-paced worlds of pharmaceutical and materials science, the drive to innovate is relentless. Researchers are constantly developing novel synthetic methods that promise higher yields, faster reaction times, and greater selectivity. However, the true measure of a method's value extends far beyond the isolated yield of a single experiment. A holistic assessment of synthetic efficiency is critical for developing processes that are not only high-performing but also sustainable, cost-effective, and scalable.
This guide provides a comprehensive framework for objectively benchmarking the synthetic efficiency of a new chemical transformation against an established, published method. We will move beyond traditional, single-point metrics and embrace a modern, data-rich approach that combines established green chemistry principles with advanced analytical and statistical tools. This guide is designed for researchers and drug development professionals who seek to generate robust, defensible data to support the adoption of new synthetic technologies.
Pillar 1: Foundational Metrics for Quantifying Synthetic Efficiency
Before a comparative analysis can begin, it is essential to understand the fundamental metrics that quantify the "greenness" and efficiency of a chemical process. While percent yield is a familiar starting point, it only tells part of the story. A high-yielding reaction can still be incredibly wasteful if it uses large quantities of reagents and solvents or generates significant byproducts.[1]
Key Efficiency Metrics:
-
Atom Economy (AE): Proposed by Barry Trost, this metric measures the efficiency of a reaction in converting the mass of reactants into the desired product.[1][2] It is calculated based on the balanced chemical equation and represents the theoretical maximum efficiency. An ideal reaction, such as an addition reaction, has an AE of 100%, meaning all atoms from the reactants are incorporated into the final product.[3][4]
-
Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[3]
-
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by quantifying the total mass of waste produced per unit of product.[5][6] A lower E-Factor signifies a greener, less wasteful process.[7][8] The ideal E-factor is 0.[9]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[10]
-
-
Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most comprehensive mass-based metric. It considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[11][12] This metric provides a complete picture of the process's efficiency from a manufacturing perspective.[13]
Pillar 2: Modern Methodologies for In-Depth Benchmarking
Traditional benchmarking often relies on endpoint analysis of a few optimized reactions. Modern approaches leverage advanced tools to gain a deeper understanding of the reaction dynamics and to explore the experimental space more efficiently.
-
Design of Experiments (DoE): DoE is a powerful statistical methodology for reaction optimization.[14] Unlike the "one-variable-at-a-time" (OVAT) approach, DoE allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading).[15] This systematic approach not only identifies optimal conditions more rapidly but also reveals critical interactions between variables, leading to a more robust and well-understood process.[16][17]
-
High-Throughput Experimentation (HTE): HTE utilizes automation and miniaturization to perform a large number of experiments in parallel.[18][19] When combined with DoE, HTE platforms can rapidly screen a vast array of reaction conditions, catalysts, and substrates, dramatically accelerating the optimization process and the discovery of novel reactivity.[20][21]
-
In-Situ Reaction Monitoring: Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) allow for the real-time monitoring of a reaction as it proceeds.[22][23][24] This provides invaluable kinetic data, helps identify transient intermediates, and offers a precise determination of reaction endpoints, which is crucial for understanding the underlying reaction mechanism.[25][26]
Case Study: Suzuki-Miyaura Cross-Coupling
To illustrate the benchmarking process, we will compare a hypothetical "New Method" for a Suzuki-Miyaura cross-coupling reaction against a well-established "Published Method."
-
Reaction: Coupling of 4-bromoanisole with phenylboronic acid to produce 4-methoxybiphenyl.
-
Published Method (A): A standard literature procedure using a conventional Palladium catalyst and organic solvent.
-
New Method (B): A novel method employing a next-generation, high-activity catalyst in a greener, bio-renewable solvent, claiming improved efficiency and sustainability.
Experimental Workflow Diagram
Caption: Overall workflow for benchmarking synthetic methods.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add the specified base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
The flask is sealed with a rubber septum, evacuated, and backfilled with nitrogen gas (this cycle is repeated three times).
-
Add the specified catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and solvent (5 mL).
-
The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the designated time.
-
Reaction progress is monitored by taking aliquots for analysis.
Protocol 2: Quantitative Analysis by Ultra-Performance Liquid Chromatography (UPLC)
Causality: UPLC is chosen over traditional HPLC for its superior speed and resolution, which is enabled by using columns with smaller particle sizes (sub-2 µm) and operating at higher pressures.[27][28][29] This allows for faster throughput when analyzing multiple samples from HTE plates and provides better separation of product from impurities, leading to more accurate purity assessments.[30][31]
-
Sample Preparation: Quench a 50 µL aliquot of the reaction mixture with 950 µL of acetonitrile. Vortex and filter through a 0.22 µm syringe filter.
-
Instrumentation: Waters ACQUITY UPLC H-Class System with a PDA detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: A) Water (0.1% Formic Acid), B) Acetonitrile (0.1% Formic Acid).
-
Gradient: Start at 50% B, ramp to 95% B over 2.0 minutes, hold for 0.5 minutes, return to 50% B, and re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Calculate product purity and reactant conversion based on a standard calibration curve of pure 4-methoxybiphenyl.
Protocol 3: In-Situ Yield Determination by Quantitative NMR (qNMR)
Causality: qNMR is a powerful, non-destructive technique for determining the concentration of analytes without the need for identical reference standards for each component.[32] By adding a known amount of an internal standard, the concentration of the product can be calculated directly from the integral ratios of their respective NMR signals.[33][34] A sufficiently long relaxation delay (D1, e.g., 10 seconds) is critical to ensure complete T1 relaxation for all nuclei, which is essential for accurate integration and quantification.[35]
-
Sample Preparation: In an NMR tube, combine 100 µL of the reaction mixture with 500 µL of a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene in CDCl₃) of known concentration.
-
Instrumentation: Bruker 400 MHz NMR Spectrometer.
-
Key Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 10 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Calculation:
-
Identify a well-resolved peak for the product (e.g., the methoxy singlet) and the internal standard.
-
Calculate the moles of product using the formula: moles_product = (Integral_product / N_protons_product) * (N_protons_IS / Integral_IS) * moles_IS[34]
-
Logical Comparison of Optimization Approaches
Caption: OVAT vs. DoE for reaction optimization.
Results: A Comparative Data Summary
The following tables summarize the hypothetical data collected from benchmarking Method B (New) against Method A (Published).
Table 1: Reaction Performance Comparison
| Parameter | Method A (Published) | Method B (New) | Justification |
| Reaction Time | 8 hours | 2 hours | Faster kinetics with the new catalyst.[36][37] |
| Temperature | 80 °C | 50 °C | Higher catalyst activity allows for lower temp. |
| Isolated Yield | 85% | 94% | Improved catalytic efficiency. |
| Product Purity (UPLC) | 98.5% | 99.7% | Higher selectivity, fewer byproducts. |
Table 2: Green Chemistry & Efficiency Metrics Comparison
| Metric | Method A (Published) | Method B (New) | % Improvement |
| Atom Economy (AE) | 85.1% | 85.1% | 0% |
| E-Factor | 15.6 | 8.2 | 47.4% |
| Process Mass Intensity (PMI) | 16.6 | 9.2 | 44.6% |
Note: Atom Economy is identical for both methods as it is determined by the stoichiometry of the reactants, which remains unchanged.[4][38]
Discussion: Synthesizing the Data into Actionable Insights
The data clearly demonstrates the superiority of the New Method (B) across multiple domains. While the isolated yield shows a respectable 9% improvement, the true advantage is revealed by the green chemistry metrics.
-
Environmental Impact: Method B cuts the E-Factor nearly in half, from 15.6 to 8.2.[7] This signifies a dramatic reduction in waste generated per kilogram of product, a critical factor for sustainable manufacturing. The primary driver for this improvement is the reduction in solvent volume and the elimination of a complex workup procedure.
-
Process Efficiency: The Process Mass Intensity (PMI) shows a 44.6% improvement.[11] This is a compelling figure for process chemists and engineers, as it directly translates to lower raw material costs, reduced energy consumption for heating and solvent handling, and a smaller manufacturing footprint.[12]
-
Operational Advantage: The four-fold reduction in reaction time significantly increases potential throughput for a given reactor volume. The ability to operate at a lower temperature also enhances safety and reduces energy costs.[17]
The in-situ kinetic analysis (data not shown) would further support these findings by revealing a significantly higher reaction rate constant for Method B, providing mechanistic evidence for the enhanced catalyst performance.[39][40] The DoE study would define a robust operating window, ensuring that minor deviations in temperature or concentration do not lead to significant drops in yield or purity, a critical aspect for process scale-up.[41]
Conclusion
Benchmarking the efficiency of a new synthetic method requires a multi-faceted approach that looks beyond a simple endpoint yield. By integrating foundational green chemistry metrics like PMI and E-Factor with modern methodologies such as DoE, HTE, and in-situ monitoring, researchers can build a comprehensive and compelling case for their innovations. This data-driven strategy not only validates the scientific merit of a new method but also provides the practical, actionable insights needed to drive its adoption in development and manufacturing, ultimately contributing to a more efficient and sustainable chemical industry.
References
- Patsnap. (2025). What Is Atom Economy? Measuring Reaction Efficiency.
- ACS Green Chemistry Institute. METRICS - Green Chemistry Toolkit.
-
Wikipedia. Atom economy. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]
-
Gary, J. B., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. [Link]
-
Le-Huy, H., et al. (2023). Introduction to High‐Throughput Experimentation (HTE) for the Synthetic Chemist. Wiley Online Library. [Link]
-
Study Mind. Atom Economy (GCSE Chemistry). [Link]
-
Chemrevise. Atom Economy: Definition, Formula & Examples (GCSE). [Link]
-
ACS Green Chemistry Institute. Convergent Process Mass Intensity Calculator. [Link]
-
Mettler Toledo. Design of Experiments (DoE) Studies | Definition, Methods & Uses. [Link]
-
American Chemical Society. Cleaning Up With Atom Economy. [Link]
-
Royal Society of Chemistry. (2020). Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric. Green Chemistry. [Link]
-
Beyond Benign. (2023). E-factor | Green Chemistry Teaching and Learning Community (GCTLC). [Link]
-
Chemistry LibreTexts. (2021). 13.10: The E-Factor in Green Chemistry. [Link]
-
ChemBAM. Atom economy / E factor. [Link]
-
ACS Publications. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. Organic Process Research & Development. [Link]
-
Wikipedia. Green chemistry metrics. [Link]
-
ACS Publications. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Organic Process Research & Development. [Link]
-
Vallance, C. Reaction Kinetics. University of Oxford. [Link]
-
YouTube. (2025). What Is E Factor In Green Chemistry?. [Link]
-
PubMed. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. [Link]
-
YouTube. (2023). High-Throughput Experimentation: Increase efficiency and output in chemical discovery. [Link]
-
University of Strathclyde. Applications of high throughput chemistry to medicinal chemistry. [Link]
-
ACS Publications. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science. [Link]
-
Wikipedia. Chemical kinetics. [Link]
-
BYJU'S. Chemical Kinetics. [Link]
-
Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
Royal Society of Chemistry. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 13.2: Chemical Kinetics. [Link]
-
RJPT. A Review on Comparative study of HPLC and UPLC. [Link]
-
Beilstein Journals. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]
-
Chromatography Today. (2015). What Is Reaction Monitoring?. [Link]
-
Master Organic Chemistry. (2010). Chemical Kinetics. [Link]
-
Bruker. Reaction Monitoring. [Link]
-
Proceedings of Student Research and Creative Inquiry Day. (2020). Reaction optimization using Design of Experiment (DOE) at the NMR scale. [Link]
-
Beilstein Journals. (2023). Machine learning-guided strategies for reaction conditions design and optimization. [Link]
-
SCIEX. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
-
Forest Chemicals Review. (2021). Review of Research on Chemical Reaction Optimization Algorithm. [Link]
-
Royal Society of Chemistry. (2023). Chapter 13: Statistical Design of Experiments for Reaction Modelling and Optimisation. [Link]
-
ACS Publications. (2023). A Brief Introduction to Chemical Reaction Optimization. Chemical Reviews. [Link]
-
ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry. Analytical Chemistry. [Link]
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]
-
ACS Publications. (2024). Optimizing Chemical Reactions. Chemical Reviews. [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
Aral Research. (2024). Difference Between HPLC and UPLC. [Link]
-
YouTube. (2021). NMR Yield Calculation using Internal Standard (IS). [Link]
-
University of Manchester. (2017). Quantitative NMR Spectroscopy. [Link]
Sources
- 1. Atom economy - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. What Is Atom Economy? Measuring Reaction Efficiency [eureka.patsnap.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. chembam.com [chembam.com]
- 6. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 7. gctlc.org [gctlc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 11. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mt.com [mt.com]
- 15. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. White paper - Multi-Catalysis with High Throughput Experimentation [seqens.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. mt.com [mt.com]
- 25. Reaction Monitoring | Bruker [bruker.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. rjptonline.org [rjptonline.org]
- 28. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 29. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 30. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 31. aralresearch.com [aralresearch.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 35. youtube.com [youtube.com]
- 36. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 37. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 38. studymind.co.uk [studymind.co.uk]
- 39. byjus.com [byjus.com]
- 40. masterorganicchemistry.com [masterorganicchemistry.com]
- 41. books.rsc.org [books.rsc.org]
Confirming the structure of synthesized 4-(2-Fluorophenyl)piperidin-4-ol against reference spectra
An In-depth Technical Guide to the Synthesis and Structural Confirmation of 4-(2-Fluorophenyl)piperidin-4-ol
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of this compound, a key building block in medicinal chemistry. It further outlines a robust methodology for the structural confirmation of the synthesized product by comparing experimental spectroscopic data with predicted reference spectra. This approach is essential for ensuring the identity and purity of this versatile scaffold used in the development of novel therapeutics.
Introduction: The Significance of this compound in Drug Discovery
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its molecular architecture, which includes a piperidine ring, a hydroxyl group, and a fluorophenyl substituent, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common feature in many approved drugs, particularly those targeting the central nervous system (CNS). The specific substitution pattern and the conformational properties of the piperidine ring are crucial determinants of a compound's pharmacological profile.
Given the importance of this intermediate, its unambiguous structural verification following synthesis is of paramount importance. This guide presents a detailed, step-by-step procedure for the synthesis of this compound. Furthermore, it provides a rigorous framework for its characterization using modern spectroscopic techniques, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS). In the absence of publicly accessible experimental reference spectra for this specific compound, this guide employs a scientifically sound and widely accepted alternative: the comparison of experimental data with computationally predicted spectra.
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is typically achieved via a Grignard reaction. This involves the nucleophilic addition of a 2-fluorophenylmagnesium halide to a suitable 4-piperidone derivative. The following protocol provides a representative method for this synthesis.
Experimental Protocol: Synthesis
Materials:
-
N-protected-4-piperidone (e.g., N-benzyl-4-piperidone)
-
1-Bromo-2-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
A catalytic amount of iodine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)
-
Standard glassware for anhydrous reactions, including a three-necked round-bottom flask, reflux condenser, and dropping funnel
Procedure:
-
Preparation of the Grignard Reagent: A three-necked flask is flame-dried and allowed to cool under a stream of dry nitrogen. Magnesium turnings and a crystal of iodine are placed in the flask. A solution of 1-bromo-2-fluorobenzene in anhydrous THF is added dropwise via a dropping funnel. The reaction may require gentle heating to initiate. Once initiated, the addition is continued at a rate that maintains a gentle reflux. Following the complete addition, the reaction mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of 2-fluorophenylmagnesium bromide.
-
The Grignard Reaction: The prepared Grignard reagent is cooled in an ice bath. A solution of N-protected-4-piperidone in anhydrous THF is then added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours.
-
Reaction Quench and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-protected this compound.
-
Deprotection (if necessary): If the N-protecting group needs to be removed, an appropriate deprotection step is carried out. For instance, an N-benzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Purification: The crude product is purified using flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.
It is important to note that the reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization to achieve the best possible yield and purity.
Structural Confirmation: A Comparative Analysis of Experimental and Predicted Spectra
The structural identity of the synthesized this compound is confirmed through a comprehensive analysis of its ¹H NMR, ¹³C NMR, and mass spectra. The experimentally obtained data are then meticulously compared against predicted spectral data.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum is expected to display characteristic signals for the protons of the 2-fluorophenyl group and the piperidine ring.
Table 1: Comparison of Predicted and Experimental ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ) in ppm | Experimental Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Aromatic protons | 7.4 - 7.0 | [To be filled in by the user] | Multiplet (m) | 4H |
| Piperidine protons (C2-H, C6-H) | 3.2 - 2.8 | [To be filled in by the user] | Multiplet (m) | 4H |
| Piperidine protons (C3-H, C5-H) | 2.1 - 1.7 | [To be filled in by the user] | Multiplet (m) | 4H |
| Hydroxyl proton (-OH) | Variable | [To be filled in by the user] | Broad singlet (br s) | 1H |
| Amine proton (-NH) | Variable | [To be filled in by the user] | Broad singlet (br s) | 1H |
The chemical shifts of the -OH and -NH protons are highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atom attached to the fluorine will exhibit a characteristic splitting pattern due to C-F coupling.
Table 2: Comparison of Predicted and Experimental ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ) in ppm | Experimental Chemical Shift (δ) in ppm |
| Aromatic C-F | ~160 (d, ¹JCF ≈ 240-250 Hz) | [To be filled in by the user] |
| Aromatic C-C(OH) | ~132 | [To be filled in by the user] |
| Aromatic CH carbons | 129 - 115 | [To be filled in by the user] |
| Piperidine C-OH | ~71 | [To be filled in by the user] |
| Piperidine C-N | ~46 | [To be filled in by the user] |
| Piperidine C-C | ~38 | [To be filled in by the user] |
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
The mass spectrum will provide the molecular weight of the compound and insights into its fragmentation pathways.
Table 3: Comparison of Predicted and Experimental Mass Spectrometry Data
| Assignment | Predicted m/z | Experimental m/z | Interpretation |
| [M+H]⁺ | 196.11 | [To be filled in by the user] | Protonated Molecular Ion |
| [M]⁺ | 195.10 | [To be filled in by the user] | Molecular Ion |
| [M-H₂O]⁺ | 177.09 | [To be filled in by the user] | Loss of a water molecule |
| [C₆H₄F]⁺ | 95.03 | [To be filled in by the user] | 2-Fluorophenyl cation |
Interpreting the Results: A Self-Validating System
A thorough comparison of the experimental data with the predicted values presented in the tables above allows for a confident confirmation of the structure of the synthesized this compound. The observed chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, the chemical shifts and coupling patterns in the ¹³C NMR spectrum, and the molecular ion and fragmentation peaks in the mass spectrum should all be in close agreement with the predicted data for the proposed structure. Any significant discrepancies could suggest the presence of impurities or an alternative molecular structure.
Visualizing the Methodologies
The following diagrams provide a visual representation of the synthesis and analytical workflows.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the structural confirmation of the synthesized product.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and structural elucidation of this compound. By adhering to the detailed synthetic protocol and employing the comparative analytical approach outlined, researchers can confidently prepare and validate this important chemical entity. The rigorous confirmation of its structure is a critical step in ensuring the quality and reliability of subsequent research and development endeavors in the field of medicinal chemistry.
References
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NMRDB. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
NIST. (n.d.). Chemistry WebBook. Retrieved from [Link]
Safety Operating Guide
4-(2-Fluorophenyl)piperidin-4-ol proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-(2-Fluorophenyl)piperidin-4-ol
Hazard Profile and Core Disposal Principle
Before any handling or disposal, it is imperative to understand the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a fluorinated phenyl ring attached to a piperidinol core—allows for an expert assessment of its likely hazards based on analogous compounds such as 4-hydroxypiperidine and other fluorinated piperidine derivatives.
The primary principle governing its disposal is the "cradle-to-grave" responsibility mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This regulation holds the generator of the waste accountable for its safe management from the point of generation to its final, environmentally sound disposal.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Category | Anticipated Effect | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | The piperidine moiety is a known structural alert for toxicity. Similar compounds exhibit acute toxicity across multiple exposure routes. |
| Skin & Eye Damage | May cause skin irritation or severe eye irritation/damage.[3][5] | The basic nitrogen in the piperidine ring and the overall chemical reactivity can lead to irritation or corrosive effects upon contact with skin and eyes. |
| Respiratory Irritation | May cause respiratory tract irritation.[4][6] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system. |
| Environmental Hazard | Potential for persistence and aquatic toxicity. | Fluorinated organic compounds, often called "forever chemicals," are known for their strong carbon-fluorine bonds, which resist environmental degradation.[7][8] Improper release can lead to long-term environmental contamination. |
Mandatory Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[6][9]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks outlined in the hazard profile.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical.[5]
-
Body Protection: A flame-retardant lab coat must be worn.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[12][13]
-
Designate as Hazardous: All waste containing this compound, including residual product, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, must be designated as hazardous waste.[14][15]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents, to prevent unforeseen violent reactions.[13]
Step 3: Containerization
Select a waste container that ensures safe containment.
-
Material Compatibility: Use a high-density polyethylene (HDPE) or other chemically compatible container. Ensure the container is in good condition, free of leaks or cracks.
-
Secure Closure: The container must have a secure, leak-proof screw-top cap.[12]
-
Fill Level: Do not fill the container to more than 90% capacity to allow for expansion of vapors and prevent spills.[16]
Step 4: Labeling
Accurate labeling is a strict regulatory requirement and essential for safety.[17]
-
Mandatory Information: The waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Step 5: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Satellite Accumulation Area (SAA): The labeled waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[13][16]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks.
-
Storage Time: A full container must be removed from the SAA within three days. Partially filled containers can remain for up to one year, but it is best practice to have them removed regularly.[13]
Step 6: Final Disposal
Final disposal must be handled by trained professionals.
-
Engage a Licensed Vendor: Your institution's Environmental Health & Safety (EHS) office will coordinate with a licensed hazardous waste disposal contractor for pickup and final disposal.[1]
-
Probable Disposal Method: Due to the presence of fluorine, the most effective and environmentally sound disposal method is high-temperature incineration.[7] This process is necessary to break the highly stable carbon-fluorine bond, preventing the release of persistent "forever chemicals" into the environment.[8][18]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[14]
-
Control and Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the spill cleanup waste container as described in Step 4 and manage it for professional disposal.
Disposal Workflow Visualization
The following diagram illustrates the required workflow for the proper disposal of this compound, from generation to final disposition.
Caption: Disposal workflow for this compound.
References
-
OSHA Compliance For Laboratories . US Bio-Clean. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, Chapter 11 . The National Academies Press. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Guidelines for Disposing of PFAs . MCF Environmental Services. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical-Waste-Disposal.com. Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . Millersville University. Available at: [Link]
-
Finding an End to Forever Chemicals . Eurofins USA. Available at: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. osha.gov [osha.gov]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-(2-Fluorophenyl)piperidin-4-ol: A Framework for Safety and Operational Integrity
Welcome, colleagues. In our work, the integrity of our data is paramount, but it is inextricably linked to the integrity of our safety practices. Today, we address the handling of 4-(2-Fluorophenyl)piperidin-4-ol, a substituted piperidine derivative. While specific safety data for this exact compound is not extensively published, its structure provides clear indicators of its potential hazards. By examining its core components—the piperidine ring, the fluorophenyl group, and the hydroxyl functional group—we can construct a robust safety protocol grounded in established chemical principles and data from close structural analogs.
This guide is designed to provide a comprehensive operational plan, moving beyond a simple checklist to explain the reasoning behind each safety recommendation. Our goal is to empower you with the knowledge to handle this and similar research chemicals with the highest degree of safety and confidence.
Part 1: Hazard Assessment - Understanding the Molecule
To establish a safe handling protocol, we must first understand the potential risks. The structure of this compound combines a piperidine core, known for its basicity and potential for biological activity, with a fluorinated aromatic ring, which can influence toxicity and persistence.
Based on data from structurally similar compounds such as 4-(4-Fluorophenyl)piperidine, Piperidin-4-ol, and Piperidine itself, we can anticipate the following hazards.[1][2][3] These are summarized below in accordance with the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Statement (Anticipated) | Source Analogs & Rationale |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Based on analogs like 4-(4-Fluorophenyl)piperidine and Piperidine.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The piperidine structure is known to be irritating; this is a consistent warning for analogs.[1][3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | A common hazard for amine-containing compounds and piperidine derivatives.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or aerosols should be avoided, a precaution noted for similar compounds.[1][2][3] |
The presence of the carbon-fluorine bond also requires special consideration. Fluorinated organic compounds can be environmentally persistent and may require specific disposal procedures.[4][5]
Part 2: The Hierarchy of Controls - Safety Beyond PPE
Personal Protective Equipment (PPE) is the last line of defense. A comprehensive safety culture prioritizes engineering and administrative controls to minimize exposure risks from the outset.
-
Engineering Controls : The most effective control. Always handle this compound within a certified chemical fume hood.[6] The fume hood's ventilation system is critical for preventing the inhalation of any dust or aerosols.[3]
-
Administrative Controls : These are the procedures that define safe work practices. A detailed Standard Operating Procedure (SOP) for handling this chemical must be written and available to all personnel.[4] This includes restricting access to authorized personnel and avoiding working alone when handling hazardous materials.[4]
Part 3: Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct PPE provides essential protection against residual risks and accidental exposures.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[1][2][3]
-
Minimum Requirement : Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2][7]
-
Enhanced Protection : When there is a significant risk of splashing or handling larger quantities, a face shield must be worn in addition to chemical splash goggles.[4][8]
Hand Protection
Skin contact is a primary route of exposure, and piperidine derivatives can be irritating or harmful.[1][2]
-
Glove Selection : Choose gloves based on chemical compatibility. Nitrile gloves are a common and effective choice for incidental contact. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[4]
-
Glove Inspection : Gloves must be inspected for tears or punctures before each use.[7]
-
Proper Technique : Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves should be disposed of immediately as hazardous waste. Wash and dry hands thoroughly after glove removal.[3][7]
-
Double Gloving : For handling highly concentrated solutions or for extended procedures, wearing two pairs of nitrile gloves is recommended.[4]
Body Protection
Protect your skin and personal clothing from contamination.
-
Lab Coat : A flame-resistant lab coat should be worn at all times and kept fully fastened.[4]
-
Additional Protection : For larger-scale work, a chemical-resistant apron or suit may be necessary.[4] Ensure clothing provides full coverage; closed-toe shoes are mandatory.
Respiratory Protection
Respiratory protection is generally not required if the chemical is handled exclusively within a functioning chemical fume hood. However, it is essential for emergency situations or if engineering controls are insufficient.
-
When Required : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[2][4]
Part 4: Step-by-Step Handling Workflow
A systematic workflow ensures that safety protocols are integrated into the experimental process from start to finish.
Sources
- 1. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
